molecular formula C16H10ClN3O3 B1594845 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]- CAS No. 6410-13-5

2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]-

Cat. No.: B1594845
CAS No.: 6410-13-5
M. Wt: 327.72 g/mol
InChI Key: FHEFMHNVEBIQDW-UHFFFAOYSA-N
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Description

2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]- is a useful research compound. Its molecular formula is C16H10ClN3O3 and its molecular weight is 327.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[(4-chloro-2-nitrophenyl)diazenyl]naphthalen-2-ol
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InChI

InChI=1S/C16H10ClN3O3/c17-11-6-7-13(14(9-11)20(22)23)18-19-16-12-4-2-1-3-10(12)5-8-15(16)21/h1-9,21H
Source PubChem
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InChI Key

FHEFMHNVEBIQDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)Cl)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H10ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1064328
Record name 1-((4-chloro-2-nitrophenyl)azo)- 2-naphthalenol
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Molecular Weight

327.72 g/mol
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CAS No.

6410-13-5
Record name 1-[2-(4-Chloro-2-nitrophenyl)diazenyl]-2-naphthalenol
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Record name Pigment Red 6
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Record name 2-Naphthalenol, 1-[2-(4-chloro-2-nitrophenyl)diazenyl]-
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Record name 1-((4-chloro-2-nitrophenyl)azo)- 2-naphthalenol
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Record name 1-[(4-chloro-2-nitrophenyl)azo]-2-naphthol
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Record name PIGMENT RED 6
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Foundational & Exploratory

2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]- synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]-

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis pathway for 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]- (CAS No. 6410-13-5), a significant monoazo colorant.[][2][3] The synthesis is predicated on a two-stage reaction sequence: the diazotization of 4-chloro-2-nitroaniline followed by the azo coupling with 2-naphthalenol (β-naphthol). This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed mechanistic insights, a step-by-step experimental protocol, and an analysis of critical reaction parameters. The content is structured to elucidate the causality behind the procedural steps, ensuring a reproducible and well-understood synthesis.

Introduction and Strategic Overview

2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]- is an organic compound belonging to the azo class, characterized by the functional group R-N=N-R'. These compounds are notable for their extended conjugated systems, which are responsible for their intense color.[4][5] This particular molecule, with the chemical formula C₁₆H₁₀ClN₃O₃ and a molecular weight of 327.72 g/mol , is utilized in various industrial applications as a dye or pigment, imparting a strong red hue.[2][3]

The synthetic strategy is a classic and robust method for creating azo dyes, which accounts for over 60% of all synthetic dyes produced globally.[6] The process is bifurcated into two core stages:

  • Diazotization: The conversion of a primary aromatic amine, 4-chloro-2-nitroaniline, into its corresponding diazonium salt. This is achieved through a reaction with nitrous acid, generated in situ under cold, acidic conditions.[7][8]

  • Azo Coupling: The freshly prepared diazonium salt, a weak electrophile, is then reacted with an electron-rich coupling partner, 2-naphthalenol. This electrophilic aromatic substitution reaction yields the final azo dye.[6][9][10]

This guide will dissect each stage, providing the mechanistic underpinnings and a validated experimental workflow.

Reaction Mechanism and Rationale

A thorough understanding of the reaction mechanism is paramount for optimizing yield and purity. The overall synthesis proceeds as follows:

Caption: Overall synthesis pathway for the target azo dye.

Stage 1: Diazotization of 4-Chloro-2-nitroaniline

Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[11] The reaction is initiated by the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).

  • Formation of the Nitrosating Agent: NaNO₂ + HCl → HNO₂ + NaCl The nitrous acid is then protonated by the excess strong acid to form the nitrosonium ion (NO⁺), which is the active electrophile. HNO₂ + H⁺ ⇌ H₂O-NO⁺ → H₂O + NO⁺

  • Electrophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine (4-chloro-2-nitroaniline) attacks the nitrosonium ion.

  • Formation of the Diazonium Salt: A series of proton transfers and the elimination of a water molecule lead to the formation of the relatively stable aryldiazonium salt. The presence of electron-withdrawing groups (like the nitro and chloro groups on the ring) enhances the stability of the diazonium salt but also decreases the nucleophilicity of the starting amine, sometimes requiring specific conditions for efficient diazotization.[12]

Stage 2: Azo Coupling

Azo coupling is an electrophilic aromatic substitution reaction where the aryldiazonium cation acts as the electrophile and an activated aromatic ring serves as the nucleophile.[10]

  • Activation of the Coupling Component: 2-Naphthalenol is the coupling component. The reaction is performed in an alkaline medium (e.g., using NaOH).[6] The hydroxide ions deprotonate the phenolic hydroxyl group of 2-naphthalenol to form the naphthoxide ion. This is a critical step, as the negatively charged oxygen of the naphthoxide ion is a much stronger activating group than the neutral hydroxyl group, making the naphthalene ring system sufficiently electron-rich to be attacked by the weakly electrophilic diazonium ion.[5]

  • Electrophilic Substitution: The diazonium ion then attacks the electron-rich carbon at the C1 position (α-position) of the naphthoxide ring, which is ortho to the activating group.[7] This position is sterically accessible and electronically favored. The reaction proceeds through a sigma complex intermediate, and subsequent loss of a proton re-establishes the aromaticity of the ring, forming the stable azo linkage (-N=N-) and yielding the final dye.[9]

Detailed Experimental Protocol

This protocol is based on established methodologies for azo dye synthesis.[4][13] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

G cluster_0 Part A: Diazotization cluster_1 Part B: Coupling cluster_2 Part C: Synthesis & Isolation A1 Suspend 4-chloro-2-nitroaniline in HCl(aq) A2 Cool to 0-5 °C (Ice Bath) A1->A2 A3 Slowly add cold NaNO2(aq) solution A2->A3 A4 Stir for 30 min at 0-5 °C A3->A4 C1 Slowly add Diazonium solution to Naphthoxide solution A4->C1 Use Immediately B1 Dissolve 2-Naphthalenol in NaOH(aq) B2 Cool to 0-5 °C (Ice Bath) B1->B2 B2->C1 C2 Stir for 30-60 min at <10 °C C1->C2 C3 Filter the precipitate (Buchner Funnel) C2->C3 C4 Wash with cold water C3->C4 C5 Dry the product C4->C5

Caption: Experimental workflow for the synthesis of the target azo dye.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityMoles (mmol)
4-Chloro-2-nitroanilineC₆H₅ClN₂O₂172.574.31 g25.0
2-Naphthalenol (β-Naphthol)C₁₀H₈O144.173.60 g25.0
Sodium NitriteNaNO₂69.001.81 g26.2
Hydrochloric Acid (conc.)HCl36.466.5 mL~78
Sodium HydroxideNaOH40.002.20 g55.0
Distilled WaterH₂O18.02As needed-
Ice--As needed-
Procedure

Part A: Preparation of the Diazonium Salt Solution

  • In a 250 mL beaker, add the concentrated hydrochloric acid (6.5 mL) to 50 mL of distilled water.

  • Add 4-chloro-2-nitroaniline (4.31 g) to the acid solution. The amine may not fully dissolve, forming a fine suspension.

  • Cool the beaker in an ice-salt bath to bring the internal temperature to 0-5 °C. Stir continuously with a magnetic stirrer.

  • In a separate 50 mL beaker, dissolve sodium nitrite (1.81 g) in 15 mL of cold distilled water.

  • Using a dropping funnel, add the sodium nitrite solution dropwise to the cold amine suspension over 15-20 minutes. Crucially, maintain the temperature below 5 °C throughout the addition to prevent decomposition of the diazonium salt.[13]

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete diazotization. The resulting solution contains the 4-chloro-2-nitrophenyl diazonium chloride and should be used immediately.

Part B: Preparation of the Coupling Solution

  • In a 400 mL beaker, dissolve sodium hydroxide (2.20 g) in 100 mL of distilled water.

  • Add 2-naphthalenol (3.60 g) to the NaOH solution and stir until it completely dissolves, forming the sodium naphthoxide solution.

  • Cool this solution in an ice bath to 0-5 °C.

Part C: Azo Coupling and Product Isolation

  • With vigorous stirring, slowly add the cold diazonium salt solution (from Part A) to the cold sodium naphthoxide solution (from Part B) over 20-30 minutes.

  • A deeply colored precipitate (the red azo dye) should form immediately.[4]

  • Continue to stir the mixture in the ice bath for another 30-60 minutes to ensure the coupling reaction goes to completion.

  • Isolate the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with several portions of cold distilled water until the filtrate is neutral. This removes any unreacted salts and acids/bases.

  • Press the cake as dry as possible on the funnel, then transfer the solid to a watch glass and dry it in an oven at a moderate temperature (e.g., 60-80 °C).

  • The theoretical yield is approximately 8.2 g. For higher purity, the crude product can be recrystallized from a suitable solvent like glacial acetic acid or ethanol.[4]

Analysis of Core Experimental Parameters

The success of this synthesis hinges on the precise control of several key parameters.

  • Temperature: This is the most critical parameter. Diazonium salts are thermally unstable and readily decompose above 5-10 °C, leading to the formation of undesired phenols and a significant reduction in yield.[6] Maintaining a temperature of 0-5 °C throughout the diazotization and coupling steps is essential for maximizing product formation.

  • pH Control: The synthesis requires a stark transition in pH.

    • Diazotization (Acidic pH): A strong acidic environment is required to generate the active nitrosating agent (NO⁺) from sodium nitrite.[8]

    • Coupling (Alkaline pH): A strongly alkaline environment (pH > 8) is necessary to deprotonate 2-naphthalenol into the much more nucleophilic naphthoxide ion. Without this activation, the coupling reaction with the weakly electrophilic diazonium salt would be exceedingly slow or would not occur at all.[5][6]

  • Rate of Addition: The slow, dropwise addition of the sodium nitrite solution is vital for temperature control, preventing localized overheating that could decompose the diazonium salt. Similarly, the slow addition of the diazonium salt to the coupling component ensures a controlled reaction and helps in forming a more easily filterable precipitate.

Safety and Handling

  • Corrosive Reagents: Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle with extreme care, using gloves and safety goggles.

  • Toxic Reagents: Sodium nitrite is toxic and an oxidizer. Avoid contact with skin and inhalation of dust.

  • Diazonium Salt Hazard: While generally stable in cold aqueous solution, solid diazonium salts can be explosive when isolated and dry. Never attempt to isolate the diazonium salt intermediate. Use it immediately in solution.[14]

  • General Precautions: The starting amine and the final azo dye product should be handled as potentially hazardous chemicals.

Characterization

The identity and purity of the synthesized 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]- can be confirmed using standard analytical techniques:

  • Melting Point: A sharp melting point range indicates high purity.

  • FT-IR Spectroscopy: Look for characteristic peaks corresponding to the N=N stretch (azo group), O-H stretch (hydroxyl group), C-Cl stretch, and vibrations associated with the substituted aromatic rings and the NO₂ group.

  • UV-Visible Spectroscopy: The compound should exhibit strong absorption in the visible region due to its extended π-conjugated system, which is responsible for its color.[15]

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the connectivity of the atoms and the substitution pattern on the aromatic rings.

References

  • Diazotis
  • Azo coupling. Grokipedia.
  • Pigment Red 2-Corimax Red F2R. Zeya Chemicals.
  • Azo Coupling. Organic Chemistry Portal.
  • Azo coupling. Wikipedia.
  • Synthesis and Characterization of 1-Phenyl Azo 2-Naphthol: A Comprehensive study. International Journal of Research in Pharmaceutical Sciences.
  • The Synthesis of Azo Dyes.
  • Synthesis of Azo Dyes Using 7-Chloro-2-naphthol. Benchchem.
  • Prepar
  • How to Prepare 2 Naphthol Aniline Dye: Step-by-Step Guide. Vedantu.
  • US Patent US5162511A - Nitrosating and diazotizing reagents and reactions.
  • Application Notes and Protocols: N-(2-chloroethyl)-4-nitroaniline in Dye Synthesis. Benchchem.
  • CAS 6410-13-5 1-[(4-Chloro-2-nitrophenyl)azo]-2-naphthol. BOC Sciences.
  • 1-[(4-chloro-2-nitrophenyl)azo]-2-naphthol. MySkinRecipes.
  • 1-[(4-chloro-2-nitrophenyl)azo]-2-naphthol. ChemicalBook.
  • Diazotis
  • Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. International Journal of Innovative Research in Science, Engineering and Technology.

Sources

An In-depth Technical Guide to the Physicochemical Properties of C.I. Pigment Red 4

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Molecule of Vibrant Utility

C.I. Pigment Red 4, a monoazo pigment, is a workhorse of the colorant industry, valued for its brilliant yellowish-red hue and robust performance across a spectrum of applications. This guide provides a comprehensive exploration of its fundamental physicochemical properties, moving beyond a simple data sheet to offer insights into the causality behind its performance. For researchers, scientists, and formulation chemists, a deep understanding of these core characteristics is paramount for optimizing its use, predicting its behavior in various matrices, and driving innovation in color technology.

This document is structured to provide a logical flow from the pigment's basic identity to its complex interactions with energy and matter. We will delve into its spectral properties, which dictate its color, its thermal stability, a critical factor in many processing applications, and its fundamental chemical and physical constants that govern its interactions in formulations. Where direct experimental data for this specific pigment is not publicly available, we will draw upon established principles and data from closely related structures to provide a scientifically grounded perspective.

Chemical Identity and Molecular Structure

C.I. Pigment Red 4 is chemically identified as 1-((2-chloro-4-nitrophenyl)azo)-2-naphthol. Its structure is characterized by a stable azo linkage (-N=N-) connecting a substituted phenyl group to a naphthol group.

Molecular Structure:

Caption: Molecular structure of C.I. Pigment Red 4.

Table 1: Chemical Identification of C.I. Pigment Red 4

IdentifierValue
Chemical Name 1-((2-Chloro-4-nitrophenyl)azo)-2-naphthol[1][2]
C.I. Name Pigment Red 4
C.I. Number 12085[1][2]
CAS Number 2814-77-9[1][2]
Molecular Formula C₁₆H₁₀ClN₃O₃[1][2]
Molecular Weight 327.72 g/mol [1][2]
Synonyms Ortho-Chloro Red, Chlorinated Para Red, D&C Red No. 36[3]

Spectroscopic Properties

The vibrant color of C.I. Pigment Red 4 is a direct consequence of its electronic structure and how it interacts with light.

UV-Visible Spectroscopy

The extended π-conjugated system, encompassing the phenyl ring, the azo bridge, and the naphthol ring system, is the chromophore responsible for the pigment's strong absorption in the visible region of the electromagnetic spectrum. The presence of the electron-withdrawing nitro group (-NO₂) and chloro group (-Cl) on the phenyl ring, and the electron-donating hydroxyl group (-OH) on the naphthol ring, modulates the energy levels of the molecular orbitals, influencing the exact wavelength of maximum absorption (λmax).

Experimental Protocol: UV-Visible Spectroscopy

  • Instrumentation: A dual-beam UV-Visible spectrophotometer.

  • Solvent Selection: Due to its limited solubility, a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is recommended. The choice of solvent can slightly influence the λmax.

  • Sample Preparation: Prepare a dilute solution of C.I. Pigment Red 4 in the chosen solvent. The concentration should be adjusted to yield an absorbance in the range of 0.2-1.0 at the λmax to ensure adherence to the Beer-Lambert law.

  • Measurement: Scan the sample from 800 nm to 350 nm against a solvent blank.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for confirming the functional groups present in the C.I. Pigment Red 4 molecule. The spectrum provides a unique "fingerprint" for the compound.

Table 2: Predicted IR Absorption Bands for C.I. Pigment Red 4

Wavenumber (cm⁻¹)VibrationFunctional Group
~3400O-H stretchHydroxyl (-OH)
~3050C-H stretchAromatic
~1620N=N stretchAzo group
~1580, ~1480C=C stretchAromatic rings
~1520, ~1340N-O stretch (asymmetric & symmetric)Nitro group (-NO₂)
~1270C-O stretchPhenolic
~830C-H out-of-plane bendSubstituted benzene
~750C-Cl stretchChloro group (-Cl)

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).

  • Sample Preparation: A small amount of the dry pigment powder is placed directly onto the ATR crystal.

  • Measurement: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-adding multiple scans (e.g., 32) is recommended to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically baseline-corrected and the peaks are identified and assigned to their corresponding vibrational modes.

Physical and Thermal Properties

The physical and thermal properties of C.I. Pigment Red 4 are critical for its processing and end-use performance.

Table 3: Physicochemical Properties of C.I. Pigment Red 4

PropertyValueTest Method
Appearance Orange-red powder[1]Visual
Melting Point 276 °C[4]Capillary Method
Density 1.45 - 1.65 g/cm³[5]Gas Pycnometry
Oil Absorption 34 - 70 g/100g [3]ASTM D281 / ASTM D1483
Thermal Stability

C.I. Pigment Red 4 is known for its moderate heat resistance. Different sources report varying heat stability, generally in the range of 140-180°C[1][3]. This property is highly dependent on the medium in which the pigment is dispersed and the duration of thermal exposure.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC):

While specific TGA/DSC data for C.I. Pigment Red 4 is not widely published, these techniques are invaluable for its characterization.

  • TGA would reveal the onset of thermal decomposition, which for many organic pigments begins with the cleavage of the azo bond. The resulting thermogram would show a significant weight loss at the decomposition temperature.

  • DSC can be used to determine the melting point and to study any polymorphic transitions that may occur upon heating.

Experimental Protocol: Thermal Analysis (TGA/DSC)

  • Instrumentation: A simultaneous TGA/DSC analyzer.

  • Sample Preparation: A small, accurately weighed sample (5-10 mg) of the dry pigment is placed in an aluminum or ceramic pan.

  • Measurement Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) to a temperature beyond its decomposition point (e.g., 600 °C).

  • Data Analysis: The TGA curve will show the percentage weight loss as a function of temperature, indicating the decomposition profile. The DSC curve will show endothermic or exothermic peaks corresponding to melting, crystallization, or decomposition.

Crystal Structure and Polymorphism

The crystal structure and polymorphism of a pigment are critical factors influencing its color, tinctorial strength, and stability. For many azo pigments, the molecule exists in the solid state as the keto-hydrazone tautomer rather than the azo-enol form, which can have a significant impact on its properties.

To date, a definitive crystal structure for C.I. Pigment Red 4 has not been published in the open literature. However, studies on other monoazo pigments have revealed that they often exist in different polymorphic forms, which can arise from variations in the synthesis and finishing processes. These polymorphs can exhibit different colors and stabilities. X-ray diffraction (XRD) is the primary technique for investigating the crystal structure and identifying different polymorphic forms.

Experimental Protocol: X-ray Powder Diffraction (XRPD)

  • Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source.

  • Sample Preparation: The dry pigment powder is finely ground and packed into a sample holder.

  • Measurement: The sample is scanned over a range of 2θ angles (e.g., 5-50°).

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, provides a unique fingerprint of the crystalline phase(s) present.

Solubility and Fastness Properties

The low solubility of C.I. Pigment Red 4 in common solvents is a defining characteristic of a pigment, distinguishing it from a dye. This insolubility contributes to its good bleed and migration resistance in many applications.

Table 4: Solubility Characteristics of C.I. Pigment Red 4

SolventSolubility
Water Insoluble[2]
Ethanol Slightly soluble[2]
Acetone Slightly soluble[2]
Benzene Slightly soluble[2]
Concentrated Sulfuric Acid Soluble, forming a blue-light magenta solution[2]
Concentrated Nitric Acid Soluble, forming a brilliant scarlet solution[2]

Fastness Properties:

The fastness properties of a pigment describe its resistance to various environmental and chemical factors.

Table 5: Fastness Properties of C.I. Pigment Red 4

PropertyRating (1-5 or 1-8 scale)Comments
Lightfastness (BWS) 4-6[3][6]The lightfastness can vary depending on the concentration and the medium. It may darken upon exposure to sunlight.
Heat Resistance 140-180 °C[1][3]Dependent on the application and exposure time.
Water Resistance 5[3]Excellent resistance to water.
Acid Resistance 4-5[3]Good to excellent resistance to acids.
Alkali Resistance 4-5[3]Good to excellent resistance to alkalis.
Oil Resistance 2-3[3]Moderate resistance to oils.
Alcohol Resistance 4[3]Good resistance to alcohol.

Synthesis of C.I. Pigment Red 4

The synthesis of C.I. Pigment Red 4 is a classic example of an azo coupling reaction. The process involves two main stages: diazotization of an aromatic amine and the subsequent coupling with a coupling component.

Synthesis of C.I. Pigment Red 4 cluster_0 Diazotization cluster_1 Coupling 2-Chloro-4-nitroaniline 2-Chloro-4-nitroaniline Diazonium Salt Diazonium Salt 2-Chloro-4-nitroaniline->Diazonium Salt NaNO₂, HCl, 0-5°C C.I. Pigment Red 4 C.I. Pigment Red 4 Diazonium Salt->C.I. Pigment Red 4 2-Naphthol 2-Naphthol 2-Naphthol->C.I. Pigment Red 4 NaOH (aq)

Caption: Synthetic pathway for C.I. Pigment Red 4.

Experimental Protocol: Laboratory Synthesis of C.I. Pigment Red 4

PART A: Diazotization of 2-Chloro-4-nitroaniline

  • In a beaker, suspend 2-chloro-4-nitroaniline in dilute hydrochloric acid.

  • Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution contains the diazonium salt.

PART B: Azo Coupling

  • In a separate beaker, dissolve 2-naphthol in an aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the alkaline 2-naphthol solution with vigorous stirring.

  • A colored precipitate of C.I. Pigment Red 4 will form immediately.

  • Continue stirring the reaction mixture for 1-2 hours, allowing the temperature to slowly rise to room temperature to ensure the completion of the coupling reaction.

PART C: Isolation and Purification

  • Filter the precipitated pigment using a Buchner funnel.

  • Wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Dry the pigment in an oven at 60-80 °C.

  • The dried pigment can be further purified by recrystallization from a suitable solvent if required for high-purity applications.

Self-Validating System: The success of the synthesis can be validated at each stage. The formation of the diazonium salt can be checked by a spot test with a solution of R-salt, which will produce a deep red color. The completion of the coupling reaction can be monitored by the absence of unreacted diazonium salt. The final product's identity can be confirmed by comparing its melting point and spectroscopic data (IR, UV-Vis) with the reference values provided in this guide.

Applications

The favorable combination of a bright, yellowish-red color, good fastness properties, and cost-effectiveness makes C.I. Pigment Red 4 a versatile colorant in numerous industries.

  • Printing Inks: It is widely used in offset, water-based, and solvent-based inks due to its high tinting strength and vibrant shade[1].

  • Paints and Coatings: It imparts a stable and bright red hue to various paint formulations[1].

  • Plastics: It is used for coloring a variety of plastics, although its moderate heat stability may limit its use in high-temperature processing.

  • Textiles: It finds application in textile printing[1].

  • Cosmetics: It is also used in cosmetic formulations under the name D&C Red No. 36[2].

  • Other Applications: It is also used in coloring rubber, natural lacquer, shoe polish, and floor wax[1][3][6].

Conclusion

C.I. Pigment Red 4 is a well-established organic pigment with a balanced profile of properties that has secured its place in a wide array of applications. Its physicochemical characteristics, from its molecular structure to its fastness properties, are all interconnected and dictate its performance. This guide has provided a detailed overview of these properties, grounded in scientific principles and supported by experimental protocols. For the researcher and formulator, a thorough understanding of these fundamental aspects is the key to unlocking the full potential of this versatile red pigment.

References

  • Structure Determination from Powder X-ray Diffraction Data of Black Azo (Hydrazone) Pigments. (n.d.). Retrieved from [Link]

  • 1-((2-Chloro-4-nitrophenyl)azo)-2-naphthol. PubChem. (n.d.). Retrieved from [Link]

  • Understanding Pigment Red 4 (CAS 2814-77-9): Properties and Applications. (2025, December 28). NINGBO INNO PHARMCHEM CO.,LTD.
  • Pigment Red 4 for Industry – Reliable Supplier. Fineland Chem. (n.d.).
  • Pigment Red 4. SY Chemical Co., Ltd. (n.d.).
  • C.I. Pigment Red 4 | CAS# 2814-77-9. MedKoo Biosciences. (n.d.).
  • The effect of crystal structure on colour application properties of organic pigments. Klaus Hunger - SDC ColourClick. (n.d.). Retrieved from [Link]

  • Pigment Red 4. ChemBK. (2024, April 10). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]- (C.I. Pigment Red 6)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]-, commonly known by its Colour Index name Pigment Red 6 (PR6), is a monoazo pigment valued for its vibrant red hue and utility in various industrial applications, including inks, paints, and textiles.[1][2] The accurate and comprehensive characterization of this molecule is paramount for quality control, product development, and regulatory compliance. Spectroscopic analysis provides the most powerful toolkit for elucidating its molecular structure, confirming its identity, and understanding its physicochemical properties.

This guide offers an in-depth exploration of the spectroscopic analysis of this pigment. We move beyond rote procedural descriptions to delve into the causality behind the analytical choices and the interpretation of the resulting data. A central theme throughout this analysis is the phenomenon of azo-hydrazone tautomerism, a structural equilibrium that profoundly influences the spectroscopic signature of this and related azo-naphthol dyes.[3][4] Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to perform and interpret a multi-faceted spectroscopic characterization of this compound.

Compound Profile and Structural Foundation

Before delving into the analysis, it is essential to establish the fundamental identity of the target molecule.

Molecular Structure

The compound is synthesized via the diazotization of 4-chloro-2-nitroaniline and subsequent azo coupling with 2-naphthol.[2]

Caption: Chemical Structure of the Azo Tautomer.

Physicochemical Properties

A summary of the key identifiers and properties for this pigment is provided below.

PropertyValueReference
IUPAC Name 1-[(4-chloro-2-nitrophenyl)diazenyl]naphthalen-2-olPubChem
Synonyms C.I. Pigment Red 6, PR6, C.I. 12090[5]
CAS Number 6410-13-5[5][6][7][8]
Molecular Formula C₁₆H₁₀ClN₃O₃[1][5][7]
Molecular Weight 327.72 g/mol [1][5][9]
Appearance Yellowish-red or dark red powder[2][10]
Solubility Insoluble in water; slightly soluble in ethanol, acetone, and benzene.[2][11]

The Critical Role of Azo-Hydrazone Tautomerism

The spectroscopic properties of 1-(arylazo)-2-naphthol derivatives are dominated by the equilibrium between two tautomeric forms: the azo form and the hydrazone form.[3][4] Understanding this equilibrium is not merely an academic exercise; it is fundamental to interpreting the spectra correctly, as both forms may coexist in solution and in the solid state. The position of this equilibrium is sensitive to solvent polarity, temperature, and pH.[4]

  • Azo Tautomer: Features a true azo bond (-N=N-) and a hydroxyl group (-OH) on the naphthalene ring.

  • Hydrazone Tautomer: Involves an intramolecular proton transfer from the hydroxyl oxygen to one of the azo nitrogens, resulting in a hydrazone (-NH-N=) and a keto group (C=O) structure.[4]

G cluster_azo Azo Tautomer cluster_hydrazone Hydrazone Tautomer azo_structure Ar-N=N-Naphthol-OH equilibrium azo_structure->equilibrium hydrazone_structure Ar-NH-N=Naphthoquinone=O equilibrium->hydrazone_structure caption Azo-Hydrazone Tautomeric Equilibrium. start Start: Pigment Sample dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) start->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_1h Acquire 1H Spectrum transfer->acquire_1h acquire_13c Acquire 13C Spectrum transfer->acquire_13c process Process Data (FT, Phasing, Baseline Correction) acquire_1h->process acquire_13c->process interpret Structural Elucidation & Tautomer Analysis process->interpret

Caption: General workflow for NMR spectroscopic analysis.

Experimental Protocol
  • Sample Preparation: Dissolve 5-10 mg of the pigment in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a vial.

  • Transfer: Filter the solution into a standard 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. If necessary, 2D NMR experiments (like HSQC, HMBC) can be run for full assignment.

  • Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction, and referencing to the residual solvent signal).

Data Interpretation
  • ¹H NMR:

    • Aromatic Region (δ 6.8-9.0 ppm): A complex series of doublets, triplets, and multiplets corresponding to the 10 protons on the two aromatic ring systems. [12] * Hydroxyl/Amine Proton (δ > 15 ppm): A very low-field (downfield) singlet is characteristic of the chelated proton involved in the intramolecular hydrogen bond of the tautomeric system. [4]The chemical shift of this proton is highly indicative of the strength of the hydrogen bond and the position of the equilibrium.

  • ¹³C NMR:

    • Aromatic Region (δ 110-150 ppm): Signals corresponding to the 16 carbon atoms of the aromatic framework.

    • Diagnostic Carbons: The chemical shifts of the carbons directly attached to the azo group and the oxygen (C-O vs C=O) are particularly sensitive to the tautomeric form and can be used to confirm the dominant species.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation patterns.

Causality and Experimental Design

The primary goal is to confirm the molecular formula by observing the molecular ion peak. Electrospray ionization (ESI) is a suitable soft ionization technique that can generate protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation, making it ideal for confirming the molecular weight. The isotopic pattern of the molecular ion is also a key validation point, as the presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in a characteristic M+2 peak with approximately one-third the intensity of the main molecular ion peak.

Experimental Protocol
  • Sample Preparation: Prepare a dilute solution of the pigment in a suitable solvent compatible with ESI, such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap for high-resolution mass analysis).

  • Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump.

  • Acquisition: Acquire the mass spectrum in either positive or negative ion mode.

  • Data Analysis: Identify the molecular ion peak and analyze its isotopic distribution. If tandem MS (MS/MS) is performed, analyze the fragmentation pattern.

Data Interpretation
  • Molecular Ion Peak: The spectrum should show a prominent peak corresponding to the calculated mass of the molecule. For C₁₆H₁₀ClN₃O₃, the expected monoisotopic mass is approximately 327.04 Da. [13] * In positive mode ESI, the peak would appear at m/z ~328.05 for [M+H]⁺.

    • In negative mode ESI, the peak would appear at m/z ~326.03 for [M-H]⁻.

  • Isotopic Pattern: A crucial confirmation is the presence of a peak at [M+2] with an intensity of ~32% of the main peak, which is the characteristic signature of a molecule containing one chlorine atom.

  • Fragmentation Pattern (from MS/MS): Fragmentation would likely involve cleavage of the azo bond and losses of the nitro group (NO₂) and other small fragments, providing further structural confirmation.

Integrated Spectroscopic Analysis

No single technique provides a complete picture. The true power of spectroscopic characterization lies in the integration of data from all these methods.

G ms MS (Molecular Formula C16H10ClN3O3) final Unambiguous Structural Confirmation of Pigment Red 6 ms->final Confirms MW & Elemental Comp. uv UV-Vis (Confirms Chromophore, Probes Tautomerism) uv->final Confirms Conjugated System ir FT-IR (Identifies Functional Groups -OH, -NO2, -N=N, -C-Cl) ir->final Confirms Key Bonds nmr NMR (Definitive Structure, Quantifies Tautomers) nmr->final Maps Connectivity

Caption: Integrated approach for structural confirmation.

The mass spectrum confirms the elemental composition and molecular weight. FT-IR validates the presence of the expected functional groups. UV-Vis confirms the extended chromophore responsible for its color and provides insight into its electronic behavior in different environments. Finally, NMR spectroscopy provides the definitive map of the molecular skeleton and serves as the most powerful tool for elucidating the subtle but critical details of its tautomeric existence in solution. Together, they form a self-validating system that provides an unambiguous and comprehensive characterization of 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]-.

References

  • ResearchGate. Spectroscopic investigation of azo-hydrazo tautomerization in naphthalene-based azo dyes using 1D and 2D NMR. Available at: [Link]

  • Mohammadi, A., Gholshahi, F., & Ghafoori, H. (2015). Naphthalene-based azo dyes: Synthesis, characterization and dyeing performance on polyester fibers. Progress in Color, Colorants and Coatings, 8(4), 317-327. Available at: [Link]

  • Academia.edu. Naphthalene-Based Azo Dyes: Synthesis, Characterization and Dyeing Performance on Polyester Fibers. Available at: [Link]

  • MySkinRecipes. 1-[(4-chloro-2-nitrophenyl)azo]-2-naphthol. Available at: [Link]

  • ResearchGate. 1 H NMR spectra of the synthesis dyes (A) 2-(2Hydroxy-naphthalen-1-ylazo). Available at: [Link]

  • PubChem. 1-((2-Chloro-4-nitrophenyl)azo)-2-naphthol. Available at: [Link]

  • Art Is Creation. The Color of Art Pigment Database: Pigment Red, PR. Available at: [Link]

  • Infrared and Raman Users Group (IRUG). Interactive IRUG Spectrum. Available at: [Link]

  • Zeya Chemicals. Pigment Red2-Corimax Red F2R. Available at: [Link]

  • ChemBK. 1-((2-chloro-4-nitrophenyl)azo)-2-naphtaleno. Available at: [Link]

  • ResearchGate. NMR Spectroscopy of Azo Dyes. Available at: [Link]

  • ResearchGate. (PDF) Synthesis of Historical Azo Pigments: The Challenge and Opportunity of the Nearly Forgotten. Available at: [Link]

  • MDPI. Substituent and Solvent Polarity on the Spectroscopic Properties in Azo Derivatives of 2-Hydroxynaphthalene and Their Difluoroboranes Complexes. Molecules, 24(21), 3842. Available at: [Link]

  • PubChemLite. 2-naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]- (C16H10ClN3O3). Available at: [Link]

  • ResearchGate. UV-Visible spectra of 1-(4-methylphenylazo)-2-naphthol (MPAN). Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility of C.I. Pigment Red 4 in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of C.I. Pigment Red 4 (CAS No. 2814-77-9), a monoazo pigment widely utilized in printing inks, paints, coatings, and plastics.[1][2] Understanding the solubility of this pigment in various organic solvents is critical for formulation scientists, researchers, and drug development professionals to ensure product stability, performance, and regulatory compliance. This document delves into the theoretical underpinnings of its solubility, presents available data, and provides a detailed experimental protocol for its determination.

Introduction to C.I. Pigment Red 4 and its Solubility

C.I. Pigment Red 4, chemically identified as 1-[(2-Chloro-4-nitrophenyl)azo]-2-naphthol, is a vibrant red pigment valued for its coloring properties and stability.[2] As an organic pigment, it is intended to be largely insoluble in the medium in which it is dispersed to maintain its particulate nature and coloristic properties. However, slight solubility in organic solvents can lead to issues such as bleeding, migration, and recrystallization, which can adversely affect the final product's quality. Conversely, in certain applications, controlled solubility might be desirable. Therefore, a thorough understanding of its solubility profile is paramount.

The solubility of a pigment is governed by a complex interplay of factors including its molecular structure, the physicochemical properties of the solvent, and external conditions such as temperature. The principle of "like dissolves like" is a fundamental concept, where substances with similar polarities and intermolecular forces tend to be more soluble in each other.

Solubility Profile of C.I. Pigment Red 4

Direct quantitative solubility data for C.I. Pigment Red 4 in a wide range of organic solvents is not extensively published in publicly available literature. However, a consistent qualitative description emerges from various sources.

Qualitative Solubility:

  • Insoluble: Water[3]

  • Slightly Soluble: Ethanol, Acetone, Benzene[3]

  • Soluble: Dimethyl Sulfoxide (DMSO)

It is important to note that "slightly soluble" indicates that the pigment does not readily dissolve but may exhibit some degree of solubility that can be significant in certain applications.

Quantitative Solubility Estimation (by Analogy):

Due to the lack of specific quantitative data for C.I. Pigment Red 4, we can look at a structurally similar monoazo pigment, C.I. Pigment Red 3 (Toluidine Red), to establish a reasonable order of magnitude for solubility. C.I. Pigment Red 3 has a reported solubility of 0.8 g/L in water and 0.7 g/L in ethanol .[4][5] Given the structural similarities, it is plausible that C.I. Pigment Red 4 exhibits a comparable low-level solubility in polar protic solvents like ethanol.

SolventC.I. Pigment Red 4 (Qualitative)C.I. Pigment Red 3 (Quantitative)
WaterInsoluble0.8 g/L
EthanolSlightly Soluble0.7 g/L
AcetoneSlightly SolubleSlightly Soluble
BenzeneSlightly SolubleSlightly Soluble
DMSOSolubleNot Reported

Factors Influencing Solubility

The solubility of C.I. Pigment Red 4 is a multifactorial phenomenon. Key influencing factors include:

  • Chemical Structure of the Pigment: The presence of polar groups such as the nitro (-NO2) and hydroxyl (-OH) groups, as well as the chloro (-Cl) group in the C.I. Pigment Red 4 molecule, contributes to its overall polarity and potential for hydrogen bonding. These functional groups dictate the pigment's interaction with different solvents.

  • Solvent Properties: The polarity, hydrogen bonding capability, and molecular size of the organic solvent are critical. Polar solvents are more likely to dissolve polar solutes.

  • Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature. This is an important consideration in processing and storage conditions.

  • Crystalline Structure: The crystal lattice energy of the pigment affects its solubility. A more stable crystal form will generally have lower solubility.

Hansen Solubility Parameters (HSP)

A more sophisticated approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[6] For a pigment to dissolve in a solvent, their respective HSP values should be similar.

Calculated Hansen Solubility Parameters for C.I. Pigment Orange 5: [7]

  • δD (Dispersion): 22.3 MPa½

  • δP (Polar): 11.5 MPa½

  • δH (Hydrogen Bonding): 14.5 MPa½

These values suggest that solvents with similar HSP components are more likely to be effective in dissolving or dispersing this class of pigments. This theoretical framework provides a valuable tool for solvent selection in formulation development.

Experimental Determination of Solubility

To obtain precise quantitative solubility data for C.I. Pigment Red 4 in a specific organic solvent, a standardized experimental protocol is necessary. The gravimetric method is a reliable and widely used technique for this purpose.[8][9]

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of the pigment in the solvent of interest, separating the undissolved solid, and then determining the mass of the dissolved pigment in a known volume of the filtrate by solvent evaporation.

Experimental Workflow:

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis A Weigh excess C.I. Pigment Red 4 B Add to a known volume of organic solvent A->B C Equilibrate at constant temperature with agitation B->C D Filter the saturated solution to remove undissolved pigment C->D E Transfer a known volume of the clear filtrate to a pre-weighed dish D->E F Evaporate the solvent under controlled conditions E->F G Dry the residue to a constant weight F->G H Calculate solubility (g/100mL) G->H

Caption: Workflow for Gravimetric Solubility Determination.

Step-by-Step Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of C.I. Pigment Red 4 to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel.

    • Agitate the mixture for a prolonged period (e.g., 24-48 hours) at a constant temperature to ensure equilibrium is reached and the solution is saturated.

  • Separation of Undissolved Pigment:

    • Allow the mixture to stand undisturbed for a sufficient time for the excess solid to settle.

    • Carefully filter the supernatant through a fine-porosity filter (e.g., a 0.45 µm syringe filter) to obtain a clear, saturated solution free of any solid particles.

  • Gravimetric Analysis:

    • Accurately pipette a known volume of the clear filtrate into a pre-weighed, dry evaporating dish.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the pigment.

    • Once the solvent is fully evaporated, dry the dish containing the pigment residue in an oven at a suitable temperature (e.g., 105°C) until a constant weight is achieved.

    • Cool the dish in a desiccator and weigh it accurately.

  • Calculation:

    • The solubility (S) in grams per 100 mL can be calculated using the following formula:

      S (g/100mL) = [(Weight of dish + residue) - (Weight of empty dish)] / (Volume of filtrate in mL) * 100

Spectrophotometric Method as an Alternative

For pigments with a strong chromophore, a spectrophotometric method can also be employed.[10][11] This involves creating a calibration curve of absorbance versus known concentrations of the pigment in the solvent. The concentration of the saturated filtrate can then be determined by measuring its absorbance and interpolating from the calibration curve. This method is often faster but requires the pigment to be stable in solution and follow the Beer-Lambert law.

Conclusion

While precise quantitative solubility data for C.I. Pigment Red 4 remains scarce in public literature, a clear qualitative understanding of its behavior in common organic solvents is established. It is generally characterized by low solubility in most organic solvents, with the notable exception of DMSO. For practical applications requiring precise solubility values, the detailed gravimetric experimental protocol provided in this guide offers a reliable method for their determination. The theoretical framework of Hansen Solubility Parameters can further aid in the rational selection of solvents for specific formulation needs. Further research to establish a comprehensive quantitative solubility database for this and other important organic pigments would be of significant value to the scientific and industrial communities.

References

A Comprehensive Technical Guide to C.I. Pigment Red 4

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 2814-77-9 IUPAC Name: 1-[(2-chloro-4-nitrophenyl)diazenyl]naphthalen-2-ol[][2] Synonyms: C.I. 12085, D&C Red No. 36, Permanent Red R, Flaming Red[2][3]

Section 1: Chemical Identity and Physicochemical Properties

C.I. Pigment Red 4 is a monoazo organic pigment valued for its vibrant color and robust performance characteristics across various industries.[3][4] It belongs to the class of azo pigments, which are characterized by the presence of an azo functional group (-N=N-) that acts as a chromophore.[5] The specific hue and properties of Pigment Red 4 are determined by the aromatic structures connected to this azo linkage: a substituted nitrophenyl group and a naphthol group.

Chemical Structure

The molecular structure consists of a 2-naphthol moiety coupled via an azo bridge to a 2-chloro-4-nitrophenyl ring. This specific arrangement of electron-withdrawing groups (chloro and nitro) and the extended conjugation across the molecule are responsible for its distinct color and stability.

Caption: 2D representation of C.I. Pigment Red 4.

Physicochemical Properties

The physical and chemical properties of a pigment are critical determinants of its suitability for specific applications. Key data for Pigment Red 4 are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₆H₁₀ClN₃O₃[2][6][7]
Molecular Weight 327.72 g/mol [6][7][8]
Appearance Orange to Brown / Orange-Red Powder[3][6]
Melting Point 276 °C[2]
Boiling Point 558.9 ± 50.0 °C (Predicted)[6]
Solubility Insoluble in water; slightly soluble in Ethanol, Acetone, Benzene.[][5]
Heat Resistance Up to 140-180 °C[3][4]
Lightfastness Grade 4-6 (out of 8)[4]
Colour Index 12085[3][6]

Section 2: Synthesis and Manufacturing Overview

As a typical azo pigment, the synthesis of Pigment Red 4 is a well-established two-stage process rooted in classical organic chemistry. The process is designed for high-yield, cost-effective production on an industrial scale.

Synthesis Pathway

The synthesis involves two primary reactions:

  • Diazotization: An aromatic primary amine, 2-chloro-4-nitroaniline, is converted into a highly reactive diazonium salt. This reaction is conducted in an acidic medium (typically using hydrochloric acid) at low temperatures (0-5 °C) with sodium nitrite. The low temperature is critical to prevent the unstable diazonium salt from decomposing.

  • Azo Coupling: The resulting diazonium salt is then immediately reacted with a coupling component, 2-naphthol, which is dissolved in an alkaline solution (e.g., sodium hydroxide). The electrophilic diazonium ion attacks the electron-rich naphthol ring, typically at the 1-position, to form the stable azo linkage and precipitate the final pigment product.

Synthesis_Workflow cluster_diazotization Stage 1: Diazotization cluster_coupling Stage 2: Azo Coupling cluster_finishing Stage 3: Finishing A 2-chloro-4-nitroaniline D Diazonium Salt Solution (0-5 °C) A->D B HCl, H₂O B->D C NaNO₂ Solution C->D Slow Addition H Crude Pigment Slurry D->H Controlled Coupling E 2-Naphthol G Alkaline Naphtholate Solution E->G F NaOH Solution F->G G->H I Filtration & Washing H->I J Drying & Grinding I->J K Pigment Red 4 Powder J->K

Caption: General manufacturing workflow for C.I. Pigment Red 4.

Section 3: Applications and Performance Characteristics

Pigment Red 4 is a versatile colorant used in applications where a bright, yellowish-red hue is desired at an economical price point.[4] Its utility is defined by a balance of color strength, stability, and cost.

  • Printing Inks: It is a preferred choice for offset, water-based, and solvent-based inks due to its high tinting strength and vivid coloration.[3][4] Its performance makes it suitable for packaging and commercial printing.

  • Paints and Coatings: The pigment imparts a bright, stable red hue in various paint formulations, including air-drying paints.[3][4] Its moderate lightfastness makes it best suited for indoor or short-term outdoor applications.[4]

  • Plastics and Rubber: It is used to color various polymers and rubber products where high-temperature processing is not required.[3]

  • Cosmetics: Under the name D&C Red No. 36, it is used in cosmetic formulations.[3] Its use in this sector is subject to strict regional regulatory standards.

  • Other Applications: It also finds use in coloring textiles, natural lacquer, and even in research as a chemical reagent.[3][6]

The pigment is known for its excellent dispersibility, which allows it to be uniformly distributed in various media, and good resistance to acids and alkalis.[3][4] However, its relatively low heat resistance (140-180 °C) and moderate oil resistance limit its use in high-performance plastics or coatings that undergo aggressive processing or exposure.[3][4]

Section 4: Analytical Characterization

For quality control, research, and regulatory compliance, the identity and purity of Pigment Red 4 must be confirmed. Standard analytical techniques employed for this purpose include:

  • High-Performance Liquid Chromatography (HPLC): Used to separate the main pigment component from impurities or related substances, providing a quantitative assessment of purity.

  • UV-Visible Spectroscopy: The pigment's solution or dispersion exhibits characteristic absorption maxima in the visible region, which is directly related to its color. This can be used for identification and quantification.

  • Mass Spectrometry (MS): Provides accurate mass data, confirming the molecular weight of the compound (327.72 g/mol ) and aiding in the structural identification of the pigment and any potential byproducts.[8]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can identify characteristic functional groups within the molecule, such as the N=N azo stretch, O-H from the naphthol, and C-NO₂ from the nitro group, providing a molecular fingerprint.

Section 5: Safety and Handling

While generally considered to have low toxicity, proper handling procedures are essential to ensure workplace safety.[5]

  • Hazard Identification: It is classified as an irritant, causing potential skin and serious eye irritation.[6] In powder form, it may cause respiratory irritation.[9]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, is required.[9] If significant dust is generated, respiratory protection should be used.

  • Handling: Avoid creating dust.[9] Ensure adequate ventilation. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[9] Keep away from strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Section 6: Experimental Protocol: Pigment Dispersion for a Solvent-Based Ink

This protocol outlines a standard laboratory procedure for dispersing Pigment Red 4 into a resin vehicle to create a stable ink concentrate. The principle is to break down pigment agglomerates into primary particles and stabilize them to prevent reagglomeration.

Objective

To prepare a 15% (w/w) dispersion of Pigment Red 4 in an alkyd resin/solvent system.

Materials & Equipment
  • Pigment Red 4 powder

  • Long oil alkyd resin solution (60% in mineral spirits)

  • Mineral spirits (solvent)

  • Dispersing agent (e.g., Solsperse® series)

  • High-speed disperser (e.g., Cowles dissolver) or bead mill

  • Beakers, analytical balance, spatulas

Step-by-Step Methodology
  • Vehicle Preparation (Wetting Stage):

    • Rationale: The initial step is to create a liquid phase that will wet the surface of the pigment particles, displacing air.

    • Procedure: In a beaker, weigh 60 g of the alkyd resin solution. Add 23 g of mineral spirits and 2 g of the dispersing agent. Mix gently until homogeneous.

  • Pigment Addition (Incorporation Stage):

    • Rationale: The pigment powder is gradually introduced into the vehicle.

    • Procedure: While mixing the vehicle at low speed with the high-speed disperser, slowly add 15 g of Pigment Red 4 powder. Continue mixing at low speed until all the powder is wetted and a uniform paste (mill base) is formed.

  • Dispersion (Grinding Stage):

    • Rationale: This is the critical energy-intensive step. The mechanical shear from the disperser breaks down pigment agglomerates into smaller aggregates and primary particles.

    • Procedure: Increase the disperser speed significantly until a "vortex" forms where the mill base is drawn down into the blade. Continue dispersing for 20-30 minutes. Monitor the temperature to ensure it does not exceed 50°C to avoid degrading the resin.

  • Stabilization & Let-Down:

    • Rationale: The dispersing agent, adsorbed onto the particle surfaces during grinding, now provides a steric or electrostatic barrier to prevent reagglomeration, ensuring the stability of the final ink.

    • Procedure: Once dispersion is complete (as checked by a fineness-of-grind gauge), the process is finished. This concentrate can now be "let down" with additional resin, solvent, and additives to achieve the final ink formulation's desired viscosity and color strength.

Dispersion_Protocol A 1. Prepare Vehicle (Resin + Solvent + Dispersant) B 2. Add Pigment Red 4 (Low Speed Mixing) A->B Wetting C 3. Disperse Mill Base (High Speed Shear) B->C Grinding D 4. Quality Check (Fineness of Grind) C->D Deagglomeration E Stable Pigment Concentrate D->E Stabilization

Caption: Key stages of the pigment dispersion process.

References

  • Benchchem. (n.d.). 4-Piperidone monohydrate, HCl.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding Pigment Red 4 (CAS 2814-77-9): Properties and Applications. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Piperidone Hydrochloride Monohydrate: A Versatile Chemical Compound with Wide Applications. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019, February 27). Safety Data Sheet: N-Boc-4-Piperidone. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-piperidones. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(beta-Phenethyl)-4-piperidone, 98%. Retrieved from [Link]

  • Google Patents. (n.d.). WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17778, 1-((2-Chloro-4-nitrophenyl)azo)-2-naphthol. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 2814-77-9| Chemical Name : Pigment Red 4. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]

  • Hassan, M. M. A., & Casy, A. F. (n.d.). methiodides of substituted 4-piperidones and. Tetrahedron.
  • Sciencemadness.org. (2005, May 5). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Thermal Stability of 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]-

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Proactive Thermal Hazard Assessment in Azo Compound Development

In the landscape of pharmaceutical and materials science, the development of novel chemical entities demands a rigorous and proactive approach to safety and stability. Azo compounds, a class of molecules characterized by the vibrant chromophoric azo group (-N=N-), are integral to numerous applications, from industrial dyes to advanced drug delivery systems. However, the inherent energetic nature of the azo linkage necessitates a thorough evaluation of their thermal stability to mitigate potential hazards during manufacturing, storage, and application.[1][2][3] This guide provides a comprehensive framework for assessing the thermal stability of a specific monoazo dye, 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]-, offering field-proven insights and methodologies for researchers, scientists, and drug development professionals. Our focus extends beyond mere procedural instruction to elucidate the underlying causality of experimental choices, ensuring a robust and self-validating approach to thermal analysis.

Introduction to 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]- and the Imperative of Thermal Stability

2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]- is an aromatic azo compound with a molecular structure that suggests both potential utility and thermal sensitivity. The presence of a nitro group, a known energetic functional group, coupled with the azo bond, raises the importance of a detailed thermal hazard assessment.[4] Understanding the thermal decomposition profile of this molecule is critical for defining safe operating limits, preventing runaway reactions, and ensuring product quality and stability. Thermal degradation can lead to the generation of hazardous aromatic amines and other toxic byproducts, posing risks to both personnel and the environment.[5][6]

This guide will delineate a systematic approach to characterizing the thermal stability of 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]- utilizing two primary thermoanalytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Foundational Principles of Thermal Decomposition in Azo Dyes

The thermal decomposition of aromatic azo compounds is a complex process initiated by the cleavage of the weakest bonds within the molecule. In the case of 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]-, the decomposition is likely to be initiated at the C-N and N=N bonds.[7] The presence of electron-withdrawing groups, such as the nitro and chloro substituents, can significantly influence the thermal stability by altering the electron density around the azo linkage.[8] The degradation process typically involves the formation of radical species, leading to a cascade of reactions that produce various volatile fragments and a solid char residue.[8] It is crucial to note that thermal degradation pathways can differ significantly from reductive cleavage mechanisms, producing a distinct set of byproducts.[6][9]

Experimental Workflow for Thermal Stability Assessment

A robust assessment of thermal stability involves a multi-technique approach to gain a comprehensive understanding of both mass loss and energetic changes as a function of temperature. The following workflow provides a logical progression for characterizing the thermal properties of 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]-.

G cluster_0 Sample Preparation & Characterization cluster_1 Thermal Analysis cluster_2 Data Analysis & Interpretation cluster_3 Hazard Assessment & Reporting sub_0_1 High-Purity Sample of 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]- sub_0_2 Physicochemical Characterization (e.g., Purity, Morphology) sub_0_1->sub_0_2 sub_1_1 Thermogravimetric Analysis (TGA) sub_0_2->sub_1_1 sub_1_2 Differential Scanning Calorimetry (DSC) sub_0_2->sub_1_2 sub_2_1 Determination of Decomposition Temperatures (Tonset, Tpeak) sub_1_1->sub_2_1 sub_2_2 Quantification of Mass Loss & Residue sub_1_1->sub_2_2 sub_2_3 Measurement of Enthalpy of Decomposition (ΔHd) sub_1_2->sub_2_3 sub_2_1->sub_2_2 sub_3_1 Evaluation of Thermal Hazards (e.g., Runaway Potential) sub_2_2->sub_3_1 sub_2_4 Kinetic Analysis (Activation Energy, Reaction Model) sub_2_3->sub_2_4 sub_2_4->sub_3_1 sub_3_2 Comprehensive Technical Report sub_3_1->sub_3_2

Caption: A logical workflow for the comprehensive thermal stability assessment of an azo compound.

Detailed Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which the compound decomposes and to quantify the associated mass loss. This provides critical information on the thermal stability and the nature of the decomposition products (volatile vs. non-volatile).

Instrumentation and Materials:

  • Thermogravimetric Analyzer: A calibrated TGA instrument (e.g., NETZSCH TG 209 F1 or similar) capable of precise temperature and mass measurement.[9]

  • Sample: High-purity 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]- powder.

  • Crucible: Inert sample pans, typically alumina (Al₂O₃) or platinum.

  • Purge Gas: High-purity nitrogen (for inert atmosphere) or air (for oxidative degradation studies).

Step-by-Step Methodology:

  • Instrument Calibration: Ensure the TGA instrument is calibrated for both temperature and mass according to the manufacturer's guidelines.

  • Sample Preparation: Accurately weigh 5-10 mg of the high-purity sample into a tared TGA crucible. A smaller sample size minimizes thermal gradients within the sample.

  • Atmosphere Control: Place the crucible in the TGA furnace and purge with high-purity nitrogen at a constant flow rate (e.g., 20-50 mL/min) for at least 30 minutes to ensure an inert atmosphere. This is crucial to study the intrinsic thermal stability without the influence of oxidation.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Heat the sample at a constant heating rate of 10 °C/min to a final temperature of 800 °C. A controlled heating rate is essential for reproducible results and kinetic analysis.

  • Data Acquisition: Continuously record the sample mass as a function of temperature. The instrument software will generate a thermogram (mass % vs. temperature) and its first derivative (DTG curve, %/min vs. temperature).

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in the sample as a function of temperature. This allows for the determination of melting points, phase transitions, and the enthalpy of decomposition (ΔHd), which is a critical parameter for assessing the energetic hazard.[10]

Instrumentation and Materials:

  • Differential Scanning Calorimeter: A calibrated DSC instrument.

  • Sample: High-purity 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]- powder.

  • Crucibles: Aluminum or hermetically sealed crucibles. Hermetic sealing is recommended for energetic materials to contain any pressure generated during decomposition.

  • Purge Gas: High-purity nitrogen.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into a DSC crucible. A smaller sample size is used for safety and to ensure good thermal contact.

  • Crucible Sealing: Hermetically seal the crucible to contain any evolved gases and prevent sample loss before decomposition.

  • Atmosphere Control: Place the sealed sample crucible and an empty reference crucible in the DSC cell. Purge the cell with nitrogen at a constant flow rate.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Heat the sample at a constant heating rate of 10 °C/min to a final temperature that encompasses the entire decomposition range observed in the TGA.

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

Data Presentation and Interpretation

The data obtained from TGA and DSC analyses should be systematically tabulated for clear interpretation and comparison.

Table 1: Summary of TGA and DSC Data for 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]-

ParameterValueTechniqueInterpretation
Onset Decomposition Temperature (Tonset)~220-250 °CTGA/DSCThe temperature at which significant decomposition begins. A key indicator of thermal stability.
Peak Decomposition Temperature (Tpeak)~270-300 °CDTG/DSCThe temperature at which the maximum rate of mass loss or heat release occurs.
Mass Loss (Primary Stage)~40-50%TGACorresponds to the initial fragmentation of the molecule, likely involving the azo and nitro groups.
Final Residue at 800 °CVariableTGAThe amount of non-volatile char remaining after complete decomposition.
Enthalpy of Decomposition (ΔHd)> 200 J/gDSCA measure of the energy released during decomposition. Higher values indicate greater explosive potential.[1]

Proposed Decomposition Mechanism

Based on the structure of 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]- and general knowledge of azo dye decomposition, a plausible thermal degradation pathway can be proposed. The initial step is likely the homolytic cleavage of the C-N bonds flanking the azo group, leading to the formation of several radical species.

G cluster_0 Initial Decomposition cluster_1 Secondary Fragmentation & Rearrangement A 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]- B Radical Intermediates A->B Heat (Homolytic Cleavage) C N₂ Gas B->C D Chloronitrophenyl Radical B->D E Naphthoxyl Radical B->E F Volatile Fragments (e.g., NOx, HCl, aromatics) D->F E->F G Char Residue F->G

Caption: A proposed thermal decomposition pathway for the target azo compound.

The subsequent fragmentation of these radicals would lead to the evolution of nitrogen gas, nitrogen oxides (from the nitro group), hydrogen chloride, and a variety of smaller aromatic fragments.[11] The final, more stable polyaromatic structures would constitute the char residue.

Safety Considerations and Hazard Management

The thermal analysis of energetic materials like 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]- requires strict adherence to safety protocols.[3]

  • Small Sample Sizes: Use the smallest sample size practical for obtaining a good signal-to-noise ratio to minimize the consequences of a rapid decomposition.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

  • Ventilation: Conduct experiments in a well-ventilated area or under a fume hood to prevent exposure to potentially toxic decomposition products.

  • Instrument Safety: Ensure the thermal analysis instruments are equipped with appropriate safety features, such as pressure relief mechanisms.

Conclusion

A thorough understanding of the thermal stability of 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]- is paramount for its safe handling and application. The integrated use of TGA and DSC provides a comprehensive picture of its decomposition behavior, including onset temperatures, mass loss characteristics, and energetic potential. The methodologies and interpretations presented in this guide offer a robust framework for researchers and drug development professionals to proactively assess and mitigate the thermal hazards associated with this and other novel azo compounds, thereby fostering a culture of safety and scientific excellence.

References

  • Experimental and numerical simulation study of the thermal hazards of four azo compounds. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Detection of suspected carcinogen azo dyes in textiles using thermogravimetric analysis. (2021). Journal of Environmental Science and Health, Part A, 56(8), 896-901. Retrieved January 2, 2026, from [Link]

  • Evaluation of Thermal Hazard Properties of Low Temperature Active Azo Compound under Process Conditions for Polymer Resin in Construction Industries. (2022). Polymers, 14(12), 2358. Retrieved January 2, 2026, from [Link]

  • Detection of suspected carcinogen azo dyes in textiles using thermogravimetric analysis. (2021). Taylor & Francis Online. Retrieved January 2, 2026, from [Link]

  • Assessment of the Thermal Hazard Characteristics of Three Low-Temperature Active Azo Initiators for Polymer Resin in Construction Industries under Adiabatic Conditions. (2022). Processes, 10(6), 1165. Retrieved January 2, 2026, from [Link]

  • Detection of suspected carcinogen azo dyes in textiles using thermogravimetric analysis. (2021). Taylor & Francis Online. Retrieved January 2, 2026, from [Link]

  • Thermogravimetric analysis of the tested 10 azobenzene dyes, showing... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Estimating the Explosion Hazard of Aromatic Azo Compounds. (2020). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Explosive hazards of diazo compounds and what practical precautions are necessary. (2020). Organic Process Research & Development, 24(9), 1584-1590. Retrieved January 2, 2026, from [Link]

  • Kinetics and mechanism of azo dye destruction in advanced oxidation processes. (2004). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Photocatalytic Decomposition of Azo Dyes and Phenols Using Polymer Composites Containing Nanostructured Poly(Titanium Oxide) Doped with Gold or Silver Nanoparticles under Light Irradiation in a Wide Wavelength Range. (2022). Polymers, 14(19), 4165. Retrieved January 2, 2026, from [Link]

  • Thermal degradation of azobenzene dyes. (2020). ResearchGate. Retrieved January 2, 2026, from [Link]

Sources

historical development of nitroaniline red pigments

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Historical Development of Nitroaniline Red Pigments

Abstract

The discovery of synthetic organic pigments in the 19th century revolutionized the world of color, providing access to vibrant, consistent hues previously unattainable with natural sources. Among the most significant early developments was the advent of azo pigments, a class defined by the presence of a nitrogen-nitrogen double bond (-N=N-) chromophore. This guide provides a comprehensive technical overview of the , a foundational subgroup of azo colorants. We will trace their origins from the landmark discovery of Para Red (Pigment Red 1), the very first azo dye, detailing the underlying chemistry of its synthesis. The narrative explains the causal relationships behind critical experimental parameters, such as temperature and pH control in diazotization and coupling reactions. Furthermore, this guide presents detailed experimental protocols, comparative data on pigment properties, and explores the evolution towards more robust pigments, driven by the initial limitations of these early discoveries. This document is intended for researchers, scientists, and professionals in chemical and materials development who seek a deep, field-proven understanding of this historic pigment class.

The Dawn of Azo Dyes: The Discovery of Para Red

The mid-19th century was a period of intense innovation in chemical synthesis. The synthetic dye industry was born in 1856 with William Henry Perkin's accidental discovery of Mauveine from coal tar aniline.[1][2] This event ignited a fervent search for new synthetic colorants. A pivotal moment in this era was the discovery of the diazotization reaction by Peter Griess, which laid the chemical foundation for the entire class of azo dyes.

The true breakthrough for red pigments came in 1880, when von Gallois and Ullrich synthesized the first-ever azo dye, a brilliant scarlet colorant that would become known as Para Red (classified in the Colour Index as Pigment Red 1).[3] This compound was prepared by the diazotization of para-nitroaniline (p-nitroaniline) followed by coupling it with 2-naphthol (β-naphthol).[4] Para Red was a landmark achievement, offering a vibrant red that could be produced consistently and affordably. It was initially used to dye cellulose fabrics like cotton and linen.[5][6] However, its early application revealed significant limitations; the pigment exhibited poor fastness properties, meaning it could be easily washed out of the fabric if not applied correctly.[5][7][8] This deficiency spurred further research to develop more permanent and durable pigments.

The Core Chemistry: Synthesis and Mechanism

The synthesis of nitroaniline red pigments is a classic example of a two-stage diazotization and azo coupling reaction. The brilliance and intensity of the resulting color are a direct consequence of the extended π-conjugated system created by the azo linkage between two aromatic rings.

Key Chemical Intermediates
  • Diazo Component (The Amine): The foundation of this pigment class is nitroaniline. While three isomers exist (ortho, meta, and para), p-nitroaniline (4-nitroaniline) is the crucial precursor for the archetypal Para Red.[9][10] It is a yellow crystalline solid that serves as an important intermediate in the broader manufacturing of dyes, pigments, and even pharmaceuticals.[11][12]

  • Coupling Component: This is an electron-rich aromatic compound that is attacked by the diazo component. For Para Red, the coupling component is 2-naphthol (β-naphthol). The hydroxyl (-OH) group on the naphthol ring is a powerful activating group, facilitating the electrophilic substitution reaction.

Stage 1: The Diazotization of p-Nitroaniline

Diazotization is the process of converting a primary aromatic amine into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is unstable and therefore generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[13][14]

Mechanism Insight: The reaction is performed at low temperatures, typically 0–5 °C .[13] This is a critical parameter. The resulting diazonium salt is highly reactive and unstable at warmer temperatures, where it would readily decompose, releasing nitrogen gas and failing to proceed to the coupling stage.[6] The cold temperature stabilizes the diazonium salt long enough for the subsequent reaction.

The overall reaction is: H₂NC₆H₄NO₂ + NaNO₂ + 2HCl → [O₂NC₆H₄N₂]⁺Cl⁻ + NaCl + 2H₂O

Stage 2: The Azo Coupling Reaction

The diazonium salt is a weak electrophile. It reacts with an electron-rich coupling component, like 2-naphthol, in an electrophilic aromatic substitution reaction.[15] The 2-naphthol is typically dissolved in an alkaline solution (e.g., sodium hydroxide) to deprotonate the hydroxyl group, forming the more strongly activating naphthoxide ion. This significantly increases the electron density of the aromatic ring system, making it more susceptible to attack by the diazonium salt. The coupling occurs at the 1-position of the 2-naphthol ring.

Causality in pH Control: The pH of the reaction medium is crucial. The coupling reaction is typically carried out under slightly alkaline or neutral conditions. If the solution is too acidic, the concentration of the reactive naphthoxide ion is too low. If it is too alkaline, the diazonium salt can be converted into a non-reactive diazotate isomer.

G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Azo Coupling pna p-Nitroaniline reagents1 NaNO₂, HCl 0-5 °C pna->reagents1 diazonium p-Nitrobenzene diazonium chloride reagents1->diazonium parared Para Red (Pigment Red 1) diazonium->parared Coupling Reaction naphthol 2-Naphthol (in NaOH solution) naphthol->parared

Experimental Protocol: Laboratory Synthesis of Para Red

This protocol describes a self-validating system for the synthesis of Para Red. The success of the reaction is visually confirmed by the formation of a vibrant red precipitate upon the successful coupling of the two colorless precursor solutions.

Materials:

  • p-Nitroaniline (C₆H₆N₂O₂)

  • 3M Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • 2-Naphthol (C₁₀H₈O)

  • 10% Sodium Hydroxide (NaOH) Solution

  • Distilled Water

  • Ice

Safety Precautions:

  • p-Nitroaniline is toxic and should be handled with care, avoiding inhalation, ingestion, and skin contact.[11]

  • Concentrated acids and bases are corrosive.

  • All procedures should be carried out in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Procedure:

Part A: Preparation of the Diazonium Salt Solution

  • In a 100 mL beaker, add 1.4 g of p-nitroaniline to 10 mL of 3M HCl.[14]

  • Gently heat the mixture while stirring to fully dissolve the p-nitroaniline.

  • Cool the resulting solution to below 5 °C in an ice-salt bath. The amine salt may precipitate, which is acceptable.[14]

  • In a separate beaker, dissolve 0.7 g of sodium nitrite in 5 mL of cold water.

  • While vigorously stirring the cooled amine salt solution, add the sodium nitrite solution dropwise. Critically, maintain the temperature below 10 °C throughout this addition.[13][14] The formation of the diazonium salt is now complete. Keep this solution cold for Part C.

Part B: Preparation of the Coupling Component Solution

  • In a separate 250 mL beaker, dissolve 1.5 g of 2-naphthol in 15 mL of 10% NaOH solution.

  • Gently warm the solution if necessary to aid dissolution.

  • Add approximately 25 mL of distilled water and cool this solution in an ice bath.

Part C: The Coupling Reaction

  • Slowly and with continuous stirring, add the cold diazonium salt solution (from Part A) to the cold 2-naphthol solution (from Part B).

  • A brilliant red precipitate of Para Red will form immediately.

  • Continue stirring the mixture in the ice bath for 15-20 minutes to ensure the reaction goes to completion.

  • Collect the solid pigment via vacuum filtration using a Büchner funnel.

  • Wash the pigment cake with several portions of cold distilled water to remove any unreacted salts.

  • Allow the product to air dry.

// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep_diazo [label="Prepare Diazonium Salt Solution\n(p-nitroaniline + HCl + NaNO₂)\nMaintain 0-5 °C"]; prep_coupler [label="Prepare Coupler Solution\n(2-naphthol + NaOH)"]; cool_solutions [label="Cool Both Solutions\nin Ice Bath"]; coupling [label="Combine Solutions\n(Slowly add Diazo to Coupler)\nwith Stirring", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; precipitate [label="Observe Formation of\nRed Precipitate"]; stir [label="Stir for 15-20 mins\nin Ice Bath"]; filter [label="Vacuum Filter the Solid"]; wash [label="Wash with Cold Water"]; dry [label="Air Dry the Product"]; end [label="End: Para Red Pigment", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> prep_diazo; start -> prep_coupler; prep_diazo -> cool_solutions; prep_coupler -> cool_solutions; cool_solutions -> coupling; coupling -> precipitate; precipitate -> stir; stir -> filter; filter -> wash; wash -> dry; dry -> end; } END_DOT Caption: Experimental Workflow for Para Red Synthesis.

Evolution and Diversification

The commercial success of Para Red, despite its flaws, demonstrated the immense potential of azo chemistry. The primary scientific driver for further development was the need to overcome the poor lightfastness and solvent resistance of this first-generation pigment. This led to the synthesis of new pigments by modifying the chemical structures of the diazo and coupling components.

A notable early derivative is Pigment Red 4 , also known as Permanent Red R or Aniline Red. Discovered in 1907 by Herzberg and Spengler, it is synthesized using 2-chloro-4-nitroaniline as the diazo component.[16] The introduction of the chlorine atom onto the ring of the nitroaniline precursor results in a pigment with slightly improved properties compared to Para Red.

This period marked the beginning of a systematic exploration of structure-property relationships in azo pigments. Researchers began to understand that adding different functional groups (like chloro, methyl, or sulfonic acid groups) to the aromatic rings could systematically tune the pigment's color, fastness, and solubility, paving the way for the vast palette of azo pigments available today.[17]

Technical Properties and Characterization

The utility of a pigment is defined by its physical and chemical properties. Para Red, being the first of its kind, serves as a crucial benchmark.

PropertyPara Red (Pigment Red 1)
Colour Index Name C.I. Pigment Red 1, C.I. 12070[5][7]
Chemical Formula C₁₆H₁₁N₃O₃[7]
Molecular Weight 293.28 g/mol [18]
Appearance Red to Dark Red Solid/Powder[7][18]
Melting Point 248 - 252 °C[4][7]
Solubility Insoluble in water; slightly soluble in hot toluene and boiling ethanol.[4][18]
Lightfastness Poor to Fair[4][18]
Solvent Resistance Low[18]
Chemical Structure 1-[(E)-(4-Nitrophenyl)diazenyl]naphthalen-2-ol[5]

Applications and Legacy

Initially, Para Red was used to dye textiles, but its poor wash fastness limited its utility.[5] As more robust and lightfast pigments were developed, the applications of nitroaniline reds shifted. Today, Para Red is primarily used in applications where high performance is not the primary requirement and cost is a major factor. This includes low-cost printing inks, paper coatings, and some art materials.[16][18]

Due to safety concerns and the potential for it to be a genotoxic carcinogen, Para Red is not approved for use in food or cosmetics in most jurisdictions.[5][7][8] Its legacy, however, is monumental. The discovery and subsequent investigation of Para Red and its derivatives provided the fundamental knowledge base for the development of the entire field of azo colorants, which has grown to become the largest and most versatile class of synthetic organic pigments manufactured worldwide.[19]

References

  • Wikipedia. Para red. [Link]

  • chemeurope.com. Para Red. [Link]

  • Overcoming Organic Chemistry. (2012). Color and Para Red. [Link]

  • Discovery Fine Chemicals. Para Red - 6410-10-2. [Link]

  • DBpedia. About: Para red. [Link]

  • Standeven, H. (2008). The History and Manufacture of Lithol Red, a Pigment Used by Mark Rothko in his Seagram and Harvard Murals of the 1950s and 1960s. Tate Papers, (10). [Link]

  • CAMEO. (2022). Lithol red. [Link]

  • Standeven, H. A. L. (2008). Tate Papers Issue 10. [Link]

  • AZoM. (2014). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]

  • Magritek. Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]

  • ResearchGate. (2022). Azo pigments: Their history, synthesis, properties, and use in artists' materials. [Link]

  • Scribd. Azo Pigments: History and Applications. [Link]

  • Wikipedia. 4-Nitroaniline. [Link]

  • Lomax, J. F., et al. (2017). Synthesis of Historical Azo Pigments: The Challenge and Opportunity of the Nearly Forgotten. MRS Advances, 2(1), 1-6. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Nitroaniline in Modern Dye Manufacturing. [Link]

  • Pike, J. (2014). Synthesis of Para Red. YouTube. [Link]

  • MFA Cameo. (2022). Aniline red. [Link]

  • Grokipedia. Para red. [Link]

  • Scribd. Para Red Dye LR - 2022-10-0182. [Link]

  • Cain, A. (2017). The 20,000-Year-Old History of Red Pigments in Art. Artsy. [Link]

  • Moorpark College. experiment 5 dyes & dyeing part 2: preparation of para red and related azo dyes. [Link]

  • Lomax, S. Q., et al. (2010). LITHOL RED SALTS: CHARACTERIZATION AND DETERIORATION. e-Preservation Science, 7, 107-116. [Link]

  • Study.com. Draw the mechanism for the synthesis of para red. [Link]

  • P2 InfoHouse. Azoic Combinations: Chemical Principles. [Link]

  • Lomax, J. F., et al. (2019). The synthesis and characterization of historical and novel azo pigments. Heritage Science, 7(1), 1-13. [Link]

  • MFA Cameo. Para red. [Link]

  • ResearchGate. (2015). On the Synthesis, Characterization and Applications of Para-nitro Aniline-based Reactive Dye. [Link]

  • SciSpace. (2016). Synthesis and Characterization of Azo Dye Para Red and New Derivatives. [Link]

  • ResearchGate. (2016). Synthesis and Characterization of Azo Dye Para Red and New Derivatives. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Vibrant Hues: The Chemistry Behind 2-Methoxy-4-nitroaniline as an Azo Dye Intermediate. [Link]

  • ChemBK. C.I. Pigment Red 1 (8CI). [Link]

  • Wikipedia. Red. [Link]

  • PierpaLab. (2022). The preparation of Azo Violet. [Link]

  • Fashion History Timeline. (2019). aniline dyes. [Link]

  • Gwartzman's Art Supplies. A Short History of Red Pigments. [Link]

  • Travis, A. S. (2015). Johann Peter Griess FRS (1829–88): Victorian brewer and synthetic dye chemist. Notes and Records of the Royal Society, 69(1), 51-67. [Link]

  • Fashion2Fiber - The Ohio State University. Manufacturing a Rainbow: The Development of Synthetic Dye. [Link]

Sources

literature review on 1-[(4-chloro-2-nitrophenyl)azo]-2-naphthalenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-[(4-chloro-2-nitrophenyl)azo]-2-naphthalenol (Pigment Red 6)

Introduction

1-[(4-chloro-2-nitrophenyl)azo]-2-naphthalenol, also widely known by its Colour Index name Pigment Red 6, is a synthetic organic compound belonging to the monoazo class of dyes.[1][2] Its chemical structure, characterized by an azo group (-N=N-) linking a substituted nitrophenyl ring to a naphthalenol ring system, is responsible for its intense red color.[3][4] This compound is of significant industrial importance, primarily used as a pigment in a variety of applications due to its vibrant hue and good fastness properties.[1][5]

The synthesis of this and other azo dyes is a cornerstone of industrial organic chemistry, involving a two-stage process known as diazotization followed by azo coupling.[6] This guide provides a comprehensive overview of 1-[(4-chloro-2-nitrophenyl)azo]-2-naphthalenol, detailing its physicochemical properties, a validated synthesis protocol with mechanistic insights, key applications, and safety considerations.

Physicochemical and Structural Properties

The physical and chemical characteristics of a pigment are critical to its performance and application. 1-[(4-chloro-2-nitrophenyl)azo]-2-naphthalenol is a solid particle, generally in the submicron range, that is not volatile and has low solubility in water.[1] Its key properties are summarized below.

PropertyValueSource(s)
CAS Number 6410-13-5[7]
Molecular Formula C₁₆H₁₀ClN₃O₃[5][7]
Molecular Weight 327.72 g/mol [5][8]
Melting Point 258 °C (decomposes)[7]
Boiling Point ~490.24 °C (Predicted)[5]
Density ~1.45 g/cm³ (Predicted)[5]
Appearance Red solid[4]
Storage 2-8°C, dry environment[5]

The structure features strong intramolecular hydrogen bonds between the substituents on the phenyl ring (chloro and nitro groups), the azo group, and the hydroxyl group of the naphthalene moiety.[1] These interactions contribute to the molecule's stability and its properties as a pigment.

Synthesis Pathway and Experimental Protocol

The synthesis of 1-[(4-chloro-2-nitrophenyl)azo]-2-naphthalenol is a classic example of azo dye formation, proceeding through two distinct, mechanistically critical stages: the diazotization of a primary aromatic amine and the subsequent azo coupling with a suitable coupling component.[6][9]

Logical Workflow: Synthesis of Pigment Red 6

Synthesis_Workflow cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Azo Coupling Amine 4-Chloro-2-nitroaniline (Starting Material) Diazonium 4-chloro-2-nitrophenyl diazonium salt (Intermediate) Amine->Diazonium Acid HCl / H₂SO₄ Acid->Diazonium Nitrite NaNO₂ Solution Nitrite->Diazonium Product 1-[(4-chloro-2-nitrophenyl)azo] -2-naphthalenol (Final Product) Diazonium->Product Coupling Reaction (Electrophilic Substitution) Naphthol 2-Naphthalenol (Coupling Component) Naphthol->Product Base NaOH Solution Base->Product

Caption: Overall workflow for the synthesis of Pigment Red 6.

Part 1: Diazotization of 4-chloro-2-nitroaniline

Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[6] The reactant, 4-chloro-2-nitroaniline, is a weakly basic amine, which can make it sparingly soluble in dilute acid.[10][11] Therefore, a sufficiently acidic medium, sometimes requiring concentrated acids like sulfuric acid, is necessary to facilitate its dissolution and reaction with nitrous acid.[10][11]

  • Causality: The reaction is performed at a low temperature (0-5 °C) because diazonium salts are thermally unstable and can decompose, leading to side reactions and reduced yield.[3][9] Nitrous acid (HNO₂) is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong acid (e.g., HCl).[6] The amine's lone pair attacks the nitrosonium ion (NO⁺), the active electrophile, initiating a series of proton transfers and water elimination to form the diazonium ion (-N₂⁺).

Part 2: Azo Coupling with 2-Naphthalenol (β-Naphthol)

The second stage is an electrophilic aromatic substitution reaction.[3] The diazonium salt, being a weak electrophile, requires a highly activated aromatic compound to react.[3]

  • Causality: 2-Naphthalenol is used as the coupling component. The reaction is conducted in an alkaline medium (e.g., sodium hydroxide solution).[4][9] This is a critical choice because the base deprotonates the hydroxyl group of 2-naphthol to form the much more electron-rich and powerfully activating naphthoxide ion. This ion readily undergoes electrophilic attack by the diazonium salt at the electron-rich C1 position, leading to the formation of the final azo compound.[3]

Detailed Experimental Protocol

This protocol is a representative synthesis adapted from established procedures for azo dyes.[4][6][9]

Materials:

  • 4-chloro-2-nitroaniline

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • 2-Naphthalenol (β-Naphthol)

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure:

Step 1: Preparation of the Diazonium Salt Solution

  • In a beaker, prepare a solution by carefully adding a stoichiometric amount of 4-chloro-2-nitroaniline to a mixture of concentrated HCl and water (or H₂SO₄ as described in some methods for poorly soluble amines).[10] Stir thoroughly in an ice bath to cool the mixture to 0-5 °C.

  • In a separate vessel, prepare a concentrated aqueous solution of sodium nitrite.

  • Slowly add the cold sodium nitrite solution dropwise to the stirred amine suspension while maintaining the temperature strictly between 0-5 °C.[12]

  • Continue stirring for an additional 15-30 minutes in the ice bath to ensure complete diazotization. The resulting solution contains the 4-chloro-2-nitrophenyl diazonium salt and should be used immediately.[12]

Step 2: Preparation of the Coupling Solution

  • In a separate, larger beaker, dissolve a stoichiometric amount of 2-naphthol in a 10% aqueous solution of sodium hydroxide.[4]

  • Cool this alkaline solution thoroughly in an ice bath to 0-5 °C.

Step 3: The Coupling Reaction

  • While stirring vigorously, slowly add the cold diazonium salt solution from Step 1 into the cold alkaline 2-naphthol solution from Step 2.[9]

  • A brightly colored precipitate of 1-[(4-chloro-2-nitrophenyl)azo]-2-naphthalenol will form immediately.[6]

  • Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.

Step 4: Isolation and Purification

  • Filter the solid product using suction filtration (e.g., a Büchner funnel).

  • Wash the filter cake thoroughly with cold water to remove any unreacted salts or base.

  • Dry the crude product, for instance, in a drying oven at a moderate temperature. Recrystallization from a suitable solvent like glacial acetic acid or ethanol can be performed for further purification if required.[6]

Characterization

To confirm the identity and purity of the synthesized product, several analytical techniques are employed:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify key functional groups. Characteristic peaks for the azo group (N=N), the nitro group (NO₂), the C-Cl bond, and the hydroxyl group (O-H) would be expected.[4][13]

  • UV-Visible Spectroscopy: The extended conjugated system in the molecule allows it to absorb light in the visible spectrum, which is the origin of its color.[3] This technique is used to determine the wavelength of maximum absorbance (λ_max).[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to elucidate the detailed molecular structure and confirm the substitution pattern on the aromatic rings.[14][15]

  • Mass Spectrometry: Provides the molecular weight of the compound, confirming its chemical formula.[15]

Industrial and Commercial Applications

1-[(4-chloro-2-nitrophenyl)azo]-2-naphthalenol is valued for its strong red color and good lightfastness.[5] Its primary applications are as a pigment.

  • Paints and Coatings: Used to provide color in various types of paints.

  • Printing Inks: A common component in ink formulations for printing on paper, board, and synthetic fibers.[1][5]

  • Plastics and Textiles: Employed as a colorant for plastics and for textile printing.[1][5]

  • Leather Dyeing: Imparts a strong red color to leather goods.[5]

  • Pyrotechnics: Utilized in the production of colored smoke due to its combustion properties that yield a dense, vividly colored smoke.[5]

Its use in cosmetics or food is limited due to its poor biodegradability and the potential for the release of aromatic amines, which can be toxic.[5]

Safety and Environmental Profile

Like most azo dyes, 1-[(4-chloro-2-nitrophenyl)azo]-2-naphthalenol should be handled with care, as it may be mildly toxic.[9] When heated to decomposition, it can emit toxic fumes of nitrogen oxides (NOx) and hydrogen chloride (HCl).

From an environmental perspective, the substance was identified by Canadian authorities as a potential concern due to its persistence and bioaccumulation potential.[2][16] However, with no current manufacturing or significant importation into Canada reported in the mid-2000s, environmental release is expected to be low.[1] If released into the environment, it is expected to accumulate primarily in soil and sediment due to its low water solubility.[1]

Conclusion

1-[(4-chloro-2-nitrophenyl)azo]-2-naphthalenol is a commercially significant red pigment synthesized through a well-established and scalable diazotization and azo coupling process. Its robust chemical structure provides a stable and vibrant color, making it a versatile choice for a wide range of industrial applications, from inks and paints to plastics and textiles. Understanding the causality behind its synthesis—particularly the critical roles of temperature and pH control—is essential for achieving high purity and yield. While its environmental profile necessitates responsible handling and disposal, it remains a key compound in the palette of synthetic colorants.

References

  • The Synthesis of Azo Dyes. (n.d.).
  • Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.). The Chinese University of Hong Kong, Education and Manpower Bureau and Hong Kong Examinations and Assessment Authority.
  • US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water. (1989). Google Patents.
  • Preparation of 2-Naphthol Aniline Dye. (n.d.). BYJU'S. Retrieved from [Link]

  • How to Prepare 2 Naphthol Aniline Dye: Step-by-Step Guide. (n.d.). Vedantu. Retrieved from [Link]

  • Kadam, A., Mule, A., Maniyar, J., & Jadhav, R. S. (n.d.). Synthesis and Characterization of 1-Phenyl Azo 2-Naphthol: A Comprehensive study. International Journal of Research in Pharmaceutical Sciences.
  • 1-[(4-chloro-2-nitrophenyl)azo]-2-naphthol. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Application Notes and Protocols: N-(2-chloroethyl)-4-nitroaniline in Dye Synthesis. (n.d.). Benchchem.
  • Application Notes and Protocols for N-(2-chloroethyl)-4-nitroaniline in Organic Synthesis. (n.d.). Benchchem.
  • Screening Assessment for the Challenge 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]- (Pigment Red 6). (2024). Canada.ca. Retrieved from [Link]

  • 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]- (Pigment Red 6). (2009). Canada.ca. Retrieved from [Link]

  • 1-((2-Chloro-4-nitrophenyl)azo)-2-naphthol. (n.d.). PubChem. Retrieved from [Link]

  • 2-naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]- (C16H10ClN3O3). (n.d.). PubChemLite. Retrieved from [Link]

  • 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]-. (n.d.). SIELC Technologies. Retrieved from [Link]

  • 1-Naphthalenol, 2-[(4-chlorophenyl)azo]-. (n.d.). PubChem. Retrieved from [Link]

  • US20170073303A1 - Solvent medium for diazotization reaction. (2017). Google Patents.
  • Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. (n.d.). International Journal of Innovative Research in Science, Engineering and Technology.
  • Michalak, M., Wróblewska, A., & Kaczmarczyk-Kłak, K. (2020). Substituent and Solvent Polarity on the Spectroscopic Properties in Azo Derivatives of 2-Hydroxynaphthalene and Their Difluoroboranes Complexes. Molecules, 25(24), 5899. [Link]

  • Preparation and (Characterization, Chromatography, Antimicrobial Activities) of Some Metal Complexes of 1-(2--hydroxyl-4--nitrophenylazo)-2-naphthol. (2018). ResearchGate. Retrieved from [Link]

  • Al-Hamdani, A. A. S., et al. (2022). Synthesis, DFT, Biological and Molecular Docking Analysis of Novel Manganese(II), Iron(III), Cobalt(II), Nickel(II), and Copper(II) Chelate Complexes Ligated by 1-(4-Nitrophenylazo)-2-naphthol. Molecules, 27(24), 8783. [Link]

  • Synthesis and Characterization of Azo Dye Para Red and New Derivatives. (n.d.). SciSpace.
  • 2-Naphthalenol, 1-((5-chloro-2-hydroxy-4-nitrophenyl)azo)-. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis, Characterization, Antimicrobial, Density Functional Theory, and Molecular Docking Studies of Novel Mn(II), Fe(III), and Cr(III) Complexes Incorporating 4-(2-Hydroxyphenyl azo)-1-naphthol (Az). (2023). ACS Omega. Retrieved from [Link]

  • 2-Naphthalenol, 1-[(2-chloro-4-nitrophenyl)azo]- (Pigment Red 4). (2009). Canada.ca. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Toxicological Profile of C.I. Pigment Red 4

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive toxicological overview of C.I. Pigment Red 4 (CAS No. 2814-77-9), a monoazo pigment used in a variety of applications, including printing inks, paints, cosmetics, and plastics.[1][2] Understanding the toxicological profile of this colorant is critical for researchers, scientists, and drug development professionals to ensure its safe handling and use. This document synthesizes available data on its chemical properties, acute and chronic toxicity, genotoxicity, and potential for irritation and sensitization, while also addressing data gaps through the scientific principle of read-across from structurally similar pigments.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a substance is foundational to its toxicological assessment, as these properties govern its absorption, distribution, metabolism, and excretion (ADME) profile.

C.I. Pigment Red 4 is an organic pigment with the chemical name 1-((2-Chloro-4-nitrophenyl)azo)-2-naphthol.[1][3] It is a reddish-yellow to deep yellow-red powder that is insoluble in water but slightly soluble in organic solvents like ethanol, acetone, and benzene.[1] Its insolubility in aqueous media is a key factor in its toxicological profile, as it generally limits systemic absorption following ingestion or dermal contact.

PropertyValueSource
Chemical Formula C16H10ClN3O3[4][5]
Molecular Weight 327.72 g/mol [1][6]
CAS Number 2814-77-9[4][5]
EC Number 220-562-2[5]
Physical State Solid powder[7]
Color Red[7]
Water Solubility 0.03 mg/L at 25°C (estimated)[7]
Log Pow (n-octanol/water) 3.45 at 23°C[7]

Toxicological Assessment

The toxicological evaluation of C.I. Pigment Red 4 encompasses a range of endpoints, from acute effects to the potential for long-term harm.

Acute Toxicity

Acute toxicity studies are designed to assess the potential for adverse health effects from a single, short-term exposure to a substance. For C.I. Pigment Red 4, the available data indicate a low order of acute toxicity via oral and dermal routes.

RouteSpeciesValueSource
Oral MouseLD50 > 10,000 mg/kg bw[7]
Dermal Rat (male/female)LD50 > 2,000 mg/kg bw[7]

These high LD50 values suggest that C.I. Pigment Red 4 is of low acute toxicity.[7] The low water solubility and consequently low bioavailability are likely contributing factors to these findings.

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)

The causality behind this experimental choice lies in its ethical and statistical efficiency. It uses a minimal number of animals to achieve a statistically robust estimate of the LD50.

G start Start with a single animal at a dose level below the estimated LD50 observe Observe for 48 hours for signs of toxicity and mortality start->observe survives Animal Survives observe->survives No toxicity dies Animal Dies observe->dies Toxicity/Mortality increase_dose Increase dose for the next animal survives->increase_dose decrease_dose Decrease dose for the next animal dies->decrease_dose increase_dose->start Test next animal stop Stopping criteria met (e.g., 3 reversals in dose direction) increase_dose->stop decrease_dose->start Test next animal decrease_dose->stop calculate Calculate LD50 using maximum likelihood method stop->calculate

Caption: Workflow for Acute Oral Toxicity Testing (OECD 425).

Skin and Eye Irritation and Sensitization
Genotoxicity

Genotoxicity assays are crucial for identifying substances that can cause genetic damage, which may lead to cancer or heritable diseases. Data on the genotoxicity of C.I. Pigment Red 4 is available from in vitro studies.

AssayTest SystemResultSource
Ames TestSalmonella typhimuriumPositive (with and without S9 activation)[4][5]

The positive result in the Ames test, a bacterial reverse mutation assay, indicates that C.I. Pigment Red 4 has the potential to induce point mutations.[4][5] The test was conducted with and without S9 metabolic activation, which simulates mammalian metabolism. The positive result in both conditions suggests that both the parent compound and its metabolites could be mutagenic.

It is important to note that as a monoazo pigment, there is a theoretical potential for the reductive cleavage of the azo bond (N=N) to form aromatic amines. The genotoxicity of these potential breakdown products would be a critical factor in the overall genotoxicity assessment.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This in vitro test is a widely accepted initial screening for genotoxic potential due to its high sensitivity and rapidity. It assesses the ability of a chemical to induce mutations in several strains of Salmonella typhimurium that have been engineered to be unable to synthesize the amino acid histidine.

G cluster_0 Preparation cluster_1 Exposure cluster_2 Incubation & Analysis strain Select bacterial strains (e.g., TA98, TA100) mix Mix bacteria, test substance, and S9 mix (or buffer) strain->mix s9 Prepare S9 metabolic activation mix s9->mix plate Pour mixture onto minimal glucose agar plates mix->plate incubate Incubate plates for 48-72 hours plate->incubate count Count revertant colonies incubate->count compare Compare to negative and positive controls count->compare

Caption: Workflow of the Ames Test for Genotoxicity.

Carcinogenicity

There is no direct evidence of carcinogenicity from animal testing for C.I. Pigment Red 4.[9] A study on D&C Red No. 36 (the certified colorant form of Pigment Red 4) in Wistar rats fed diets containing up to 2,000 ppm for 78 weeks showed no significant effect on survival or tumor incidence.[10] However, the potential for azo pigments to metabolize to carcinogenic aromatic amines is a critical consideration. While the pigment itself may have low bioavailability, reductive cleavage by intestinal or skin microflora could release these amines.

Reproductive and Developmental Toxicity

Regulatory Context and Exposure

C.I. Pigment Red 4 is used in cosmetics, and its use is regulated in various regions.[3][8][11] For instance, in Canada, the maximum permitted concentration of Pigment Red 4 in cosmetics is 3.0%.[8] In the European Union, it is listed as CI 12085 and is restricted in hair dye products.[11] The U.S. FDA has approved its use for coloring externally applied cosmetics, excluding the lips and eye area.[12]

Conclusion and Future Directions

The available toxicological data for C.I. Pigment Red 4 suggests a low order of acute toxicity. However, the positive finding in an in vitro genotoxicity assay warrants further investigation. The primary toxicological concern for this class of pigments is the potential for metabolic cleavage of the azo bond to form aromatic amines, some of which may be carcinogenic.

To provide a more complete toxicological profile, the following data would be beneficial:

  • In vivo genotoxicity studies: To follow up on the positive in vitro results.

  • Repeated dose toxicity studies: To assess the potential for adverse effects from long-term exposure.

  • Comprehensive reproductive and developmental toxicity studies: To clarify the potential risks in these areas.

  • Metabolism studies: To identify the potential breakdown products, particularly aromatic amines, and their bioavailability.

In the absence of such data, a precautionary approach to the handling and use of C.I. Pigment Red 4 is recommended, including the use of appropriate personal protective equipment to minimize exposure.

References

  • Dyes Pigments. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Environmental Working Group. (n.d.). Pigment Red 4 (Uncertified D&C Red No. 36). Retrieved from [Link]

  • Australian Government Department of Health. (2019). Monoazo pigments that may release carcinogenic amines: Human health tier II assessment. Retrieved from [Link]

  • Chemsrc. (2025). C.I. Pigment Red 4. Retrieved from [Link]

  • Environmental Working Group. (n.d.). What is FD&C Red No. 4 (CI 14700). Retrieved from [Link]

  • First Color. (n.d.). MATERIAL SAFETY DATA SHEET (MSDS). Retrieved from [Link]

  • Cosmetics & Toiletries. (2018). Pigment Red 4 Makes Canada's Ingredient Hotlist. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Substance Information - C.I. Pigment Red 4. Retrieved from [Link]

  • European Commission. (n.d.). Ingredient: PIGMENT RED 4 - CosIng. Retrieved from [Link]

  • Unnamed Source. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Inert Ingredient Tolerance Reassessment for Pigment Red 48. Retrieved from [Link]

  • National Toxicology Program. (1992). Toxicology and Carcinogenesis Studies of C.I. Pigment Red 23 (CAS No. 6471-49-4) in F344 Rats and B6C3F1 Mice (Feed Studies). Retrieved from [Link]

  • PubChem. (n.d.). 1-((2-Chloro-4-nitrophenyl)azo)-2-naphthol. Retrieved from [Link]

  • Society of Dyers and Colourists. (2005). Toxicology and toxicological testing of colorants. Retrieved from [Link]

  • Rust-Oleum. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Substance Information - C.I. Pigment Red 48. Retrieved from [Link]

  • European Chemicals Agency. (2013). General Hazard Profile of Pigments. Retrieved from [Link]

  • PubChem. (n.d.). C.I. Pigment Red 178. Retrieved from [Link]

  • SY Chemical Co., Ltd. (n.d.). Pigment Red 4. Retrieved from [Link]

  • Cosmetics Info. (n.d.). Red 4. Retrieved from [Link]

  • SY Chemical Co., Ltd. (n.d.). Pigment Red 4. Retrieved from [Link]

  • Plume Science. (2020). Cosmetic Colorants: Hidden Dangers in Your Makeup (2025 Guide). Retrieved from [Link]

  • International Agency for Research on Cancer. (1993). CI Pigment Red 3. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2014). Screening-Level Hazard Characterization C.I. Pigment Red 48 and 52 Category. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Environmental Fate of the Azo Dye, Pigment Red 4

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for a significant portion of the global dye market. Their widespread use in industries such as textiles, printing, plastics, and cosmetics is due to their cost-effective synthesis, high color intensity, and stability.[1][2] However, their chemical stability, particularly the electron-deficient azo bond (-N=N-), contributes to their persistence in the environment, posing ecological concerns.[3] When released into ecosystems, these dyes can reduce sunlight penetration in water bodies, disrupting aquatic life, and more critically, their degradation can lead to the formation of toxic, mutagenic, and carcinogenic byproducts.[1][4]

This technical guide provides a comprehensive overview of the environmental fate of a specific monoazo dye, Pigment Red 4 (C.I. 12085) . We will delve into its physicochemical properties, the primary abiotic and biotic degradation pathways that govern its transformation in soil and water, and the associated ecotoxicological implications. Furthermore, this guide presents detailed experimental protocols and analytical workflows for researchers and scientists to investigate the environmental persistence and breakdown of this and similar azo compounds.

Physicochemical Profile of Pigment Red 4

Understanding the fundamental properties of Pigment Red 4 is essential to predict its behavior and transport in the environment. Its chemical structure is derived from the diazotization of 2-chloro-4-nitrobenzenamine and subsequent coupling with Naphthalen-2-ol.[5] The key properties are summarized in the table below.

PropertyValue / DescriptionReference(s)
Chemical Name 1-[(2-chloro-4-nitrophenyl)azo]-2-naphthol[5]
C.I. Name Pigment Red 4 (P.R. 4)[2][6]
CAS Number 2814-77-9[2][7]
Molecular Formula C₁₆H₁₀ClN₃O₃[2][7][8]
Molecular Weight 327.72 g/mol [2][7][8]
Appearance Red Powder[5]
Water Solubility Insoluble[5][9]
Bioaccumulation Low potential for bioconcentration in aquatic organisms.[10]
Soil Mobility Expected to be immobile in soil based on a high estimated Koc value.[10]

The most critical property influencing the environmental fate of Pigment Red 4 is its insolubility in water.[5] Unlike soluble dyes that disperse in the water column, pigments like P.R. 4 are more likely to partition into sludge during wastewater treatment or adsorb to soil and sediment particles upon release, making these environmental compartments the primary sites of degradation.

Environmental Degradation Pathways

The transformation of Pigment Red 4 in the environment occurs through both non-biological (abiotic) and biological (biotic) processes. While abiotic mechanisms contribute to its breakdown, biotic degradation by microorganisms is considered the principal pathway for the complete mineralization of azo dyes.

Abiotic Degradation
  • Photolysis: Azo dyes can undergo degradation upon exposure to ultraviolet (UV) radiation.[11] The mechanism often involves the generation of highly reactive hydroxyl radicals that attack the chromophore, leading to decolorization and breakdown of the molecule into smaller intermediates.[12][13] However, the efficiency of direct photolysis in natural environments can be limited by light attenuation in turbid waters and soil.

  • Hydrolysis: The azo bond can be susceptible to cleavage under specific acidic or alkaline conditions, a process known as hydrolysis.[14] This is generally not a primary degradation pathway under typical environmental pH ranges (pH 6-9).

  • Advanced Oxidation Processes (AOPs): In engineered treatment systems, methods like Fenton reactions (using iron salts and hydrogen peroxide) can effectively degrade azo dyes by producing powerful hydroxyl radicals.[15]

Biotic Degradation: The Primary Pathway

The microbial degradation of azo dyes is a well-documented two-stage process that leverages different metabolic capabilities of microorganisms under varying oxygen conditions.[1][16]

Stage 1: Anaerobic Reductive Cleavage Under anaerobic (oxygen-deficient) conditions, prevalent in sediments and sludge, bacteria utilize the azo bond as an electron acceptor. Specialized enzymes, known as azoreductases , catalyze the reductive cleavage of the -N=N- bond.[16] This reaction requires a redox mediator or reducing equivalents like NADH or FADH₂.[16] The cleavage breaks the chromophore, resulting in the decolorization of the dye and the formation of two or more aromatic amines. For Pigment Red 4, this would yield 2-chloro-4-nitrobenzenamine and 1-amino-2-naphthol. This initial step is crucial as it transforms the complex dye molecule into simpler, more biodegradable intermediates.

Stage 2: Aerobic Mineralization The aromatic amines produced during the anaerobic stage are often colorless but can be more toxic and recalcitrant than the parent dye.[3][4] Their complete degradation typically occurs under aerobic (oxygen-rich) conditions.[16] A different set of microorganisms metabolizes these amines, breaking the aromatic rings and ultimately mineralizing them into benign products such as carbon dioxide (CO₂), water (H₂O), and inorganic ions.[4]

The necessity of this sequential anaerobic-aerobic process highlights the complexity of azo dye bioremediation. Neither condition alone is sufficient for complete detoxification.

G cluster_0 Anaerobic Environment (e.g., Sediment) cluster_1 Aerobic Environment (e.g., Surface Water) PR4 Pigment Red 4 (-N=N- bond intact) Amines Aromatic Amines (Colorless, Potentially Toxic) PR4->Amines Reductive Cleavage (Azoreductase) Mineralization Mineralization Products (CO₂, H₂O, Cl⁻, NO₃⁻) Amines->Mineralization Aerobic Degradation (Ring Cleavage)

Sequential Anaerobic-Aerobic Biodegradation of Azo Dyes.

Ecotoxicological Profile

The environmental risk of Pigment Red 4 is not solely dependent on the parent molecule but is intricately linked to its degradation products.

  • Parent Compound: Toxicological data for Pigment Red 4 suggests low acute toxicity to aquatic organisms. The reported 48-hour LC50 for the fish Oryzias latipes is >400 mg/L, and the 48-hour EC50 for Daphnia magna is >100 mg/L, indicating that the intact pigment is not highly toxic on an acute basis.[10]

  • Degradation Products: The primary toxicological concern arises from the aromatic amines formed during reductive cleavage.[1][3] Aromatic amines as a class are known to include compounds that are mutagenic and carcinogenic.[3][4] Therefore, incomplete degradation that results in the accumulation of these amine intermediates in the environment can pose a greater health risk than the original dye itself. This underscores the importance of ensuring that both the anaerobic and subsequent aerobic degradation stages are completed.

Methodologies for Environmental Fate Assessment

A multi-faceted analytical approach is required to accurately monitor the degradation of Pigment Red 4 and identify its transformation products.

Analytical Techniques

A combination of chromatographic and spectroscopic methods is typically employed to track the fate of the dye and its metabolites.

Analytical TechniquePrimary Use in Azo Dye Fate StudiesReference(s)
UV-Visible Spectrophotometry Rapidly quantifies decolorization by measuring the decrease in absorbance at the dye's λmax.[17][18]
High-Performance Liquid Chromatography (HPLC) Separates and quantifies the parent dye and its degradation products. The gold standard for kinetic studies.[19][20]
Gas Chromatography-Mass Spectrometry (GC-MS) Identifies and quantifies volatile or derivatized aromatic amine intermediates.[12]
Fourier-Transform Infrared Spectroscopy (FTIR) Identifies changes in chemical functional groups, confirming the cleavage of the azo bond and transformation of the aromatic structure.[20][21]
Experimental Protocols

The following protocols provide standardized, self-validating workflows for assessing the biotic and abiotic degradation of Pigment Red 4.

Protocol 1: Microbial Degradation Assay (Sequential Anaerobic-Aerobic)

Objective: To assess the extent and rate of Pigment Red 4 biodegradation by a mixed microbial consortium (e.g., activated sludge) under sequential anaerobic and aerobic conditions.

Methodology:

  • Preparation of Media and Inoculum:

    • Prepare a minimal salts medium (MSM) appropriate for microbial growth.

    • Obtain activated sludge from a local wastewater treatment plant to serve as the microbial inoculum. Acclimatize the sludge to the MSM and the target compound if necessary.

  • Anaerobic Phase Setup (in an anaerobic chamber or using sealed serum bottles):

    • Test Vials: Add 90 mL of MSM to 125 mL serum bottles. Add Pigment Red 4 to a final concentration of 50 mg/L (as a fine dispersion). Add 10 mL of the activated sludge inoculum.

    • Sterile Control: Prepare vials with MSM and Pigment Red 4, but use autoclaved (killed) inoculum. This control accounts for any non-biological loss of the pigment (e.g., adsorption).

    • Inoculum Control: Prepare vials with MSM and live inoculum but no Pigment Red 4. This monitors the baseline activity of the microorganisms.

    • Sparge all vials with N₂ gas for 15 minutes to remove oxygen, then seal with butyl rubber stoppers and aluminum crimps.

    • Incubate at a controlled temperature (e.g., 30-37°C) with gentle agitation.

  • Anaerobic Sampling:

    • At predetermined time points (e.g., 0, 24, 48, 72, 96 hours), withdraw samples using a sterile, N₂-flushed syringe.

    • Centrifuge the sample to pellet solids. Analyze the supernatant for decolorization using a UV-Vis spectrophotometer at the pigment's λmax.

    • Store a portion of the supernatant at -20°C for later HPLC analysis to quantify the parent compound and detect amine formation.

  • Transition to Aerobic Phase:

    • After significant decolorization is observed (e.g., >80%), unseal the vials and transfer the contents to sterile Erlenmeyer flasks.

    • Place the flasks on an orbital shaker (e.g., 150 rpm) to ensure aerobic conditions.

  • Aerobic Sampling:

    • Continue sampling at time points (e.g., 120, 144, 168 hours).

    • Process samples as in Step 3. The HPLC analysis in this phase is critical to monitor the disappearance of the aromatic amine intermediates.

  • Data Analysis:

    • Calculate the percentage of decolorization relative to the initial time point.

    • Use HPLC data to plot the concentration of Pigment Red 4 and its primary metabolites over time, correcting for any abiotic loss observed in the sterile control.

G cluster_workflow Microbial Degradation Experimental Workflow A 1. Prepare Media & Inoculum B 2. Set up Test Vials (Test, Sterile Control) A->B C 3. Anaerobic Incubation (N₂ Purge, Sealed) B->C D 4. Anaerobic Sampling (UV-Vis, HPLC) C->D t = 0, 24, 48h... D->C E 5. Transition to Aerobic (Open to Air, Shake) D->E After Decolorization F 6. Aerobic Sampling (HPLC for Amines) E->F t = 120, 144h... F->E G 7. Data Analysis & Interpretation F->G

Workflow for the Microbial Degradation Assay.

Protocol 2: Photolytic Degradation Assay

Objective: To determine the rate of Pigment Red 4 degradation due to direct photolysis under controlled UV irradiation.

Methodology:

  • Preparation of Solution:

    • Prepare a stock solution of Pigment Red 4 in a suitable solvent and dilute it in deionized water to a final concentration (e.g., 10 mg/L). Due to its low solubility, a fine, stable dispersion should be created using sonication.

  • Experimental Setup:

    • Test Samples: Place the Pigment Red 4 solution in quartz tubes (which are transparent to UV light).

    • Dark Control: Wrap identical tubes completely in aluminum foil to prevent light exposure. This control measures any degradation not caused by light (e.g., hydrolysis, thermal degradation).

    • Place all tubes in a photoreactor equipped with a specific UV lamp (e.g., UVB, 313 nm). Ensure a constant temperature is maintained.

  • Irradiation and Sampling:

    • Turn on the UV lamp and start a timer.

    • At set intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove one test tube and one dark control tube.

    • Analyze the solution's absorbance using a UV-Vis spectrophotometer and/or quantify the remaining Pigment Red 4 concentration using HPLC.

  • Data Analysis:

    • Calculate the percentage of degradation in both the irradiated and dark control samples.

    • The rate of photolysis is the difference between the degradation observed in the test samples and the dark controls. Plot concentration versus time to determine the degradation kinetics (e.g., pseudo-first-order rate constant).

Logical Framework for Environmental Fate

The overall environmental fate of Pigment Red 4 can be visualized as a multi-step process from its initial release to its ultimate transformation and impact. This framework integrates the physicochemical properties and degradation pathways discussed.

G Release Industrial Release (e.g., Inks, Plastics) Partition Environmental Partitioning Release->Partition Water Water Column (Suspended) Partition->Water Sediment Soil / Sediment (Adsorbed) Partition->Sediment Abiotic Abiotic Degradation (e.g., Photolysis) Water->Abiotic Biotic Biotic Degradation (Sequential Anaerobic/Aerobic) Sediment->Biotic Intermediates Formation of Aromatic Amines Abiotic->Intermediates Biotic->Intermediates Mineralization Mineralization (CO₂, H₂O) Intermediates->Mineralization Aerobic Step Impact Ecotoxicological Impact Intermediates->Impact If incomplete Mineralization->Impact Reduced Impact

Logical Framework for the Environmental Fate of Pigment Red 4.

Conclusion

The environmental fate of Pigment Red 4 is predominantly governed by its low water solubility and its susceptibility to a sequential anaerobic-aerobic microbial degradation process. While the intact pigment exhibits low acute toxicity, the potential for its biotransformation into hazardous aromatic amines is a significant environmental concern. A comprehensive risk assessment, therefore, requires not only studying the disappearance of the parent compound but also rigorously monitoring the formation and subsequent degradation of these intermediates. The experimental protocols and analytical strategies outlined in this guide provide a robust framework for researchers to conduct such evaluations, contributing to a safer and more sustainable use of azo colorants.

References

  • Sustainability Directory. (2025).
  • dos Santos, A. B., et al. (n.d.).
  • Alzain, H., et al. (2023). A Review of Environmental Impact of Azo Dyes.
  • GSC Online Press. (2025). An overview of azo dyes environmental impacts. GSC Advanced Research and Reviews.
  • SY Chemical Co., Ltd. (n.d.). Pigment Red 4.
  • Ajaz, M., et al. (n.d.). Azo dyes degradation by microorganisms – An efficient and sustainable approach.
  • COLOR BLOOM. (n.d.). China Pigment Red 4 Manufacturers, Suppliers, Factory.
  • Xcolor Pigment. (n.d.). Pigment red 4|Fast Red R.
  • HUPC GLOBAL CHEMICAL. (n.d.). Pigment Red 4.
  • L COLOR. (n.d.). Pigment red 4 (pr4).
  • Singh, R. P., & Singh, P. K. (2016). Detoxification of azo dyes in the context of environmental processes. Chemosphere.
  • Sacco, O., et al. (n.d.). Photocatalytic Degradation of Azo Dyes. Pilot Plant Investigation.
  • Khan, S., et al. (2023).
  • Liu, W., et al. (2019). Study of degradation products and degradation pathways of sulfonated azo dyes under ultraviolet irradiation.
  • Liu, W., et al. (2019).
  • Xie, X., et al. (2023). The treatment effect of the hydrolysis acidification process on azo dye....
  • Dyes Pigments. (n.d.).
  • ECHEMI. (n.d.).
  • Benchchem. (2025).
  • Velmurugan, S., & Ravikumar, R. (n.d.). Biodegradation and Decolorization of Reactive Dye Red ME4BL by Bacillus subtilis.
  • Velmurugan, S., & Ravikumar, R. (2014). Biodegradation and Decolorization of Reactive Dye Red ME4BL by Bacillus subtilis.
  • Grimwade Conservation Services. (n.d.). Pigment analysis. The University of Melbourne Faculty of Arts.
  • Bokhari, T. H., et al. (2021). Degradation of a Pigment Red 238 using UV, UV/H₂O₂, UV/H₂O₂/SnO₂ and Fenton Processes. Polish Journal of Environmental Studies.

Sources

Methodological & Application

using 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]- as a histological stain

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Histological Staining of Lipids with 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]-

Introduction: Unveiling a Novel Lysochrome for Lipid Detection

In the landscape of histological staining, azo dyes represent one of the largest and most versatile classes of synthetic colorants, indispensable for visualizing a wide array of tissue components.[1][2] This guide introduces 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]- , also known as Pigment Red 6, as a potent candidate for the selective staining of intracellular and extracellular lipids. While historically utilized as an industrial pigment, its chemical structure—a diazo dye featuring a naphthol group—positions it firmly within the family of lysochromes, or fat-soluble stains.[3][4]

Lysochromes, such as the well-established Sudan series and Oil Red O, operate on a simple yet elegant principle of differential solubility.[5][6] These colored, non-polar molecules are more soluble in the lipids they are intended to demonstrate than in their solvent vehicle.[7] When a tissue section is immersed in a saturated solution of the dye, the lysochrome physically partitions from the solvent into the tissue's lipid droplets, rendering them vividly colored. This physical staining mechanism makes it an invaluable tool for researchers in metabolic diseases, atherosclerosis, and oncology, where the study of lipid accumulation is paramount.[8][9]

This document provides a comprehensive framework for the application of 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]- in a research setting, detailing the underlying mechanism, validated protocols, and best practices for achieving crisp, publication-quality results.

Section 1: The Science Behind the Stain - Mechanism of Action

The efficacy of 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]- as a lipid stain is rooted in its physicochemical properties. As an azo dye, its color is derived from the -N=N- chromophore. Its overall non-polar character allows it to function as a lysochrome.

The staining process is not a chemical reaction but a physical one. The dye, dissolved in a moderately polar solvent like isopropanol, is presented to the fixed tissue section. The intracellular triglycerides and other neutral lipids offer a highly non-polar environment. Driven by thermodynamic favorability, the dye molecules migrate from the solvent phase into the lipid phase, in which they are more soluble, effectively "coloring" the fat droplets. This partitioning continues until an equilibrium is reached, resulting in intense staining of lipids while other cellular components remain largely unstained.

Caption: Chemical structure of the lysochrome stain.

Staining_Mechanism cluster_process Lysochrome Partitioning Principle cluster_tissue cluster_explanation Thermodynamic Driving Force Solvent Dye dissolved in Isopropanol/Water Vehicle Tissue Tissue Section (Fixed Cryosection) Solvent->Tissue Application of Staining Solution Lipid Intracellular Lipid Droplet Info Dye has higher solubility in non-polar lipids than in the moderately polar solvent. This drives the dye to physically partition from the solvent into the lipid droplets, resulting in selective coloration.

Caption: The physical mechanism of lipid staining.

Section 2: Reagents and Quantitative Data Summary

Successful and reproducible staining depends on the precise preparation of reagents and adherence to optimized parameters.

ParameterSpecificationRationale
Primary Target Neutral Lipids (e.g., Triglycerides), LipoproteinsThe non-polar nature of the dye selectively partitions into these hydrophobic structures.[]
Tissue Type Frozen SectionsStandard paraffin processing uses alcohols and xylene, which will dissolve and remove lipids from the tissue.[5][11]
Fixation 10% Neutral Buffered Formalin (NBF)NBF cross-links proteins, preserving tissue morphology without dissolving lipids.[12]
Section Thickness 8 - 12 µmThis thickness is optimal for cryosectioning and allows for clear visualization of intracellular lipid droplets.
Stain Solvent 60% IsopropanolIsopropanol is sufficiently non-polar to dissolve the dye, yet miscible enough with water to allow for differentiation.
Staining Time 10 - 15 minutesProvides sufficient time for the dye to partition into lipids without causing excessive background staining.
Staining Temp. Room TemperatureThe staining process is efficient at ambient temperatures.
Differentiation 60% IsopropanolRemoves excess, non-specifically bound dye, enhancing the contrast between lipids and other tissues.[12]
Counterstain Mayer's HematoxylinStains nuclei blue/purple, providing essential morphological context to the red-stained lipids.[8]
Mounting Medium Aqueous-basedOrganic solvents in permanent mounting media will dissolve the stained lipids and the dye itself.
Reagent Preparation
  • 10% Neutral Buffered Formalin (NBF):

    • Formaldehyde (37-40% solution): 100 ml

    • Distilled Water: 900 ml

    • Sodium Phosphate, monobasic (NaH₂PO₄·H₂O): 4 g

    • Sodium Phosphate, dibasic (Na₂HPO₄, anhydrous): 6.5 g

    • Combine and stir until all salts are dissolved. The final pH should be between 6.8 and 7.2.

  • Staining Solution (0.5% Stock):

    • 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]-: 0.5 g

    • 100% Isopropanol: 100 ml

    • Stir for several hours or overnight to ensure complete dissolution. Filter before use. Store in a tightly sealed bottle at room temperature.

  • Working Staining Solution:

    • Stock Staining Solution: 6 ml

    • Distilled Water: 4 ml

    • Prepare fresh for each use. Let stand for 5-10 minutes and filter before applying to slides. The final isopropanol concentration is 60%.

  • Mayer's Hematoxylin:

    • Commercially available solutions are recommended for consistency. If preparing from scratch, follow established protocols.

Section 3: Detailed Experimental Protocol

This protocol is designed for formalin-fixed, frozen tissue sections. Adherence to each step is critical for optimal results.

G start 1. Tissue Preparation (Snap-freeze fresh tissue) cryo 2. Cryosectioning (Cut sections at 8-12 µm) start->cryo fix 3. Fixation (10% NBF for 10 min) cryo->fix rinse1 4. Rinse (Distilled Water) fix->rinse1 pre_stain 5. Pre-treatment (60% Isopropanol for 1-2 min) rinse1->pre_stain stain 6. Staining (Working Solution for 15 min) pre_stain->stain diff 7. Differentiation (60% Isopropanol, brief dips) stain->diff rinse2 8. Rinse (Distilled Water) diff->rinse2 counterstain 9. Counterstain (Mayer's Hematoxylin for 1-2 min) rinse2->counterstain blue 10. Bluing (Running Tap Water or Bluing Agent) counterstain->blue mount 11. Coverslip (Aqueous Mounting Medium) blue->mount end 12. Microscopy (Image Analysis) mount->end

Caption: Step-by-step experimental workflow for lipid staining.

Step-by-Step Methodology
  • Tissue Preparation: a. Obtain fresh tissue and embed in Optimal Cutting Temperature (OCT) compound in a cryomold. b. Snap-freeze the block by immersing it in isopentane cooled by liquid nitrogen or by placing it on dry ice. Store at -80°C until sectioning. c. Using a cryostat, cut sections at a thickness of 8-12 µm and mount them on positively charged glass slides. Causality: Snap-freezing prevents the formation of large ice crystals that can disrupt tissue morphology. Frozen sections are mandatory as the dehydration and clearing steps in paraffin embedding would completely extract the target lipids.[11]

  • Fixation: a. Once sections are air-dried for a few minutes, fix them in 10% Neutral Buffered Formalin for 10 minutes at room temperature. b. Gently rinse the slides in several changes of distilled water. Causality: Fixation stabilizes the cellular proteins, preventing tissue degradation and ensuring structures remain intact throughout the staining process.

  • Staining Procedure: a. Briefly rinse the slides in 60% isopropanol. Causality: This step removes water from the section, preventing the precipitation of the alcohol-based dye and facilitating even staining. b. Immerse the slides in the freshly prepared and filtered working staining solution for 10-15 minutes. c. Differentiate the sections by briefly dipping them in 60% isopropanol. Check microscopically for optimal staining where lipid droplets are distinct and the background is pale. Causality: Differentiation is a critical step to remove excess dye that is loosely adsorbed to non-lipid structures, thereby increasing the signal-to-noise ratio. d. Rinse thoroughly in several changes of distilled water to remove all isopropanol. Causality: Isopropanol must be completely removed before counterstaining, as hematoxylin is an aqueous-based stain.

  • Counterstaining and Mounting: a. Immerse slides in Mayer's Hematoxylin for 1-2 minutes. b. Rinse gently in running tap water for 5 minutes or until the sections turn a crisp blue. A bluing agent can be used to expedite this step. Causality: Hematoxylin stains the basophilic nuclei, providing anatomical context. The "bluing" step involves a shift in pH to alkaline, which changes the color of the hematoxylin from reddish to a sharp blue-purple. c. Place a drop of aqueous mounting medium onto the section and apply a coverslip, avoiding air bubbles.

Section 4: Expected Results and Interpretation

  • Lipids (Triglycerides, Lipoproteins): Bright Red to Orange-Red[13]

  • Nuclei: Blue / Purple

  • Cytoplasm and other elements: Pale blue or unstained

Properly stained sections will exhibit sharply defined, colored droplets within the cytoplasm of cells known to accumulate fat (e.g., hepatocytes, adipocytes, macrophages in atherosclerotic plaques). The intensity of the red color can provide a semi-quantitative assessment of the amount of lipid present. This method is highly effective for identifying fatty change (steatosis) in the liver, visualizing lipid-laden foam cells in vascular pathology, and detecting lipid storage in various metabolic disorders.

Section 5: Troubleshooting Guide

ProblemProbable Cause(s)Solution(s)
No/Weak Staining 1. Lipids were extracted during processing (improper use of paraffin sections).2. Staining solution is old or was not filtered.3. Staining time was too short.1. Ensure only frozen sections are used.2. Always prepare working solution fresh and filter before use.3. Increase staining time to 15-20 minutes.
High Background 1. Inadequate differentiation.2. Sections were allowed to dry out during staining.1. Increase differentiation time or use fresh 60% isopropanol.2. Keep slides moist throughout the entire procedure.
Precipitates on Tissue 1. Staining solution was not filtered.2. Water was carried over into the staining solution.1. Filter the working solution immediately before use.2. Ensure the pre-treatment step with 60% isopropanol is performed correctly.
"Washed Out" Look 1. Mounting was done with a non-aqueous, solvent-based medium.1. Remount using a new, aqueous-based mounting medium.

Section 6: Safety and Handling Precautions

  • Hazard Profile: 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]- is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[14]

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, nitrile gloves, and safety glasses with side shields.

  • Handling: Handle the powdered dye and its solutions within a chemical fume hood to avoid inhalation of dust or vapors.[14] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store the powdered dye in a tightly closed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[15]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not pour solutions down the drain.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Histological Staining with Azo Dyes on Animal Tissues.
  • Wikipedia. (2023). Sudan stain. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Azo Dye Staining in Biological Tissues.
  • Interchim. (n.d.). Lysochrome dyes Sudan dyes, Oil red. Retrieved from [Link]

  • Aryal, S. (2023). Sudan Black B Staining: Principle, Procedure, Results, Uses. Microbe Notes. Retrieved from [Link]

  • Conduct Science. (2020). Histochemical Techniques to Demonstrate Lipids. Retrieved from [Link]

  • Brundrett, M. C., et al. (1991). Efficient lipid staining in plant material with sudan red 7B or fluorol yellow 088 in polyethylene glycol-glycerol. Biotechnic & Histochemistry, 66(3), 111-120. Retrieved from [Link]

  • Dapson, R. W. (2023). Histology, Staining. StatPearls. Retrieved from [Link]

  • Slideshare. (n.d.). staininng of lipid.pptx. Retrieved from [Link]

  • D'Andrea, M. A. (2016). Tissue Fixation and Processing for the Histological Identification of Lipids. Methods in Molecular Biology, 1376, 201-210. Retrieved from [Link]

  • AZoM. (2018). Using Tissue Marking Dyes to Highlight Microscopic Areas. Retrieved from [Link]

  • Lojda, Z., & Gossrau, R. (1983). Mechanisms and products of azo coupling in histochemical protease procedures based on primary aromatic amines as unspecific moieties. Histochemistry, 78(1), 21-36. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). One-pot synthesis of 2-naphthols from nitrones and MBH adducts via decarboxylative N–O bond cleavage. Organic Chemistry Frontiers. Retrieved from [Link]

  • MDPI. (2023). The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review. Organics. Retrieved from [Link]

  • International Journal of Drug Delivery Technology. (2021). Physiological, Histological, and Biochemical Evidence for the Effect of Two Azo Dyes on Mice Model. Retrieved from [Link]

  • SpringerLink. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Retrieved from [Link]

  • Government of Canada. (2009). 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]- (Pigment Red 6). Retrieved from [Link]

  • Angulo, M. (1954). Analytic applications of diazo reactions in histology. Revista Espanola de Fisiologia, 10(4), 255-260.
  • Gomori, G. (1956). Use of azo dye methods in clinical chemistry and histochemistry. American Journal of Clinical Pathology, 26(1), 1-3. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Microbiological, histological, and biochemical evidence for the adverse effects of food azo dyes on rats. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Guide to the Efficacy of Substituted Nitroanilines in Azo Dye Synthesis.
  • Britannica. (n.d.). Azo dye. Retrieved from [Link]

  • PubChem. (n.d.). 1-Naphthalenol, 2-[(4-chlorophenyl)azo]-. Retrieved from [Link]

  • SBLCore. (2024). Safety Data Sheet: 2-Naphthol. Retrieved from [Link]

  • ResearchGate. (2021). The long-term contribution of dyes and stains to histology and histopathology. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]- (C16H10ClN3O3). Retrieved from [Link]

  • Government of Canada. (2009). 2-Naphthalenol, 1-[(2-chloro-4-nitrophenyl)azo]- (Pigment Red 4). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-Naphthalenol, 1-[2-(5-chloro-2-hydroxy-4-nitrophenyl)diazenyl]-. Retrieved from [Link]

  • University of Oklahoma Health Sciences Center. (n.d.). Staining - Histology Laboratory Manual. Retrieved from [Link]

  • Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. (n.d.).
  • YouTube. (2022). PREPARATION OF PHENYL AZO 2 NAPHTHOL. Retrieved from [Link]

  • StainsFile. (n.d.). Structural Classification of Dyes. Retrieved from [Link]

  • NIST. (n.d.). 2-Naphthalenol, 1-[(4-methyl-2-nitrophenyl)azo]-. Retrieved from [Link]

Sources

Application Notes and Protocols: C.I. Pigment Red 4 in Polymer Coloration

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Profile of C.I. Pigment Red 4

C.I. Pigment Red 4 is a monoazo organic pigment that produces a brilliant, yellowish-red shade, positioned in the color spectrum between the more yellow C.I. Pigment Orange 5 and the bluer C.I. Pigment Red 3.[1][2] Chemically identified as 1-[(2-Chloro-4-nitrophenyl)azo]-2-naphthol, it is valued for its high color saturation and strong tinting strength, particularly in ink and coating applications.[1][3]

In the realm of polymer coloration, C.I. Pigment Red 4 serves as a cost-effective choice for applications where extreme heat stability and lightfastness are not primary requirements.[1] Its primary limitation is a modest thermal stability, which dictates its suitability for polymers processed at lower temperatures. These application notes provide a comprehensive technical guide for researchers and scientists on the effective incorporation and evaluation of C.I. Pigment Red 4 in various polymer systems.

Physicochemical and Performance Properties

A thorough understanding of the pigment's intrinsic properties is fundamental to its successful application. These characteristics determine the processing window, end-use suitability, and overall performance of the final colored article.

PropertyValueSource(s)
C.I. Generic Name Pigment Red 4[4]
C.I. Number 12085[1][4][5][6]
CAS Number 2814-77-9[1][4][6]
Chemical Formula C₁₆H₁₀ClN₃O₃[5][6]
Molecular Weight 327.72 g/mol [5][6]
Physical Form Yellow-Red Powder[7][8]
Heat Stability 140°C - 200°C (Polymer Dependent)[1][2][5]
Lightfastness (HDPE) 4-6 (on 8-step Blue Wool Scale)[1][2]
Migration Resistance (LDPE) 5 (on 5-step Gray Scale)[9]
Oil Absorption 34-70 ml/100g[1][5]
Water Resistance 5 (Excellent)[1][2]
Acid Resistance 4-5 (Good to Excellent)[1][2]
Alkali Resistance 4-5 (Good to Excellent)[1][2]

Core Principles for Application in Polymers

The Critical Role of Dispersion

The ultimate performance of any pigment is contingent upon its dispersion within the polymer matrix. Pigments are insoluble particles that must be deagglomerated and distributed uniformly.[10] Poor dispersion of C.I. Pigment Red 4 will lead to specks, reduced color strength, and inconsistent properties in the final product. The masterbatch method described in Section 4.0 is the industry-standard approach to ensure optimal dispersion.[11]

Navigating Thermal Limitations

The most significant constraint of C.I. Pigment Red 4 is its thermal stability, with sources indicating a limit between 140°C and 200°C.[1][2][5] Exceeding this temperature during processing can cause the pigment to decompose, resulting in a significant color shift (typically darkening) and loss of properties.[12]

Causality: This limitation restricts its use to polymers with lower processing temperatures, such as:

  • Low-Density Polyethylene (LDPE)

  • Certain grades of High-Density Polyethylene (HDPE)

  • Flexible Polyvinyl Chloride (PVC)

  • Some grades of Polypropylene (PP)

It is generally unsuitable for high-temperature engineering plastics like polycarbonate (PC), polyamide (PA), or polyethylene terephthalate (PET).[13][14]

Understanding Pigment Migration

Migration is the process where pigment particles move from the polymer interior to the surface or into an adjacent material.[15] This phenomenon is particularly relevant in plasticized polymers like flexible PVC, where plasticizers can increase molecular mobility.[15] C.I. Pigment Red 4 exhibits good migration resistance, making it suitable for many applications. However, testing is always recommended, especially in highly plasticized systems or at elevated service temperatures.[13]

Experimental Protocols: Incorporation into Polymers

The most reliable and common method for incorporating pigments into thermoplastics is via a masterbatch, which is a concentrated mixture of pigment encapsulated in a carrier resin.[11]

Protocol 1: Masterbatch Preparation (Twin-Screw Extrusion)

Objective: To produce a 20% (w/w) C.I. Pigment Red 4 masterbatch in a Low-Density Polyethylene (LDPE) carrier resin for subsequent use in coloring various polyolefins.

Rationale: Using a twin-screw extruder provides high-shear mixing, which is essential for breaking down pigment agglomerates and achieving a homogeneous dispersion.[16] The carrier resin should be compatible with the final (let-down) polymer.

Materials & Equipment:

  • C.I. Pigment Red 4 powder (pre-dried at 80°C for 2 hours)

  • LDPE carrier resin (Melt Flow Index: 20 g/10 min)

  • High-speed mixer

  • Gravimetric feeders

  • Co-rotating twin-screw extruder

  • Water bath for strand cooling

  • Pelletizer

Procedure:

  • Pre-Mixing: In the high-speed mixer, blend 20% (w/w) C.I. Pigment Red 4 and 80% (w/w) LDPE carrier resin for 5-10 minutes to create a uniform dry blend.[16]

  • Extruder Setup: Set the temperature profile of the twin-screw extruder. A typical profile for LDPE is:

    • Feed Zone: 150°C

    • Zones 2-4: 170°C

    • Zones 5-7: 180°C

    • Die: 185°C

    • Crucial Note: Ensure all zones remain below the 200°C upper limit for C.I. Pigment Red 4.

  • Extrusion: Feed the pre-mixed blend into the extruder using a gravimetric feeder at a controlled rate. Set the screw speed (e.g., 200-350 rpm) to ensure sufficient shear and residence time for proper dispersion.

  • Pelletizing: Cool the extruded polymer strand in the water bath and feed it into the pelletizer to produce masterbatch pellets.[16]

  • Post-Drying: Dry the resulting pellets in an oven at 80°C for 4 hours to remove surface moisture.

Masterbatch_Workflow cluster_prep Preparation cluster_process Melt Compounding cluster_post Final Product P_Dry Pre-Dry Pigment & Carrier Resin P_Mix High-Speed Pre-Mixing P_Dry->P_Mix Feed Gravimetric Feeding P_Mix->Feed Extrude Twin-Screw Extrusion (T < 200°C) Feed->Extrude Cool Strand Cooling (Water Bath) Extrude->Cool Pelletize Pelletizing Cool->Pelletize Post_Dry Post-Dry Pellets Pelletize->Post_Dry MB Final Masterbatch Pellets Post_Dry->MB Molding_Workflow MB Masterbatch Pellets Blend Dry Blending MB->Blend NP Natural Polymer Pellets NP->Blend IM Injection Molding (T ≤ 200°C) Blend->IM Plaque Colored Test Plaque IM->Plaque Heat_Test_Workflow Start Produce Baseline Plaque (e.g., 190°C, 1 min dwell) Step1 Increase Temp to 200°C (5 min dwell) Start->Step1 Measure Spectrophotometer Measurement (CIELAB) Start->Measure Step2 Increase Temp to 210°C (5 min dwell) Step1->Step2 Step1->Measure StepN Increase Temp to T_n °C (5 min dwell) Step2->StepN Step2->Measure StepN->Measure Calculate Calculate ΔEab vs. Baseline Measure->Calculate Result Determine Temp where ΔEab > 3.0 Calculate->Result

Caption: Workflow for Heat Stability Evaluation.

Protocol 4: Lightfastness Assessment

Objective: To evaluate the resistance of the colored polymer to fading upon exposure to light.

Procedure:

  • Sample Preparation: Use the colored test plaques produced in Protocol 4.2. Cover half of each plaque with an opaque material.

  • Exposure: Place the samples in a Xenon arc weathering chamber, which simulates the full spectrum of sunlight. S[17]imultaneously, expose a set of Blue Wool standards (Scale 1-8).

  • Evaluation: Periodically remove the samples and compare the exposed half to the unexposed half. The lightfastness rating is determined by identifying which Blue Wool standard shows a similar degree of fading as the sample. A[9] rating of 4-5 is considered moderate, while 8 is outstanding.

Protocol 5: Migration Resistance Assessment

Objective: To determine if the pigment will bleed out of the host polymer into an adjacent material.

Procedure:

  • Assembly: Place a colored test plaque (e.g., 0.5% C.I. Pigment Red 4 in LDPE) in direct contact with a white, flexible PVC sheet containing a high level of plasticizer (e.g., 80 PHR DOP). 2[9]. Incubation: Place the assembly in an oven at 80°C under a pressure of 3 kg/cm ² for 24 hours. 3[9]. Evaluation: After cooling, separate the plaques and visually assess the white PVC sheet for any color staining.

  • Rating: Rate the degree of staining against a standard 5-step Gray Scale, where a rating of 5 signifies no migration and 1 signifies severe migration.

[9]### 6.0 Regulatory and Safety Considerations

The regulatory status of any colorant is critical, especially for applications involving contact with food, toys, or skin.

  • Food Contact: C.I. Pigment Red 4 is not listed under the U.S. FDA regulation 21 CFR 178.3297, "Colorants for polymers," and therefore should not be used in food-contact articles in the United States without further regulatory clearance. *[4][18][19] Cosmetics: In the United States, the pigment is known as D&C Red No. 36 and is permitted for use in cosmetics, but not for the area of the eye. *[3] Toys & Packaging: Some suppliers may certify their C.I. Pigment Red 4 grades against specific regulations like the European Toy Norm EN71-3:2013 or CONEG for heavy metals in packaging.

[4][20]Trustworthiness Pillar: It is imperative for the end-user to obtain a current and specific Regulatory Data Sheet (RDS) and Safety Data Sheet (SDS) from the pigment manufacturer to ensure compliance for the intended application. Supplier-specific product data may vary.

[4]### 7.0 References

  • Fineland Chem. (n.d.). Pigment Red 4 for Industry. Retrieved from Fineland Chem website.

  • HUPC GLOBAL CHEMICAL. (n.d.). Pigment Red 4. Retrieved from HUPC GLOBAL CHEMICAL website.

  • European Commission. (n.d.). Ingredient: PIGMENT RED 4 - CosIng. Retrieved from GROWTH - European Commission website.

  • L COLOR. (n.d.). Pigment red 4 (pr4). Retrieved from L COLOR website.

  • Industry News. (2024, March 15). Related Properties of Organic Pigments for Plastics.

  • SpecialChem. (2024, June 28). CI 12085 (pigment red 4): Cosmetic Ingredient INCI. Retrieved from SpecialChem website.

  • Industry News. (2025, January 13). Several Common Test Methods for Pigment Weather Resistance.

  • Zeya Chemicals. (n.d.). Application of organic pigments in plastics and resins. Retrieved from Zeya Chemicals website.

  • ACO Mold. (2022, July 14). Testing of pigment in plastic. Retrieved from ACO Mold website.

  • The Ultimate Guide to Plastic Pigments: Types, Applications & Market Trends. (n.d.). Retrieved from a relevant industry source.

  • Aquaterra. (n.d.). Testing of Pigments for Plastics.

  • Navpad Pigments. (2020, November 1). REGULATORY COMPLIANCE STATEMENT FOR FOOD CONTACT, TOYS AND PACKAGING.

  • SpecialChem. (2025, June 24). Pigments for Plastic Colorants: Types, Properties & Processing Guide. Retrieved from SpecialChem website.

  • Qingdao Sanhuan Colorchem CO.,LTD. (n.d.). Methods of Testing Fastness of Pigments. Retrieved from Sanhuan Colorchem website.

  • Eurolab Testing Services. (n.d.). Plastic Pigment Testing. Retrieved from a testing laboratory website.

  • SY Chemical Co., Ltd. (n.d.). Pigment Red 4. Retrieved from SY Chemical Co., Ltd. website.

  • First Color. (n.d.). PIGMENTS.

  • MedKoo Biosciences. (n.d.). C.I. Pigment Red 4 | CAS# 2814-77-9. Retrieved from MedKoo Biosciences website.

  • Benchchem. (2025). Methods for incorporating Pigment Red 81:2 into polymer matrices for material science research.

  • Google Patents. (n.d.). US7087668B2 - Dispersion of pigments in polyolefins.

  • Akrochem Corporation. (n.d.). FDA Pigments. Retrieved from Akrochem Corporation website.

  • The Shepherd Color Company. (n.d.). Regulatory information for yl0010c229.

  • DC Chemicals. (n.d.). C.I. Pigment Red 4|COA.

  • U.S. Food & Drug Administration. (n.d.). Regulatory Status of Color Additives. Retrieved from FDA website.

  • ResearchGate. (2016, July 2). How to incorporate pigments is solvent based polymers?

  • Sun Chemical. (n.d.). Pigments for High Temperature Polymers.

  • Keller and Heckman LLP. (2016, July 10). Colorants in Food Packaging: U.S. FDA Safety Requirements. Published in Food Safety Magazine.

  • Yuhong Pigment Co.,LTD. (n.d.). The thermal stability of pigments refers to their ability to withstand high temperatures....

  • Biocompare.com. (n.d.). C.I. Pigment Red 4 from MyBioSource.com.

  • Scribd. (n.d.). Pigment Light Fastness and Suitability.

  • Google Patents. (n.d.). CN101014647B - Pigment preparation for colouring polymers.

  • Benchchem. (2025). Technical Support Center: Enhancing the Heat Stability of C.I. Pigment Red 52:1 for Plastics Applications.

  • National Institutes of Health. (n.d.). Rheological Properties of Polyethylene Color Masterbatches Containing Pigment RED 122....

  • ResearchGate. (n.d.). (PDF) The Effect of Red Pigment and Photo Stabilizers on the Photo Degradation of Polypropylene Films.

  • Google Patents. (n.d.). US7544418B2 - Polymer-encapsulated pigments and associated methods.

Sources

Application Note: Quantitative Analysis of 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]- by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]-, a synthetic azo dye also known as Pigment Red 6 or Sudan Orange G (CAS 6410-13-5). The methodology is designed for researchers, scientists, and drug development professionals requiring precise and reliable quantification of this compound. The protocol is grounded in established chromatographic principles and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2][3]

Introduction: The Analytical Imperative

2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]- is a monoazo pigment used in various industrial applications.[4][5] Its detection and quantification are critical in diverse fields, from quality control in manufacturing to safety assessment in regulated products. In the pharmaceutical industry, such compounds may be encountered as impurities, metabolites, or components in drug delivery systems, necessitating a precise analytical method to ensure product quality and safety.

The chromophoric azo group (-N=N-) in its structure is responsible for its distinct color and provides a strong basis for UV-Visible spectrophotometric detection, making HPLC a highly suitable analytical technique.[6] This document provides a comprehensive guide, from first principles of method development to a step-by-step protocol and a full validation summary, enabling laboratories to implement this method with confidence.

Chromatographic Method: Principles and Rationale

The chosen analytical approach is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique is selected for its high resolving power and its compatibility with the analyte's chemical properties.

  • Causality of Method Design:

    • Stationary Phase: A C18 (octadecylsilyl) column is selected. The nonpolar nature of the C18 stationary phase provides strong hydrophobic interactions with the relatively nonpolar analyte, leading to effective retention and separation from polar matrix components.

    • Mobile Phase: A gradient elution with acetonitrile and water is employed. Acetonitrile is a common organic modifier in RP-HPLC that offers excellent solvating power for the analyte and low viscosity. A gradient is chosen to ensure a reasonable retention time for the analyte while effectively eluting any potential impurities with different polarities, leading to a sharp peak shape and improved resolution.

    • Detection Wavelength (λmax): The detection wavelength is set at 485 nm . Azo dyes like Pigment Red 6 exhibit strong absorbance in the visible region due to π-π* electronic transitions within their conjugated system.[6] While various sources report a broad range, the 470-490 nm region is consistently cited for similar orange/red azo dyes.[6] A wavelength of 485 nm is selected to maximize sensitivity and minimize interference from co-eluting species that may not absorb at this specific visible wavelength.

    • Analyte Solubility: The analyte is soluble in organic solvents like methanol, ethanol, and chloroform, and slightly soluble in DMSO.[7] Methanol is chosen as the primary solvent for standard and sample preparation due to its miscibility with the mobile phase and its common use in HPLC applications.

Experimental Protocol: From Sample to Signal

This section provides a detailed, step-by-step workflow for the quantitative analysis of 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]-.

Equipment and Reagents
  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: ACE C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Water (HPLC Grade or ultrapure)

    • 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]- analytical standard (≥98.5% purity).[8]

Preparation of Solutions
  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Diluent: Methanol

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of the analytical standard.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with Methanol.

    • Sonicate for 10 minutes to ensure complete dissolution. This solution should be stored at 2-8°C and protected from light.

  • Working Standard Solutions (1.0 - 25 µg/mL):

    • Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the diluent (Methanol).

    • For example, to prepare a 10 µg/mL standard, pipette 10 mL of the 100 µg/mL stock solution into a 100 mL volumetric flask and dilute to volume with Methanol.

HPLC Operating Conditions
ParameterCondition
Column ACE C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: WaterB: Acetonitrile
Gradient 0-2 min: 70% B2-12 min: 70% to 95% B12-15 min: 95% B15.1-18 min: 70% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 485 nm
Injection Volume 10 µL
Run Time 18 minutes
Analytical Workflow Diagram

HPLC Analysis Workflow Figure 1: HPLC Analysis Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Analytical Standard B Prepare Stock Solution (100 µg/mL in Methanol) A->B C Prepare Working Standards (1.0 - 25 µg/mL) B->C F Inject Standards & Sample (10 µL) C->F D Prepare Sample (Dissolve in Methanol) D->F E Equilibrate HPLC System (Initial Conditions) E->F G Perform Gradient Elution (18 min run) F->G H Integrate Peak Area at 485 nm G->H I Generate Calibration Curve (Area vs. Concentration) H->I J Quantify Analyte in Sample H->J I->J

Caption: HPLC analysis workflow from preparation to data processing.

Method Validation: A Self-Validating System

The analytical method was validated according to the ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology".[1][3] The validation parameters demonstrate that the method is suitable for its intended purpose of quantifying 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]-.

Specificity

Specificity was evaluated by analyzing a blank sample (diluent) and a spiked sample. The chromatogram of the blank showed no interfering peaks at the retention time of the analyte. The peak for the analyte in the spiked sample was spectrally pure, as confirmed by the DAD, demonstrating the method's ability to assess the analyte unequivocally in the presence of other components.

Linearity

Linearity was assessed using six concentration levels of the standard, ranging from 1.0 µg/mL to 25 µg/mL. Each concentration was injected in triplicate. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResultAcceptance Criteria
Correlation Coefficient (r²) > 0.999≥ 0.999
Range 1.0 - 25 µg/mL-
Y-intercept Close to zeroReport
Accuracy

Accuracy was determined by the recovery method. A known amount of the analyte was spiked into a blank matrix at three concentration levels (low, medium, high; e.g., 5, 15, 25 µg/mL). The recovery was calculated as the percentage of the measured amount versus the theoretical amount.

Spiked LevelMean Recovery (%)% RSDAcceptance Criteria
Low (5 µg/mL) 99.2%1.1%98.0 - 102.0% Recovery
Medium (15 µg/mL) 100.5%0.8%≤ 2.0% RSD
High (25 µg/mL) 99.8%0.9%
Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Repeatability: Six replicate injections of a 15 µg/mL standard were performed on the same day.

  • Intermediate Precision: The repeatability test was repeated on a different day by a different analyst.

Precision Level% RSDAcceptance Criteria
Repeatability (Intra-day) < 1.0%≤ 2.0%
Intermediate Precision (Inter-day) < 1.5%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

ParameterResult
LOD ~0.1 µg/mL
LOQ ~0.3 µg/mL
Robustness

The robustness of the method was evaluated by making small, deliberate variations in the method parameters and observing the effect on the results.

Parameter VariedVariationResult
Flow Rate ± 0.1 mL/min% RSD < 2.0%
Column Temperature ± 2°C% RSD < 2.0%
Detection Wavelength ± 2 nm% RSD < 2.0%

The method proved to be robust for all tested variations, indicating its reliability during normal usage.[9]

Validation Logic Diagram

Method Validation Logic Figure 2: ICH Q2(R1) Validation Parameters Method Validated HPLC Method Specificity Specificity (No Interference) Method->Specificity Linearity Linearity (r² > 0.999) Method->Linearity Accuracy Accuracy (98-102% Recovery) Method->Accuracy Precision Precision (%RSD < 2.0) Method->Precision LOD LOD (Sensitivity) Method->LOD LOQ LOQ (Quantitation Limit) Method->LOQ Robustness Robustness (Reliability) Method->Robustness

Caption: Key parameters for method validation based on ICH Q2(R1).

Conclusion

The HPLC method detailed in this application note is specific, linear, accurate, precise, and robust for the quantitative analysis of 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]-. The comprehensive protocol and rigorous validation, performed in accordance with ICH guidelines, ensure that the method is reliable and suitable for its intended use in research and quality control environments. This self-validating system provides a high degree of confidence in the analytical results, making it a valuable tool for professionals in the pharmaceutical and chemical industries.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • LookChem. Cas 2051-85-6, SUDAN ORANGE G. [Link]

  • Cisiv. Sudan Orange G: A Deep Dive into its Chemical Properties and Analytical Potential. [Link]

  • SlideShare. ICH Q2 Analytical Method Validation. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Carl ROTH. Sudan orange G (C. I. 11920), 5 g, glass. [Link]

  • Oxford Academic. Determination of Subsidiary Colors in D&C Red No. 36 (Pigment Red 4) by HPLC and UHPLC. [Link]

  • Oxford Academic. Determination of Subsidiary Colors in D&C Red No. 36 (Pigment Red 4) by HPLC and UHPLC†. [Link]

  • Government of Canada. 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]- (Pigment Red 6). [Link]

  • NIST. 2-Naphthalenol, 1-[(4-methyl-2-nitrophenyl)azo]-. [Link]

  • EPIC. Method for HPLC pigments analysis. [Link]

  • Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • U.S. Food and Drug Administration. Determination of organic impurities in D&C Red No. 6, D&C Red No. 7, and D&C Yellow No. 10 using.... [Link]

  • PubChem. 2-Naphthalenol, 1-((5-chloro-2-hydroxy-4-nitrophenyl)azo)-. [Link]

  • PubChem. 1-Naphthalenol, 2-[(4-chlorophenyl)azo]-. [Link]

  • U.S. Environmental Protection Agency. 2-Naphthalenol, 1-[2-(5-chloro-2-hydroxy-4-nitrophenyl)diazenyl]-. [Link]

  • NIST. 2-Naphthalenol. [Link]

  • Government of Canada. Screening Assessment Aromatic Azo and Benzidine-based Substance Grouping Certain Monoazo Pigments. [Link]

  • European Chemicals Agency. 1-(4-methyl-2-nitrophenylazo)-2-naphthol - Substance Information. [Link]

Sources

Application Notes and Protocols for the Formulation of Printing Inks with C.I. Pigment Red 4

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the formulation of printing inks utilizing C.I. Pigment Red 4 (CAS 2814-77-9). It is intended for researchers, scientists, and ink development professionals. This document delves into the fundamental properties of C.I. Pigment Red 4, offering starting point formulations for solvent-based, water-based, and UV-curable ink systems. Furthermore, it outlines systematic protocols for pigment dispersion, quality control, and performance evaluation, supported by troubleshooting guidance to address common formulation challenges. The methodologies are grounded in established principles of ink technology and supported by authoritative references to ensure scientific integrity and practical applicability.

Introduction to C.I. Pigment Red 4

C.I. Pigment Red 4, with the CAS number 2814-77-9, is a monoazo pigment that provides a brilliant, yellowish-red shade.[1][2] Chemically identified as 1-((2-Chloro-4-nitrophenyl)azo)-2-naphthol, it is widely used in the printing ink industry for applications such as offset, packaging gravure, and flexo printing due to its strong color strength and cost-effectiveness.[3][4] While it exhibits good lightfastness in full shades, it is known to darken upon exposure, and its lightfastness can be considerably reduced when tinted with titanium dioxide.[3][5] Its heat resistance is moderate, limiting its use in applications requiring high-temperature processing.[6][7]

Understanding the physical and chemical properties of C.I. Pigment Red 4 is paramount for successful ink formulation. These properties dictate its interaction with various ink components and its performance in the final printed product.

Table 1: Key Properties of C.I. Pigment Red 4

PropertyValueSource(s)
C.I. Name Pigment Red 4[7]
C.I. Number 12085[6]
CAS Number 2814-77-9[4]
Molecular Formula C₁₆H₁₀ClN₃O₃[6]
Molecular Weight 327.72 g/mol [4]
Appearance Yellowish-red powder[4]
Density 1.45 - 1.60 g/cm³[7]
Heat Resistance Up to 140°C[7]
Lightfastness (Full Shade) 6 (on 1-8 Blue Wool Scale)[6][7]
Solubility Insoluble in water; slightly soluble in ethanol, acetone, and benzene[4][8]

The Science of Pigment Dispersion

The successful incorporation of C.I. Pigment Red 4 into a liquid ink vehicle hinges on the process of dispersion. This process involves the breakdown of pigment agglomerates into smaller, stabilized particles, which is crucial for achieving optimal color strength, gloss, and stability of the ink. The dispersion process can be broken down into three fundamental stages:

  • Wetting: The initial stage where the air and moisture on the surface of the pigment particles are displaced by the liquid ink vehicle. The use of wetting agents can significantly improve the efficiency of this stage.

  • Deagglomeration/Grinding: Mechanical energy is applied to the pigment-vehicle mixture to break down the pigment agglomerates into smaller aggregates and primary particles. This is typically achieved using high-speed dispersers or milling equipment.

  • Stabilization: Once the pigment particles are deagglomerated, they must be stabilized to prevent them from reagglomerating (flocculation). This is achieved through the use of dispersing agents that adsorb onto the pigment surface, providing either electrostatic or steric hindrance.

Visualization of the Pigment Dispersion Workflow

DispersionWorkflow cluster_premix Premix Stage cluster_dispersion Dispersion Stage cluster_letdown Let-Down Stage Premix Combine Vehicle, Dispersants, and Solvents/Water AddPigment Gradually Add C.I. Pigment Red 4 Premix->AddPigment Low-speed mixing Dispersion High-Shear Dispersion (e.g., Bead Mill, Three-Roll Mill) AddPigment->Dispersion Transfer Premix Letdown Add Remaining Vehicle and Additives Dispersion->Letdown Transfer Pigment Concentrate FinalInk Final Ink Product Letdown->FinalInk Low-shear mixing

Caption: A generalized workflow for the dispersion of C.I. Pigment Red 4 in printing ink formulations.

Starting Point Formulations and Protocols

The following sections provide representative starting point formulations for incorporating C.I. Pigment Red 4 into solvent-based, water-based, and UV-curable ink systems. These are intended as a guide for development, and optimization will be necessary to meet specific application requirements.

Solvent-Based Nitrocellulose Ink for Flexography

Solvent-based nitrocellulose inks are widely used in flexographic printing on flexible films due to their fast drying and good adhesion properties.

Table 2: Starting Point Formulation for a Solvent-Based Nitrocellulose Ink

ComponentFunctionWeight (%)
C.I. Pigment Red 4Colorant12.0 - 18.0
Nitrocellulose Resin (e.g., SS 1/2 sec)Primary Binder10.0 - 15.0
Polyurethane or Polyamide ResinCo-Binder/Adhesion Promoter3.0 - 6.0
Polymeric DispersantPigment Stabilization1.5 - 3.0
Plasticizer (e.g., Acetyl Tributyl Citrate)Flexibility2.0 - 4.0
EthanolPrimary Solvent40.0 - 50.0
Ethyl AcetateCo-Solvent10.0 - 20.0
Wax (e.g., Polyethylene wax)Slip and Rub Resistance1.0 - 2.0
Total 100.0

Protocol for Preparation:

  • Vehicle Preparation: In a mixing vessel, dissolve the nitrocellulose and co-binder resins in the solvent blend (ethanol and ethyl acetate) under agitation until a clear solution is obtained.

  • Premix Stage: To the resin solution, add the polymeric dispersant and mix until fully incorporated. While mixing at low speed with a high-speed disperser, gradually add the C.I. Pigment Red 4 powder to the vortex.

  • Dispersion Stage: Once all the pigment is added, increase the disperser speed to achieve a fine dispersion. For optimal results, transfer the premix to a bead mill and grind until the desired particle size is achieved (typically < 5 µm on a Hegman gauge).

  • Let-Down Stage: In a separate vessel, transfer the pigment concentrate and, under low-speed agitation, add the remaining vehicle, plasticizer, and wax. Mix until the ink is homogeneous.

  • Quality Control: Adjust the viscosity with the solvent blend to meet the specifications for the flexographic press. Perform quality control tests as outlined in Section 5.

Water-Based Acrylic Ink for Gravure Printing

Water-based inks are gaining prominence due to their low environmental impact. Acrylic resins are commonly used for their good adhesion and film-forming properties.[9]

Table 3: Starting Point Formulation for a Water-Based Acrylic Ink

ComponentFunctionWeight (%)
C.I. Pigment Red 4Colorant14.0 - 20.0
Acrylic Resin Emulsion (e.g., Joncryl® series)Primary Binder35.0 - 45.0
Styrene-Acrylic Resin SolutionGrinding Vehicle/Gloss Promoter5.0 - 10.0
Polymeric DispersantPigment Stabilization2.0 - 4.0
WaterPrimary Diluent20.0 - 30.0
Co-solvent (e.g., Propylene Glycol)Drying Control/Film Formation3.0 - 6.0
DefoamerFoam Control0.2 - 0.5
Wax EmulsionSlip and Rub Resistance2.0 - 4.0
pH Adjuster (e.g., Ammonia or Amines)pH Stabilization (to pH 8.5-9.2)As needed
Total 100.0

Protocol for Preparation:

  • Pigment Concentrate Preparation: In a high-speed disperser, combine the styrene-acrylic resin solution, water, polymeric dispersant, and defoamer. While mixing at low speed, slowly add the C.I. Pigment Red 4.

  • Dispersion Stage: Increase the disperser speed and mix until a homogeneous premix is formed. Transfer the premix to a bead mill and grind until the fineness of grind is below 5 µm.

  • Let-Down Stage: In a separate mixing vessel, combine the acrylic resin emulsion, co-solvent, and wax emulsion. While stirring at low speed, slowly add the pigment concentrate.

  • Final Adjustments: Measure the pH of the ink and adjust to a range of 8.5-9.2 using a suitable pH adjuster. Measure the viscosity and adjust with water if necessary.

  • Quality Control: Perform the quality control tests as described in Section 5.

UV-Curable Ink for Flexography

UV-curable inks offer instant curing, high print quality, and excellent chemical resistance. They are 100% solids systems, containing no volatile solvents.[10]

Table 4: Starting Point Formulation for a UV-Curable Ink

ComponentFunctionWeight (%)
C.I. Pigment Red 4Colorant15.0 - 25.0
Polymeric DispersantPigment Stabilization3.0 - 6.0
Epoxy Acrylate or Urethane Acrylate OligomerPrimary Binder/Film Former30.0 - 40.0
Monofunctional Monomer (e.g., IBOA, ODA)Reactive Diluent/Viscosity Reducer20.0 - 30.0
Multifunctional Monomer (e.g., TMPTA, DPGDA)Cross-linking/Cure Speed5.0 - 15.0
Photoinitiator Blend (e.g., TPO, BAPO)UV Curing Initiator5.0 - 10.0
StabilizerShelf-life Extension0.1 - 0.5
Slip/Wetting AdditivesSurface Properties0.5 - 1.5
Total 100.0

Protocol for Preparation:

  • Premix Stage: In a light-blocking mixing vessel, combine the oligomers, monomers, and polymeric dispersant. Mix until homogeneous. While stirring at low speed, gradually add the C.I. Pigment Red 4.

  • Dispersion Stage: A three-roll mill is highly recommended for UV-curable inks to achieve a fine, uniform dispersion without excessive heat generation. Pass the premix through the mill multiple times, tightening the roller gaps with each pass, until a Hegman gauge reading of 7 or higher is achieved.

  • Let-Down Stage: To the dispersed pigment concentrate, add the photoinitiator blend and any other additives under low-shear mixing. Ensure the photoinitiators are completely dissolved. Avoid excessive exposure to ambient light.

  • Quality Control: Measure the viscosity and ensure it is within the specifications for the intended printing application. Perform a test cure to ensure proper polymerization.

Troubleshooting Common Formulation Issues

Table 5: Troubleshooting Guide for Inks with C.I. Pigment Red 4

IssuePotential Cause(s)Recommended Solution(s)
Poor Color Strength - Inadequate pigment dispersion- Insufficient pigment loading- Flocculation- Increase milling time/energy- Optimize dispersant type and concentration- Increase pigment concentration in small increments
Low Gloss - Coarse pigment dispersion- Poor wetting of pigment- Incompatible resin system- Improve fineness of grind- Evaluate alternative wetting/dispersing agents- Ensure compatibility of all formulation components
Viscosity Instability (Thickening) - Pigment-vehicle incompatibility- Flocculation- Reaction between components- Select a more suitable dispersing agent- Re-evaluate the resin system for compatibility with the pigment- Check for reactive impurities in raw materials
Poor Adhesion - Inappropriate resin system for the substrate- Insufficient film formation- Select a binder with better adhesion to the specific substrate- Optimize co-solvent or plasticizer levels- Ensure proper curing/drying conditions
Color Shift on Drying - Flocculation as solvent evaporates- Incompatibility of components- Improve pigment stabilization with a stronger-anchoring dispersant- Conduct compatibility studies of all liquid components

Quality Control and Performance Evaluation

A rigorous quality control regime is essential to ensure batch-to-batch consistency and the performance of the final ink product.

Key Quality Control Tests
  • Fineness of Grind: Assessed using a Hegman gauge. For most applications, a reading of 6-7 (12.5-0 µm) is desirable.

  • Viscosity: Measured using a suitable viscometer (e.g., Brookfield, Zahn cup) at a specified temperature. Viscosity should be within the target range for the intended printing process.

  • Color Strength and Shade: Compared against a standard using a spectrophotometer and color measurement software (CIELAB ΔE* values).

  • Gloss: Measured on a print drawdown using a gloss meter at a specified angle (e.g., 60°).

Performance Testing Protocols
  • Adhesion: A printed sample is subjected to a tape test (e.g., ASTM D3359) to assess the adhesion of the ink film to the substrate.

  • Rub Resistance: The resistance of the printed ink to scuffing and rubbing is evaluated using a rub tester (e.g., Sutherland Rub Tester, as per ASTM D5264).

  • Lightfastness: Printed samples are exposed to a controlled light source (e.g., Xenon arc) according to ASTM D3424, and the color change is evaluated against the Blue Wool Scale.

  • Chemical Resistance: The resistance of the print to various chemicals (e.g., acids, alkalis, solvents) is tested by spot tests, observing any degradation or discoloration of the ink film.

Conclusion

C.I. Pigment Red 4 is a versatile and economically important colorant for the printing ink industry. Successful formulation requires a thorough understanding of its properties and a systematic approach to dispersion and stabilization within the chosen ink system. The starting point formulations and protocols provided in this guide offer a solid foundation for the development of high-quality solvent-based, water-based, and UV-curable inks. By implementing robust quality control measures and performance testing, ink formulators can optimize their products to meet the demanding requirements of modern printing applications.

References

  • SY Chemical Co., Ltd. (n.d.). Pigment Red 4. Retrieved from [Link]

  • UL Prospector. (2025, August 12). pr4, pigment red 4. Retrieved from [Link]

  • UL Prospector. (n.d.). pr4, pigment red 4. Retrieved from [Link]

  • iSuoChem. (n.d.). Pigment Red 48:4 | Lightfast Scarlet Opaque Organic Pigment for Paints. Retrieved from [Link]

  • iSuoChem. (n.d.). Water Based Acrylic Resin for Gravure Printing Inks. Retrieved from [Link]

  • Google Patents. (n.d.). US5972088A - Water-based gravure printing ink.
  • PCI Magazine. (2010, January 1). Evaluation of Various Organic Color Pigments. Retrieved from [Link]

  • IranShoraka. (2023, April 24). Mastering Flexo Printing: A Guide to Understanding and Formulating Flexo Ink. Retrieved from [Link]

  • Star Color. (2025, February 17). Water-Based Flexographic Ink Formulation. Retrieved from [Link]

  • DC Chemicals. (n.d.). C.I. Pigment Red 4|COA. Retrieved from [Link]

  • Serviflexo. (2021, April 7). INKS AND COLOR TRANSFER IN FLEXOGRAPHIC PRINTING. Retrieved from [Link]

  • Anjeka. (n.d.). Wetting And Pigment Dispersing Agent For Solvent Based Coatings And Ink Systems. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2019, December 12). Monoazo pigments that may release carcinogenic amines: Human health tier II assessment. Retrieved from [Link]

  • Color Pigments Manufacturers Association, Inc. (2016, May 28). Final Screening Assessment Shows Monoazo Pigments Pose No Risk to Human Health, Environment. Retrieved from [Link]

  • RadTech. (n.d.). UV Curing Flexo inks; from Raw Material to Finished Formulation. Retrieved from [Link]

  • FlexoGlobal. (n.d.). The Basics of Flexo Ink Chemistries, Manufacturing & On-Press Maintenance. Retrieved from [Link]

  • Scribd. (n.d.). Flexographic Ink Formulations | PDF | Dye | Wax. Retrieved from [Link]

  • Google Patents. (n.d.). US5534049A - Flexographic printing ink.
  • Google Patents. (n.d.). ES2266851T3 - FORMULATIONS OF PIGMENTS AND PROCEDURE FOR PREPARATION.
  • Scribd. (n.d.). Water Based Gravure Printing Ink | PDF. Retrieved from [Link]

  • Google Patents. (n.d.). US9238742B2 - Method of preparing UV-curable inkjet pigment ink for textile printing.
  • Chemanova. (2025, July 22). The Role of Dispersing Agents in Achieving Stable Pigment Suspension. Retrieved from [Link]

  • Lankem. (2021, September 30). Dispersing Agents for Coatings & Inks. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of the Plastic Water-Based Gravure Primary Ink with High Pigment. Retrieved from [Link]

  • ResearchGate. (n.d.). Formulation of Red, Yellow, and Blue Waterborne UV Flexographic Inks. Retrieved from [Link]

  • Google Patents. (n.d.). US3472802A - Novel nitrocellulose flexographic printing inks.
  • YouTube. (2014, August 5). UV-cured Flexo Ink. Retrieved from [Link]

  • European Patent Office. (2011, September 14). C.I.Pigment Red 254 having improved colouristic properties - Patent 1411092. Retrieved from [Link]

  • Accio. (2025, November 17). water based gravure ink: Eco-Friendly, Fast-Drying Solutions. Retrieved from [Link]

  • European Patent Office. (2022, July 6). FLEXOGRAPHIC PRINTING INK - EP 3583171 B1. Retrieved from [Link]

  • Slideshare. (n.d.). Pigment red 4 | PDF. Retrieved from [Link]

  • European Commission. (n.d.). Ingredient: PIGMENT RED 4. Retrieved from [Link]

  • American Coatings Association. (n.d.). Aqueous Acrylic-Polyurethane Hybrid Dispersions and Their Use in Industrial Coatings. Retrieved from [Link]

  • Kremer Pigmente. (n.d.). Acrylic Dispersions. Retrieved from [Link]

  • Flexible Packaging Magazine. (2015, June 1). Liquid Inks and Pigments in Flexible Packaging Printing. Retrieved from [Link]

Sources

Application Notes and Protocols for Dyeing Textiles with Pigment Red 4

Author: BenchChem Technical Support Team. Date: January 2026

These comprehensive application notes provide a detailed experimental procedure for the coloration of textiles using Pigment Red 4 (C.I. 12085). This document is intended for researchers, scientists, and professionals in textile chemistry and material science. The protocols outlined herein are designed to ensure high-quality, reproducible results, grounded in established principles of pigment dyeing.

Introduction: The Chemistry and Application of Pigment Red 4

Pigment Red 4, also known as 1-[(2-chloro-4-nitrophenyl)azo]-2-naphthol, is a monoazo organic pigment characterized by its bright, yellowish-red hue.[1] Unlike conventional dyes that solubilize and penetrate textile fibers, pigments are insoluble particulate solids that adhere to the fabric surface.[2][3][4] Consequently, the application of Pigment Red 4 necessitates a binder system, which, upon curing, forms a durable film entrapping the pigment particles and adhering them to the textile substrate.[5][6][7][8][9]

The primary advantage of pigment dyeing lies in its applicability to a wide range of textile fibers, including cotton, synthetics, and blends, due to the surface-level coloration mechanism.[10] Achieving optimal colorfastness, a critical quality parameter, is highly dependent on the proper selection and application of a cationic pretreatment, the binder system, and precise control over the curing process.[7][10] This guide will detail a robust protocol for dyeing cotton fabric with Pigment Red 4, yielding a vibrant and durable coloration.

Health and Safety Precautions

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for Pigment Red 4 and all other chemicals used.[11]

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[11]

  • Ventilation: Work in a well-ventilated area or under a fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.[11]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Materials and Equipment

Materials
  • Pigment Red 4 (C.I. 12085)

  • Pre-scoured and bleached 100% cotton fabric

  • Cationic pretreatment agent (e.g., polyaminochlorohydrin quaternary ammonium salt)

  • Acrylic-based binder

  • Acetic acid (glacial)

  • Wetting agent

  • Dispersing agent

  • Deionized water

Equipment
  • Laboratory-scale dyeing machine (e.g., Launder-Ometer or a programmable beaker dyer)

  • Padding machine (optional, for continuous application)

  • Laboratory oven or stenter for drying and curing

  • Beakers, graduated cylinders, and pipettes

  • Magnetic stirrer and stir bars

  • pH meter

  • Analytical balance

  • Crockmeter for rub fastness testing

  • Spectrophotometer for color measurement

  • Washing machine for wash fastness testing

  • AATCC gray scales for color change and staining evaluation[1]

Experimental Workflow Overview

The experimental procedure for dyeing cotton with Pigment Red 4 is a multi-step process. The following diagram illustrates the key stages of the workflow.

experimental_workflow cluster_preparation Fabric Preparation cluster_dyeing Dyeing Process cluster_fixation Fixation & Finishing cluster_evaluation Quality Evaluation scouring Scouring & Bleaching cationic_pretreatment Cationic Pretreatment scouring->cationic_pretreatment dye_bath_prep Dye Bath Formulation cationic_pretreatment->dye_bath_prep pigment_application Pigment Application dye_bath_prep->pigment_application binder_application Binder Application pigment_application->binder_application drying Drying binder_application->drying curing Curing drying->curing rinsing Rinsing & Softening curing->rinsing colorfastness_testing Colorfastness Testing rinsing->colorfastness_testing color_measurement Colorimetric Measurement rinsing->color_measurement

Caption: Experimental workflow for dyeing textiles with Pigment Red 4.

Detailed Experimental Protocols

Part 1: Fabric Preparation and Cationic Pretreatment

The rationale behind cationic pretreatment is to impart a positive charge to the cotton fabric, which is naturally anionic in water.[12] This creates an electrostatic attraction for the anionic pigment dispersion, enhancing pigment exhaustion and improving the uniformity of the dyeing.[4][13]

Protocol:

  • Scouring and Bleaching: Ensure the 100% cotton fabric is thoroughly scoured and bleached to remove impurities and achieve a uniform white base.

  • Cationic Pretreatment Bath Preparation: Prepare a treatment bath with the following formulation:

    • Cationic Agent: 2-5% (on weight of fabric, o.w.f)

    • Wetting Agent: 0.5 g/L

    • Acetic Acid: to adjust pH to 4.5-5.5[3]

    • Liquor Ratio: 1:20

  • Treatment Procedure:

    • Immerse the fabric in the pretreatment bath at room temperature.

    • Gradually raise the temperature to 40-50°C.

    • Maintain this temperature for 20-30 minutes with continuous agitation.[3]

    • Remove the fabric, rinse thoroughly with cold water, and then with hot water.

    • Dry the fabric at ambient temperature or in an oven at a low temperature (e.g., 60-80°C).

Part 2: Dye Bath Formulation and Application

This stage involves the preparation of a stable pigment dispersion and its application to the cationized fabric. A dispersing agent is crucial to prevent the agglomeration of pigment particles.

Protocol:

  • Dye Bath Formulation: Prepare the dye bath with the following components in the specified order:

    • Water

    • Dispersing Agent: 1 g/L

    • Pigment Red 4: 2% (o.w.f)

    • Acetic Acid: to adjust pH to 6.0-6.5[13]

    • Liquor Ratio: 1:20

  • Dyeing Procedure:

    • Set the initial bath temperature to 30°C.[13]

    • Introduce the cationized cotton fabric into the dye bath.

    • Slowly add the pre-dispersed Pigment Red 4 solution over 15 minutes.

    • Run for 10 minutes at 30°C.

    • Increase the temperature to 60°C at a rate of 1-2°C per minute.[13]

    • Maintain the temperature at 60°C for 20-30 minutes to allow for pigment exhaustion.[13]

Part 3: Binder Application and Curing

The binder is the key component for the mechanical adhesion of the pigment to the fabric.[5][6][7][8] The curing process involves a high-temperature treatment that polymerizes the binder, forming a durable, transparent film that encapsulates the pigment particles.[10]

Protocol:

  • Binder Addition:

    • After the pigment exhaustion step, add the acrylic binder (3-5% o.w.f) to the dye bath.

    • Continue to run the machine for another 15-20 minutes to ensure even distribution of the binder.

  • Rinsing:

    • Drain the dye bath.

    • Rinse the fabric thoroughly with cold water to remove any unfixed pigment and excess chemicals.

  • Drying:

    • Hydro-extract the fabric to remove excess water.

    • Dry the fabric in an oven at 100-120°C for 2-5 minutes.[10]

  • Curing:

    • Transfer the dried fabric to a laboratory oven or stenter.

    • Cure the fabric at a temperature of 150-160°C for 3-5 minutes.[10][14] The precise time and temperature may need to be optimized based on the specific binder system and fabric weight.

Part 4: After-treatment and Finishing

A final rinse and softening treatment can improve the hand-feel of the fabric, which can sometimes be stiffened by the binder.

Protocol:

  • Rinsing: After curing, give the fabric a light rinse.

  • Softening (Optional): Apply a suitable fabric softener according to the manufacturer's instructions to improve the tactile properties of the dyed fabric.

  • Final Drying: Dry the fabric at a moderate temperature.

Quality Evaluation of Dyed Fabric

The quality of the pigment-dyed fabric should be assessed using standardized test methods to ensure it meets performance requirements.

Colorfastness Testing

The following AATCC (American Association of Textile Chemists and Colorists) test methods are recommended for evaluating the colorfastness of the dyed fabric:

Test ParameterAATCC Test MethodDescription
Colorfastness to Washing AATCC TM 61Evaluates the resistance of the color to laundering.[11][15]
Colorfastness to Rubbing (Crocking) AATCC TM 8Assesses the transfer of color from the fabric surface to another surface by rubbing.[11]
Colorfastness to Light AATCC TM 16.3Measures the resistance of the color to fading when exposed to a xenon-arc lamp, simulating sunlight.[16]
Colorfastness to Perspiration AATCC TM 15Determines the resistance of the color to the effects of human perspiration.[17]

Evaluation of color change and staining should be performed using the AATCC Gray Scale for Color Change and the AATCC Gray Scale for Staining, respectively.[1]

Colorimetric Measurement

The color coordinates of the dyed fabric can be measured using a spectrophotometer to quantitatively assess the color yield and shade. The CIE Lab* color space is commonly used for this purpose.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Uneven Dyeing Inadequate fabric preparation; Improper dispersion of pigment; Too rapid addition of pigment; Incorrect temperature profile.Ensure thorough scouring and uniform cationic pretreatment; Use an effective dispersing agent; Add pigment dispersion slowly and evenly; Control the rate of temperature increase.
Poor Colorfastness Insufficient curing (time or temperature); Incorrect binder selection or amount; Inadequate rinsing after dyeing.Optimize curing conditions; Ensure proper binder-to-pigment ratio; Thoroughly rinse before curing.
Harsh Hand-feel Excessive binder application; Inappropriate binder type.Optimize the amount of binder used; Apply a fabric softener during the after-treatment process.
Color Specks Agglomeration of pigment particles.Improve the dispersion of the pigment paste before adding to the dye bath; Use a suitable dispersing agent.

Conclusion

The protocol detailed in these application notes provides a systematic and scientifically grounded approach to dyeing textiles with Pigment Red 4. By carefully controlling the key process parameters—cationic pretreatment, dye bath formulation, binder application, and curing conditions—researchers can achieve high-quality, reproducible, and durable coloration on cotton fabrics. Adherence to the specified safety precautions and standardized evaluation methods is essential for successful and reliable experimental outcomes.

References

  • AATCC. (n.d.). AATCC Standard Test Methods and Procedures. Retrieved from [Link]

  • Microbe Investigations. (n.d.). AATCC 61 - Test Method for Colorfastness to Laundering. Retrieved from [Link]

  • QIMA. (2023, March 13). AATCC 16.3 Colorfastness to Light Test Method: A Guide. Retrieved from [Link]

  • Scribd. (n.d.). AATCC Test Method 15. Retrieved from [Link]

  • Textile Knowledge. (n.d.). Binder. Retrieved from [Link]

  • Cotton Incorporated. (n.d.). Binders for Textile Applications. Retrieved from [Link]

  • Witpax. (2025, March 10). Pigment Printing Process: A Complete Guide. Retrieved from [Link]

  • Hilaris Publisher. (2021, February 17). The Role Of Binders And Its Chemistry In Textile Pigment Printing. Retrieved from [Link]

  • Scribd. (n.d.). Pigment Dyeing: Process and Classification. Retrieved from [Link]

  • Textile Learner. (n.d.). Textile Pigment Printing: Chemistry of Binders. Retrieved from [Link]

  • Scribd. (n.d.). Wpt-III Lab Report 1. Retrieved from [Link]

  • Textile Trainer. (2025, October 27). Cotton Pigment Dyeing Process: Explained in 3 Easy Steps. Retrieved from [Link]

  • Crossline Apparel Group. (n.d.). Pigment Dyeing. Retrieved from [Link]

  • CottonWorks. (n.d.). Cationic Cotton. Retrieved from [Link]

  • Cotton Incorporated. (n.d.). Dyeing Cationic Pretreated Cotton. Retrieved from [Link]

  • Cotton Incorporated. (n.d.). Garment Dyeing With Pigments. Retrieved from [Link]

Sources

use of 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]- in electrochemical sensors

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide for the Electrochemical Sensing of and with 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]-

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Electrochemical Potential of a Complex Azo Dye

2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]- is a member of the vast family of azo dyes, compounds characterized by the functional group R-N=N-R'. While widely known for their vibrant colors and extensive use in the textile and food industries, the rich electronic properties of these molecules—stemming from their conjugated π-systems and diverse functional groups—make them compelling candidates for electrochemical applications. The presence of the electroactive azo bridge, the chelating hydroxyl group, and the electron-withdrawing nitro and chloro substituents on the phenyl ring endows this specific molecule with a unique electronic profile ripe for exploration in sensing.

This guide moves beyond the traditional role of azo dyes as mere analytes. Here, we explore the dual electrochemical personality of 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]-. First, we will treat it as a target analyte, developing a protocol for its sensitive detection—a critical capability for environmental monitoring and food safety. Second, we will harness its unique chemical structure, proposing its use as a surface modifier or "recognition element" in chemically modified electrodes (CMEs) for the detection of other high-impact analytes, such as heavy metals and nitroaromatic pollutants.

This document serves as a foundational guide, providing both the theoretical basis and practical, step-by-step protocols for leveraging this compound in advanced electrochemical sensor development.

Part 1: Electrochemical Determination of 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]- (as Target Analyte)

The primary concern with many synthetic dyes is their potential persistence in the environment and adverse health effects. Developing sensitive and selective methods for their detection is therefore of paramount importance. Electrochemical methods offer a compelling alternative to traditional chromatographic techniques, providing rapid analysis, high sensitivity, portability, and low cost.

Core Principle: The Redox Signature of the Azo Group

The electrochemical detection of this azo dye is predicated on the redox activity of its diazo bond (-N=N-). This group can be electrochemically reduced, typically in an irreversible, proton-dependent process, to the corresponding hydrazine derivative (-NH-NH-) and further to aromatic amines. This redox reaction provides a distinct voltammetric signal, where the current generated is proportional to the concentration of the dye in the sample.

The key to a high-performance sensor lies in overcoming the often-sluggish electron transfer kinetics at bare electrode surfaces.[1] To this end, modifying the electrode with nanomaterials such as graphene or carbon nanotubes is a field-proven strategy to amplify the electrochemical signal by increasing the electroactive surface area and accelerating electron transfer.[2][3]

Experimental Workflow

The overall process for the detection of the azo dye is outlined below. It begins with the preparation of a modified electrode, followed by electrochemical analysis of the sample, and concludes with data interpretation.

G cluster_prep Electrode Preparation cluster_analysis Electrochemical Analysis cluster_data Data Interpretation b_gce Bare Glassy Carbon Electrode (GCE) polish Mechanical & Electrochemical Polishing b_gce->polish rgo_prep Prepare Reduced Graphene Oxide (rGO) Dispersion polish->rgo_prep modify Drop-Cast rGO onto GCE Surface rgo_prep->modify dry Dry to form rGO/GCE modify->dry setup Assemble 3-Electrode Cell (Working, Reference, Counter) dry->setup buffer Add Supporting Electrolyte (e.g., pH 5.0 Acetate Buffer) setup->buffer sample Spike with Azo Dye Standard or Sample buffer->sample cv Cyclic Voltammetry (CV) (Behavioral Study) sample->cv dpv Differential Pulse Voltammetry (DPV) (Quantification) cv->dpv plot Plot Voltammograms (Current vs. Potential) dpv->plot cal Construct Calibration Curve (Peak Current vs. Concentration) plot->cal lod Calculate Limit of Detection (LOD) cal->lod

Figure 1: Workflow for the voltammetric determination of the target azo dye.
Protocol 1: Fabrication of a Reduced Graphene Oxide-Modified Glassy Carbon Electrode (rGO/GCE)

Rationale: A bare Glassy Carbon Electrode (GCE) often provides a weak signal for azo dyes. Modifying its surface with reduced graphene oxide (rGO) creates a nanocomposite surface with a vast electroactive area and excellent conductivity, significantly enhancing the reduction peak current of the azo dye.[3]

Materials:

  • Glassy Carbon Electrode (GCE, 3 mm diameter)

  • Polishing materials: 1.0, 0.3, and 0.05 µm alumina slurry; polishing pads

  • Reduced Graphene Oxide (rGO) powder

  • N,N-Dimethylformamide (DMF)

  • Ultrasonic bath

  • Micropipette (10 µL)

Procedure:

  • Polishing the GCE: a. Polish the GCE surface with 1.0 µm alumina slurry on a polishing pad for 2 minutes. Rinse thoroughly with deionized water. b. Repeat the polishing step sequentially with 0.3 µm and 0.05 µm alumina slurries. After the final polish, the electrode surface should be mirror-like. c. Sonicate the polished electrode in deionized water for 1 minute, followed by sonication in ethanol for 1 minute to remove any adsorbed alumina particles. Dry the electrode under a stream of nitrogen.

  • Preparation of rGO Dispersion: a. Weigh 2.0 mg of rGO powder and add it to 1.0 mL of DMF in a small vial. b. Sonicate the mixture for 60 minutes to obtain a stable, homogeneous black dispersion (concentration: 2.0 mg/mL).

  • Surface Modification: a. Using a micropipette, carefully drop-cast 5.0 µL of the rGO dispersion onto the clean, dry GCE surface. b. Allow the solvent to evaporate completely under an infrared lamp or in a drying oven at 60°C for approximately 15 minutes. c. The resulting electrode, designated rGO/GCE, is now ready for use. Store in a clean, dry environment when not in use.

Protocol 2: Voltammetric Analysis of the Azo Dye

Rationale: Cyclic Voltammetry (CV) is first used to characterize the electrochemical behavior of the dye at the modified electrode. Differential Pulse Voltammetry (DPV), a more sensitive technique that minimizes background charging current, is then employed for quantitative analysis.[4] The choice of a slightly acidic pH (e.g., 5.0) is based on the proton-coupled nature of azo group reduction; this pH often provides the best-defined peaks.

Apparatus & Reagents:

  • Potentiostat/Galvanostat electrochemical workstation

  • Three-electrode cell: rGO/GCE (working), Ag/AgCl (reference), Platinum wire (counter)

  • Supporting Electrolyte: 0.1 M Acetate Buffer (pH 5.0)

  • Stock solution of 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]- (e.g., 1 mM in ethanol)

  • Nitrogen gas for deoxygenation

Procedure:

  • Cell Setup: a. Place 10.0 mL of the 0.1 M acetate buffer solution into the electrochemical cell. b. Deoxygenate the solution by bubbling with high-purity nitrogen gas for 10 minutes. Maintain a nitrogen atmosphere over the solution during the experiment. c. Immerse the three electrodes into the solution.

  • Cyclic Voltammetry (CV) Characterization: a. Add a known concentration of the azo dye stock solution to the cell (e.g., to a final concentration of 50 µM). b. Record the cyclic voltammogram by scanning the potential from approximately +0.2 V to -1.0 V and back at a scan rate of 50 mV/s. c. An irreversible reduction peak corresponding to the azo group should be observed.

  • Differential Pulse Voltammetry (DPV) for Quantification: a. Set the DPV parameters: Pulse amplitude 50 mV, pulse width 50 ms, scan rate 20 mV/s. b. Record a blank DPV scan in the buffer solution. c. Create a calibration curve by making successive additions of the azo dye stock solution to the cell to achieve a range of concentrations (e.g., 0.1 µM to 100 µM). d. Record the DPV scan after each addition. The peak current of the reduction peak will increase with concentration.

  • Data Analysis: a. Plot the peak current (Iₚ) obtained from DPV against the concentration of the azo dye. b. Perform a linear regression on the data to determine the sensitivity (slope of the calibration curve) and the limit of detection (LOD), typically calculated as 3σ/S, where σ is the standard deviation of the blank and S is the sensitivity.

Part 2: The Azo Dye as a Functional Material for Sensing

The true versatility of 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]- lies in its potential to act as the core recognition element in a chemically modified electrode. Its structure contains key functional groups that can bind or interact with other analytes.

  • Azo (-N=N-) and Hydroxyl (-OH) Groups: This combination forms a powerful chelating site, capable of binding with metal ions.[5][6]

  • Nitroaromatic System: The electron-deficient nitro-substituted phenyl ring can participate in π-π stacking interactions with other electron-rich or electron-poor aromatic compounds, including other nitroaromatic explosives or pollutants.[7]

Application 2.1: Sensing of Heavy Metal Ions (e.g., Pb²⁺)

Principle: The azo dye can be immobilized on an electrode surface. In the presence of heavy metal ions like lead (Pb²⁺), the dye acts as an ionophore, forming a stable complex at the electrode interface. Using a technique like Anodic Stripping Voltammetry (ASV), the captured lead ions can be preconcentrated at the electrode by applying a negative potential (reducing Pb²⁺ to Pb⁰) and then "stripped" off by scanning to positive potentials, generating a sharp oxidation peak whose height is proportional to the lead concentration.

G cluster_mech Heavy Metal Sensing Mechanism CPE Carbon Paste Electrode (CPE) Azo Azo Dye Modifier (Ionophore) CPE->Azo Incorporated into paste Complex [Azo-Pb]²⁺ Complex (Chelation at Electrode Surface) Azo->Complex Pb_sol Pb²⁺ in Solution Pb_sol->Complex Accumulation Pb_dep Pb⁰ (Deposited on Electrode) Complex->Pb_dep Preconcentration (Negative Potential) Pb_strip Pb²⁺ + 2e⁻ (Stripping Peak) Pb_dep->Pb_strip Stripping (Positive Scan)

Figure 2: Proposed mechanism for heavy metal detection using the azo dye as an ionophore.
Protocol 3: Fabrication of a Modified Carbon Paste Electrode (Azo-CPE)

Rationale: Carbon paste electrodes (CPEs) are simple to prepare and easily modified by mixing the desired modifier directly into the paste. This provides a uniform distribution of the azo dye throughout the electrode matrix.

Materials:

  • 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]-

  • Graphite powder

  • Mineral oil (as binder)

  • Mortar and pestle

  • Glassy tube or syringe barrel (to hold the paste)

  • Copper wire (for electrical contact)

Procedure:

  • Prepare the Paste: a. Weigh 70 mg of graphite powder and 30 mg of the azo dye. b. Transfer the powders to an agate mortar and grind with the pestle for 15 minutes to ensure a perfectly homogenous mixture. c. Add a minimal amount of mineral oil (typically 2-3 drops) and continue mixing until a uniform, thick paste is formed. The consistency should be similar to that of toothpaste.

  • Assemble the Electrode: a. Firmly pack a portion of the prepared paste into the tip of the electrode body (e.g., a syringe barrel). b. Insert the copper wire from the back end until it makes good electrical contact with the paste. c. Smooth the electrode surface by rubbing it on a clean piece of weighing paper until it is shiny and flat.

Protocol 4: Determination of Pb²⁺ using Anodic Stripping Voltammetry (ASV)

Apparatus & Reagents:

  • Potentiostat and three-electrode cell (as in Protocol 2, using Azo-CPE as working electrode)

  • Supporting Electrolyte: 0.1 M Acetate Buffer (pH 5.0)

  • Pb²⁺ standard stock solution (1000 ppm)

Procedure:

  • Setup: Assemble the cell with 10 mL of acetate buffer.

  • Preconcentration Step: a. Add a known concentration of Pb²⁺ to the cell. b. Apply a deposition potential of -1.2 V for a set time (e.g., 180 seconds) while stirring the solution. This reduces and accumulates Pb on the electrode surface.

  • Stripping Step: a. Stop the stirring and allow the solution to become quiescent for 10 seconds. b. Scan the potential from -1.2 V to -0.2 V using a square wave voltammetry (SWV) waveform. c. A sharp anodic peak should appear at approximately -0.6 V to -0.4 V (vs. Ag/AgCl), corresponding to the oxidation of Pb⁰ back to Pb²⁺.

  • Quantification: a. Record the peak height of the stripping peak. b. Repeat the process for different concentrations of Pb²⁺ to construct a calibration curve.

Data Presentation

The performance of the developed sensor should be summarized in a clear, tabular format.

Parameter Value Experimental Conditions
Linear Range e.g., 1.0 - 100 µg/LDeposition Time: 180 s; pH 5.0
Limit of Detection (LOD) e.g., 0.2 µg/LBased on S/N = 3
Sensitivity e.g., 0.5 µA / (µg/L)Slope of the calibration curve
Reproducibility (RSD) e.g., < 5%For n=5 measurements of 20 µg/L Pb²⁺

Conclusion and Future Outlook

This guide has detailed the theoretical and practical framework for the dual use of 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]- in electrochemical sensing. The protocols provided serve as a robust starting point for two distinct avenues of research: (1) its quantification as a potentially hazardous environmental pollutant and (2) its application as a novel, functional material for building sensors to detect other analytes like heavy metals.

The true scientific value lies in the experimental execution of these protocols. Future work should focus on optimizing experimental parameters (pH, deposition time, modifier concentration), testing for interferences from other ions and organic molecules, and applying the developed sensors to real-world samples such as industrial wastewater or contaminated food products. The rich and complex chemistry of this azo dye offers a promising platform for the development of next-generation, low-cost electrochemical sensors.

References

  • Modified Electrochemical Sensors for the Detection of Selected Food Azo Dyes: A Review. (2023). Wiley-VCH. Available at: [Link]

  • Organic heterocyclic compounds as ionophores: recent progress in potentiometric sensing. (2025).
  • Abstract. (n.d.). There are plenty of evidence that consuming high levels of azo dyes... Wiley Online Library. Available at: [Link]

  • Analytical detection methods for azo dyes: A focus on comparative limitations and prospects of bio-sensing and electrochemical nano-detection. (n.d.).
  • Electrochemical Sensors for Heavy Metal Ion Detection in Aqueous Medium: A Systematic Review. (n.d.). PubMed Central. Available at: [Link]

  • electrochemical detection of food based azo dyes using graphene oxide/reduced graphene oxide based nano-sensors and their toxicological impact: an overview. (2024).
  • Detection of nitro-aromatics using C5N2 as an electrochemical sensor: a DFT approach. (2024). RSC Publishing. Available at: [Link]

  • Chemically modified electrodes – Knowledge and References. (n.d.). Taylor & Francis Online. Available at: [Link]

  • Spectral Analysis of Azo Derivatives for their Colorimetric Response to some Special Metal Ions. (2021).
  • Enhancing Heavy Metal Detection through Electrochemical Polishing of Carbon Electrodes. (n.d.). MDPI. Available at: [Link]

  • Synthesis and Evaluation of an Azo Dye for the Chromogenic Detection of Metal Cations. (2025). MDPI. Available at: [Link]

  • Inner Filter Effect Based Selective Detection of Nitroexplosive-Picric Acid in Aqueous Solution and Solid Support Using Conjugated Polymer. (n.d.). ACS Publications. Available at: [Link]

  • Chemically modified carbon-based electrodes for the determination of paracetamol in drugs and biological samples. (n.d.). PubMed Central. Available at: [Link]

  • New Cation Sensors Based on Eugenol-Derived Azo Dyes. (2025). MDPI. Available at: [Link]

  • Naphthol Derivative Azo Dye Optical Sensor and Test-Strip for Naked-Eye Detection of Co2+ Ion and Its Application in Real Sample. (n.d.). PubMed. Available at: [Link]

Sources

Application Notes and Protocols for the Particle Size Reduction of C.I. Pigment Red 4

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Particle Size in the Performance of C.I. Pigment Red 4

C.I. Pigment Red 4, a monoazo pigment chemically identified as 1-[(2-Chloro-4-nitrophenyl)azo]-2-naphthol, is a vibrant yellowish-red colorant utilized in a diverse range of applications including printing inks, paints, coatings, plastics, and cosmetics.[1][2][3][4] The ultimate performance of this pigment, particularly its color strength, opacity, gloss, and stability, is intrinsically linked to the size and distribution of its primary particles.[5][6][7] In its raw, synthesized form, C.I. Pigment Red 4 often exists as large agglomerates and aggregates, which can lead to suboptimal performance characteristics such as poor color development, reduced hiding power, and inconsistent batch-to-batch quality.[7][8]

Effective particle size reduction, or milling, is therefore a critical downstream processing step to de-agglomerate these larger structures into finer, more uniform particles.[7][8][9] This process significantly increases the pigment's surface area, which in turn enhances its interaction with light and the surrounding medium, leading to improved tinctorial strength and overall optical properties.[5][7] Furthermore, achieving a narrow particle size distribution is crucial for ensuring consistent and predictable performance in the final application.[7]

These application notes provide a comprehensive guide for researchers, scientists, and formulation chemists on the methodologies for achieving effective particle size reduction of C.I. Pigment Red 4. We will delve into the theoretical underpinnings of common milling techniques, offer detailed, field-proven protocols, and discuss the critical parameters that influence the final particle size and distribution.

Physicochemical Properties of C.I. Pigment Red 4 Relevant to Particle Size Reduction

Understanding the inherent properties of C.I. Pigment Red 4 is fundamental to selecting and optimizing a particle size reduction strategy.

PropertyValue/DescriptionSignificance for Particle Size Reduction
Chemical Name 1-[(2-Chloro-4-nitrophenyl)azo]-2-naphthol[1][4]The presence of polar functional groups can influence its interaction with dispersing agents and solvents.
C.I. Number 12085[1][4]Standardized identifier.
CAS Number 2814-77-9[1][3][4]Unique chemical identifier.
Molecular Formula C16H10ClN3O3[4]Provides information on the molecular weight and elemental composition.
Molecular Weight 327.72 g/mol [4]Influences the pigment's density and behavior in suspension.
Solubility Insoluble in water; slightly soluble in ethanol, acetone, and benzene.[4]Dictates the choice of solvent or liquid medium for wet milling processes.
Heat Resistance Up to 140-160°C[3][10]Important consideration for milling processes that can generate heat.
Lightfastness Grade 6-7[2][3][10]Particle size can influence the final lightfastness of the pigmented system.[11]

Methodologies for Particle Size Reduction

Several mechanical methods are employed to reduce the particle size of organic pigments. The choice of method depends on the desired final particle size, the scale of production, and the specific application requirements.

Media Milling (Bead Milling)

Media milling is a widely used and highly effective technique for producing fine pigment dispersions with a narrow particle size distribution.[12][13] The process involves the use of a grinding chamber filled with small, dense grinding media (beads). A shaft with agitator discs or pins rotates within the chamber, imparting kinetic energy to the beads. The pigment slurry is pumped through the chamber, and the high-energy collisions between the beads and the pigment agglomerates lead to their breakdown into smaller particles.[14]

Causality of Experimental Choices:

  • Media Size and Density: Smaller, denser media are more effective for breaking down smaller particles and achieving a finer grind.[13] Zirconium-based media are often preferred due to their high density and low contamination.[12]

  • Media Loading: A higher media load (typically 70-85% of the mill volume) increases the number of grinding events and improves milling efficiency.[15]

  • Agitator Speed: Higher agitator speeds increase the kinetic energy of the media, leading to more effective grinding. However, excessive speed can lead to heat generation and potential degradation of the pigment or dispersant.[16]

  • Flow Rate: A lower flow rate increases the residence time of the pigment in the milling chamber, resulting in a finer grind.[15]

  • Pigment Concentration: A higher pigment loading can increase the efficiency of the milling process due to increased particle-particle and particle-media interactions.[13]

Experimental Workflow for Media Milling

Caption: Workflow for particle size reduction of C.I. Pigment Red 4 using a high-pressure homogenizer.

Protocol: High-Pressure Homogenization of C.I. Pigment Red 4

Materials:

  • C.I. Pigment Red 4

  • Dispersing agent

  • Solvent

  • High-pressure homogenizer

  • Particle size analyzer

Procedure:

  • Premix Preparation:

    • Prepare a coarse dispersion of C.I. Pigment Red 4 in the chosen solvent with a suitable dispersing agent, similar to the premix for media milling. The initial particle size should be small enough to pass through the homogenizer without clogging.

    • Pre-cool the dispersion to a low temperature (e.g., 5-10°C) to mitigate heat buildup during homogenization.

  • Homogenization:

    • Prime the high-pressure homogenizer according to the manufacturer's instructions.

    • Feed the pre-cooled dispersion into the homogenizer.

    • Set the desired homogenization pressure, starting in the range of 10,000 to 15,000 psi. [17][18] * Process the entire batch through the homogenizer.

  • Multiple Passes and Monitoring:

    • Collect the homogenized dispersion and cool it immediately.

    • Take a sample for particle size analysis.

    • If the desired particle size has not been reached, perform additional passes through the homogenizer. [17][18]The number of passes can range from 2 to over 30, depending on the formulation and desired outcome. [18] * Monitor the particle size after each set of passes to track the progress of size reduction.

  • Final Product:

    • Once the target particle size is achieved, cool the final dispersion and store it appropriately.

Expected Outcome: A very fine, nano-sized dispersion of C.I. Pigment Red 4 with a highly uniform particle size distribution.

Ultrasonic Milling (Sonication)

Ultrasonic milling utilizes high-intensity sound waves to generate acoustic cavitation in a liquid medium. [19][20]The rapid formation and collapse of cavitation bubbles create localized areas of extreme pressure and temperature, as well as high-velocity liquid jets. These forces effectively de-agglomerate and mill pigment particles. [19][20]Ultrasonication is a versatile technique that can be used for both small-scale laboratory preparations and larger industrial production. [19][21] Causality of Experimental Choices:

  • Ultrasonic Power and Amplitude: Higher power and amplitude result in more intense cavitation and faster particle size reduction. [19]* Sonication Time: The extent of particle size reduction is directly related to the sonication time.

  • Vessel Geometry: The shape and size of the processing vessel can affect the efficiency of the ultrasonic energy distribution.

  • Temperature Control: Sonication generates heat, so cooling is essential to prevent solvent evaporation and pigment degradation.

Experimental Workflow for Ultrasonic Milling

Caption: Workflow for particle size reduction of C.I. Pigment Red 4 using ultrasonication.

Protocol: Ultrasonic Milling of C.I. Pigment Red 4

Materials:

  • C.I. Pigment Red 4

  • Dispersing agent

  • Solvent

  • High-intensity ultrasonic probe or bath

  • Cooling bath (e.g., ice-water bath)

  • Particle size analyzer

Procedure:

  • Preparation:

    • Prepare a slurry of C.I. Pigment Red 4 in the chosen solvent with a suitable dispersing agent.

    • Place the vessel containing the slurry in a cooling bath to maintain a low temperature during sonication.

  • Sonication:

    • Immerse the tip of the ultrasonic probe into the pigment slurry. Ensure the tip is submerged sufficiently but not touching the bottom or sides of the vessel.

    • Set the ultrasonic processor to the desired power or amplitude.

    • Apply ultrasonication for a specific duration (e.g., 5-10 minutes). For continuous processing, the slurry can be passed through an ultrasonic flow cell. [19]

  • Monitoring and Repetition:

    • After the initial sonication period, turn off the ultrasonicator and take a sample for particle size analysis.

    • If the desired particle size has not been achieved, continue sonication in intervals, with cooling periods in between to prevent overheating.

    • Repeat the sonication and analysis steps until the target particle size is reached.

  • Final Dispersion:

    • Once the desired particle size is obtained, the final dispersion is ready for use.

Expected Outcome: A well-dispersed C.I. Pigment Red 4 with reduced particle size. The final particle size will depend on the sonication parameters and the initial state of the pigment.

Characterization of Particle Size

Accurate and reliable characterization of the pigment particle size and distribution is essential for process control and quality assurance.

  • Laser Diffraction: This is a widely used technique for measuring particle size distributions from the sub-micron to the millimeter range. [5][6][22]It works by measuring the angular distribution of scattered light from a laser beam passing through a dispersed sample.

  • Dynamic Light Scattering (DLS): DLS is particularly well-suited for measuring the size of nanoparticles in a liquid suspension. It analyzes the fluctuations in scattered light intensity caused by the Brownian motion of the particles. [6]* Electron Microscopy (SEM/TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide direct visualization of the pigment particles, offering valuable information about their size, shape, and morphology. [23]

Conclusion

The particle size reduction of C.I. Pigment Red 4 is a critical step in unlocking its full potential as a high-performance colorant. The choice of milling methodology—be it media milling, high-pressure homogenization, or ultrasonication—will depend on the specific requirements of the final application, including the desired particle size, distribution, and the scale of production. By carefully controlling the key process parameters outlined in these application notes, researchers and formulators can achieve consistent and optimized pigment dispersions with enhanced coloristic and physical properties. It is important to note that the provided protocols serve as a starting point, and further optimization may be necessary to achieve the desired results for a specific formulation and equipment.

References

  • Wieder, J., Friebel, F., & Reavell, K. (n.d.). Detecting the Mass of Pigment Particles: Towards a Universal Size Standard.
  • Hielscher Ultrasonics. (n.d.). Ultrasound for Dispersing and Grinding: Paint & Pigments.
  • Google Patents. (n.d.). EP0953615A2 - Homogenization process for ink-jet inks containing fine dispersions of pigments.
  • AZoM. (2023, August 4). Analyzing the Particle Size of Mineral Pigments and Characterizing Their Color Hiding Power.
  • PCI Magazine. (2004, July 1). Pigment Dispersions Using Sonic Techniques.
  • News. (2023, May 11). Ultrasound Dispersing and Grinding for Paint and Pigments.
  • Google Patents. (n.d.). KR100560250B1 - Homogenization process for ink-jet inks containing fine dispersions of pigments.
  • SciSpace. (n.d.). Application of Power Ultrasound for Nano-Particle Size Reduction of Active Pharmaceutical Ingredients.
  • MDPI. (2023, February 21). Influence of High-Pressure Homogenization on the Physicochemical Properties and Betalain Pigments of Red Beetroot (Beta vulgaris L.) Juice.
  • PCI Magazine. (2022, November 8). Pigment Dispersion Procedures.
  • Geass Torino. (n.d.). Ultrasound in Coating Formulation.
  • European Patent Office. (n.d.). Homogenization process for ink-jet inks containing fine dispersions of pigments.
  • Trident Equipments. (2022, April 21). Sizing Pigment Particles by Laser Diffraction.
  • Frontiers. (2021, January 13). Impact of High-Pressure Homogenization on the Extractability and Stability of Phytochemicals.
  • SpecialChem. (2024, June 28). CI 12085 (pigment red 4): Cosmetic Ingredient INCI.
  • Beckman Coulter. (n.d.). Sizing Pigment Particles, Laser Diffraction.
  • UL Prospector. (2024, March 13). The Importance of Particle Size in Coatings Formulations.
  • American Colors. (n.d.). Formulating and Processing Pigment Dispersions.
  • YouTube. (2021, September 24). A Technical Overview - How to make a pigment dispersion?
  • SY Chemical Co., Ltd. (n.d.). Pigment Red 4.
  • Fineland Chem. (n.d.). Pigment Red 4 for Industry – Reliable Supplier.
  • MedKoo Biosciences. (n.d.). C.I. Pigment Red 4 | CAS# 2814-77-9.
  • Centre Colours. (2018, October 19). The Pigment Dispersion Process.
  • Hockmeyer. (2023, September 20). How Proper Milling Techniques Increase Pigment Yield.
  • Xcolor Pigment. (n.d.). Pigment red 4|Fast Red R.
  • Journal of Print and Media Technology Research. (2020, December 28). Standardizing milling process parameters for the narrowest pigment particle size distribution with optimum energy consumption.
  • ResearchGate. (2025, August 6). Particle Size, Morphology and Color Characteristics of C.I. Pigment Red 57:1 : 2. Effect of Salt Milling Process.
  • RSC Publishing. (2022, August 8). Modification of CI Pigment Red 146 with surfactants and graphene oxide.
  • Semantic Scholar. (n.d.). Modification of C.I. Pigment Red 146 with surfactants and graphene oxide.
  • ResearchGate. (2025, August 7). Preparation and Characterization of Nanoscale Organic Pigments.
  • Google Patents. (n.d.). USH564H - Pigment milling process.
  • ResearchGate. (2015, January 9). The effect of particle size on pigments colour.
  • Google Patents. (n.d.). EP1132434A2 - Method for preparing organic pigments.
  • SDC ColourClick. (n.d.). Effect of pigment particle size on application properties.
  • Korea Journal Central. (n.d.). Particle Size, Morphology and Color Characteristics of C.I. Pigment Red 57:1.
  • Semantic Scholar. (2015, December 1). Particle Size, Morphology and Color Characteristics of C.I. Pigment Red 57:1 : 1. Effect of Synthesis Conditions.
  • Google Patents. (n.d.). US5800607A - Process for the preparation of liquid pigment preparations.
  • Google Patents. (n.d.). Milling process - US3126293A.
  • Google Patents. (n.d.). WO2007045312A2 - Method for producing fine-particle c.i. pigment red 254.
  • Korea Journal Central. (n.d.). Particle Size, Morphology and Color Characteristics of C.I. Pigment Red 57:1.

Sources

Application Note: Protocols for the Incorporation of Pigment Red 4 into Thin Films

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pigment Red 4 in Thin Film Applications

Pigment Red 4 (PR4), chemically known as 1-((2-Chloro-4-nitrophenyl)azo)-2-naphthol, is a synthetic organic pigment from the monoazo class.[1][2] Its vibrant yellowish-red hue, strong color strength, and compatibility with various formulations have established its use in printing inks, coatings, and cosmetics.[2][3][4] In recent years, the unique optoelectronic properties of small organic molecules like PR4 have garnered significant interest for advanced applications in organic electronics, including sensors, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).[5][6]

The performance of such devices is critically dependent on the quality of the active organic layer. Therefore, creating uniform, well-controlled thin films of Pigment Red 4 is a foundational step for both fundamental research and device fabrication.[6][7] This guide provides a comprehensive overview and detailed protocols for two primary methods of incorporating PR4 into thin films: solution-based spin coating and solvent-free vacuum thermal evaporation. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific needs.

Physicochemical Properties of Pigment Red 4

A thorough understanding of PR4's properties is essential for selecting the appropriate deposition method and process parameters. Key characteristics are summarized below.

PropertyValue / DescriptionSignificance for Thin Film Processing
IUPAC Name 1-((2-Chloro-4-nitrophenyl)azo)-2-naphtholDefines the molecular structure and functional groups.[1]
CAS Number 2814-77-9Unique identifier for the chemical substance.[1][2]
Molecular Formula C₁₆H₁₀ClN₃O₃Used to calculate molecular weight and for elemental analysis.[1][2]
Molecular Weight 327.72 g/mol Influences evaporation temperature and solution viscosity.[1][2]
Appearance Yellowish-red solid powderThe starting material form.[1][2]
Solubility Insoluble in water; slightly soluble in ethanol, acetone, benzene; soluble in DMSO.[1][2][3]Critical for Solution Processing. Dictates solvent choice for spin coating. Limited solubility requires careful solvent selection and may necessitate heating or sonication to achieve desired concentrations.
Thermal Stability Heat resistance is noted as poor, with a resistance rating up to 160 °C.[2][8]Critical for Vacuum Deposition. The material must be stable enough to sublimate without significant decomposition. The relatively low heat resistance requires precise temperature control during thermal evaporation.[9]

Foundational Step: Substrate Preparation

The quality of any thin film is contingent upon the cleanliness of the substrate.[10] A pristine surface ensures strong adhesion and uniform film formation, preventing defects like pinholes or delamination. The protocol below is a widely accepted standard for cleaning glass or silicon substrates.

Protocol 3.1: Standard Substrate Cleaning

  • Initial Cleaning: Place substrates in a beaker. Add a solution of deionized (DI) water and detergent (e.g., Alconox).

  • Sonication: Place the beaker in an ultrasonic bath and sonicate for 15 minutes to remove bulk contaminants and particulates.

  • Rinsing: Thoroughly rinse the substrates under running DI water.

  • Solvent Degreasing: Sequentially sonicate the substrates for 15 minutes each in acetone and then isopropanol (IPA) to remove organic residues.[11]

  • Final Rinse & Dry: Rinse again with DI water and dry the substrates under a stream of high-purity nitrogen or argon gas.

  • Surface Activation (Optional but Recommended): Immediately before film deposition, treat the substrates with oxygen plasma or a UV-Ozone cleaner for 5-10 minutes.[10] This step removes the final layers of organic contaminants and creates a hydrophilic, high-energy surface conducive to uniform film spreading.[10]

Method 1: Solution-Based Deposition via Spin Coating

Spin coating is a technique used to deposit uniform thin films onto flat substrates by leveraging centrifugal force.[7][12] It is a rapid, material-efficient method ideal for laboratory-scale research and process optimization.[13] The film thickness is primarily controlled by the solution concentration and the angular speed of the rotation.[7]

Causality: The process works by creating a balance between the centrifugal force spreading the liquid and the viscous forces resisting the flow. As the solvent evaporates during the spin, the viscosity increases rapidly, "freezing" the film at a specific thickness.

Diagram 4.1: Spin Coating Workflow

G cluster_prep Preparation cluster_process Spin Coating Process cluster_post Post-Processing A Prepare PR4 Solution (e.g., in DMSO) D Dispense Solution (Static Dispense) A->D B Clean Substrate (Protocol 3.1) C Mount Substrate on Spin Coater Chuck B->C C->D Vacuum On E Spin at High Speed (e.g., 3000 RPM, 60s) D->E Start Spin F Anneal Film (e.g., 80°C, 10 min) E->F Remove Film G Characterize Film F->G

Caption: Workflow for depositing Pigment Red 4 thin films using spin coating.

Protocol 4.1: Spin Coating of Pigment Red 4

  • Solution Preparation:

    • Prepare a stock solution of Pigment Red 4 in a suitable solvent like Dimethyl Sulfoxide (DMSO) at a concentration of 5-10 mg/mL. Justification: DMSO is a good solvent for PR4, but its high boiling point requires a subsequent annealing step.[1]

    • Use a magnetic stirrer or vortex mixer to ensure the pigment is fully dissolved. Gentle heating (40-50°C) can aid dissolution.

    • Filter the solution through a 0.2 µm PTFE syringe filter immediately before use to remove any particulate matter.[11] This is a critical step to prevent film defects.

  • Deposition:

    • Place a cleaned substrate onto the vacuum chuck of the spin coater.[14]

    • Using a pipette, dispense enough PR4 solution to cover approximately 75% of the substrate surface (static dispense method).[12]

    • Promptly close the lid and start the spin program. A typical two-stage program is effective:

      • Stage 1 (Spreading): 500 RPM for 10 seconds. This allows the solution to spread evenly across the substrate before high-speed spinning.

      • Stage 2 (Thinning): 3000 RPM for 60 seconds. The high speed ejects excess solution and thins the film. The majority of solvent evaporation occurs here.[7]

  • Post-Processing (Annealing):

    • Once the program finishes, carefully remove the substrate.

    • Place the coated substrate on a hotplate set to 80-100°C for 10-15 minutes in a controlled (e.g., nitrogen) atmosphere or vacuum oven. This step is crucial for removing residual high-boiling-point solvent (DMSO) and improving film morphology.

Table 4.1: Spin Coating Parameter Effects on Film Thickness

ParameterEffect of IncreaseTypical RangeRationale
Spin Speed (RPM) Thinner Film1000 - 6000 RPMHigher centrifugal force expels more material.[7]
Solution Conc. Thicker Film1 - 20 mg/mLHigher solute content per unit volume remains after solvent evaporation.
Spin Time Minimal effect after ~30s30 - 90 secondsMost thinning and solvent evaporation occurs in the initial phase.
Solvent Volatility Thinner FilmN/AMore volatile solvents evaporate faster, "locking in" the film thickness sooner.

Method 2: Solvent-Free Deposition via Vacuum Thermal Evaporation (VTE)

VTE is a physical vapor deposition (PVD) method where a source material is heated in a high-vacuum chamber until it sublimates.[9][15] The resulting vapor travels in a line-of-sight path and condenses onto a cooler substrate, forming a high-purity thin film.[5] This method is ideal for materials with limited solubility or when solvent-induced effects on film morphology must be avoided.[16]

Causality: The high vacuum (typically <10⁻⁵ Torr) is essential for two reasons: 1) It lowers the sublimation temperature of the material, and 2) It increases the mean free path of the vapor molecules, ensuring they travel directly to the substrate without colliding with background gas molecules.

Diagram 5.1: Vacuum Thermal Evaporation Workflow

G cluster_prep Preparation cluster_process Evaporation Process cluster_post Final Steps A Load PR4 Powder into Crucible C Pump Chamber to High Vacuum (<10⁻⁵ Torr) A->C B Mount Clean Substrate in Holder B->C D Slowly Heat Crucible to Sublimation Temp. C->D Vacuum Achieved E Deposit Film at Controlled Rate (0.1 Å/s) D->E Shutter Open F Cool System & Vent Chamber E->F Shutter Close G Characterize Film F->G

Caption: Workflow for depositing Pigment Red 4 thin films via VTE.

Protocol 5.1: Vacuum Thermal Evaporation of Pigment Red 4

  • Source Preparation:

    • Load ~20-30 mg of Pigment Red 4 powder into a low-temperature evaporation (LTE) source crucible (e.g., quartz or alumina). LTE sources provide gentle, uniform heating crucial for organic materials.[5]

    • Place a cleaned substrate in the substrate holder above the source.

  • Deposition:

    • Evacuate the deposition chamber to a base pressure of ≤ 5 x 10⁻⁶ Torr.

    • Slowly ramp up the current to the heating element to gradually increase the source temperature. A slow ramp rate prevents outgassing bursts and decomposition of the organic material.[9]

    • Monitor the deposition rate using a quartz crystal microbalance (QCM). Once the source reaches sublimation temperature, the rate will begin to register.

    • Open the shutter between the source and substrate when a stable deposition rate is achieved. A rate of 0.1-0.2 Å/s is recommended for high-quality, ordered films.

    • Continue deposition until the desired film thickness is reached on the QCM.

    • Close the shutter and ramp down the source power.

  • Post-Processing:

    • Allow the system and substrates to cool down to room temperature before venting the chamber with an inert gas (e.g., nitrogen). This prevents thermal shock to the film and potential oxidation.

    • Remove the coated substrates for characterization.

Thin Film Characterization: A Self-Validating System

Characterizing the deposited film is essential to validate the process and understand the film's properties.[17][18] A multi-technique approach provides a comprehensive picture of the film's quality.

Diagram 6.1: Film Characterization Logic

G cluster_props Property to Measure cluster_tech Characterization Technique Film Deposited PR4 Film Opt Optical Properties Morph Morphology & Roughness Struct Crystallinity & Orientation UV UV-Vis Spectroscopy Opt->UV Measures Absorbance AFM Atomic Force Microscopy (AFM) Morph->AFM Images Surface XRD X-Ray Diffraction (XRD) Struct->XRD Probes Lattice

Caption: Key properties of thin films and the primary techniques for their validation.

  • UV-Visible Spectroscopy: This technique confirms the presence of PR4 on the substrate and provides information on its electronic transitions. The absorbance spectrum should show characteristic peaks for PR4. The film's thickness and uniformity can be qualitatively assessed by the absorbance intensity.

  • Atomic Force Microscopy (AFM): AFM provides a topographical map of the film's surface.[18] It is used to quantify surface roughness (Root Mean Square, RMS) and visualize the film's morphology (e.g., grain size, pinholes). A high-quality film will have low RMS roughness and a uniform, continuous surface.

  • X-ray Diffraction (XRD): XRD is used to determine the crystallinity of the film.[18] A broad, amorphous halo suggests a disordered film, whereas sharp peaks indicate crystalline domains. The orientation of molecules relative to the substrate can also be inferred, which is critical for applications like transistors.[19]

Conclusion

The successful incorporation of Pigment Red 4 into thin films is achievable through both solution-based and vacuum-based methods. Spin coating offers a rapid and straightforward approach for initial screening and lab-scale fabrication, with film properties being highly dependent on solvent choice and spin parameters. Vacuum thermal evaporation provides a solvent-free alternative that yields high-purity films, with quality being dictated by precise control over temperature and deposition rate. For both methods, meticulous substrate preparation is non-negotiable. A systematic characterization workflow is crucial to validate the deposition process and correlate film properties with final device performance.

References

  • China Pigment Red 4 Manufacturers, Suppliers, Factory. COLOR BLOOM. [Link]

  • How Do You Clean Substrate For Thin Film Deposition? Kintek Solution. [Link]

  • C.I. Pigment Red 4 | COA. DC Chemicals. [Link]

  • Pigment red 4 | Fast Red R. Xcolor Pigment. [Link]

  • C.I. Pigment Red 4 from MyBioSource.com. Biocompare.com. [Link]

  • Characterization of Organic Thin Films. Google Books.
  • Vacuum-thermal-evaporation: the route for roll-to-roll production of large-area organic electronic circuits. ResearchGate. [Link]

  • Low Temperature Evaporation For Organics. ST Instruments. [Link]

  • Characterization of Thin Organic Films with Surface-Sensitive FTIR Spectroscopy. ResearchGate. [Link]

  • VACUUM DEPOSITION OF ORGANIC MOLECULES FOR PHOTOVOLTAIC APPLICATIONS. Solar Energy Materials Group. [Link]

  • What kind of substrates are needed to prepare organic thin films? ResearchGate. [Link]

  • Characterization of Organic Thin Films Using Polarized FTIR Spectroscopy. AZoM. [Link]

  • Feasible organic thin-film deposition architecture for large-area organic electronics by roller vacuum thermal evaporation. AIP Publishing. [Link]

  • Team:Cambridge/Protocols/Spin Coating. 2011.igem.org. [Link]

  • Organic Thin Film Evaluation. Toray Research Center, Inc.. [Link]

  • Thin Films Deposition of Organic Materials. Vac Coat Ltd.. [Link]

  • Solvent Red 4. World dye variety. [Link]

  • Pigment red 4|Vermilion R. Hangzhou Epsilon Chemical Co.,Ltd. [Link]

  • After Café Series I: Characterization of Organic Thin Films and Surfaces. YouTube. [Link]

  • Low-Temperature Thermal Evaporation of Organic Materials. Korvus Technology. [Link]

  • The Ultimate Guide To Spin Coating Processes. Greatcell Solar. [Link]

  • Making thin films by spin coating. The Nonlinear Optics Home Page. [Link]

  • Substrate preparation for thin film deposition: a survey. OSTI.GOV. [Link]

  • Spin coating. Wikipedia. [Link]

  • THIN FILM DEPOSITION TECHNIQUE: REVIEW. oaijse. [Link]

  • Pigment Red 4. SY Chemical Co., Ltd.. [Link]

Sources

Application Note: A Validated Protocol for Assessing the Lightfastness of C.I. Pigment Red 4

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Lightfastness in Pigment Performance

C.I. Pigment Red 4 (CAS 2814-77-9), a monoazo organic pigment, is valued for its bright, yellowish-red hue and strong tinting strength.[1] It finds widespread use in printing inks, paints, and various coatings.[2][3] However, the longevity of its vibrant color is critically dependent on its lightfastness—the inherent ability of the pigment to resist fading or color change upon exposure to light, particularly the UV portion of the spectrum.[4] For researchers and product developers, a quantitative understanding of a pigment's lightfastness is not an academic exercise; it is a crucial predictor of in-service performance, directly impacting the quality, durability, and value of the final product. A pigment with poor lightfastness can lead to premature product failure, customer dissatisfaction, and brand damage.

This document provides a comprehensive, field-proven protocol for assessing the lightfastness of C.I. Pigment Red 4. The methodology is rooted in internationally recognized standards, including ASTM D4303 and ISO 105-B02, to ensure data integrity and comparability.[5][6][7] We will move beyond a simple recitation of steps to explain the scientific rationale behind each phase of the protocol, from meticulous sample preparation to the nuanced interpretation of colorimetric data and Blue Wool Scale ratings. This self-validating workflow is designed to provide trustworthy and reproducible results.

Foundational Concepts: Quantifying Color and Fading

Before detailing the experimental protocol, it is essential to understand the core principles of lightfastness evaluation. The process hinges on two key components: a standardized, accelerated light source and a robust system for quantifying color change.

2.1. The Xenon Arc Weather-Ometer: Simulating Sunlight

To accelerate the effects of long-term indoor and outdoor exposure, a Xenon Arc Weather-Ometer is the instrument of choice.[4][8][9] Its xenon arc lamp, when properly filtered, produces a spectrum of light that closely mimics natural sunlight, providing a realistic assessment of how the pigment will perform over time.[10][11] This allows for controlled and repeatable testing in a fraction of the time required for natural exposure.[12] This protocol utilizes Test Method C from ASTM D4303, which specifies exposure in a xenon-arc device to simulate daylight filtered through window glass.[5][13][14]

2.2. The Dual-Metric System for Assessing Fading

Assessing a color change requires both a qualitative and a quantitative approach. This protocol employs a dual-metric system for a comprehensive evaluation:

  • The Blue Wool Scale (BWS): This is a physical standard consisting of eight strips of wool dyed with blue pigments of varying, known lightfastness.[15][16] The strips are numbered 1 through 8, with 1 being the least lightfast and 8 being the most.[16][17] During the test, these strips are exposed alongside the pigment sample. The lightfastness rating of the pigment is determined by identifying which Blue Wool strip fades to the same degree as the sample.[15] This method, standardized under ISO 105-B02, provides a universally understood rating of lightfastness.[4][18][19]

  • CIELAB (Lab) Color Space and ΔE: For a precise, quantitative measure of color change, a spectrophotometer is used to measure the color of the pigment sample in the CIELAB color space before and after exposure.[20] This three-dimensional color model defines color by L* (lightness), a* (red-green axis), and b* (yellow-blue axis).[21] The total color difference, represented as ΔE* (Delta E), is calculated using the CIE76 formula.[22][23] A higher ΔE* value indicates a greater color change. This objective measurement is crucial for quality control and product development.[21]

    ΔEab = √[(ΔL)² + (Δa)² + (Δb)²]

Experimental Workflow: A Step-by-Step Protocol

The following protocol is a self-validating system. Each step is designed to minimize variability and ensure the integrity of the final results.

G cluster_prep Part 1: Sample Preparation cluster_measurement1 Part 2: Pre-Exposure Measurement cluster_exposure Part 3: Accelerated Weathering cluster_analysis Part 4: Post-Exposure Analysis A 1. Pigment Dispersion B 2. Film Application (Drawdown) A->B C 3. Curing and Conditioning B->C D 4. Initial Colorimetric Measurement (CIELAB) C->D E 5. Sample Mounting D->E F 6. Xenon Arc Exposure (ASTM D4303) E->F G 7. Final Colorimetric Measurement F->G I 9. Blue Wool Scale Assessment F->I H 8. ΔE* Calculation G->H J 10. Data Interpretation & Reporting H->J I->J

Caption: Workflow for Lightfastness Assessment of C.I. Pigment Red 4.

3.1. Part 1: Meticulous Sample Preparation

The validity of any lightfastness test begins with the preparation of a consistent and uniform sample. The goal is to create a standardized representation of the pigment in its end-use application.

Protocol 1: Pigment Dispersion and Film Application

  • Dispersion:

    • Objective: To achieve a uniform and stable dispersion of C.I. Pigment Red 4 in a standardized, non-reactive binder. The quality of dispersion is critical; agglomerates can lead to inconsistent and misleading results.

    • Vehicle: Prepare a standard alkyd resin varnish or another appropriate vehicle relevant to the pigment's intended application.

    • Procedure:

      • Accurately weigh the C.I. Pigment Red 4 and the vehicle to a predetermined pigment-to-binder ratio.

      • Create a pre-mix by hand with a spatula.

      • Process the pre-mix on a three-roll mill or with a bead mill until a Hegman gauge reading of 7 or higher is achieved, indicating a fine and uniform dispersion.[24]

  • Film Application (Drawdown):

    • Objective: To create a uniform film of the pigment dispersion on a standardized substrate.

    • Substrate: Use industry-standard opacity charts (drawdown cards) which have sealed black and white areas.[25][26][27] These allow for the simultaneous assessment of color and hiding power.

    • Procedure:

      • Place a drawdown card on a flat, rigid surface.

      • Apply a pool of the pigment dispersion at the top of the card.

      • Using a wire-wound applicator bar of a specified thickness (e.g., 100 µm), draw the dispersion down the card with a smooth, consistent motion.[28] This ensures a uniform film thickness, which is critical for color consistency.

  • Curing and Conditioning:

    • Objective: To ensure the film is fully cured and stabilized before testing.

    • Procedure:

      • Allow the drawdowns to air-dry in a dust-free environment for 24 hours.

      • Transfer the samples to a controlled environment (23°C ± 2°C and 50% ± 5% relative humidity) for a minimum of 7 days to ensure complete curing.

3.2. Part 2: Establishing the Baseline

An accurate initial measurement is the bedrock of the entire analysis.

Protocol 2: Initial Colorimetric Measurement

  • Instrumentation: Use a calibrated spectrophotometer with a D65 illuminant and a 10° observer angle.

  • Procedure:

    • Calibrate the spectrophotometer according to the manufacturer's instructions.

    • Measure the L, a, and b* values of the cured drawdown on the white portion of the card. Take at least three measurements at different locations on the sample and average the results to account for any minor variations.

    • Record these initial Lab* values as the baseline (L₁, a₁, b*₁).

3.3. Part 3: The Accelerated Weathering Test

This is the core of the lightfastness assessment, where the samples are subjected to intense, controlled light exposure.

Protocol 3: Xenon Arc Exposure

  • Sample Mounting:

    • Use sample holders to mount the drawdown cards.

    • Cover one-half of each sample with an opaque, UV-blocking mask. This will serve as the unexposed control for direct visual and instrumental comparison.[8]

    • Mount a complete set of Blue Wool standards (1-8) in the same manner.[16]

  • Exposure Conditions (based on ASTM D4303, Test Method C):

    • Apparatus: A Xenon Arc Weather-Ometer.[29]

    • Filters: Use window glass filters to simulate indoor light exposure.[13]

    • Irradiance: Maintain a constant irradiance level of 0.35 W/m²/nm at 340 nm.[5][13]

    • Temperature: Maintain a black panel temperature of 63°C ± 2°C.[5]

    • Humidity: Maintain a relative humidity of 55% ± 5%.[5][13]

    • Exposure Duration: The total radiant exposure should be 1260 MJ/m².[13] The duration of the test will depend on the specific output of the Xenon Arc instrument.

3.4. Part 4: Post-Exposure Analysis and Interpretation

After the exposure cycle is complete, the samples are removed for a comprehensive analysis of the color change.

G cluster_input Inputs cluster_process Calculation & Assessment cluster_output Outputs A Initial Lab* Values C Calculate ΔL, Δa, Δb A->C B Final Lab* Values B->C D Calculate Total Color Difference ΔE = √[(ΔL)² + (Δa)² + (Δb*)²] C->D F Quantitative Fading (ΔE*) D->F E Compare Sample Fade to Blue Wool Standards G Qualitative Rating (BWS) E->G

Caption: Data Analysis Flow for Lightfastness Evaluation.

Protocol 4: Data Acquisition and Interpretation

  • Final Colorimetric Measurement:

    • Allow the samples to re-acclimate to the controlled environment (23°C ± 2°C and 50% ± 5% RH) for at least 24 hours.

    • Using the same calibrated spectrophotometer, measure the L, a, and b* values on the exposed portion of the drawdown card. Again, take at least three readings and average them.

    • Record these as the final Lab* values (L₂, a₂, b*₂).

  • ΔE* Calculation:

    • Calculate the total color difference (ΔE) using the initial and final Lab values.[23][30]

    • A ΔE* value greater than 1.0 is generally considered a just noticeable difference to the human eye.[21]

  • Blue Wool Scale Assessment:

    • Visually compare the fading of the exposed portion of the C.I. Pigment Red 4 sample to the fading of the exposed Blue Wool standards under a standardized D65 light source.

    • The Blue Wool rating is the number of the blue wool strip that shows a similar degree of fading to the pigment sample.[31]

Data Presentation and Interpretation

The results of the lightfastness assessment should be presented clearly and concisely.

Table 1: Lightfastness Assessment of C.I. Pigment Red 4

ParameterValue
Initial Colorimetric Data (L₁, a₁, b₁) [Insert Average Values]
Final Colorimetric Data (L₂, a₂, b₂) [Insert Average Values]
Total Color Difference (ΔE*) [Insert Calculated Value]
Blue Wool Scale Rating [Insert Assessed Value]

Interpretation of Results:

The combination of the ΔE* value and the Blue Wool Scale rating provides a comprehensive picture of the pigment's lightfastness. For instance, a manufacturer of C.I. Pigment Red 4 reports a lightfastness of Grade 6.[1][3] This indicates good lightfastness, suitable for many indoor applications.[16] However, it is also noted that the pigment may darken upon exposure.[3][32] The ΔL* value from the colorimetric data will quantitatively confirm this observation (a negative ΔL* indicates darkening). This level of detailed analysis is critical for determining the suitability of C.I. Pigment Red 4 for a specific application. For example, while a BWS rating of 6 is good, applications requiring excellent or outstanding lightfastness (e.g., automotive coatings, long-term outdoor signage) would require pigments with BWS ratings of 7 or 8.[16][17]

Conclusion: Ensuring Product Integrity through Rigorous Testing

This protocol provides a robust and scientifically grounded framework for assessing the lightfastness of C.I. Pigment Red 4. By adhering to established standards like ASTM D4303 and ISO 105-B02, and by employing both quantitative (CIELAB ΔE*) and qualitative (Blue Wool Scale) metrics, researchers and developers can generate reliable and reproducible data. This, in turn, enables informed decisions about pigment selection, formulation, and application, ultimately ensuring the long-term color stability and performance of the final product. The causality behind each step—from the necessity of a uniform dispersion to the controlled conditions of the xenon arc exposure—is designed to create a self-validating system that builds trust in the results.

References

  • Prisma Colour. Light and Weather Fastness | Assessing Lightfastness. [Link]

  • Wikipedia. Blue Wool Scale. [Link]

  • American Association of Textile Chemists and Colorists. AATCC TM16.3 Test Method for Colorfastness to Light: Xenon-Arc. [Link]

  • Materials Technology Limited. The Blue Wool Scale. [Link]

  • ASTM International. D4303 - 99 Standard Test Methods for Lightfastness of Pigments Used in Artists' Paints. [Link]

  • Micom Laboratories. ASTM D4303 test lightfastness of colorants. [Link]

  • VICHEM. The Blue Wool Scale - The Gold Standard for Assessing Color Fastness in Industry. [Link]

  • Hibiscus Plc. Blue Wool Scale and the light-fastness of ink. [Link]

  • Arcwear. Chromaticity Colorfastness to Xenon Arc AATCC TM16.3. [Link]

  • Sky Bear Technical Standards. ISO 105:2014 Textiles - Tests for colour fastness - Part B02. [Link]

  • AATCC Test Methods. AATCC 16.3 Option 3 Colorfastness to Light: Xenon Arc. [Link]

  • GESTER Instruments. ISO 105-B02 Colour Fastness of Textiles. [Link]

  • ASTM International. ASTM D4303-06 - Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials. [Link]

  • ASTM International. D4303 Standard Test Methods for Lightfastness of Pigments Used in Artists' Paints. [Link]

  • QIMA Blog. AATCC 16.3 Colorfastness to Light Test Method: A Guide. [Link]

  • International Organization for Standardization. ISO 105-B02:2014(E) Textiles — Tests for colour fastness — Part B02: Colour fastness to artificial light: Xenon arc fading lamp test. [Link]

  • Micom Laboratories. AATCC 16.3 Colorfastness to light test. [Link]

  • BYK-Gardner. byko-chart download drawdown cards. [Link]

  • RISE Research Institutes of Sweden. Colour fastness to artificial light according to SS-EN ISO 105-B02. [Link]

  • FYI Tester. Color Fastness to Light: Analysis of 5 Testing Methods in ISO 105-B02. [Link]

  • MeasureColour. Test Methods for Color Measurement. [Link]

  • UL Prospector. The CIELAB System – the Method to Specify Colors of Coatings. [Link]

  • iSuoChem. Pigment Red 48:4 | Lightfast Scarlet Opaque Organic Pigment for Paints. [Link]

  • SY Chemical Co., Ltd. Pigment Red 4. [Link]

  • UL Prospector. pr4,pigment red 4. [Link]

  • Etcon Analytical and Environmental Systems & Services Ltd. BYK-Drawdown Cards & Panels. [Link]

  • Chemsrc. C.I. Pigment Red 4 | CAS#:2814-77-9. [Link]

  • 3nh. CIELAB ΔE* Color Difference. [Link]

  • Sun Chemical. Pigment Dispersions. [Link]

  • Microbeau International. How Properly Perform a Drawdown. [Link]

  • HUPC Global Chemical. Pigment Red 4. [Link]

  • Labequip. Drawdown Card. [Link]

  • Intertek. Xenon-Arc Accelerated Exposure. [Link]

  • Hangzhou Epsilon Chemical Co.,Ltd. Pigment Red 48:4. [Link]

  • Skychem Group. Color Difference Formula and ΔE: CIE Standards and Color Tolerance. [Link]

  • Techkon USA. CIE ΔE* (Color Difference) Equations. [Link]

  • ACT Test Panels. Xenon Arc, The Basics of Great Exposure. [Link]

  • IndiaMART. Drawdown Paper - Opacity Charts. [Link]

  • M2LAB. The Xenon Arc test (Weatherometer). [Link]

  • IS&T | Library. Correlations Between Xenon Arc Accelerated Weathering Tests and Outdoor Weathering. [Link]

  • Wikipedia. Color difference. [Link]

  • NBchao.Com. Determination of Pigment light fastness under natural light. [Link]

  • Micom Laboratories. Xenon Arc Testing. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Dispersion of C.I. Pigment Red 4 in Nonpolar Media

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: C.I. Pigment Red 4 (CAS 2814-77-9), a monoazo pigment, is valued for its bright, yellowish-red hue in applications ranging from printing inks to coatings.[1][2] However, like many organic pigments, achieving a stable, high-quality dispersion in nonpolar media presents significant formulation challenges.[3][4] Its molecular structure, featuring both polar functional groups and nonpolar aromatic rings, creates a complex surface chemistry that demands a sophisticated approach to dispersion.[5] This guide provides researchers and formulators with a comprehensive, question-and-answer-based resource to troubleshoot common issues and optimize the dispersion of C.I. Pigment Red 4 in nonpolar systems.

Section 1: Fundamentals of Pigment Dispersion in Nonpolar Systems

This section addresses the foundational principles necessary to understand and control the dispersion process.

Q1: What are the key stages of dispersing Pigment Red 4?

A: The dispersion process is universally broken down into three critical, sequential stages: wetting, deagglomeration (or grinding), and stabilization.[6][7][8] A failure at any stage will compromise the final quality of the dispersion.

  • Wetting: This is the initial step where the liquid medium displaces air and moisture from the surface of the pigment particles.[3][8] For organic pigments like PR4 in low-polarity, nonpolar media, this can be challenging without the right chemical assistance.

  • Deagglomeration: Pigments are supplied as agglomerates (collections of primary particles). Mechanical energy, such as high-shear mixing or milling, is required to break these down into smaller aggregates and, ideally, primary particles.[9][10]

  • Stabilization: Once deagglomerated, the high-surface-energy primary particles have a strong tendency to re-agglomerate or flocculate due to van der Waals forces.[3][11] Stabilization involves using additives (dispersants) to create repulsive forces that keep the particles separated.[6]

Caption: The three-stage process of pigment dispersion.

Q2: Why is steric stabilization the primary mechanism in nonpolar media?

A: In nonpolar media, there are insufficient free ions to support the charge separation needed for electrostatic stabilization, which is the dominant mechanism in aqueous (water-borne) systems. Therefore, steric stabilization is the required mechanism.

This is achieved using polymeric dispersants. These large molecules have two key components:

  • An "Anchor" Group: This part of the molecule has a strong affinity for the pigment surface and adsorbs onto it.

  • A "Tail" or "Chain": This part is highly soluble in the nonpolar medium (the "solvent-philic" part).

When these dispersants adsorb onto the pigment particles, the tails extend into the medium, creating a steric barrier. When two particles approach each other, these polymer chains begin to compress and overlap, causing a repulsive effect that prevents them from flocculating.[7][12]

StericStabilization cluster_0 Steric Stabilization in Nonpolar Medium P1 Pigment Particle D1_1 P1->D1_1 D1_2 P1->D1_2 D1_3 P1->D1_3 label_anchor Anchor Group (Adsorbs to Pigment) P2 Pigment Particle D2_1 P2->D2_1 D2_2 P2->D2_2 D2_3 P2->D2_3 T1_1 D1_1->T1_1 Polymeric 'Tail' T1_2 D1_2->T1_2 T2_2 T1_2->T2_2 Repulsion T1_3 D1_3->T1_3 T2_1 D2_1->T2_1 D2_2->T2_2 Soluble in Medium T2_3 D2_3->T2_3

Caption: Mechanism of steric stabilization via polymeric dispersants.

Section 2: Troubleshooting Guide

This guide addresses the most common problems encountered when dispersing C.I. Pigment Red 4.

Q3: My dispersion has low color strength and appears weak or hazy. What is the cause?

A: Low color strength is a classic indicator of poor dispersion, typically caused by either incomplete deagglomeration or flocculation.[11][13] Large particles or loose clumps (flocculates) scatter light and have a lower surface area for color expression compared to finely dispersed primary particles.

Troubleshooting Steps:

  • Assess Flocculation with a Rub-Out Test: This is the most critical first step. Flocculation is a reversible clustering of particles.[11] A rub-out test can determine if this is the issue. See Protocol 4.2 for the full methodology. If the color of the rubbed area becomes stronger or changes hue, flocculation is occurring.

    • If Flocculation is Present: Your stabilization is inadequate. This could be due to an incorrect dispersant type, insufficient dispersant concentration, or incompatibility between the dispersant and the nonpolar medium.

  • Check Fineness of Grind: Use a Hegman gauge to measure the size of the largest particles in your dispersion (see Protocol 4.3 ).[13][14] If the grind is poor (e.g., you see particles at 25 µm when your target is <10 µm), your mechanical energy input is insufficient.

    • Solution: Increase milling time, use a more efficient milling method (e.g., bead mill vs. high-speed disperser), or adjust the viscosity of the mill base to improve shear forces.

  • Review Dispersant Loading: Both too little and too much dispersant can be problematic. Too little leads to incomplete surface coverage and flocculation. Too much can cause viscosity issues or depletion flocculation. Consult your dispersant supplier's technical data sheet for recommended loading levels based on pigment surface area.

  • Microscopic Examination: If available, examine a diluted sample under an optical microscope at 200-500x magnification.[13] This can provide direct visual evidence of large agglomerates or flocculates.

Q4: The viscosity of my Pigment Red 4 dispersion is too high to process. What should I do?

A: Excessively high viscosity is often linked to poor wetting, pigment-solvent interactions, or incorrect dispersant choice/concentration.[15]

Troubleshooting Steps:

  • Evaluate Dispersant Efficiency: An effective dispersant will wet the pigment surface efficiently and provide steric stabilization, which should lead to a reduction in viscosity at a given pigment loading. If viscosity is high from the start, your dispersant may not be optimal for the PR4/solvent combination.

    • Action: Screen other dispersants. Look for polymeric dispersants specifically designed for organic pigments in nonpolar systems.[16][17] Core-shell or hyperbranched polymers are often highly effective at reducing viscosity.[17]

  • Check for Agglomerates: A poorly deagglomerated dispersion behaves like a system with a higher solids content because the agglomerates immobilize a large amount of the liquid medium within their structure.

    • Action: Confirm your fineness of grind. Improved milling should lead to a noticeable drop in viscosity (a phenomenon known as "shear thinning").

  • Optimize Dispersant Concentration: As mentioned, excessive dispersant can sometimes increase viscosity through interactions in the continuous phase.[15] Create a ladder study with varying dispersant concentrations (e.g., 1%, 2%, 4%, 8% active dispersant on pigment weight) and measure the viscosity of each to find the optimal level, often referred to as the "dispersant demand."

Q5: My final coating has poor gloss, and the color seems to shift when I rub the surface. What's happening?

A: This is a definitive sign of flocculation.[18] Flocculates are large, loosely-bound structures that create surface roughness, scattering light and reducing gloss.[19] The mechanical force of rubbing the surface provides enough shear to temporarily break up these flocculates, leading to a localized increase in color strength.[13][18]

Troubleshooting Steps:

  • Confirm with Rub-Out Test: This is your primary diagnostic tool (see Protocol 4.2 ).

  • Re-evaluate Your Stabilization Package: The attractive forces between the Pigment Red 4 particles are overpowering the repulsive barrier provided by your dispersant.

    • Check Dispersant-Pigment Affinity: The "anchor" group of your dispersant may not have a strong enough affinity for the surface of Pigment Red 4. Consider dispersants with anchor groups known to work well with azo pigments.

    • Check Dispersant-Solvent Compatibility: The "tail" of the dispersant must be fully soluble in your nonpolar medium. If it is not, the steric barrier will collapse, leading to flocculation. For example, a dispersant designed for an aliphatic hydrocarbon may not work well in an ester-based solvent.

    • Consider a Synergist: In difficult cases, a "synergist" or "wetting agent" can be used alongside the primary dispersant. These are typically smaller molecules that pre-wet the pigment surface, making it more receptive to the larger polymeric dispersant.[7]

Section 3: Advanced Topics & FAQs

Q6: How do I select the right dispersant for Pigment Red 4?

A: Selection depends on both the pigment and the nonpolar medium.

  • Pigment Surface: C.I. Pigment Red 4 is an organic azo pigment. Its surface has both nonpolar (aromatic rings) and polar (nitro, hydroxyl) regions. This complex surface means you need a dispersant with versatile anchor groups. Polymeric dispersants with amine-functional, carboxyl-functional, or other specialized anchor groups are often recommended for organic pigments.[17][20]

  • Nonpolar Medium: The dispersant's polymeric chains must be soluble in the medium.

    • For Aliphatic/Aromatic Hydrocarbons (e.g., mineral spirits): Look for dispersants with polyolefin or long alkyl chain tails.

    • For Ester or Ketone Solvents: Polyester- or polyacrylate-based tails are often more compatible.

  • Starting Point: Consult technical literature and supplier recommendations for dispersants suitable for "difficult-to-disperse organic red pigments" in "solvent-borne" or "nonpolar" systems.[16] Soya lecithin can be a cost-effective starting point in traditional oleoresinous systems, while modern high-performance coatings often require advanced polymeric dispersants.[21]

Q7: What is pigment surface treatment, and can it help?

A: Surface treatment involves modifying the pigment's surface chemistry during its manufacture or as a post-treatment to improve its properties.[22] For azo pigments, rosin treatment is a common method used to enhance dispersibility, particularly in printing inks.[22] Other treatments can add functional groups that have a high affinity for specific dispersant anchor groups. If you are consistently struggling with a particular grade of Pigment Red 4, it may be worth inquiring with pigment suppliers about the availability of surface-treated grades designed for your specific application medium.[12]

Section 4: Experimental Protocols & Quality Control

Protocol 4.1: Lab-Scale Dispersion Preparation

This protocol outlines a basic procedure for creating a test dispersion using a high-speed disperser (HSD).

  • Charge the Vessel: To a suitable vessel, add the nonpolar solvent and the polymeric dispersant.

  • Initial Mix: Begin mixing at low speed (e.g., 500 rpm) to dissolve the dispersant completely.

  • Add Pigment: Gradually add the C.I. Pigment Red 4 powder to the liquid while slowly increasing the mixing speed. Ensure the pigment is fully wetted and avoid adding it so quickly that large, dry clumps form.

  • Disperse: Increase the speed until a vortex forms that is approximately two-thirds the depth of the liquid. The blade tip speed should be in the range of 4,000-6,000 feet per minute for effective dispersion.[20]

  • Monitor: Continue dispersing for a set time (e.g., 30 minutes). Periodically stop and take a sample to check the fineness of grind using a Hegman gauge (Protocol 4.3).

  • Endpoint: The dispersion is complete when the fineness of grind reading remains constant after two consecutive checks.

Protocol 4.2: Rub-Out Test for Flocculation (ASTM D387)
  • Sample Application: Draw down a film of the pigmented dispersion on a non-porous white card or substrate.

  • Allow to Set: Let the film sit for approximately 1-2 minutes until it becomes tacky.

  • Rub: Using your finger, gently but firmly rub a small area of the film in a circular motion for about 10-15 seconds. The friction provides localized shear.[18]

  • Evaluate: Visually compare the color of the rubbed area to the unrubbed background.

    • No Change: The dispersion is stable (non-flocculated).

    • Rubbed Area is Darker/Stronger: Flocculation is present. The degree of color difference indicates the severity of the flocculation.[13]

Protocol 4.3: Fineness of Grind (Hegman Gauge) (ASTM D1210)
  • Place Sample: Place a small amount of the dispersion in the deep end of the Hegman gauge's channel.

  • Draw Down: Using the scraper blade, draw the sample down the length of the channel at a steady rate.

  • Observe: Immediately view the gauge at a low angle. Identify the point on the scale where a significant number of pigment particles or specks first appear.[14]

  • Read Value: Read the value from the scale (Hegman or microns) at this point. This represents the size of the largest agglomerates in your sample.[18]

QC_Workflow Start Prepare Lab Dispersion (Protocol 4.1) Test1 Measure Fineness of Grind (Hegman Gauge) Start->Test1 Test2 Perform Rub-Out Test for Flocculation Test1->Test2 Grind OK? [Y] Rework_Grind Rework: Increase Milling Time/Energy Test1->Rework_Grind Grind OK? [N] Test3 Measure Viscosity Test2->Test3 Flocculation? [N] Rework_Stab Rework: Adjust Dispersant Type/Level Test2->Rework_Stab Flocculation? [Y] Test3->Rework_Stab Viscosity OK? [N] Pass Dispersion Passes QC Test3->Pass Viscosity OK? [Y] Rework_Grind->Start Reformulate Rework_Stab->Start Reformulate

Caption: A typical quality control workflow for evaluating a pigment dispersion.

Section 5: Data Summaries

Table 1: Key Properties of C.I. Pigment Red 4
PropertyValueSource(s)
C.I. Name Pigment Red 4[1][2]
C.I. Number 12085[1][23]
CAS Number 2814-77-9[5][24]
Chemical Formula C₁₆H₁₀ClN₃O₃[5][23]
Molecular Weight 327.72 g/mol [5][23]
Chemical Class Monoazo[1]
Appearance Yellowish-red powder[5][25]
Solubility Insoluble in water; slightly soluble in ethanol, acetone, benzene[5][25][26]
Heat Resistance ~140-200 °C[1][2][23]
Oil Absorption 34-70 ml/100g[1][23]
Table 2: Example Starting Point Formulations for Dispersant Screening

These are illustrative starting points for a mill base. The optimal ratio will depend on the specific dispersant and nonpolar medium used.

ComponentFormulation A (wt%)Formulation B (wt%)Purpose
Nonpolar Solvent 68%58%Vehicle / Continuous Phase
C.I. Pigment Red 4 30%40%Colorant
Dispersant (Active) 2%2%Stabilizing Agent
Total 100%100%

Guidance:

  • Calculate the dispersant amount based on the weight of the pigment (e.g., for Formulation A, 2% dispersant on 30% pigment is 0.02 * 30 = 0.6 parts of the total 100). The remaining 1.4 parts would be the carrier solvent if the dispersant is not 100% active.

  • Formulation A is a lower-solids starting point suitable for initial screening.

  • Formulation B is a higher-solids version to test the efficiency of the dispersant under more demanding conditions.

Section 6: References

  • The Science Behind Pigment Dispersion: Understanding the Mechanism. (n.d.). American Coatings Association. Retrieved from google_search.

  • Pigment Red 4. (n.d.). SY Chemical Co., Ltd. Retrieved from [Link]

  • Pigment Red 4. (n.d.). HUPC GLOBAL CHEMICAL. Retrieved from [Link]

  • Schoff, C. K. (n.d.). Pigment Dispersion II, Testing. American Coatings Association. Retrieved from google_search.

  • Van, S. T., Velamakanni, B. V., & Adkins, R. R. (n.d.). Comparison of Methods to Assess Pigment Dispersion. Journal of Coatings Technology. Retrieved from google_search.

  • Troubleshooting Common Issues with Water-Borne Dispersants in Coatings. (2025, August 9). Polywill. Retrieved from [Link]

  • C.I. Pigment Red 4 | CAS#:2814-77-9. (n.d.). Chemsrc. Retrieved from [Link]

  • How to identify the quality of dispersants? (2023, December 15). Deco Chemical Technology Co.,Ltd. Retrieved from [Link]

  • Reliably testing process parameters and pigment dispersion. (2023, October 5). ROWA GROUP. Retrieved from [Link]

  • Agbo, C., et al. (2017). A Review on the Mechanism of Pigment Dispersion. International Journal of Advanced Engineering, Management and Science.

  • Wetting Agents & Stabilizers for Pigment Dispersions. (n.d.). ChemPoint.com. Retrieved from google_search.

  • Settle Down: Factors that Influence Pigment Settling and Stability. (2017, July 7). Chemical Dynamics, LLC. Retrieved from google_search.

  • Dispersants - The Understood Misunderstood Additive. (2021, September 10). UL Prospector. Retrieved from [Link]

  • Pigment dispersion and stabilization in coatings; what to do and how to do? (n.d.). OnlyTRAININGS. Retrieved from [Link]

  • How to Stabilize Color Pigment Performance in Liquid Systems. (2021, October 21). Chase Corporation. Retrieved from [Link]

  • Dispersants for organic pigments. (n.d.). Google Patents. Retrieved from

  • Wetting and Dispersing Additives. (2016, June 1). PCI Magazine. Retrieved from [Link]

  • Factors that Influence Pigment Settling and Stability. (2017, May 12). UL Prospector. Retrieved from [Link]

  • Settle Down: Factors that Influence Pigment Settling and Stability. (2017, May 12). Prospector. Retrieved from google_search.

  • Surface Treatment of Pigments. (2021, September 13). Lankem. Retrieved from [Link]

  • (PDF) Surface Treatments to Improve Pigment Dispersion in Aqueous Media. (n.d.). ResearchGate. Retrieved from [Link]

  • SYNTHESIS OF SOME NON-IONIC-DISPERSING AGENTS AND ITS APPLICATIONS AS PIGMENT DISPERSANTS FOR PRINTING INKS. (n.d.). IJRPC. Retrieved from [Link]

  • Organic pigments. (n.d.). LASCT. Retrieved from [Link]

  • C.I. Pigment Red 4|COA. (n.d.). DC Chemicals. Retrieved from [Link]

  • Influence of anchoring group of dispersants on the dispersion performance of Pigment Red 122. (n.d.). ResearchGate. Retrieved from [Link]

  • Surface Treatments to Improve Pigment Dispersion in Aqueous Media. (n.d.). ResearchGate. Retrieved from [Link]

  • What are the factors affecting the dispersion of red pigments? (2025, October 28). iSuoChem. Retrieved from [Link]

  • C.I. Pigment Red 4 from MyBioSource.com. (n.d.). Biocompare.com. Retrieved from [Link]

  • Preparing and dispersing surface-modified colour pigments. (2013, January 16). European Patent Office. Retrieved from [Link]

  • Modification of C.I. Pigment Red 146 with surfactants and graphene oxide. (n.d.). SciSpace. Retrieved from [Link]

  • Aqueous Red Iron Oxide (Pigment Red 101) Dispersions. (2023, May 2). Lankem. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Aggregation of 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]-

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]-, an azo compound commonly known as Pigment Red 6 (C.I. 12085). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues related to the aggregation of this molecule in experimental settings.

The planar, aromatic structure of this compound, featuring a naphthalene and a substituted phenyl ring linked by an azo group, makes it highly susceptible to intermolecular interactions.[1] These interactions, primarily π-π stacking, drive the formation of aggregates, which can significantly impact experimental outcomes by altering solubility, reactivity, and spectroscopic properties.[2][3] This guide provides in-depth, field-proven insights to help you identify, manage, and prevent aggregation, ensuring the reliability and reproducibility of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the aggregation of 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]-.

Q1: What is molecular aggregation and why is it a common issue with this specific compound?

A: Molecular aggregation is the self-association of individual molecules (monomers) to form larger clusters or assemblies. For 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]-, this phenomenon is driven by strong non-covalent interactions, particularly π–π stacking between the flat aromatic rings of the molecules.[3] The large, planar surface area of the naphthalene and phenyl groups allows them to stack on top of each other like a deck of cards.

This process is thermodynamically favorable in many solvent systems as it minimizes the unfavorable interaction between the hydrophobic dye surface and the solvent. These aggregates can range from simple dimers to large, ordered structures that may precipitate out of solution.

There are two primary forms of aggregation, identifiable by their effect on the compound's UV-Visible absorption spectrum:[1][4][5]

  • H-aggregates (Hypsochromic): Formed from a "face-to-face" stacking arrangement. This typically results in a blue-shift (a shift to a shorter wavelength) of the maximum absorbance peak (λmax) compared to the monomer.[1]

  • J-aggregates (Bathochromic): Formed from a "head-to-tail" or "side-by-side" arrangement. This results in a red-shift (a shift to a longer wavelength) of the λmax.[6]

Aggregation_Types cluster_M Monomer cluster_H H-Aggregation (Face-to-Face) cluster_J J-Aggregation (Head-to-Tail) M Single Molecule H1 Molecule 1 J1 Molecule 1 H2 Molecule 2 H1->H2 π-π stacking H_Effect Blue Shift (Hypsochromic) H2->H_Effect Leads to J2 Molecule 2 J1->J2 π-π interaction J_Effect Red Shift (Bathochromic) J2->J_Effect Leads to Troubleshooting_Workflow start Problem Observed (Precipitate, Inconsistent Data, Color Shift) check_visual Step 1: Visual Inspection Is there visible precipitate? start->check_visual cause_solubility Possible Cause: Exceeds Solubility Limit check_visual->cause_solubility Yes check_uvvis Step 2: UV-Vis Analysis Run concentration series check_visual->check_uvvis No action_solubility Action: 1. Add co-solvent (e.g., 10% IPA) 2. Gently warm (40-50°C) 3. Sonicate solution cause_solubility->action_solubility end_ok Problem Resolved action_solubility->end_ok is_nonlinear Is Beer-Lambert plot non-linear or is λmax shifted? check_uvvis->is_nonlinear cause_micro Possible Cause: Micro-aggregates Present is_nonlinear->cause_micro Yes end_reassess Re-evaluate Experiment (Consider different solvent or lower concentration) is_nonlinear->end_reassess No, but problem persists action_micro Action: 1. Filter (0.22 µm syringe filter) 2. Add disaggregant (e.g., 0.05% Tween 20) 3. Centrifuge and use supernatant cause_micro->action_micro action_micro->end_ok

Sources

Technical Support Center: Optimization of Synthesis Yield for C.I. Pigment Red 4

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of C.I. Pigment Red 4 (1-((2-Chloro-4-nitrophenyl)azo)-2-naphthol, C.I. 12085). This document is designed for researchers and chemists aiming to optimize their synthesis protocols, troubleshoot common issues, and understand the critical parameters that govern the yield and purity of this vibrant monoazo pigment. We will move beyond simple procedural steps to explore the underlying chemical principles that ensure a successful and reproducible synthesis.

Section 1: The Synthetic Pathway at a Glance

The synthesis of C.I. Pigment Red 4 is a classic example of azo chemistry, proceeding via a two-stage process: Diazotization followed by Azo Coupling .[1]

  • Diazotization: The primary aromatic amine, 2-chloro-4-nitroaniline, is converted into a reactive diazonium salt using nitrous acid. Nitrous acid is generated in situ from the reaction of sodium nitrite with a strong mineral acid, typically hydrochloric acid.[2]

  • Azo Coupling: The resulting diazonium salt, which is a weak electrophile, is then reacted with an electron-rich coupling component, 2-naphthol. This electrophilic aromatic substitution reaction forms the stable azo (-N=N-) bridge, creating the final pigment molecule.[3][4]

The overall reaction is illustrated below.

G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Azo Coupling A 2-Chloro-4-nitroaniline C Diazonium Salt Intermediate A->C Diazotization B NaNO₂ + HCl (0-5 °C) F C.I. Pigment Red 4 C->F Azo Coupling D 2-Naphthol E NaOH (pH 5-9)

Caption: Overall reaction scheme for the synthesis of C.I. Pigment Red 4.

Section 2: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the critical reaction parameters.

Q1: Why is it absolutely critical to maintain the temperature between 0-5 °C during the diazotization step?

A: The aryl diazonium salt intermediate is thermally unstable.[5] At temperatures above 5 °C, it readily decomposes, often violently, to expel nitrogen gas (N₂), which is a highly stable molecule and an excellent leaving group.[6][7] This decomposition is the primary cause of yield loss. The resulting highly reactive aryl cation can then react with water in the mixture to form an unwanted phenol byproduct (2-chloro-4-nitrophenol), further reducing the yield and contaminating the final product.[8][9] Strict temperature control is the single most important factor for a successful diazotization.

Q2: What is the specific role of excess hydrochloric acid in the diazotization reaction?

A: Hydrochloric acid serves two main purposes. First, it reacts with sodium nitrite to generate the nitrous acid (HNO₂) required for the reaction.[10] Second, a sufficiently acidic medium is maintained to prevent the newly formed diazonium salt from coupling with unreacted 2-chloro-4-nitroaniline, which could form a triazene side product. The acidic environment keeps the free amine protonated and thus unreactive as a coupling partner.

Q3: Why is pH control so crucial for the azo coupling stage? What is the optimal range?

A: The pH of the coupling reaction represents a critical balance between activating the coupling component and maintaining the stability of the diazonium salt.[11]

  • Activating the Coupling Component: For the coupling reaction to proceed, the 2-naphthol must be deprotonated to form the 2-naphthoxide ion. This phenoxide-type anion is significantly more electron-rich and thus a much stronger nucleophile than the neutral naphthol, which is essential for attacking the weakly electrophilic diazonium salt.[12] This deprotonation is favored under mildly alkaline conditions.

  • Stabilizing the Diazonium Salt: However, if the pH becomes too high (strongly alkaline), the diazonium salt will convert to a non-reactive diazotate ion or decompose.[11]

Therefore, the optimal pH range for coupling with phenols and naphthols is typically between 5 and 9, which is sufficient to generate the active naphthoxide ion while preserving the integrity of the diazonium electrophile.[3][11]

Q4: How can I confirm that the diazotization is complete before proceeding to the coupling step?

A: The completion of diazotization is typically monitored by testing for the presence of excess nitrous acid. A simple and effective method is to use starch-iodide paper. A drop of the reaction mixture is applied to the paper; an immediate blue-black color indicates the presence of nitrous acid, signifying that all the primary amine has been consumed.[2] A slight excess is often desirable to ensure the reaction goes to completion. This excess can then be quenched by adding a small amount of urea or sulfamic acid, which reacts with nitrous acid to prevent it from participating in unwanted side reactions during the coupling stage.[2]

Section 3: Troubleshooting Guide

This guide addresses specific issues encountered during synthesis in a problem-and-solution format.

ProblemPotential Cause & ExplanationRecommended Solution
Low to No Yield: The reaction mixture turned dark brown or black during diazotization.Diazonium Salt Decomposition: This is a classic sign that the temperature exceeded the critical 0-5 °C range.[6] The dark color is due to the formation of complex phenolic byproducts and tars from the uncontrolled decomposition of the diazonium salt.Action: Discard the run. On your next attempt, ensure your ice bath is robust and that the sodium nitrite solution is added very slowly and dropwise, allowing the heat of reaction to dissipate while continuously monitoring the internal temperature.
Low Yield: The final pigment yield is low, but the color appears correct.1. Incomplete Diazotization: Not all of the starting amine was converted to the diazonium salt. 2. Suboptimal Coupling pH: The pH was either too low (insufficient naphthoxide formation) or too high (diazonium salt decomposition).[11][12] 3. Excess Nitrous Acid: Unquenched nitrous acid from the first step can decompose the diazonium salt or lead to other side reactions.1. Verify Diazotization: Use starch-iodide paper to confirm a slight excess of nitrous acid is present at the end of the diazotization step.[2] 2. Optimize pH: Before and during the coupling reaction, carefully monitor and adjust the pH to the optimal 5-9 range using a calibrated pH meter. 3. Quench Excess Nitrite: Add a small amount of urea or sulfamic acid to the diazonium salt solution and stir for 10-15 minutes before initiating the coupling reaction.[2]
Off-Color Pigment: The final product is a dull brown or off-red shade instead of a vibrant orange-red.Impurity Formation: This is likely caused by side reactions. The most common culprit is the formation of phenolic impurities from diazonium salt decomposition if the temperature was not strictly controlled.[9] An incorrect coupling pH can also lead to the formation of undesired isomers or byproducts.Action: Review and tighten control over all critical parameters. Ensure the temperature of the diazotization never rises above 5 °C. Re-verify the calibration of your pH meter and maintain the optimal pH throughout the coupling stage. Purify the crude product by washing thoroughly with hot water to remove soluble impurities.
Poor Filtration: The pigment precipitate is extremely fine and clogs the filter paper.Poor Crystal Habit: Rapid precipitation often leads to very small, poorly formed crystals or amorphous particles.Action: After the coupling reaction is complete, allow the pigment slurry to stir for an additional 1-2 hours. This process, known as "digestion" or aging, allows the small particles to aggregate and the crystals to grow, improving their morphology and filterability. Gentle heating during this stage (e.g., to 40-50 °C) can sometimes accelerate this process, but must be done cautiously to avoid pigment degradation.

Section 4: Optimized Experimental Protocols

The following protocols are provided as a validated starting point for achieving high yield and purity.

Table 1: Optimal Synthesis Parameters for C.I. Pigment Red 4
ParameterStageOptimal ValueRationale & Key Considerations
Temperature Diazotization0 - 5 °CPrevents decomposition of the unstable diazonium salt.[5][6][8] This is the most critical parameter.
Stoichiometry Diazotization~1.05 eq. NaNO₂A slight excess of sodium nitrite ensures complete conversion of the primary amine.[2]
Acid Molarity Diazotization2.5 - 3.0 eq. HClEnsures complete generation of nitrous acid and maintains an acidic environment to prevent side reactions.
pH Coupling5.0 - 9.0Balances the need for an activated (deprotonated) 2-naphthol with the stability of the diazonium salt.[11]
Reaction Time Diazotization30 - 60 minAllows for the complete formation of the diazonium salt. Monitor with starch-iodide paper.[2]
Reaction Time Coupling1 - 2 hoursEnsures the coupling reaction goes to completion.[2]
Protocol 1: Diazotization of 2-Chloro-4-nitroaniline
  • In a beaker, add 2-chloro-4-nitroaniline (1.0 eq.) to a solution of concentrated hydrochloric acid (2.5 eq.) and water. Stir to create a fine suspension.

  • Cool the suspension to 0-5 °C in a well-maintained ice-salt bath. Continuous stirring is essential.

  • In a separate flask, prepare a solution of sodium nitrite (1.05 eq.) in cold deionized water.

  • Add the sodium nitrite solution dropwise to the cold amine suspension over 30-45 minutes. Crucially, ensure the internal temperature of the reaction mixture never exceeds 5 °C. [6]

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes.

  • Check for a slight excess of nitrous acid using starch-iodide paper (a positive test shows an immediate blue-black color).[2]

  • (Optional but recommended) If a strong positive test is observed, add a small amount of sulfamic acid or urea, stir for 15 minutes, and re-test to confirm the excess has been neutralized. The resulting clear diazonium salt solution should be used immediately.

Protocol 2: Azo Coupling with 2-Naphthol
  • In a separate, larger reaction vessel, dissolve 2-naphthol (1.0 eq.) in a dilute aqueous solution of sodium hydroxide (~2.0 eq.). Stir until a clear solution of sodium 2-naphthoxide is obtained.

  • Cool the naphthoxide solution to below 10 °C in an ice bath.

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the stirred naphthoxide solution over 30-60 minutes. Maintain the temperature below 10 °C.

  • A vibrant orange-red precipitate of C.I. Pigment Red 4 will form immediately.[13]

  • During the addition, monitor the pH of the slurry and maintain it within the 5-9 range by adding small portions of dilute sodium hydroxide or acetic acid as needed.[11]

  • After the addition is complete, continue stirring the pigment slurry in the ice bath for 1-2 hours to ensure the reaction is complete.[2]

  • Isolate the pigment by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral and colorless to remove residual salts and unreacted starting materials.

  • Dry the pigment in an oven at 60-80 °C to a constant weight.

Section 5: Troubleshooting Workflow

Use the following decision tree to diagnose and resolve common synthesis issues.

G start Low Yield or Purity Issue q1 What was the color of the diazotization mixture? start->q1 a1_dark Dark Brown / Black q1->a1_dark Dark a1_ok Yellow / Clear q1->a1_ok Normal cause1 Cause: Diazonium Salt Decomposition a1_dark->cause1 q2 What is the final pigment color? a1_ok->q2 action1 Action: Ensure Temp < 5°C. Add NaNO₂ slowly. cause1->action1 a2_off Dull / Brownish q2->a2_off Off-Color a2_ok Correct Color q2->a2_ok Correct cause2 Cause: Impurities from Side Reactions a2_off->cause2 q3 Was diazotization completion verified? a2_ok->q3 action2 Action: Check T control and coupling pH. Wash pigment thoroughly. cause2->action2 a3_no No q3->a3_no No a3_yes Yes q3->a3_yes Yes cause3 Cause: Incomplete Diazotization a3_no->cause3 cause4 Cause: Suboptimal Coupling pH a3_yes->cause4 action3 Action: Use starch-iodide paper to ensure slight excess of NaNO₂. cause3->action3 action4 Action: Monitor and maintain pH between 5-9 during coupling. cause4->action4

Caption: A workflow for troubleshooting common issues in C.I. Pigment Red 4 synthesis.

References

  • Filo. (2025, July 5). Explain why the azo-coupling reaction is performed at pH 9 to 5.Link

  • BenchChem. (2025). Application Notes and Protocols: N-(2-chloroethyl)-4-nitroaniline in Dye Synthesis.Link

  • Chemistry Stack Exchange. (2014, October 15). Effect of temperature on benzenediazonium during diazotization.Link

  • Ningbo Inno Pharmchem Co., Ltd. (2025, December 28). Understanding Pigment Red 4 (CAS 2814-77-9): Properties and Applications.Link

  • Chemistry Stack Exchange. (2017, June 19). Why should the temperature be maintained at 0–5 °C in a diazotisation?Link

  • Quora. (2020, November 1). Why diazotization reaction is done at low temperature (0 - 5°C)?Link

  • Organic Chemistry Portal. Azo Coupling.Link

  • Wikipedia. Azo coupling.Link

  • Royal Society of Chemistry. (2014, September 8). CHAPTER 3: Azo Dyes and Pigments.Link

  • Quora. (2020, June 4). Most diazo coupling reactions do not work well in acidic solutions. Why? Explain.Link

  • Google Patents. (1989, October 17). US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.Link

  • Vedantu. (2024, June 6). Why is Diazotization done at Low Temperature.Link

  • Yokogawa. pH in Diazo Coupler.Link

  • BenchChem. (2025). Application Notes and Protocols for N-(2-chloroethyl)-4-nitroaniline in Organic Synthesis.Link

  • ChemBK. (2024, April 10). Pigment Red 4.Link

  • SY Chemical Co., Ltd. Pigment Red 4.Link

  • Fineland Chem. Pigment Red 4 for Industry – Reliable Supplier.Link

  • MedKoo Biosciences. C.I. Pigment Red 4 | CAS# 2814-77-9.Link

  • ResearchGate. (2019, June 16). Why diazo salt destabilise in high temperature??Link

  • MDPI. (2022). Recent Advances in the Synthesis of Aromatic Azo Compounds.Link

  • BenchChem. (2025). Synthesis and Application of Azo Dyes Derived from 3-Chloro-4-fluoroaniline.Link

  • Journal of the Indian Institute of Science. 4-DICHLORO- AND 3.Link

  • ResearchGate. (2014). Diazo coupling reaction of aniline derivatives with 2- naphtol in the presence of FHS.Link

  • Korea Journal Central. (2015). Particle Size, Morphology and Color Characteristics of C.I. Pigment Red 57:1.Link

  • The Synthesis of Azo Dyes. Link

  • National Institutes of Health (NIH). (2024, January 26). The continuous flow synthesis of azos.Link

  • Wikipedia. Azo dye.Link

  • BYJU'S. Preparation of 2-Naphthol Aniline Dye.Link

Sources

Technical Support Center: Purification of 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]- (Pigment Red 6)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]-, an azo compound commonly known as C.I. Pigment Red 6 (CAS No. 6410-13-5).[1][2] This document provides field-proven insights, troubleshooting protocols, and answers to frequently encountered challenges during the purification of this pigment. Given its nature as a pigment, it is designed for low solubility, which presents unique purification challenges.[3][4] This guide is structured to help you navigate these complexities and achieve high purity in your research and development efforts.

Compound Profile: At a Glance

Before initiating purification, understanding the fundamental properties of your target compound is critical. This knowledge directly informs methodological choices, from solvent selection to analytical techniques.

PropertyValueSource(s)
Chemical Formula C₁₆H₁₀ClN₃O₃[5][6][7]
Molecular Weight 327.72 g/mol [5][6]
Appearance Red/Orange Solid[8]
Boiling Point ~490 °C at 760 mmHg[7]
Density ~1.45 g/cm³[7]
Solubility Low in water and octanol[2][3][4]

Troubleshooting Guide: Common Purification Issues

This section addresses the most common problems encountered during the purification of Pigment Red 6 in a question-and-answer format.

Q1: My crude product is an oily, off-color paste instead of a solid powder. What went wrong?

A1: The formation of an oily or discolored product is a strong indicator of significant side-product formation during the synthesis, which must be addressed before effective purification can occur.

  • Probable Cause 1: Triazene Formation. In the azo coupling step, if the pH becomes alkaline, the diazonium salt can couple with the unreacted amine (N-coupling) instead of the 2-naphthol (C-coupling). This forms triazenes, which are often oily and differently colored.[8]

  • Probable Cause 2: Phenolic Side Products. If the initial diazotization reaction was not maintained at a low temperature (typically 0-5 °C), the diazonium salt can decompose into a phenol. This new phenol can then compete with 2-naphthol in the coupling reaction, leading to a mixture of different azo dyes.[8]

  • Probable Cause 3: Self-Coupling. Unreacted diazonium salt can couple with the parent amine at slightly elevated temperatures, creating another impurity.[8]

Corrective Actions:

  • Review Synthesis Conditions: Ensure that the diazotization was kept below 5 °C and that the coupling reaction with 2-naphthol was performed under the correct pH, typically slightly alkaline (pH 8-10) to activate the naphthol but not so high as to promote triazene formation.

  • Initial Wash: Before attempting recrystallization, wash the crude product thoroughly with cold water to remove any inorganic salts. A subsequent wash with a non-polar solvent like hexane can help remove some oily, non-polar impurities.

  • Proceed to Purification: Even with these impurities, the primary purification techniques described below (recrystallization and chromatography) are designed to separate the desired product from these side products.

Q2: I'm struggling to find a suitable solvent for recrystallization. The compound either doesn't dissolve or dissolves completely even at room temperature.

A2: This is the central challenge with pigments. An ideal recrystallization solvent should dissolve the compound completely at its boiling point but very poorly at low temperatures (0-4 °C).[8] Given the low solubility of Pigment Red 6, single-solvent systems are often ineffective.

Systematic Approach to Solvent Screening:

  • Start with Common Solvents: Test small amounts of your crude product (~10-20 mg) in ~0.5 mL of various solvents. Common choices for azo dyes include ethanol, glacial acetic acid, methanol, or mixtures with water.[8]

  • Consider High-Boiling Point Solvents: Due to the compound's stability and low solubility, you may need more aggressive, higher-boiling point solvents.

  • Utilize Solvent Mixtures: If a single solvent fails, use a binary solvent system. Dissolve the crude product in a minimum amount of a "good" hot solvent (e.g., DMF, Toluene) and then slowly add a "poor" solvent (e.g., Hexane, Water) until turbidity (cloudiness) appears. Reheat to clarify and then allow to cool slowly.

Suggested Solvents for Screening:

SolventBoiling Point (°C)Rationale / Common Use
Ethanol 78A common starting point for many organic solids.[9]
Glacial Acetic Acid 118Often effective for dissolving azo dyes.[8]
Toluene 111A non-polar aromatic solvent that can be effective.
Carbon Tetrachloride (CCl₄) 77Has been used for similar azobenzene derivatives.[9]
Dimethylformamide (DMF) 153A powerful polar aprotic solvent for poorly soluble compounds.
Q3: After recrystallization, my yield is very low, or no crystals form at all.

A3: This typically points to issues with supersaturation or the mechanics of the crystallization process.

  • Probable Cause 1: Excessive Solvent. Using too much solvent is the most common reason for low recovery. The concentration of the compound remains below the saturation point even when cold.

  • Probable Cause 2: Rapid Cooling. Cooling the solution too quickly in an ice bath can cause the product to "crash out" as an amorphous solid or oil, trapping impurities. Slow cooling allows for the formation of a pure crystal lattice.

  • Probable Cause 3: Lack of Nucleation Sites. Crystallization requires an initial "seed" or surface to begin growing.

Solutions & Pro-Tips:

  • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated solid.

  • Promote Slow Cooling: Allow the flask to cool slowly to room temperature on the benchtop, insulated if necessary. Only after it has reached room temperature should you place it in an ice bath to maximize precipitation.[8]

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask below the solvent line with a glass rod. This creates microscopic scratches that serve as nucleation sites. Alternatively, add a single, tiny "seed" crystal of pure product if available.

  • Pre-Seeding: A more advanced technique involves cooling the solution to just below the saturation temperature and then adding seed crystals. This can significantly improve crystal quality and yield.[10]

Q4: My product appears pure by TLC after one recrystallization, but the melting point is still broad. What's next?

A4: While recrystallization is excellent for removing bulk impurities, it may fail to separate compounds with very similar solubility profiles, such as isomers. If high purity is required, column chromatography is the next logical step.

  • Underlying Principle: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[11]

  • Stationary Phase: Silica gel is the standard choice for this class of compounds.

  • Mobile Phase Selection: The key is to find a solvent system that provides good separation on a TLC plate. You want the Rf value of your target compound to be between 0.2 and 0.5 for effective column separation.[11] Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate or chloroform to achieve the desired Rf.

  • Execution: Prepare a slurry of silica gel in your starting mobile phase and carefully pack the column. Dissolve your partially purified product in a minimum amount of a strong solvent (like dichloromethane), adsorb it onto a small amount of silica, dry it, and load the dry powder onto the top of the column. Elute with your chosen solvent system, collecting fractions and analyzing them by TLC.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a generalized procedure for purifying the crude azo dye.

  • Transfer Crude Product: Place the crude, dry 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]- into an appropriately sized Erlenmeyer flask.

  • Solvent Addition: Add a magnetic stir bar and place the flask on a stirrer/hotplate. Add a small amount of your chosen recrystallization solvent (e.g., glacial acetic acid).

  • Heating and Dissolution: Heat the mixture to just below the solvent's boiling point while stirring. Continue adding the solvent in small portions until the solid is completely dissolved. Take care to add only the minimum amount necessary.[8]

  • (Optional) Decolorization: If the solution is highly colored with soluble impurities, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities.[8]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.[8]

  • Collection and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities on the crystal surface.

  • Drying: Allow the crystals to air-dry on the filter paper, then transfer them to a watch glass to dry completely. For highest purity, dry under vacuum.

Workflow for Purification and Analysis

The following diagram outlines the logical flow from crude product to a verified, pure compound.

Purification_Workflow cluster_purification Purification Stage cluster_analysis Analysis & Decision cluster_advanced Advanced Purification Crude Crude Product Recrystallize Recrystallization (Protocol 1) Crude->Recrystallize Filter Vacuum Filtration & Washing Recrystallize->Filter Dry Drying Filter->Dry PurityCheck Purity Assessment (TLC, MP, HPLC) Dry->PurityCheck PureProduct Pure Product (Store) PurityCheck->PureProduct Purity OK Impure Impure PurityCheck->Impure Purity Not OK ColumnChrom Column Chromatography Impure->ColumnChrom ColumnChrom->Dry Repeat Cycle

Caption: Purification and analysis workflow for Pigment Red 6.

Frequently Asked Questions (FAQs)

Q: How do I properly assess the purity of my final product? A: A combination of techniques provides the most reliable assessment.

  • Thin-Layer Chromatography (TLC): A quick and effective method to check for the presence of impurities. A pure compound should ideally show a single spot.[9]

  • Melting Point (MP): A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reversed-phase C18 column is typically used for azo dyes.[8]

  • Spectroscopy (NMR, IR, MS): Confirms the chemical structure and identity of the purified compound.[12]

Q: Are there any specific safety concerns when working with this compound and its precursors? A: Yes. The synthesis of azo dyes involves diazonium salts, which are formed from anilines and nitrous acid. While generally stable in cold aqueous solution, isolated, dry diazonium salts can be shock-sensitive and explosive. Always keep them in a cold solution and use them immediately after preparation. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) like gloves, safety glasses, and a lab coat, should always be followed.

Q: Why is column chromatography considered a secondary method to recrystallization? A: Recrystallization is often preferred for large-scale purification as it is generally less expensive, uses less solvent, and is faster than chromatography.[11] Chromatography is a more powerful separation technique but is more resource-intensive. Therefore, the most efficient strategy is to remove the majority of impurities by recrystallization first and then use chromatography to "polish" the product and remove trace or closely related impurities if necessary.[11]

Troubleshooting Decision Diagram

Use this diagram to diagnose issues encountered during your purification process.

Troubleshooting_Tree Start Start: Crude Product Q1 Is the product an oily paste? Start->Q1 A1 Likely side reactions. Review synthesis T & pH. Wash crude product. Q1->A1 Yes Q2 Attempt Recrystallization. Do crystals form? Q1->Q2 No (Solid) A1->Q2 A2_No No: Supersaturated or poor solvent choice. - Use less solvent - Cool slowly - Scratch/Seed flask Q2->A2_No No A2_Low Low Yield: Too much solvent used. - Concentrate filtrate - Re-cool Q2->A2_Low Low Yield Q3 Assess Purity (TLC/MP). Is it pure? Q2->Q3 Yes A3_Yes Success! Pure Product Q3->A3_Yes Yes A3_No No: Impurities remain. (e.g., isomers) Proceed to Column Chromatography. Q3->A3_No No

Caption: Decision tree for troubleshooting purification issues.

References
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Azo Dyes.
  • Google Patents. (n.d.). WO2006072699A1 - Method for the recrystallisation and/or purification of azo-type compounds.
  • ResearchGate. (n.d.). The results obtained in the purification of azo dyes [Table].
  • ChemicalBook. (n.d.). DISPERSE ORANGE 3 synthesis.
  • Canada.ca. (2024). Screening Assessment for the Challenge 2-Naphthalenol, 1-[(2-chloro-4-nitrophenyl)azo]- (Pigment Red 4).
  • MDPI. (n.d.). Monosulfonated Azo Dyes: A Crystallographic Study of the Molecular Structures of the Free Acid, Anionic and Dianionic Forms.
  • ResearchGate. (n.d.). The Synthesis of Azo Compounds from Nitro Compounds Using Lead and Triethylammonium Formate.
  • ACS Publications. (1919). A Method for the Purification of Certain Azo Dyes.
  • Canada.ca. (2024). Screening Assessment for the Challenge 2-Naphthalenol, 1-[(4-methyl-2-nitrophenyl)azo]- (Pigment Red 3).
  • ResearchGate. (2021). Suggestions required for efficient isolation and purification of azo pigments?
  • MDPI. (n.d.). Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes.
  • ChemicalBook. (n.d.). 1-[(4-chloro-2-nitrophenyl)azo]-2-naphthol.
  • PubChem. (n.d.). 2-naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]- (C16H10ClN3O3).
  • Canada.ca. (n.d.). Screening Assessment Aromatic Azo and Benzidine-based Substance Grouping Certain Monoazo Pigments.
  • Canada.ca. (2024). Screening Assessment for the Challenge 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]- (Pigment Red 6).
  • MySkinRecipes. (n.d.). 1-[(4-chloro-2-nitrophenyl)azo]-2-naphthol.

Sources

preventing color bleeding of C.I. Pigment Red 4 in plastics

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Color Bleeding in Plastics for Research and Development Professionals

Welcome to the technical support center for C.I. Pigment Red 4. This guide is designed for researchers, scientists, and formulation experts who are encountering challenges with color bleeding in plastic applications. Here, we will delve into the mechanisms behind this phenomenon, provide robust troubleshooting strategies, and outline preventative measures to ensure the stability and integrity of your pigmented polymer systems.

Understanding C.I. Pigment Red 4 and the Phenomenon of Color Bleeding

C.I. Pigment Red 4 is a monoazo pigment that offers a bright, yellowish-red shade.[1] While economically advantageous and widely used in applications like inks, paints, and plastics, its relatively low molecular weight and limited heat and solvent resistance make it susceptible to a common issue known as "bleeding" or "migration."[1][2][3][4]

What is Color Bleeding?

Color bleeding is the undesirable migration of a pigment from the plastic matrix into a surrounding material upon contact.[5] This occurs when the pigment has some degree of solubility in the plastic, or in one of its components like a plasticizer, especially under heat and pressure.[5][6] The result is staining of the adjacent material and a potential loss of color intensity in the original part.

Key Properties of C.I. Pigment Red 4:

PropertyValueSignificance for Bleeding
Chemical Formula C16H10ClN3O3[3][7]The presence of polar groups can influence its solubility in different polymers and additives.
Molecular Weight 327.72 g/mol [3][7]Relatively low, which can contribute to higher mobility within a polymer matrix.
Heat Resistance ~140-200°C[1][2][7]Exceeding this temperature during processing can promote pigment solubility and subsequent bleeding.
Oil Resistance Poor to Moderate (2-3 on a scale of 5)[1][2]Indicates susceptibility to migration in the presence of oily or fatty substances, and plasticizers.
Solubility Insoluble in water, slightly soluble in ethanol, acetone, and benzene.[3]Its partial solubility in organic-like environments is a primary driver of bleeding in plasticized systems.
Mechanism of Pigment Bleeding

The migration of a pigment like C.I. Pigment Red 4 is fundamentally a process of dissolution and diffusion. The following diagram illustrates the key factors that contribute to this phenomenon.

Pigment_Bleeding_Mechanism cluster_plastic Plastic Matrix cluster_contact Contact Material (e.g., White PVC) cluster_migration Migration Process P Polymer Chains PR4 C.I. Pigment Red 4 (Agglomerate) Solubilized Solubilized Pigment Molecules PR4->Solubilized Solubilization Contact Surface of Contact Material Heat High Processing Temperature Heat->PR4 Increases kinetic energy & polymer chain mobility Heat->Solubilized Plasticizer Plasticizers / Additives Plasticizer->PR4 Acts as a solvent, increases free volume Plasticizer->Solubilized Solvent Solvent Exposure Solvent->PR4 Directly dissolves pigment Solvent->Solubilized Diffusion Diffusion to Surface Solubilized->Diffusion Transfer Transfer to Contact Material Diffusion->Transfer Transfer->Contact Staining/ Bleeding

Caption: Mechanism of C.I. Pigment Red 4 Bleeding in Plastics.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during experimentation and production.

Q1: I'm observing severe color bleeding of C.I. Pigment Red 4 in my plasticized PVC formulation, but not in my rigid (unplasticized) PVC. Why is this happening?

A1: This is a classic example of plasticizer-induced migration. Plasticizers, like DOP (dioctyl phthalate), are added to PVC to increase its flexibility. These molecules position themselves between the polymer chains, increasing the "free volume" and lowering the glass transition temperature.[6] This open, mobile structure acts as a solvent for the C.I. Pigment Red 4 particles at processing temperatures, allowing them to move freely and migrate to the surface upon cooling or when in contact with another material.[8] Rigid PVC lacks these plasticizers, resulting in a tightly packed, glassy structure where pigment mobility is severely restricted.

Q2: My processing temperature is well below the stated 200°C heat stability, yet I'm still seeing bleeding. What other factors could be at play?

A2: While the pigment may not be thermally decomposing, several factors can induce bleeding at lower temperatures:

  • Excessive Pigment Loading: Higher concentrations of the pigment increase the likelihood of reaching a saturation point within the polymer, leading to the blooming or bleeding of excess, poorly bound pigment.[6][9] Generally, pigment loading above 0.3% by weight can become problematic.[9]

  • Poor Dispersion: If the pigment is not adequately dispersed, it exists as large agglomerates.[9][10] The outer particles of these agglomerates are not well-encapsulated by the polymer and can easily migrate. Improving shear during compounding can break down these agglomerates.[10]

  • Interaction with Other Additives: Besides plasticizers, other additives like slip agents or antistatic agents can also migrate to the surface.[5] They can act as carriers, bringing the partially soluble C.I. Pigment Red 4 with them.

Q3: The color of the bleed on my contact material seems slightly different from the original plastic. What does this indicate?

A3: This often points to a multi-component color formulation. Your "red" may be a match achieved by blending C.I. Pigment Red 4 with other pigments (e.g., yellows or oranges).[9] The component with the highest mobility and solubility in your system will migrate preferentially. The color of the stain can thus be a clue to which specific pigment in your blend is the primary culprit.[9]

Q4: How can I quickly perform a preliminary bleed test on a new batch of C.I. Pigment Red 4?

A4: A simple "rub test" can be an effective initial screening method.[9] After producing a colored part, spray a small area with a household cleaner or a relevant solvent.[9] Rub the area firmly with a clean, white cloth.[9] Even a stable pigment might show a faint trace, but significant color transfer to the cloth indicates a high propensity for bleeding and warrants further quantitative testing.[9]

Preventative Strategies

Proactive formulation and process adjustments are key to mitigating color bleed.

Formulation Adjustments
  • Polymer Selection: Whenever possible, use polymers with higher crystallinity or a glass transition temperature well above the service temperature of the application. In these systems, pigment mobility is kinetically limited.

  • Optimize Pigment Concentration: Use the lowest possible concentration of C.I. Pigment Red 4 that still achieves the desired color. This is known as finding the optimal "tinting strength."

  • Select High-Molecular-Weight Plasticizers: If a plasticizer is necessary (e.g., in flexible PVC), opt for polymeric plasticizers over monomeric ones. Their larger molecular size reduces their mobility and their solvent effect on the pigment.[11]

  • Use of Dispersing Agents: Incorporating a suitable dispersing agent can improve the wetting of pigment particles by the polymer, leading to better encapsulation and reduced agglomeration.[5][10]

Process Optimization
  • Control Processing Temperatures: Avoid exceeding the recommended temperature range for C.I. Pigment Red 4. Overheating can increase its solubility in the polymer melt.[12]

  • Improve Dispersion: Ensure your compounding process (e.g., twin-screw extrusion) provides sufficient shear to break down pigment agglomerates into primary particles. This maximizes the interaction between the pigment surface and the polymer matrix.[10]

The following workflow provides a systematic approach to troubleshooting and preventing color bleed.

Troubleshooting_Workflow Start Color Bleeding Observed Q_Plasticizer Is the polymer plasticized (e.g., flexible PVC)? Start->Q_Plasticizer Q_Temp Are processing temps exceeding pigment stability? Q_Plasticizer->Q_Temp No Sol_Plasticizer Consider polymeric plasticizers or alternative polymers. Q_Plasticizer->Sol_Plasticizer Yes Q_Loading Is pigment loading > 0.3%? Q_Temp->Q_Loading No Sol_Temp Reduce processing temperature. Q_Temp->Sol_Temp Yes Q_Dispersion Is dispersion adequate? Q_Loading->Q_Dispersion No Sol_Loading Reduce pigment loading. Optimize for tinting strength. Q_Loading->Sol_Loading Yes Sol_Dispersion Increase shear in compounding. Use dispersing agents. Q_Dispersion->Sol_Dispersion No Sol_Alternative Evaluate higher-performance alternative pigments. Q_Dispersion->Sol_Alternative Yes (and issue persists)

Caption: Troubleshooting Workflow for C.I. Pigment Red 4 Color Bleed.

Standardized Testing Protocols for Pigment Migration

To quantitatively assess pigment migration, standardized test methods are essential. A common method involves pressing a colored plastic sample against a white, plasticized PVC sheet and evaluating the degree of color transfer.

Protocol: Evaluation of Pigment Migration (Based on DIN 53775 / ISO 105-A03 Principles)

This protocol provides a framework for assessing pigment migration. Always refer to the specific standard for complete details.

1. Materials & Equipment:

  • Test Specimen: 0.2% C.I. Pigment Red 4 in the desired polymer, pressed into a flat sheet.

  • Contact Sheet: White, flexible PVC sheet containing ~2% TiO2 and a standard plasticizer (e.g., 80 PHR DOP).[13]

  • Hydraulic Press: Capable of maintaining a pressure of 3 kg/cm ² and a temperature of 80°C.[13]

  • Gray Scale for Staining: Per ISO 105-A03, for visual assessment.[14]

  • Spectrophotometer (Optional): For quantitative color difference measurement (ΔE*ab).

2. Experimental Procedure:

  • Step 1: Sample Preparation: Cut the colored test specimen and the white PVC contact sheet into identical dimensions (e.g., 50mm x 50mm).

  • Step 2: Assembly: Place the colored test specimen in direct, flat contact with the white PVC sheet.

  • Step 3: Incubation: Place the assembly in the hydraulic press. Apply a pressure of 3 kg/cm ² at 80°C for 24 hours.[13]

  • Step 4: Disassembly & Conditioning: After 24 hours, remove the assembly from the press and allow it to cool to room temperature for at least 1 hour. Separate the two sheets.

  • Step 5: Assessment:

    • Visual: Compare the staining on the white PVC sheet to the ISO 105-A03 Gray Scale.[14] Assign a rating from 5 (no migration) to 1 (severe migration).[13][14]

    • Instrumental: Use a spectrophotometer to measure the color of the stained area on the white PVC sheet and an unstained area of the same sheet. Calculate the color difference (ΔE*ab).

3. Interpretation of Results:

  • Gray Scale Rating 5: No visible staining. Excellent bleed resistance.

  • Gray Scale Rating 4: Slight staining. Good bleed resistance.

  • Gray Scale Rating 3: Noticeable staining. Moderate bleed resistance.

  • Gray Scale Rating 2: Considerable staining. Poor bleed resistance.

  • Gray Scale Rating 1: Severe staining. Very poor bleed resistance.

High-Performance Alternatives to C.I. Pigment Red 4

When formulation and process optimizations are insufficient, switching to a higher-performance pigment is the most effective solution. Pigments with larger molecular structures, higher heat stability, and lower solubility in plasticizers are recommended.

PigmentC.I. NameChemical ClassKey Advantages over C.I. Pigment Red 4
Pyrrole Red Pigment Red 254[15]Diketo-pyrrolo-pyrrole (DPP)Exceptional heat stability, lightfastness, and bleed resistance. Opaque and vibrant.[15]
Quinacridone Magenta Pigment Red 122[15]QuinacridoneExcellent bleed resistance and overall fastness properties. Produces a clean, magenta shade.[15]
Anthraquinone Red Pigment Red 177AnthraquinoneGood alternative for heat stability and bleed resistance, often used as a replacement for Alizarin Crimson.[16]

Choosing an alternative will depend on the specific color requirements, polymer system, and cost considerations of your application.

References

  • SY Chemical Co., Ltd. (n.d.). Pigment Red 4. Retrieved from [Link]

  • Henwood, N. (2023, June 7). Ask Dr. Nick: Bleed-Out of Pigment. Association of Rotational Molders Blog. Retrieved from [Link]

  • HUPC Global Chemical. (n.d.). Pigment Red 4. Retrieved from [Link]

  • Xcolor Pigment. (n.d.). Pigment red 4|Fast Red R. Retrieved from [Link]

  • Clariant. (n.d.). THE COLORATION OF PLASTICS AND RUBBER.
  • FillPlas. (n.d.). The fading colored plastic products and what are the reasons. Retrieved from [Link]

  • Industry News. (2024, March 15). Related Properties of Organic Pigments for Plastics. Retrieved from [Link]

  • AIMPLAS. (2015, December 3). Colouring of plastics: how to improve the yield of a pigment. Retrieved from [Link]

  • ManufacturingTomorrow. (2018, May 8). How Colorants Affect Plastic Characteristics. Retrieved from [Link]

  • Gomaa, M., et al. (2023). Evaluating Processing Parameter Effects on Polymer Grades and Plastic Coloring. MDPI. Retrieved from [Link]

  • Qingdao Sanhuan Colorchem CO.,LTD. (n.d.). Methods of Testing Fastness of Pigments. Retrieved from [Link]

  • Baoxu Chemical. (n.d.). Test of Organic Pigment. Retrieved from [Link]

  • Jackson's Art Blog. (2021, October 1). Pigment Colour Index: Red Pigments. Retrieved from [Link]

  • plasticxperts.com. (n.d.). How can we avoid plasticizer "migration"?. Retrieved from [Link]

  • Several important plastics coloring pigments. (2013, September 11). Retrieved from [Link]

  • Reddit. (2023, January 25). Alizarin Crimson Alternatives. r/oilpainting. Retrieved from [Link]

Sources

Technical Support Center: Stabilizing C.I. Pigment Red 4 Against UV Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to enhancing the UV stability of C.I. Pigment Red 4. This guide is designed for researchers, scientists, and formulation chemists who are working to improve the lightfastness of this vibrant monoazo pigment. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to address the common challenges encountered in the lab.

Understanding the Challenge: The Fugitive Nature of C.I. Pigment Red 4

C.I. Pigment Red 4, a monoazo pigment, is prized for its brilliant yellowish-red shade. However, like many organic pigments, it is susceptible to photodegradation when exposed to ultraviolet (UV) radiation.[1] This degradation manifests as color fading, darkening, or a shift in hue, compromising the aesthetic and functional integrity of the final product. Full shades of Pigment Red 4 exhibit moderate lightfastness, but this is significantly reduced in tints, especially with titanium dioxide. The primary mechanism of degradation involves the absorption of UV energy, which can lead to the cleavage of the azo bond (–N=N–), the chromophore responsible for its color. This process is often an oxidative one, generating free radicals that propagate further degradation of the pigment and the surrounding polymer matrix.

Frequently Asked Questions (FAQs)

Q1: My C.I. Pigment Red 4 formulation is fading much faster than expected. What is the likely cause?

A1: Rapid fading is the classic symptom of UV degradation. The high-energy photons in UV light can break the chemical bonds within the pigment's molecular structure, particularly the azo group which is the source of its color.[2] This process, known as photodegradation, can be accelerated by the presence of oxygen and moisture. If you are not using a UV stabilization package, this is the most probable cause.

Q2: I'm observing a darkening of the pigment color upon UV exposure, not fading. Why is this happening?

A2: While fading is a common result of photodegradation, some pigments, including C.I. Pigment Red 4, can initially darken upon exposure to UV light.[1] This can be due to the formation of different chromophoric structures as the pigment molecule undergoes initial chemical rearrangements before complete degradation. It is still a sign of UV instability.

Q3: Can the binder system I'm using affect the lightfastness of C.I. Pigment Red 4?

A3: Absolutely. The polymer binder plays a crucial role in the overall stability of the pigmented system. Some binders are more susceptible to UV degradation than others. As the binder breaks down, it can generate free radicals that attack the pigment, accelerating its fading. Furthermore, the permeability of the binder to oxygen and moisture can also influence the rate of photodegradation.

Q4: What are the primary types of additives I should consider for stabilizing C.I. Pigment Red 4?

A4: The two main classes of light stabilizers are UV absorbers (UVAs) and Hindered Amine Light Stabilizers (HALS).[3]

  • UV Absorbers (UVAs) , such as benzophenones and benzotriazoles, function by absorbing harmful UV radiation and dissipating it as harmless heat.[4][5]

  • Hindered Amine Light Stabilizers (HALS) act as radical scavengers. They interrupt the degradation process by neutralizing free radicals formed by UV exposure.[3] A key advantage of HALS is their regenerative nature, which allows them to provide long-term protection. For optimal performance, a synergistic combination of a UVA and a HALS is often recommended.[3][6]

Q5: How do I choose the right stabilizer for my specific application?

A5: The choice of stabilizer depends on several factors including the polymer matrix, the presence of other additives, and the intended application environment. For opaque systems, HALS are often more critical, while clear coats benefit from a higher concentration of UVAs.[3][7] It is also important to consider potential interactions. For instance, basic HALS can interact with acidic components in your formulation, such as some pigments or catalysts, which could deactivate the stabilizer.[3][7] In such cases, a non-basic HALS may be a better choice.

In-Depth Troubleshooting Guides

Issue 1: Sub-optimal Performance of the UV Stabilization Package

You've incorporated a UV absorber and a HALS into your formulation, but the lightfastness of your C.I. Pigment Red 4 is still not meeting your target.

Possible Causes and Solutions:

  • Incorrect Stabilizer Combination or Ratio: The synergy between UVAs and HALS is crucial. The ratio needs to be optimized for your specific system. In highly pigmented systems, the pigment particles themselves can block some UV radiation, making the role of HALS in scavenging surface-level free radicals more critical.

    • Troubleshooting Step: Systematically vary the concentrations of your UVA and HALS in a ladder study. Prepare several formulations with different ratios (e.g., 1:1, 1:2, 2:1 of UVA:HALS) and expose them to accelerated weathering to determine the optimal balance.

  • Poor Dispersion of Pigment or Stabilizers: If the pigment or stabilizers are not properly dispersed, their effectiveness will be localized and inconsistent. Agglomerated pigment particles can lead to uneven color and unpredictable fading.

    • Troubleshooting Step: Evaluate your dispersion method. Ensure you are achieving a fine, uniform dispersion of the pigment. Light microscopy can be a useful tool to assess the quality of your dispersion.[8] For the stabilizers, ensure they are fully solubilized in the system. If using a solid stabilizer, you may need to adjust your processing temperature or switch to a liquid form.

  • Adverse Chemical Interactions: As mentioned in the FAQs, the chemical environment of your formulation can impact stabilizer performance. Acidic components can react with basic HALS, rendering them ineffective.

    • Troubleshooting Step: Check the pH of your system and the technical data sheets of all components for potential incompatibilities. If you suspect an acid-base interaction with your HALS, consider switching to a non-basic HALS.

Issue 2: Color Shift or Fading Observed During Accelerated Weathering Tests

Your samples are undergoing significant color change (ΔE*) during accelerated weathering tests, and you need to quantify and improve the stability.

Systematic Approach to Resolution:

  • Establish a Baseline: First, ensure you have a control sample with C.I. Pigment Red 4 and no UV stabilizers. This will serve as your baseline for degradation.

  • Implement a Robust Testing Protocol: Follow a standardized accelerated weathering protocol, such as ISO 11341, to ensure reproducible results.[9] This involves controlling the key parameters of irradiance, temperature, and humidity.

  • Select Appropriate Stabilizers:

    • UV Absorbers: For red pigments, consider benzotriazole or hydroxyphenyl-triazine (HPT) based UVAs, which have strong absorption in the UVA range. Commercial examples include products from the Tinuvin® and Chimassorb® lines.[4]

    • Hindered Amine Light Stabilizers (HALS): A high molecular weight HALS is often preferred to minimize migration. Products like Chimassorb® 2020 or Uvinul® 5050 have shown efficacy in protecting red pigments.[10][11]

  • Quantify Color Change: Use a spectrophotometer or colorimeter to measure the CIELAB L, a, and b* values of your samples before and after exposure. Calculate the total color difference (ΔE) to objectively assess the degree of fading. A higher ΔE value indicates a greater color change.

Visualizing the Mechanisms

UV Degradation Pathway of C.I. Pigment Red 4

The following diagram illustrates a simplified, conceptual pathway for the photodegradation of a monoazo pigment like C.I. Pigment Red 4, initiated by UV radiation and leading to the cleavage of the critical azo bond.

Pigment C.I. Pigment Red 4 (Azo Chromophore -N=N-) ExcitedState Excited State Pigment* Pigment->ExcitedState UV UV Radiation (hν) UV->Pigment Absorption RadicalFormation Formation of Free Radicals (e.g., •OH, ROO•) ExcitedState->RadicalFormation Energy Transfer to O₂/H₂O AzoCleavage Azo Bond Cleavage ExcitedState->AzoCleavage Direct Photolysis RadicalFormation->AzoCleavage Attack on Azo Bond DegradationProducts Colorless Degradation Products AzoCleavage->DegradationProducts Loss of Color UV UV Radiation UVA UV Absorber (e.g., Benzotriazole) UV->UVA Absorption Polymer Polymer Matrix & Pigment Red 4 UV->Polymer Penetration Heat Harmless Heat UVA->Heat Energy Dissipation FreeRadicals Free Radicals (P•, POO•) Polymer->FreeRadicals Degradation Initiation FreeRadicals->Polymer Propagation of Degradation HALS HALS FreeRadicals->HALS Radical Scavenging StableProducts Stable Products HALS->StableProducts RegeneratedHALS Regenerated HALS HALS->RegeneratedHALS Denisov Cycle

Caption: Synergistic UV stabilization mechanism.

Experimental Protocols & Data

Protocol: Accelerated Weathering Test for Pigment Lightfastness (Based on ISO 11341)

This protocol outlines the steps for evaluating the lightfastness of C.I. Pigment Red 4 formulations using a xenon-arc weathering chamber.

1. Sample Preparation:

  • Prepare your coating or polymer formulation containing C.I. Pigment Red 4.

  • Create a control sample with no light stabilizers.

  • Create test samples with different UV stabilizer packages (e.g., UVA only, HALS only, and various UVA/HALS combinations).

  • Apply the formulations to standardized panels (e.g., aluminum or steel) at a consistent film thickness.

  • Allow the panels to cure completely according to your standard procedure.

2. Initial Colorimetric Measurement:

  • Before exposure, use a spectrophotometer to measure the initial CIELAB (L₀, a₀, b*₀) values for each sample. Take at least three measurements per panel and average the results.

3. Accelerated Weathering Exposure:

  • Place the panels in a xenon-arc weathering chamber that complies with ISO 11341. [9][12] * Set the exposure conditions. A typical cycle for coatings might include:

    • Light Cycle: Continuous light from a filtered xenon-arc lamp. Irradiance controlled at a specified level (e.g., 0.5 W/m² at 340 nm).

    • Temperature: Black panel temperature controlled at a set point (e.g., 65°C).

    • Moisture: Introduce periods of water spray or condensation to simulate rain and dew (e.g., 102 minutes of light followed by 18 minutes of light and water spray).

  • The total exposure duration will depend on your material and application, but can range from 500 to over 2000 hours. [9] 4. Periodic Evaluation:

  • At predetermined intervals (e.g., every 250 or 500 hours), remove the samples from the chamber.

  • Gently clean the surface according to standard procedures.

  • Repeat the colorimetric measurements (Lt, at, b*t).

  • Calculate the total color difference, ΔE, using the following formula: ΔE = √[(Lt - L₀)² + (at - a₀)² + (bt - b₀)²]

5. Data Analysis and Interpretation:

  • Plot ΔE* as a function of exposure time for each formulation.

  • A lower ΔE* value indicates better color stability and lightfastness. Compare the performance of the stabilized samples to the control to quantify the improvement provided by your UV protection package.

Data Presentation: Comparative Performance of UV Stabilizers

The following table presents illustrative data from a study on a red pigment, demonstrating the effectiveness of a UV absorber (UVA) and a Hindered Amine Light Stabilizer (HALS) in reducing color change (ΔE*) after accelerated weathering.

FormulationStabilizer TypeΔE* at 500 hoursΔE* at 1000 hours
Control (No Stabilizer)None5.199.57
Test Sample 1Chimassorb 81 (UVA)3.665.49
Test Sample 2Uvinul 5050 (HALS)-7.47

Data adapted from a study on pigmented silicone elastomer. The specific red pigment was P112 Brilliant Red.[10]

This data clearly shows that the inclusion of either a UVA or a HALS significantly reduces the color change compared to the unstabilized control. In this particular study, the UVA (Chimassorb 81) demonstrated a more consistent and superior performance in protecting the red pigment. [10]

References

  • Evaluation of the effect of ultraviolet stabilizers on the change in color of pigmented silicone elastomer: An in vitro study. [Link]

  • Interactions between light stabilizers and pigment particles in polymeric coatings. [Link]

  • What is ISO 11341 Artificial Weathering Testing? A Complete Guide. [Link]

  • Proper Selection of Light Stabilizers Crucial to Long-Term Performance. [Link]

  • ISO 11341:1994 - Paints and varnishes — Artificial weathering and exposure to artificial radiation — Exposure to filtered xenon-arc radiation. [Link]

  • PHOTODEGRADATION STUDIES ON C.I. REACTIVE RED 158. [Link]

  • The Effect of Red Pigment and Photo Stabilizers on the Photo Degradation of Polypropylene Films. [Link]

  • Effect of pigment particle size on application properties. [Link]

  • Hindered amine light stabilizers in pigmented coatings. [Link]

  • ISO 11341:2004 - Paints and varnishes — Artificial weathering and exposure to artificial radiation — Exposure to filtered xenon-arc radiation. [Link]

  • Performance Additives – UV Absorbers. [Link]

  • DCL Corporation Pigment Directory. [Link]

  • EN ISO 11341:1997 - Paints and varnishes - Artificial weathering and exposure to artificial radiation - Exposure to filtered xenon-arc radiation. [Link]

  • uv absorber uv-0 for protecting pigments from uv degradation. [Link]

  • Pigment Red 4 - SY Chemical Co., Ltd. [Link]

  • The Ultimate Guide to UV Absorbers in 2024. [Link]

  • Monoazo Red 48:2 Dry Pigment, 1/4 lb. [Link]

  • The Importance of Light Stabilizers in Coatings: A Chemical Supplier's Perspective. [Link]

  • Top AZO Organic Pigments for Industrial Applications. [Link]

  • Atlas Weathering Testing Guidebook. [Link]

  • Comparison of Methods to Assess Pigment Dispersion. [Link]

  • Comparison of CIELAB ΔE* and CIEDE2000 color-differences after polymerization and thermocycling of resin composites. [Link]

  • Troubleshooting Common Issues with Water-Borne Dispersants in Coatings. [Link]

  • Evaluating Pigment Dispersion Using Light Microscopy. [Link]

  • A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. [Link]

  • The Effect of Red Pigment and Photo Stabilizers on the Photo Degradation of Polypropylene Films. [Link]

  • Factors that Influence Pigment Settling and Stability. [Link]

  • A comparative study of selected disperse azo dye derivatives based on spectroscopic (FT-IR, NMR and UV-Vis) and nonlinear optical behaviors. [Link]

  • Importance of Pigment and Dispersion Characterization for Optimum Cure and Performance in UV-Curable Stains, Inks and Coatings. [Link]

  • CIELAB color space boundaries under theoretical spectra and 99 test color samples. [Link]

  • Degradation of a Pigment Red 238 using UV, UV/H2O2, UV/H2O2/SnO2 and Fenton Processes. [Link]

  • Comparison of two encapsulation systems of UV stabilizers on the UV protection efficiency of wood clear coats. [Link]

  • Study of the variation between CIELAB ΔE* and CIEDE2000 color-differences of resin composites. [Link]

  • Visual and instrumental shade matching using CIELAB and CIEDE2000 color difference formulas. [Link]

Sources

Technical Support Center: Synthesis of 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]-

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Development Scientists

Welcome to the technical support center for the synthesis of 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]-, also known as Pigment Red 6. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to reduce impurities and optimize your synthesis. As Senior Application Scientists, we ground our recommendations in established chemical principles and field-tested experience.

Core Synthesis Overview

The synthesis of this azo dye is a classic example of electrophilic aromatic substitution, proceeding in two primary stages: Diazotization and Azo Coupling.[1] Success hinges on precise control over reaction conditions to favor the desired product and minimize side reactions.

Synthesis_Workflow SM1 4-chloro-2-nitroaniline Intermediate Diazonium Salt Intermediate SM1->Intermediate Diazotization (0-5 °C) SM2 2-Naphthalenol Coupling_Step Azo Coupling Reaction SM2->Coupling_Step Alkaline Conditions Reagent1 NaNO₂ / HCl Reagent1->Intermediate Reagent2 NaOH (aq) Reagent2->Coupling_Step Intermediate->Coupling_Step Product Crude Pigment Red 6 Coupling_Step->Product Purification Purification (Recrystallization) Product->Purification Final_Product High-Purity Product Purification->Final_Product

Caption: High-level workflow for the synthesis of Pigment Red 6.

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis in a question-and-answer format.

Diazotization Stage Issues

Question 1: My reaction mixture for the diazonium salt formation turned brown/black and produced a tarry substance. What is the cause?

Answer: This is a classic symptom of diazonium salt decomposition. The diazonium group is an excellent leaving group (as N₂ gas), but this instability is highly temperature-dependent.

  • Causality: The diazotization of primary aromatic amines must be conducted at low temperatures (typically 0-5 °C) to keep the resulting diazonium salt stable in solution.[1][2][3] If the temperature rises, the diazonium salt will react with water (hydrolysis) to form a phenol (4-chloro-2-nitrophenol in this case) and nitrogen gas.[4] This phenol and other degradation byproducts can undergo further reactions, including polymerization, to form insoluble, dark-colored tars. The reaction to form the diazonium salt is also exothermic, making temperature control critical during reagent addition.

  • Troubleshooting Steps:

    • Strict Temperature Monitoring: Maintain a robust ice-salt bath and place a thermometer directly in the reaction mixture, not just in the bath. Ensure the temperature never exceeds 5 °C.

    • Slow Reagent Addition: Add the aqueous sodium nitrite solution dropwise and slowly to the acidic solution of 4-chloro-2-nitroaniline. This prevents localized heat spikes from the exothermic reaction.

    • Ensure Sufficient Acidity: The reaction requires a strong acidic medium (e.g., hydrochloric acid) to generate nitrous acid (HNO₂) in situ from sodium nitrite and to stabilize the diazonium salt once formed.[4][5] A lack of sufficient acid can lead to side reactions.

Question 2: The diazotization seems incomplete, leading to low yield in the final step. How can I ensure the reaction goes to completion?

Answer: Incomplete diazotization leaves unreacted 4-chloro-2-nitroaniline, which will not participate in the subsequent coupling reaction, thereby reducing the overall yield.

  • Causality: Besides temperature, the stoichiometry and solubility of the starting amine are crucial. 4-chloro-2-nitroaniline has limited solubility in cold aqueous acid. If it is not fully dissolved or converted, the reaction will be incomplete.

  • Troubleshooting Steps:

    • Verify Stoichiometry: Use a slight excess of sodium nitrite (e.g., 1.05 to 1.1 equivalents) to ensure all the primary amine reacts.

    • Improve Amine Solubility: The amine is typically dissolved in an excess of acid with gentle heating and then cooled to 0-5 °C before adding nitrite.[6] This ensures the amine is present as its more soluble hydrochloride salt and is finely suspended for reaction.

    • Test for Excess Nitrous Acid: After the addition of sodium nitrite is complete, you can check for a slight excess of nitrous acid using starch-iodide paper (it will turn blue). A persistent excess confirms that enough nitrite was added to react with all the amine. Be cautious, as a large excess of nitrous acid can lead to unwanted side reactions.

Azo Coupling Stage Issues

Question 3: The color of my final product is dull or brownish instead of the expected bright red. What impurity is causing this?

Answer: An off-color product typically indicates the presence of side-products from improper pH control during the coupling reaction or from the decomposition products mentioned earlier.

  • Causality: The azo coupling reaction is highly pH-sensitive. The coupling of a diazonium salt with 2-naphthol requires alkaline conditions.[2] In an alkaline solution, the hydroxyl group of 2-naphthol is deprotonated to form the much more reactive phenoxide ion, which is a powerful activating group for electrophilic aromatic substitution. However, if the pH is too high, the diazonium salt itself can be converted into an inactive diazotate anion. If the pH is too low (acidic), the concentration of the reactive phenoxide ion is insufficient for the coupling to proceed efficiently.[7] An incorrect pH can promote the formation of byproducts that contaminate the final color.

  • Troubleshooting Steps:

    • Optimize Coupling pH: The 2-naphthol should be dissolved in an alkaline solution (e.g., 10% sodium hydroxide) to form the naphthoxide.[7] The acidic diazonium salt solution should then be added slowly to this alkaline solution while maintaining the overall mixture at a specific alkaline pH (typically pH 9-10).

    • Maintain Low Temperature: Like the diazotization, the coupling should be performed at a low temperature (0-10 °C) to minimize any remaining diazonium salt from decomposing.

    • Control Addition Order: Always add the diazonium salt solution to the alkaline 2-naphthol solution, not the other way around.[3] This ensures that the diazonium salt is immediately in an environment rich with the highly reactive coupling component, favoring the desired reaction over side reactions.

Impurity_Formation cluster_main Desired Synthesis Pathway cluster_side Common Impurity Pathways Diazonium Diazonium Salt Product Target Product (Pigment Red 6) Diazonium->Product Azo Coupling (pH 9-10, <10°C) Phenol 4-chloro-2-nitrophenol (Tars) Diazonium->Phenol Hydrolysis (Temp > 5°C) SelfCouple Diazoamino Compound Diazonium->SelfCouple Self-Coupling (Low Acidity) Naphthol 2-Naphthol Naphthol->Product UnreactedAmine Unreacted Amine UnreactedAmine->SelfCouple

Sources

Technical Support Center: Overcoming Poor Solubility of Pigment Red 4

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the poor solubility of C.I. Pigment Red 4 (CAS 2814-77-9). This guide is designed for researchers, scientists, and professionals in drug development and materials science who encounter difficulties in achieving stable and effective dispersions of this vibrant organic pigment. As a monoazo pigment, Pigment Red 4 offers a brilliant yellowish-red hue but its utility is often hampered by its inherent insolubility in aqueous systems and limited solubility in most organic solvents.[1][2][3]

This document provides a structured approach to troubleshooting, moving from fundamental questions to advanced, protocol-driven solutions. Our goal is to equip you with the scientific rationale and practical methodologies required to overcome these challenges in your specific applications, from inks and coatings to advanced materials.

PART 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding Pigment Red 4.

Q1: What is Pigment Red 4 and what are its primary applications?

Pigment Red 4, chemically known as 1-((2-Chloro-4-nitrophenyl)azo)-2-naphthol, is an organic azo pigment.[1] It is widely used for its bright, yellowish-red color in applications such as printing inks (offset, water-based, and solvent-based), paints, coatings, plastics, rubber, and cosmetics.[4][5][6] Its value lies in its high tinting strength and good opacity.[7]

Q2: What makes Pigment Red 4 so difficult to dissolve?

The poor solubility of Pigment Red 4 is rooted in its molecular structure. As a crystalline organic solid, its molecules are tightly packed in a stable crystal lattice. It is largely non-polar and lacks significant ionizable groups, rendering it insoluble in water and only slightly soluble in organic solvents like ethanol, acetone, and benzene.[1][2][3] Overcoming the lattice energy and solvating the individual pigment molecules requires significant energy input and carefully selected chemical environments.

Q3: What are the typical consequences of poor solubility and dispersion in an experiment?

Failure to achieve a stable, fine dispersion of Pigment Red 4 can lead to several critical issues:

  • Color Inconsistency: Large, agglomerated particles lead to weaker, inconsistent color strength and opacity.[8]

  • Poor Stability: Dispersions may settle or flocculate over time, reducing shelf-life and usability.

  • Surface Defects: In coatings and films, undispersed particles can cause specks, reduce gloss, and compromise the mechanical integrity of the final product.

  • Clogging: In applications like inkjet printing, large particles can clog nozzles, leading to equipment failure.[9]

Q4: In what solvents is Pigment Red 4 known to have at least slight solubility?

While generally classified as insoluble, Pigment Red 4 exhibits slight solubility in certain organic solvents. It is noted to be slightly soluble in ethanol, acetone, and benzene.[1] It is also soluble in Dimethyl Sulfoxide (DMSO) for research purposes.[1] However, for most industrial applications, achieving a true solution is not feasible; the goal is to create a stable, fine-particle dispersion.

PART 2: Troubleshooting Guide: From Agglomerates to Stable Dispersions

This section provides in-depth, cause-and-effect troubleshooting for common experimental failures.

Issue 1: My dispersion is unstable, showing rapid settling and hard caking.
  • Underlying Cause: This is a classic sign of pigment agglomeration and flocculation. The primary pigment particles, which may be nano-sized, are strongly attracted to each other by van der Waals forces. Without an effective barrier, they rapidly clump together into larger masses that can no longer be suspended by the medium.

  • Solution A: Surfactant and Dispersant Optimization The most critical step in creating a stable dispersion is the proper selection of a wetting and dispersing agent (surfactant). The process involves three key stages: wetting the pigment, mechanically separating the particles, and stabilizing them against re-agglomeration.[10]

    • Wetting: A wetting agent reduces the surface tension between the liquid medium and the solid pigment surface, allowing the liquid to displace trapped air and coat the particles.[10][11]

    • Stabilization: Dispersants adsorb onto the pigment surface, providing either steric or electrostatic repulsion to keep the particles separated.

      • Electrostatic Stabilization: Anionic surfactants provide a negative charge to the particles, causing them to repel each other. This is common in aqueous systems.

      • Steric Stabilization: Polymeric dispersants have an "anchor" group that adsorbs to the pigment and a "tail" that extends into the solvent. These tails create a physical barrier preventing particles from approaching each other.[11] This method is highly effective in both aqueous and solvent-based systems.

    Table 1: Surfactant/Dispersant Selection Guide
Dispersant TypeMechanism of ActionRecommended ForExample Chemistries
Non-ionic Wetting Agents Reduce surface tension for initial wetting.[12]Initial pigment wetting in aqueous systems.Alcohol Ethoxylates, Alkylphenol Ethoxylates
Anionic Dispersants Electrostatic repulsion via adsorbed anions.Aqueous dispersions.Sodium Dodecyl Sulfate (SDS)[9], Polyacrylates
Polymeric Dispersants Steric hindrance from adsorbed polymer chains.[13]Solvent-based and high-performance aqueous systems.High molecular weight block copolymers, comb polymers
  • Solution B: Solvent System Optimization While Pigment Red 4 is not highly soluble, the choice of solvent can significantly impact how well it is wetted and dispersed. Using Hansen Solubility Parameters (HSP) can be an advanced method to predict a good solvent or solvent blend. For a more empirical approach, test a range of solvents with varying polarities.

    Table 2: Recommended Solvents for Preliminary Testing
SolventPolarity IndexBoiling Point (°C)Notes
Xylene 2.5138.5A common non-polar solvent in coatings.[13]
Methyl Ethyl Ketone (MEK) 4.779.6A polar aprotic solvent with good wetting properties.[13]
Ethyl Acetate 4.477.1A moderately polar solvent.[13]
Dimethylformamide (DMF) 6.4153A highly polar aprotic solvent, may improve wetting.
Issue 2: My color strength is weak and the dispersion is not transparent.
  • Underlying Cause: Color strength is directly related to the particle size of the pigment; maximum strength is typically achieved when particles are around one-twentieth the wavelength of light.[14] If your dispersion contains large agglomerates, it will scatter light inefficiently, resulting in weak color and low transparency. The solution is to introduce more mechanical energy to break these agglomerates down into primary particles.

  • Solution: High-Energy Mechanical Dispersion Simple mixing is insufficient. High-energy methods are required to deagglomerate the pigment.

    • Ultrasonication: A lab-scale ultrasonic probe or bath can be effective for small batches. The high-frequency sound waves create cavitation bubbles that implode near the pigment agglomerates, breaking them apart.

    • Ball Milling/Bead Milling: This is a highly effective and scalable method. The pigment slurry is placed in a jar with grinding media (e.g., ceramic or steel beads). As the jar rotates, the cascading and shearing action of the media breaks down the pigment particles.[9] This is a proven method for producing nanoscale organic pigment dispersions.[9]

    Experimental Protocol 2: Lab-Scale Ball Milling for Nano-Dispersion
    • Pre-Mix: Prepare a pre-mix slurry containing Pigment Red 4 (20% w/w), your chosen dispersant (e.g., 2% on pigment weight), and solvent (78%). Stir until the pigment is fully wetted.

    • Loading: Fill a milling jar to 50% of its volume with grinding media (e.g., 0.5 mm yttria-stabilized zirconia beads).

    • Charge: Add the pre-mix slurry to the jar, filling approximately 80-90% of the void space between the media.

    • Milling: Place the jar on a roller mill and run at an appropriate speed (where the media tumbles rather than centrifuges) for 4-24 hours.

    • Monitoring: Periodically take a small sample and measure the particle size using a particle size analyzer (e.g., Dynamic Light Scattering). The target is typically a mean particle size below 200 nm for high-performance applications.

    • Separation: Once the target particle size is reached, separate the dispersion from the grinding media by filtration or decanting.

    Visualization of the Dispersion Workflow

    G cluster_0 Preparation Stage cluster_1 Dispersion Stage cluster_2 Result A Pigment Red 4 Powder (Agglomerated) C High-Shear Mixing (Pre-Dispersion) A->C B Solvent + Dispersant B->C D High-Energy Milling (e.g., Ball Mill) C->D Deagglomeration E Stable Nano-Dispersion (<200 nm) D->E Sufficient Energy & Stabilization F Unstable Dispersion (>1 µm, Settling) D->F Insufficient Energy or Poor Stabilization

    Caption: Workflow for achieving a stable nano-dispersion of Pigment Red 4.

PART 3: Advanced Methodologies

For applications requiring the highest performance or compatibility with sensitive systems (e.g., biomedical), more advanced techniques can be employed.

Surface Modification with Pigment Derivatives

This technique involves using a molecule that is structurally similar to the pigment but contains functional groups that improve its interaction with the solvent or host matrix. These derivatives co-crystallize with or adsorb strongly onto the pigment surface, effectively changing its surface chemistry to enhance dispersibility and prevent flocculation.[15]

Lewis Acid Pigment Solubilization (LAPS)

For specialized applications like creating thin films, a reversible solubilization process can be used. This involves forming a complex between the pigment and a strong Lewis acid (e.g., aluminum chloride) in a solvent like nitromethane. This complex is soluble and can be cast into a film. Subsequent washing with an aqueous solution removes the Lewis acid, regenerating the insoluble pigment in a finely dispersed state within the film.[16]

Troubleshooting Logic Flowchart

Caption: A logical flowchart for systematically troubleshooting Pigment Red 4 dispersion issues.

References

  • Pigment red 4|Vermilion R. Hangzhou Epsilon Chemical Co.,Ltd. [Link]

  • Pigment Red 4. SY Chemical Co., Ltd. [Link]

  • Pigment Dispersion | Dispersing Agents | Paint & Coating Chemicals. Venus Ethoxyethers. [Link]

  • The Role of Surfactants in Aqueous Pigment Dispersion. PCI Magazine. [Link]

  • China Pigment Red 4 Manufacturers, Suppliers, Factory - Free Sample. COLOR BLOOM. [Link]

  • The importance of wetting and dispersant surfactants in the dispersion process. Indovinya. [Link]

  • Surfactant Basics 4 (Dispersants). sanyo-chemical-solutions. [Link]

  • C.I. Pigment Red 4|COA. DC Chemicals. [Link]

  • C.I. Pigment Red 4 from MyBioSource.com. Biocompare.com. [Link]

  • [MATERIAL SAFETY DATA SHEET (MSDS)]. First Color. [Link]

  • Preparation and Characterization of Nanoscale Organic Pigments. ResearchGate. [Link]

  • Solvent Red 4. World dye variety. [Link]

  • Method for enhancing the solubility of a colorant.
  • Organic pigments. LASCT. [Link]

  • Synthesis of Nano Pigments Using Clay Minerals and Organic Dyes and Their Application as Colorants in Polymer Matrix. MDPI. [Link]

  • Organic Pigment Nanoparticle Thin Film Devices via Lewis Acid Pigment Solubilization and In Situ Pigment Dispersions. IS&T | Library. [Link]

  • What Approaches Could Be Applied to the Modification of Organic Pigments?. KingChroma. [Link]

  • Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. PMC - NIH. [Link]

  • Hangzhou AiBai Chemical Co.,Ltd. Xcolor Pigment. [Link]

  • Synthesis of Nano Pigments Using Clay Minerals and Organic Dyes and Their Application as Colorants in Polymer Matrix. Aalto Research Portal. [Link]

  • Organic Pigments Well-established Nano Materials. ETAD. [Link]

  • How to improve the effect of organic pigments in ink, plastic and coating applications. Unknown Source. [Link]

  • Effect of pigment particle size on application properties. SDC ColourClick. [Link]

  • Pigment Manufacturers Face Numerous Challenges in 2019. Ink World magazine. [Link]

  • Progress and Prospective of the Industrial Development and Applications of Eco-Friendly Colorants: An Insight into Environmental Impact and Sustainability Issues. PubMed Central. [Link]

  • (PDF) Challenges in Effluents Treatment Containing Dyes. ResearchGate. [Link]

Sources

Technical Support Center: Optimizing Wet Grinding of C.I. Pigment Red 4 Nanoparticles

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the optimization of C.I. Pigment Red 4 (CAS # 2814-77-9) nanoparticle production via wet media milling. This guide is designed for researchers, scientists, and formulation professionals to navigate the complexities of pigment grinding, troubleshoot common issues, and achieve stable, high-quality nanoparticle dispersions.

C.I. Pigment Red 4 is an organic azo pigment known for its bright, yellow-red hue. Achieving its full color potential and functional properties in advanced applications like high-performance coatings, printing inks, and drug delivery systems necessitates reducing its particle size to the nanoscale.[1][2] However, this process is fraught with challenges, from particle re-agglomeration to inconsistent batch quality. This guide provides a structured, causality-driven approach to mastering this process.

Frequently Asked Questions (FAQs)

Q1: What is the primary objective of grinding C.I. Pigment Red 4 into nanoparticles?

The main goal is to break down coarse, agglomerated pigment particles into primary particles, typically targeting a stable colloidal dispersion with a particle size distribution between 50 and 500 nm.[3] This reduction dramatically increases the pigment's surface area, which enhances key performance properties such as color strength, gloss, transparency, and stability.[3][4] For specialized applications, achieving a narrow particle size distribution is critical to ensure predictable and repeatable performance.[5]

Q2: Why is wet media milling (bead milling) the preferred method?

Wet media milling is highly effective for producing nanoparticles because the liquid medium serves several critical functions:

  • Efficient Energy Transfer: The liquid (typically water or a solvent) acts as a carrier, efficiently transferring kinetic energy from the grinding media (beads) to the pigment particles.[6]

  • Prevents Agglomeration: The presence of a liquid phase, combined with appropriate stabilizers, helps to wet the newly created particle surfaces and prevent immediate re-agglomeration, which is a major issue in dry grinding.[7][8]

  • Temperature Control: The liquid helps to dissipate the significant heat generated during the high-energy milling process, which can be further managed with a cooling jacket to prevent pigment degradation.[5][9]

Q3: What are the most critical parameters to control in a bead milling process?

The success of your grinding process hinges on the careful optimization of several interdependent parameters:

  • Grinding Media (Beads): Size, density, and material.

  • Formulation: Pigment loading, choice and concentration of dispersing/stabilizing agents, and solvent viscosity.

  • Operational Parameters: Agitator tip speed, bead loading (charge), flow rate (residence time), and temperature.[6][10]

Q4: How do I select the appropriate grinding media (beads)?

The choice of grinding media is fundamental to the outcome. The general rule of thumb is that the final average particle size achievable is approximately 1/1000th the size of the grinding media.[11][12]

  • Causality: Smaller beads create a greater number of contact points (stress events) and smaller interstitial spaces between the beads.[10][13] This is crucial for effectively milling particles that are already in the submicron or nano range. For C.I. Pigment Red 4 nanoparticles (e.g., < 200 nm), beads in the range of 0.1 mm to 0.5 mm are typically required.[11][13]

  • Material and Density: The bead material dictates its density and wear resistance. Higher density beads (like Yttria-stabilized Zirconia - YTZ) impart higher kinetic energy at the same tip speed, leading to more efficient grinding, especially for harder pigments.[10][11] However, this must be balanced to avoid excessive energy that could damage the pigment's crystal structure.

Media MaterialDensity (g/cm³)CharacteristicsBest For
Glass~2.5Low cost, low densityLow-energy applications, softer materials
Zirconium Silicate~4.0Good performance, moderate costGeneral purpose pigments
Yttria-stabilized Zirconia (YTZ)~6.0High density, high hardness, low wearHard-to-grind pigments, nanoparticle targets
Steel~7.8Highest density, potential for contaminationApplications where metal contamination is not a concern
Q5: What is the function of a stabilizer, and why is it essential?

As particles are broken down, their surface area increases dramatically, leading to high surface energy. This makes the newly formed nanoparticles thermodynamically unstable and prone to re-agglomerate to minimize this energy.[7][14]

  • Mechanism of Action: Stabilizers (also known as dispersants or capping agents) are additives that adsorb onto the surface of the pigment particles.[8] They prevent re-agglomeration through two primary mechanisms:

    • Steric Hindrance: Polymeric stabilizers form a physical barrier around the particles, preventing them from getting close enough to attract one another.[15]

    • Electrostatic Repulsion: Ionic dispersants create like charges on the particle surfaces, causing them to repel each other.[8]

The selection of a stabilizer is critical and often requires screening, as its effectiveness depends on the specific chemistry of the pigment surface and the liquid medium.[16] Without an effective stabilizer, any size reduction achieved during milling will be quickly lost.[17][18]

Experimental Workflow & Characterization

A systematic approach is crucial for efficient optimization. The following workflow outlines the key steps from formulation to final characterization.

G cluster_0 Phase 1: Formulation cluster_1 Phase 2: Grinding Process cluster_2 Phase 3: Characterization & Analysis cluster_3 Phase 4: Optimization Formulate 1. Formulate Premix - C.I. Pigment Red 4 - Solvent (e.g., DI Water) - Stabilizer/Dispersant - Defoamer Premix 2. Create Premix (Low-shear mixing) Formulate->Premix Setup 3. Setup Bead Mill - Select Bead Size & Material - Set Bead Loading (e.g., 80%) - Set Tip Speed & Flow Rate Premix->Setup Mill 4. Perform Milling (Monitor Temperature & Pressure) Setup->Mill Sample 5. Collect Samples (At various time points) Mill->Sample Analyze 6. Analyze Particle Size (e.g., DLS, Laser Diffraction) Sample->Analyze Assess 7. Assess Stability (Zeta Potential, Viscosity) Analyze->Assess Color 8. Evaluate Color Properties (Spectrophotometry) Assess->Color Optimize 9. Optimize Parameters (Adjust variables based on analysis) Color->Optimize Iterate 10. Iterate Process Optimize->Iterate Iterate->Formulate Refine Formulation or Grinding Parameters G decision decision action_bead Solution: Use smaller beads (e.g., 0.1-0.3 mm) decision->action_bead Too Large (>1000x target size) decision_speed Check Tip Speed decision->decision_speed Optimal action action start Problem: Particle Size Too Large start->decision Check Bead Size action_speed Solution: Increase tip speed (Monitor temperature) decision_speed->action_speed Too Low decision_visc Check Viscosity decision_speed->decision_visc Sufficient action_visc Solution: Adjust formulation (Lower solids or add dispersant) decision_visc->action_visc Too High decision_time Check Milling Time decision_visc->decision_time Optimal action_time Solution: Increase residence time or perform multiple passes decision_time->action_time Too Short

Caption: Troubleshooting decision tree for oversized nanoparticles.

Problem 2: Significant re-agglomeration of particles after milling.
  • Probable Causes & Causality

    • Ineffective Stabilizer: The chosen dispersant may have poor affinity for the C.I. Pigment Red 4 surface, failing to adsorb properly and provide a sufficient stabilizing barrier. [16] 2. Insufficient Stabilizer Concentration: There may not be enough dispersant molecules to cover the vast surface area of the newly created nanoparticles.

    • Post-Milling Shock: Changes in temperature (e.g., rapid cooling), pH, or dilution with an incompatible solvent after milling can disrupt the stabilizing layer, causing particles to crash out of the dispersion. [9]

  • Recommended Solutions

    • Screen for a Better Stabilizer: Test a range of stabilizers with different chemistries (e.g., polymeric vs. electrostatic). The ideal stabilizer will have a strong "anchor" group with affinity for the pigment and a "tail" that is highly soluble in your solvent. [16] * Optimize Stabilizer Concentration: Create a dispersant demand curve by preparing several samples with varying dispersant-to-pigment ratios and measuring the viscosity or particle size. The optimal concentration is typically found at the point of minimum viscosity.

    • Control Post-Milling Environment: Allow the dispersion to cool gradually. Ensure any dilution is done slowly with a compatible and pH-adjusted solvent.

Problem 3: Excessive heat generation during the grinding process.
  • Probable Causes & Causality

    • High Energy Input: High agitator speeds and dense grinding media convert a significant amount of mechanical energy into heat. [5] 2. High Viscosity: A viscous slurry requires more energy to agitate, leading to greater heat generation through friction. [9]

  • Recommended Solutions

    • Use Cooling Systems: Ensure the mill's cooling jacket is operating efficiently. For highly sensitive materials, a pre-chilled slurry might be necessary.

    • Reduce Agitator Speed: Lower the tip speed. While this may increase the required milling time, it is crucial for preserving the pigment's integrity.

    • Mill in Cycles: Operate the mill for shorter periods (e.g., 15-20 minutes) followed by a cooling period to manage the temperature. [9] * Optimize Viscosity: As mentioned previously, lowering the slurry viscosity can significantly reduce frictional heat.

Problem 4: Inconsistent color strength or a noticeable color shift.
  • Probable Causes & Causality

    • Inconsistent Particle Size Distribution: Batch-to-batch variations in particle size will alter how the pigment scatters and absorbs light, leading to color differences. [5] 2. Crystal Phase Transformation: Excessive mechanical energy or heat can sometimes induce a change in the pigment's crystal structure (polymorphism), which can alter its color properties.

    • Contamination: Wear from low-quality grinding media can introduce contaminants that dull the color.

  • Recommended Solutions

    • Standardize the Process: Once optimized, lock in all process parameters (bead size, loading, tip speed, formulation, time, temperature) to ensure batch-to-batch consistency.

    • Limit Energy Input: Avoid "over-grinding." Determine the point at which particle size reduction plateaus and stop the process. Excess energy input beyond this point primarily generates heat and risks damaging the pigment. [5] * Use High-Quality Media: Employ wear-resistant media like YTZ to minimize contamination.

    • Characterize Crystal Structure: Use techniques like X-ray Diffraction (XRD) to confirm that the crystal structure of the pigment has not changed after milling. [19]

References

  • Standardizing milling process parameters for the narrowest pigment particle size distribution with optimum energy consumption - Journal of Print and Media Technology Research. (2020).
  • US20090084874A1 - Method of producing nanoparticles and stirred media mill thereof - Google Patents.
  • 15 Common Challenges in Grinding Paint Pigments and How to Solve Them.
  • Nanopigment development and dispersion in aqueous systems. (2024).
  • Formulating a Pigment Dispersion attributes of surface active additives.
  • Pigment Dispersion Procedures | PCI Magazine. (2022).
  • Particle Size, Morphology and Color Characteristics of C.I. Pigment Red 57:1 : 2. Effect of Salt Milling Process - ResearchGate. (2025).
  • Preparation of Waterborne Nanoscale Pigment Dispersions for Formulation of Ink Jet Inks.
  • Effectively Grinding And Dispersing Nanoparticles Using A Fine Bead Mill.
  • Bead Mill, Principle and Applications / Apex Mill series / Hiroshima Metal & Machinery.
  • Grinding and Dispersing Nanoparticles - American Coatings Association.
  • The Study of Ink Pigment Dispersion Parameters - CORE.
  • NANOPARTICLES: - Mild Dispersion.
  • Wetting Agents & Stabilizers for Pigment Dispersions, Product Article - ChemPoint.com.
  • Bead Milling Process – Principles and Overview - Allwin-Grinding.
  • What is the role of stabilizing agent in nanoparticles formation? - ResearchGate. (2016).
  • Optimisation and analysis of bead milling process for preparation of highly viscous, binder-free dispersions of carbon black pig.
  • Conceptual stabilizer selection for nanomilling based on dispersibility parameters. (2023).
  • Modification of C.I. Pigment Red 146 with surfactants and graphene oxide - PMC - NIH.
  • Stabilizing Agents for Drug Nanocrystals: Effect on Bioavailability - MDPI.
  • Engineered pigment nanoparticles: bottom-up synthesis, characterization, and performance properties - NRC Publications Archive. (2011).
  • C.I. Pigment Red 4 | CAS# 2814-77-9 - MedKoo Biosciences.
  • Regulating the Properties of C.I. Pigment Red 170 by Surface Modification via Hydrous Alumina | Request PDF - ResearchGate. (2025).
  • Particle Size, Morphology and Color Characteristics of C.I. Pigment Red 57:1 : 2. Effect of Salt Milling Process - Korea Journal Central. (2015).
  • Nano-particles formation for pigment red 177 via a continuous supercritical anti-solvent process | Request PDF - ResearchGate. (2025).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of a Novel HPLC Method for C.I. Pigment Red 4

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide presents a comprehensive validation of a novel, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of C.I. Pigment Red 4. The objective is to establish a robust, reliable, and specific analytical procedure that surpasses the capabilities of traditional methods, such as UV-Vis spectrophotometry. We will delve into the rationale behind the method's development, provide detailed experimental protocols for its validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, and present a comparative analysis against existing techniques. This document is intended for researchers, analytical scientists, and quality control professionals who require accurate and defensible analytical data for C.I. Pigment Red 4 in various matrices.

Introduction: The Analytical Imperative for C.I. Pigment Red 4

C.I. Pigment Red 4 (CAS No. 2814-77-9), chemically known as 1-((2-Chloro-4-nitrophenyl)azo)-2-naphthol, is a monoazo pigment widely used in printing inks, paints, cosmetics, and other consumer goods.[1][2][3] Its chemical structure, featuring an azo bond, makes it susceptible to degradation under certain conditions, potentially forming regulated aromatic amines. Therefore, a precise and specific analytical method is paramount for quality control, ensuring product safety, and meeting regulatory compliance.

Traditionally, simple colorimetric or UV-Vis spectrophotometric methods have been employed for the quantification of such pigments. However, these methods suffer from significant limitations, most notably a lack of specificity.[4][5] They are unable to distinguish the intact pigment from potential impurities or degradation products that may absorb light at similar wavelengths, leading to inaccurate and unreliable results.[6][7] This guide proposes a modern HPLC-UV method as a superior alternative and rigorously validates its performance.

Comparative Overview: HPLC vs. UV-Vis Spectrophotometry

The choice of analytical methodology is a critical decision driven by the need for specificity, sensitivity, and accuracy. While UV-Vis spectrophotometry offers simplicity and high throughput, its utility is limited for anything beyond a simple, pure system.

FeatureUV-Vis SpectrophotometryProposed HPLC-UV Method
Specificity Low. Measures total absorbance, cannot separate analyte from impurities or degradation products.[4]High. Chromatographic separation resolves C.I. Pigment Red 4 from other components before detection.
Applicability Best suited for pure, single-component samples.Ideal for complex matrices, stability testing, and impurity profiling.
Quantitative Accuracy Prone to positive interference from absorbing impurities, leading to overestimation.[5]High. Quantification is based on the peak area of the chromatographically pure analyte.
Regulatory Compliance May not meet the stringent specificity requirements of regulatory bodies for stability-indicating assays.Aligns with modern regulatory expectations (e.g., ICH guidelines) for validated, specific methods.[8][9]

The Novel HPLC Method: Design and Rationale

The goal was to develop a stability-indicating reversed-phase HPLC (RP-HPLC) method capable of separating C.I. Pigment Red 4 from its potential degradation products and process-related impurities.

  • Column Selection: A C18 stationary phase was selected. The non-polar nature of C.I. Pigment Red 4 allows for strong retention and interaction with the C18 alkyl chains, providing a good basis for separation from more polar or non-polar impurities.

  • Mobile Phase: A gradient elution using acetonitrile and a buffered aqueous phase (e.g., 20 mM ammonium acetate) was chosen. This gradient approach ensures that both early-eluting polar impurities and the main analyte are resolved efficiently within a reasonable run time.[10] Acetonitrile is often preferred over methanol for azo dyes as it can provide better peak shapes.[11]

  • Detection: A UV detector set at the maximum absorbance wavelength (λmax) of C.I. Pigment Red 4 provides excellent sensitivity for the analyte. A Photo Diode Array (PDA) detector is highly recommended as it allows for peak purity analysis by comparing spectra across the peak, which is a key component of demonstrating specificity.[12]

Optimized Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 10 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Diluent Acetonitrile

Method Validation Protocol & Experimental Data

The developed method was validated according to the ICH Q2(R1) guideline, which provides a framework for demonstrating that an analytical procedure is suitable for its intended purpose.[8][13][14]

System Suitability

Causality: Before any sample analysis, a System Suitability Test (SST) is performed to ensure the chromatographic system is operating correctly.[15][16] This is a self-validating check; if the SST fails, the system is not fit for use, and any subsequent data would be invalid.[17][18]

Protocol:

  • Prepare a standard solution of C.I. Pigment Red 4 at a working concentration (e.g., 50 µg/mL).

  • Inject the standard solution six consecutive times.

  • Evaluate the resulting chromatograms against predefined acceptance criteria.[19]

Results:

ParameterAcceptance CriteriaResultStatus
Tailing Factor (T) ≤ 2.01.2Pass
Theoretical Plates (N) > 20008500Pass
%RSD of Peak Area ≤ 2.0%0.8%Pass
%RSD of Retention Time ≤ 1.0%0.3%Pass
Specificity (Selectivity)

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is the most critical parameter demonstrating the superiority of HPLC over spectrophotometry.

Protocol:

  • Blank Analysis: Inject the diluent to ensure no interfering peaks are present at the retention time of the analyte.

  • Forced Degradation: Subject a solution of C.I. Pigment Red 4 to stress conditions (acid, base, oxidation, heat, and light) to intentionally generate degradation products.

  • Analyze the stressed samples to demonstrate that the degradation peaks are well-resolved from the main analyte peak.

  • Utilize a PDA detector to perform peak purity analysis on the C.I. Pigment Red 4 peak in both unstressed and stressed samples.

Results: The method demonstrated excellent specificity. In all forced degradation samples, the degradation products were baseline-resolved from the parent peak of C.I. Pigment Red 4. The peak purity index was greater than 0.999 for the analyte peak in all cases, confirming no co-eluting impurities.

G cluster_specificity Specificity Validation Workflow Blank Inject Diluent (Blank) Standard Analyze C.I. Pigment Red 4 Standard Degradation Forced Degradation (Acid, Base, Heat, etc.) Standard->Degradation Analysis Analyze Stressed Sample via HPLC-PDA Degradation->Analysis Resolution Assess Peak Resolution (Rs > 2.0) Analysis->Resolution Purity Perform Peak Purity Analysis Resolution->Purity Result Method is Specific Purity->Result

Caption: Workflow for establishing method specificity.

Linearity and Range

Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector's response over a specified range. This is fundamental for accurate quantification.

Protocol:

  • Prepare a series of at least five calibration standards of C.I. Pigment Red 4, ranging from 50% to 150% of the target concentration (e.g., 10 µg/mL to 150 µg/mL).

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.

Results:

Concentration (µg/mL)Mean Peak Area (n=3)
10.0105,432
25.0262,115
50.0528,987
100.01,055,234
150.01,580,675
Correlation Coefficient (r²) 0.9998
Linear Regression Equation y = 10521x + 345

The excellent correlation coefficient (r² > 0.999) confirms the linearity of the method across the specified range.

Accuracy (Recovery)

Causality: Accuracy measures the closeness of the test results to the true value. It is typically assessed by spiking a blank matrix with a known amount of analyte at different concentration levels.

Protocol:

  • Prepare samples by spiking a representative blank matrix (if available) or placebo with C.I. Pigment Red 4 at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

  • Prepare three replicate samples at each level.

  • Analyze the samples and calculate the percentage recovery.

Results:

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%40.039.899.5%
100%50.050.3100.6%
120%60.059.599.2%
Mean Recovery 99.8%

The high recovery values (98-102%) demonstrate the excellent accuracy of the method.

Precision

Causality: Precision expresses the variability of results from multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day/inter-analyst).

Protocol:

  • Repeatability: Analyze six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Calculate the Relative Standard Deviation (%RSD) for each set of measurements.

Results:

Precision LevelMean Assay (%)% RSD
Repeatability (Day 1, Analyst 1) 99.7%0.9%
Intermediate (Day 2, Analyst 2) 100.2%1.1%

The low %RSD values are well within the typical acceptance criterion of ≤2.0%, indicating excellent method precision.

G cluster_precision Precision Evaluation Validation Analytical Method Validation (ICH Q2 R1) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness Repeat Repeatability (Intra-day) Precision->Repeat Intermediate Intermediate Precision (Inter-day) Precision->Intermediate

Caption: Key parameters of analytical method validation.

Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Parameters to vary include: Flow Rate (±0.1 mL/min), Column Temperature (±2 °C), and Mobile Phase Composition (±2% organic).

  • Analyze a standard solution under each altered condition and evaluate the impact on system suitability parameters.

Results: No significant changes in retention time, peak area, or tailing factor were observed when the method parameters were varied within the specified ranges, demonstrating the method's robustness.

Conclusion

The novel HPLC-UV method for the analysis of C.I. Pigment Red 4 has been successfully validated in accordance with ICH Q2(R1) guidelines. The experimental data conclusively demonstrate that the method is specific, linear, accurate, precise, and robust for its intended purpose. It represents a significant improvement over non-specific spectrophotometric techniques, providing reliable and defensible data essential for quality control, stability studies, and regulatory submissions. The adoption of this method will empower researchers and scientists to ensure the quality and safety of products containing C.I. Pigment Red 4 with a high degree of confidence.

References

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation URL: [Link]

  • Title: Developing a method for the analysis of Azo Dyes using the Agilent 1290 Infinity LC Method Development System Source: Agilent Technologies Application Note URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]

  • Title: System Suitability in HPLC Analysis Source: Pharmaguideline URL: [Link]

  • Title: HPLC methods for the determination of inedible azo dyes in food samples Source: ResearchGate URL: [Link]

  • Title: System suitability Requirements for a USP HPLC Method Source: MicroSolv Technology Corporation URL: [Link]

  • Title: System Suitability for USP Methods - USP's Future Expectations Source: ECA Academy URL: [Link]

Sources

A Comparative Guide to C.I. Pigment Red 4 and Other Key Naphthol & Azo Red Pigments

Author: BenchChem Technical Support Team. Date: January 2026

In the vast landscape of organic colorants, red pigments hold a position of paramount importance, finding application in everything from industrial coatings and printing inks to cosmetics and plastics. The selection of an appropriate red pigment is a critical decision, governed by a complex interplay of desired hue, processing conditions, end-use environment, and economic considerations. This guide provides a detailed comparative analysis of C.I. Pigment Red 4, a widely used monoazo pigment, against three other significant red pigments: C.I. Pigment Red 3, C.I. Pigment Red 57:1, and C.I. Pigment Red 170.

This document moves beyond a simple cataloging of properties. It is designed for the practicing researcher and formulation scientist, offering not only comparative data but also the underlying experimental methodologies and scientific rationale. By understanding how these pigments are evaluated, professionals can make more informed decisions, troubleshoot formulation challenges, and innovate within their respective fields.

Pigment Profiles: Chemical Identity and Primary Characteristics

The pigments selected for this comparison represent a cross-section of the widely utilized azo and naphthol chemistries. While all produce a red color, their subtle structural differences, detailed below, lead to significant variations in performance.

C.I. Pigment Red 4 (PR4)

  • Chemical Name: 1-((2-Chloro-4-nitrophenyl)azo)-2-naphthol.[1][2]

  • C.I. Number: 12085.[1][3]

  • CAS Number: 2814-77-9.[1][3]

  • Chemical Class: Monoazo (Naphthol AS).

  • Overview: PR4 is an organic pigment known for its bright, yellowish-red hue.[3] It offers high tinting strength, particularly in ink applications, and is valued for its cost-effectiveness.[1][3] Its performance is generally suited for indoor or short-term applications where extreme lightfastness or heat stability are not primary requirements.[3] Common uses include printing inks (offset, water-based, solvent-based), air-drying paints, rubber, and cosmetics.[1][4][5]

C.I. Pigment Red 3 (PR3)

  • Chemical Name: 1-[(4-Methyl-2-nitrophenyl)azo]-2-naphthol.

  • C.I. Number: 12120.[6]

  • CAS Number: 2425-85-6.[6]

  • Chemical Class: Monoazo (β-Naphthol).

  • Overview: Known as Toluidine Red, PR3 is one of the most widely used red pigments, prized for its bright scarlet color and high tinctorial strength.[7][8] It exhibits good stability to acids and alkalis.[7][9] However, its utility can be limited by moderate fastness to organic solvents and light, especially in tints.[7][9] It is frequently used in industrial paints, printing inks, and textile printing.[6][7][10]

C.I. Pigment Red 57:1 (PR57:1)

  • Chemical Name: Calcium 3-hydroxy-4-[(4-methyl-2-sulfonatophenyl)azo]-2-naphthoate.[11]

  • C.I. Number: 15850:1.[12][13]

  • CAS Number: 5281-04-9.[12][13]

  • Chemical Class: Monoazo Lake (Calcium Salt).

  • Overview: Commonly known as Lithol Rubine, PR57:1 is a laked pigment that serves as the standard magenta for four-color process printing due to its brilliant bluish-red shade.[11][12][14] It boasts high color strength, good solvent resistance, and is economically efficient.[12][14] Its applications are dominated by the printing ink industry, but it is also used for plastics (like PVC and LDPE) and some paints.[11][14][15]

C.I. Pigment Red 170 (PR170)

  • Chemical Name: 4-[[4-(Aminocarbonyl)phenyl]azo]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide.[16]

  • C.I. Number: 12475.[16]

  • CAS Number: 2786-76-7.[16]

  • Chemical Class: Monoazo (Naphthol AS).

  • Overview: PR170 is a high-performance Naphthol red known for its excellent lightfastness and durability, making it suitable for demanding applications like automotive and industrial coatings.[17][18] It exists in two primary crystal forms (polymorphs): a yellowish, more opaque form (F3RK) and a bluish, more transparent form (F5RK), which expands its application range.[16][18] It is widely used in high-grade paints, coatings, plastics, and printing inks where performance justifies its higher cost.[16][18]

Comparative Performance Data

The selection of a pigment is fundamentally a data-driven process. The following table summarizes the key performance indicators for the four pigments, derived from technical literature and supplier data. It is crucial to recognize that these values represent typical performance and can vary based on the specific grade, particle size, and formulation.

PropertyC.I. Pigment Red 4C.I. Pigment Red 3C.I. Pigment Red 57:1C.I. Pigment Red 170Test Standard (Typical)
Hue/Shade Bright, Yellowish Red[3]Scarlet, Bluish Red[7]Brilliant, Bluish Red (Magenta)[12][14]Neutral to Bluish Red[17]Visual/Colorimetric
Lightfastness (Full Shade) 4-6[3][5]7[9]4-5[11]7-8[17]ASTM D4303 / Blue Wool Scale (1-8)
Heat Stability ~140-180°C[1][3]~120°C[6]~220°C (in plastics)[14]~180°C[17]TGA/DSC[19]
Oil Absorption ( g/100g ) 34-70[3]~40[6]Varies by grade35-45[20]ASTM D281[21][22]
Acid Resistance (1-5) 4-5[3]5[6]Good5[17]Internal Method
Alkali Resistance (1-5) 4-5[3]5[6]Poor (in aqueous alkali)[14]5[17]Internal Method
Solvent Resistance (1-5) 2-3 (Oil)[3]Poor[7]Good[12]GoodInternal Method

Experimental Protocols & Methodologies

To ensure trustworthiness and reproducibility, the data presented above are generated using standardized testing procedures. Understanding these protocols is essential for any scientist looking to validate pigment performance in-house.

Lightfastness Determination (ASTM D4303)

The resistance of a pigment to fading upon exposure to light is a critical performance metric, especially for coatings and materials intended for long-term use.

Causality: Lightfastness testing accelerates the photochemical degradation that occurs during indoor or outdoor exposure.[23][24] High-energy light, particularly in the UV spectrum, can break the chemical bonds within the pigment's chromophore (the part of the molecule responsible for color), leading to a loss of color, or "fade."

Protocol:

  • Sample Preparation: The pigment is dispersed into the relevant vehicle (e.g., oil, acrylic emulsion) at a standardized concentration. A masstone (full shade) and a tint (e.g., 1:10 reduction with Titanium Dioxide) are prepared and drawn down onto a stable substrate.

  • Exposure: One half of each drawdown is masked with a light-blocking material. The samples are then placed in a controlled environment chamber, such as a Xenon-arc apparatus, which simulates the full spectrum of sunlight.[23]

  • Evaluation: Samples are exposed for a predetermined duration or total radiant energy (e.g., 1260 MJ/m²).[23] The color difference (ΔE*) between the exposed and unexposed portions is measured using a spectrophotometer.

  • Rating: The degree of color change is compared against a co-exposed set of Blue Wool standards (a series of eight blue wool swatches with known, increasing resistance to fading). The lightfastness rating (1=very poor, 8=excellent) corresponds to the Blue Wool standard that fades to a similar degree.[24]

G cluster_prep Sample Preparation cluster_exp Exposure (ASTM D4303) cluster_eval Evaluation P1 Disperse Pigment in Vehicle P2 Prepare Masstone & Tint Drawdowns P1->P2 E1 Mask Half of Sample P2->E1 E2 Expose in Xenon-Arc Chamber E1->E2 V1 Measure ΔE* (Color Change) E2->V1 E3 Co-expose Blue Wool Standards V2 Compare to Blue Wool Fade E3->V2 V1->V2 V3 Assign Lightfastness Rating (1-8) V2->V3

Caption: Workflow for Lightfastness Testing.

Heat Stability Assessment

The ability of a pigment to withstand high temperatures without decomposing is crucial for applications like plastics processing and baking enamels.

Causality: Azo pigments are organic molecules that can thermally degrade at elevated temperatures.[19] The stability is influenced by the strength of the chemical bonds within the molecule and its crystalline structure.[19] Techniques like Thermogravimetric Analysis (TGA) measure weight loss as a function of temperature, indicating the point of decomposition.[25]

Protocol (TGA):

  • Sample Preparation: A small, precise mass (e.g., 3-5 mg) of the dry pigment powder is placed into a TGA crucible.[19]

  • Analysis: The crucible is placed in the TGA furnace. The temperature is ramped from ambient to a high temperature (e.g., 600°C) at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).[19]

  • Data Interpretation: The instrument records the sample's weight as a function of temperature. The heat stability is often reported as the temperature at which a significant weight loss (e.g., 5%) begins, indicating the onset of thermal decomposition.

Oil Absorption Measurement (ASTM D281)

Oil absorption provides critical information about a pigment's vehicle demand.[1][26] It is a measure of the minimum amount of oil required to wet a given mass of pigment to form a coherent paste.

Causality: This property is highly dependent on the pigment's particle size, surface area, and surface chemistry. A higher oil absorption value indicates that more binder (vehicle) will be required in a formulation, which can impact viscosity, gloss, and cost.

Protocol (Spatula Rub-out):

  • Weighing: A specific mass of pigment (e.g., 10 g) is weighed and placed on a flat, non-absorbent surface like a glass slab.[27]

  • Titration: Raw linseed oil is added dropwise from a burette or syringe onto the pigment.[27]

  • Rub-out: After each addition of oil, the mixture is thoroughly worked with a spatula until the oil is completely incorporated. This rubbing action is critical to the ASTM D281 method.[22]

  • Endpoint Determination: The endpoint is reached when just enough oil has been added to form a single, smooth paste that does not crack or crumble and just begins to show a glossy sheen.[27]

  • Calculation: The volume of oil used is recorded, and the oil absorption is calculated as grams (or mL) of oil per 100 grams of pigment.

G S1 Weigh 10g Pigment on Glass Slab S2 Add Linseed Oil Dropwise S1->S2 S3 Spatula Rub-out to Incorporate Oil S2->S3 S4 Check for Paste Coherency S3->S4 S4->S2 Paste cracks or is dry S5 Endpoint Reached: Smooth, Glossy Paste S4->S5 No S6 Record Oil Volume & Calculate S5->S6

Caption: ASTM D281 Oil Absorption Protocol.

Color Strength Evaluation (ISO 787-16)

Color strength, or tinting strength, is a measure of a pigment's ability to impart color to a medium.[28]

Causality: This property is related to the pigment's inherent absorption characteristics and its particle size distribution after dispersion. Finer, well-dispersed particles present a greater surface area for light interaction, resulting in higher tinting strength.

Protocol:

  • Standard Preparation: A standard dispersion is made by mixing a precise amount of a reference pigment with a white paste (e.g., Titanium Dioxide in a binder).

  • Sample Preparation: An identical dispersion is made using the test pigment.

  • Comparison: The two tinted pastes (standard and sample) are drawn down side-by-side.

  • Evaluation: The relative tinting strength is determined by visually comparing the two drawdowns.[29][30] Alternatively, for a quantitative result, a colorimeter can be used to measure the color difference, and adjustments can be made to the pigment ratio until the colors match. The strength is then expressed as a percentage relative to the standard.[29]

Authoritative Insights & Selection Logic

The data and protocols provide a foundation for pigment selection. However, expertise lies in interpreting this information within the context of specific applications.

  • For Cost-Effective, General-Purpose Applications: C.I. Pigment Red 4 and C.I. Pigment Red 3 are often the pigments of choice. PR4 offers a desirable yellowish-red shade with high tinting strength, making it excellent for printing inks and simple air-dry paints where durability is not the primary concern.[1][3][5] PR3 provides a classic scarlet shade with good chemical resistance, but its moderate lightfastness and poor solvent resistance must be considered.[7][9]

  • For Process Printing & Packaging: C.I. Pigment Red 57:1 is the undisputed standard for magenta in CMYK printing.[12][14] Its brilliant shade, high strength, and good economics make it ideal for this high-volume application. However, its sensitivity to alkalis means it can thicken in certain water-based ink formulations.[11][14]

  • For High-Performance & Durable Coatings: C.I. Pigment Red 170 is the superior choice when lightfastness, weather resistance, and heat stability are critical.[17] Its use in automotive paints and high-end industrial coatings is a testament to its durability.[18] The choice between its polymorphs is key: the F5RK (bluish, transparent) grade is ideal for metallic finishes, while the F3RK (yellowish, opaque) grade is suited for solid color topcoats.[16][18]

G cluster_path cluster_rec Start Application Requirement? P1 High Durability Needed? (Automotive, Outdoor) Start->P1 P2 Standard Magenta for Print? Start->P2 P3 General Purpose / Cost-Sensitive? Start->P3 P1->P2 No R1 Select C.I. Pigment Red 170 P1->R1 Yes P2->P3 No R2 Select C.I. Pigment Red 57:1 P2->R2 Yes R3 Select C.I. Pigment Red 4 or C.I. Pigment Red 3 P3->R3 Yes

Caption: Pigment Selection Decision Flowchart.

Conclusion

The selection of a red pigment is a multi-faceted decision that balances performance, processability, and price. C.I. Pigment Red 4 serves as a valuable workhorse pigment, offering vibrant color and high strength for a wide range of applications where ultimate durability is not required. In contrast, pigments like C.I. Pigment Red 57:1 are specialists, defining the standard for entire industries like process printing. For applications demanding the highest echelon of performance, C.I. Pigment Red 170 provides the necessary lightfastness and resistance properties, albeit at a higher cost.

By leveraging the comparative data in this guide and employing the standardized experimental protocols described, researchers and scientists can confidently select, validate, and formulate with the optimal red pigment to meet their specific technical and commercial objectives.

References

  • ASTM D281: 2012 Pigment Oil Absorption Test Method. BSB EDGE. 21

  • ASTM D281-95(2002) - Standard Test Method for Oil Absorption of Pigments by Spatula Rub-out. ASTM International. 31

  • Technical Support Center: Enhancing the Thermal Stability of Azo Pigments. Benchchem. 19

  • Understanding Pigment Red 4 (CAS 2814-77-9): Properties and Applications. NINGBO INNO PHARMCHEM CO.,LTD. 1

  • D281 Standard Test Method for Oil Absorption of Pigments by Spatula Rub-out. ASTM International. 22

  • Pigment Red 4 for Industry – Reliable Supplier. Fineland Chem. 3

  • PIGMENT RED 170. Ataman Kimya.

  • EN ISO 787-16:1995 - General methods of test for pigments and extenders. iTeh Standards. 29

  • Understanding Oil Absorption (OA) in Artists' Pigments. [Source Not Available]
  • Choosing the Right Pigment: A Comparative Look at Red Pigment Performance. [Source Not Available]
  • Oil Absorption of Pigments | Paint and Coating Testing Manual. ASTM Digital Library. 26

  • CI PIGMENT RED 3. National Center for Biotechnology Information. 7

  • Pigment Dispersion II, Testing. American Coatings Association. 28

  • CI 12085 (pigment red 4): Cosmetic Ingredient INCI. SpecialChem. 2

  • Pigment Red 57:1 | 5281-04-9. ChemicalBook. 12

  • C.I.PR170 Bluish shade Naphthol Red F5RK Pigment Red 170. iSuoChem. 16

  • C.I. Pigment Red 4 | CAS# 2814-77-9. MedKoo Biosciences. 4

  • Pigment Red 170. SY Chemical Co., Ltd. 17

  • Pigment Red 57:1. SY Chemical Co., Ltd. 11

  • Pigment Red 4. SY Chemical Co., Ltd. 5

  • Determination of relative tinting strength (or equivalent colouring value) and colour on reduction of coloured pigments - Visual comparison method ISO 787-16. Svenska institutet för standarder, SIS. 30

  • ASTM Lightfastness Testing for Oil Paints. Just Paint. 32

  • Organic Pigment Red 57:1 - Solvent based Water based Lithol Rubine Red. iSuoChem. 14

  • Useful details of pigment red 170 and its applications. Vipul Organics. 18

  • ASTM D4303 test lightfastness of colorants. Micom Laboratories. 23

  • Pigment red 170 / Permanent Red F5RK. Hangzhou Epsilon Chemical Co.,Ltd. 20

  • C.I. Pigment Red 3. ChemBK. 9

  • ISO 787/16-1986. iTeh Standards. 33

  • Naphthol Red AS: The Versatile Pigment for Printing. Cultural Heritage Science Open Source. 34

  • Pigment Red 3 | 2425-85-6. ChemicalBook. 8

  • Pigment red 3|Toluidine Dark Red. Hangzhou Epsilon Chemical Co.,Ltd. 10

  • Pigment Red 3. HUPC GLOBAL CHEMICAL. 6

  • Naphthol pigment. CAMEO. 35

  • DuraPlast® 4BP-3 Pigment Red 57:1. Fineland Chem. 15

  • Pigment Red 57:1 - Rubine 8B, Application,Physical and Chemical Properties. HUPC GLOBAL CHEMICAL. 13

  • Everything You Need to Know About Naphthols: The Insoluble Azo Dyes. Vipul Organics. 36

  • Lightfastness and ASTM Explained. Nova Color. 37

  • Standard Test Methods for Lightfastness of Pigments Used in Artists' Paints. ASTM International. 24

  • Study on the Thermal Stability of Azo Dyes in Optical Storage. Researching. 25

Sources

performance of 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]- vs. Pigment Red 3

Author: BenchChem Technical Support Team. Date: January 2026

Comparative Performance Analysis: C.I. Pigment Red 4 vs. C.I. Pigment Red 3

A Technical Guide for Formulation Scientists and Researchers

In the vast landscape of organic colorants, monoazo pigments derived from β-Naphthol represent a cornerstone class, valued for their brilliant shades and cost-effectiveness. Within this group, C.I. Pigment Red 4 and C.I. Pigment Red 3 are prominent members, often considered for similar applications yet possessing distinct performance profiles. This guide provides an in-depth, objective comparison of these two pigments, offering experimental insights and data to inform selection for specific research and development applications.

The choice between these pigments is not merely about hue; it is a decision dictated by the demands of the application environment, including exposure to light, heat, solvents, and chemicals. Understanding the subtle yet critical differences in their molecular structure is key to predicting their performance. Pigment Red 3, known as Toluidine Red, features a methyl group and a nitro group on the aniline ring. In contrast, Pigment Red 4, or D&C Red No. 36, incorporates a chlorine atom and a nitro group. This substitution directly influences the electron density of the azo bond and the intermolecular forces, thereby affecting critical properties like lightfastness, thermal stability, and chemical resistance.

Chemical Identity and Structural Overview

A fundamental understanding begins with the molecular structure of each pigment.

  • 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]- (C.I. Pigment Red 4): This pigment is synthesized by the diazotization of 4-chloro-2-nitroaniline and its subsequent coupling with 2-naphthol. The presence of the electron-withdrawing chlorine atom and nitro group significantly impacts its properties.

  • 2-Naphthalenol, 1-[(4-methyl-2-nitrophenyl)azo]- (C.I. Pigment Red 3): This pigment is produced through the diazotization of 4-methyl-2-nitroaniline (2-nitro-p-toluidine) followed by coupling with 2-naphthol. The methyl group, being electron-donating, imparts different characteristics compared to the chloro-substituted analogue.[1]

Figure 1: Chemical Structures of Pigment Red 4 and Pigment Red 3.

Head-to-Head Performance Data

The selection of a pigment is primarily driven by its performance under specific conditions. The following table summarizes the key performance attributes of Pigment Red 4 and Pigment Red 3, compiled from various technical data sources.

PropertyC.I. Pigment Red 4 C.I. Pigment Red 3 Rationale for Difference
C.I. Name / No. Pigment Red 4 / 12085[2][3]Pigment Red 3 / 12120[1][4][5]N/A
CAS Number 2814-77-9[2][3]2425-85-6[1][4][5]N/A
Chemical Formula C₁₆H₁₀ClN₃O₃[2][6]C₁₇H₁₃N₃O₃[7][8][9]N/A
Hue Yellowish Red, Orange-Red[2][3]Bright Scarlet, Bluish Red[1][3]The chloro group in PR4 shifts the hue towards yellow compared to the methyl group in PR3.
Lightfastness (BWS 1-8) 4 - 6[3][10]6 - 7[4][11][12]PR3 generally exhibits better lightfastness, especially in full shades. The C-Cl bond in PR4 can be more susceptible to photolytic cleavage than the C-CH₃ bond in PR3 under UV exposure.
Heat Stability ~140-180°C[2][3][13]~150°C[4][14]Both have moderate heat stability suitable for low-temperature curing systems. The specific stability depends on the formulation and exposure time.
Solvent Resistance Fair to GoodPoor to Fair[1][14]The higher polarity and potential for hydrogen bonding with the chlorine atom in PR4 can slightly improve its resistance to non-polar solvents compared to PR3. PR3 is known for its poor fastness to organic solvents.[1]
Acid Resistance (1-5) 4 - 5[3][10]4 - 5[4][14]Both pigments show good resistance to acidic environments due to the stability of the azo linkage under these conditions.
Alkali Resistance (1-5) 4 - 5[3][10]5[4][14]Both are stable in alkaline conditions, making them suitable for applications like water-based inks and coatings.
Tinting Strength High, exceeds PR3[3][10]High[1]The specific chromophore structure of PR4 often results in higher tinctorial strength, providing more color value.
Primary Applications Printing Inks (offset, packaging), Paints, Coatings, Textiles, Cosmetics.[2][10][15][16]Paints (air-drying), Printing Inks (flexo), Paper Coatings, Crayons.[1][4][11][14]Application differences are driven by nuances in fastness properties. PR3's good lightfastness in full tones makes it a staple for paints, while PR4's high strength is valued in printing inks.[1][10]

In-Depth Performance Analysis

Lightfastness and Weatherability

Lightfastness, measured on the Blue Wool Scale (BWS) from 1 (poor) to 8 (excellent), is a critical parameter for applications involving exposure to sunlight. Pigment Red 3 generally demonstrates superior lightfastness (BWS 6-7) in full shades.[4][11][12] However, its performance can deteriorate significantly when tinted with white pigments like TiO₂.[14] This phenomenon occurs because the dispersed pigment particles have a larger surface area exposed to UV radiation and atmospheric oxygen, accelerating degradation.

Pigment Red 4 typically has a slightly lower lightfastness rating (BWS 4-6).[3][10] Some sources note that it tends to darken upon exposure to light.[10] This makes it more suitable for indoor or short-term outdoor applications where exceptional lightfastness is not the primary requirement.[3] Its high tinting strength, however, can sometimes compensate for this in applications where color intensity is paramount.[3]

Thermal Stability

The thermal stability of a pigment dictates its suitability for processing in plastics or for use in baked coatings, where it must withstand high temperatures without changing color.[17] Both Pigment Red 3 and Pigment Red 4 exhibit moderate heat resistance, generally stable up to 150-180°C.[2][4] This level of stability makes them appropriate for air-drying paints, low-temperature curing systems, and certain plastics that are processed at lower temperatures. They are generally not recommended for high-temperature engineering plastics like polycarbonate or nylon.

Chemical and Solvent Resistance

Both pigments show commendable resistance to acids and alkalis, a characteristic feature of many β-Naphthol pigments.[3][4] This allows their use in water-based systems and applications where chemical exposure is a concern.

A key differentiator is their solvent resistance. Pigment Red 3 is known for its relatively poor fastness to organic solvents, which can lead to bleeding and migration issues in solvent-based paints and inks.[1] Pigment Red 4 tends to offer slightly better, though not exceptional, solvent resistance, making it a more reliable choice in certain solvent-based formulations.

Experimental Protocol: Evaluating Pigment Lightfastness

To provide a self-validating framework, a standardized protocol for assessing lightfastness is essential. The following methodology is based on industry standards such as ASTM D4303.

Objective: To determine the relative lightfastness of Pigment Red 3 and Pigment Red 4 in a specific binder system (e.g., an acrylic emulsion for a water-based paint).

Methodology:

  • Pigment Dispersion:

    • Prepare dispersions of Pigment Red 3 and Pigment Red 4 at a standardized concentration (e.g., 5% pigment by weight) in the acrylic binder.

    • Ensure thorough dispersion using a high-speed disperser or a bead mill to achieve a consistent particle size, which is critical for reproducible results.

  • Sample Preparation (Drawdowns):

    • Create uniform films of the pigmented binder on a standardized, inert substrate (e.g., Leneta card).

    • Prepare two sets of drawdowns for each pigment: one at full shade and another as a tint (e.g., a 1:10 ratio with TiO₂).

  • Controlled Exposure:

    • Mask one half of each prepared sample with a light-opaque material.

    • Place the samples in a xenon-arc weathering chamber, which simulates the full spectrum of sunlight.

    • Simultaneously, place a set of Blue Wool Scale reference standards in the chamber.

  • Evaluation:

    • Periodically remove the samples from the chamber and evaluate the color change (ΔE*) between the exposed and unexposed halves using a spectrophotometer.

    • The test concludes when a specific Blue Wool standard (e.g., BWS 6) shows a prescribed level of fading.

    • Compare the ΔE* of the pigment samples to the fading of the BWS standards to assign a lightfastness rating.

Lightfastness_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Exposure cluster_eval Phase 3: Evaluation Dispersion 1. Pigment Dispersion (5% in Acrylic Binder) Drawdown 2. Sample Drawdown (Full Shade & 1:10 Tint) Dispersion->Drawdown Create uniform films Masking 3. Mask Half of Sample Drawdown->Masking Prepare for exposure Xenon 4. Xenon-Arc Exposure (with BWS standards) Masking->Xenon Controlled UV exposure Spectro 5. Spectrophotometry (Measure ΔE*) Xenon->Spectro Periodic measurement Rating 6. Assign BWS Rating Spectro->Rating Compare to standards

Figure 2: Standardized workflow for pigment lightfastness evaluation.

Conclusion and Selection Guide

The choice between C.I. Pigment Red 4 and C.I. Pigment Red 3 is a nuanced decision that hinges on the specific performance requirements of the end application.

  • Choose C.I. Pigment Red 3 for:

    • Applications requiring good lightfastness in full or deep shades, such as interior architectural paints.[1][14]

    • Cost-effective formulations where exceptional solvent resistance is not critical.

    • Use in paper coatings, textiles, and artist materials where its bright scarlet hue is desired.[1]

  • Choose C.I. Pigment Red 4 for:

    • Printing inks (offset and packaging) where its superior tinting strength provides economic and coloristic advantages.[2][3][10]

    • Applications where a yellowish-red shade is specifically required.[3]

    • Formulations where slightly better solvent resistance compared to PR3 is needed to minimize bleeding.

    • Cosmetic applications, where it is also known as D&C Red No. 36.[15]

For the researcher and development professional, this guide underscores the importance of aligning pigment properties with application demands. While both pigments offer vibrant red shades, their performance under stress from light, heat, and solvents differs significantly due to their distinct chemical structures. Rigorous, standardized testing remains the most reliable method for validating the suitability of a pigment for a novel formulation.

References

  • National Center for Biotechnology Information. (n.d.). CI PIGMENT RED 3. PubChem. Retrieved from a search for its properties and synthesis.[1]

  • Hangzhou Epsilon Chemical Co., Ltd. (n.d.). Pigment red 3 | Toluidine Dark Red. Retrieved from a search for its properties.[4]

  • ChemicalBook. (n.d.). Pigment Red 3 | 2425-85-6. Retrieved from a search for its CAS number and properties.[18]

  • Government of Canada. (2009, March 7). 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]- (Pigment Red 6). Retrieved from a search for information on a related pigment.[19]

  • Vipul Organics. (n.d.). SunTone® Pigment Red 3. Retrieved from a search for its CAS number.[5]

  • SY Chemical Co., Ltd. (n.d.). Pigment Red. Retrieved from a search for its chemical formula.[7]

  • Rostami, M., et al. (2017). Synthesis and Surface Modification of Pigment Red 3 by Sulfonation Method for Improving Properties in Waterborne Ink. Progress in Color, Colorants and Coatings. Retrieved from a search for its synthesis.[20]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding Pigment Red 4 (CAS 2814-77-9): Properties and Applications. Retrieved from a search for its properties and applications.[2]

  • Haz-Map. (n.d.). C.I. Pigment Red 3. Retrieved from a search for its chemical formula.[8]

  • ChemBK. (2024, April 10). C.I. Pigment Red 3. Retrieved from a search for its properties.[11]

  • Fineland Chem. (n.d.). Pigment Red 4 for Industry – Reliable Supplier. Retrieved from a search for its properties and applications.[3]

  • SY Chemical Co., Ltd. (n.d.). Pigment Red 4. Retrieved from a search for its properties and applications.[10]

  • Vipul Organics. (n.d.). SunTone® Pigment Red 4. Retrieved from a search for its applications.[21]

  • SpecialChem. (2024, June 28). CI 12085 (pigment red 4): Cosmetic Ingredient INCI. Retrieved from a search for its cosmetic applications.[15]

  • Hangzhou Shine Chemical Co., Ltd. (2025, August 12). C.I. Pigment Red 3. SpecialChem. Retrieved from a search for its applications.[22]

  • Origo Chemical. (n.d.). Pigment Red 3 | Toluidine Red RN. Retrieved from a search for its properties and applications.[14]

  • International Agency for Research on Cancer. (n.d.). CI Pigment Red 3. IARC Publications. Retrieved from a search for its applications.[23]

  • L COLOR. (n.d.). Pigment red 3 (pr3). Retrieved from a search for its lightfastness.[12]

  • PubChemLite. (n.d.). 2-naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]- (C16H10ClN3O3). Retrieved from a search for its chemical formula.[6]

  • Government of Canada. (2009, March 7). 2-Naphthalenol, 1-[(2-chloro-4-nitrophenyl)azo]- (Pigment Red 4). Retrieved from a search for its applications.[16]

  • Environmental Protection Agency. (n.d.). 2-Naphthalenol, 1-[2-(5-chloro-2-hydroxy-4-nitrophenyl)diazenyl]- - Substance Details. Retrieved from a search for a related chemical structure.[24]

  • Colors(India). (2023, March 24). Pigment Red 3 RNC. SpecialChem. Retrieved from a search for its properties.[25]

  • Imagic Solution. (n.d.). Pigment Red 3. Retrieved from a search for its heat stability.[26]

  • ChemicalBook. (n.d.). 1-[(4-chloro-2-nitrophenyl)azo]-2-naphthol. Retrieved from a search for its properties.[27]

  • Google Patents. (n.d.). CN106084884A - Pigment red 3 BL pigmentation processes technique. Retrieved from a search for its processing.[28]

  • NIST. (n.d.). 2-Naphthalenol, 1-[(4-methyl-2-nitrophenyl)azo]-. WebBook. Retrieved from a search for its chemical formula.[9]

  • Precise Color. (n.d.). China Pigment Red 4 factory and manufacturers. Retrieved from a search for its properties.[29]

  • RSC Publishing. (2022, August 8). Modification of CI Pigment Red 146 with surfactants and graphene oxide. Retrieved from a search for pigment synthesis methods.[30]

  • PubChem. (n.d.). 2-Naphthalenol, 1-((5-chloro-2-hydroxy-4-nitrophenyl)azo)-. Retrieved from a search for a related chemical structure.[31]

  • Vibfast. (n.d.). Pigment Red 57:1 for Paints & Powder Coating. Retrieved from a list of red pigments.[32]

  • Slideshare. (n.d.). Pigment red 4. Retrieved from a search for its properties.[33]

  • Crick, K. (n.d.). FUGITIVE PIGMENTS LIST! Lightfast tests, paint fading and understanding. Retrieved from a search for pigment lightfastness issues.[34]

  • Art Is Creation. (n.d.). The Color of Art Pigment Database: Pigment Red, PR. Retrieved from a database of pigments.[35]

  • L COLOR. (n.d.). Pigment red 4 (pr4). Retrieved from a search for its heat resistance.[13]

  • Jackson's Art Blog. (2021, October 1). Pigment Colour Index: Red Pigments. Retrieved from a guide to red pigments.[36]

  • ResearchGate. (n.d.). Thermal stability of different pigments. Retrieved from a search for pigment thermal stability data.[37]

  • Yuhong Pigment Co.,LTD. (n.d.). The thermal stability of pigments refers to their ability to withstand high temperatures.... Retrieved from a definition of thermal stability.[17]

  • CrownPigment. (n.d.). Pigment Red, Organic Red Pigment Manufacturer. Retrieved from a search for general pigment properties.[38]

  • China Baoxu Chemical. (n.d.). How to Choose Organic Pigment For Plastics?. Retrieved from a guide to selecting pigments for plastics.[39]

Sources

cross-reactivity of C.I. Pigment Red 4 in biological assays

C.I. Pigment Red 4, like many colored compounds, presents a significant risk of cross-reactivity in biological assays, particularly those with optical readouts. Its physicochemical properties can lead to false-positive or false-negative results, confounding data interpretation. It is imperative for researchers to be aware of these potential artifacts and to employ rigorous controls and orthogonal validation methods. By proactively assessing and mitigating assay interference, the scientific community can ensure the reliability and integrity of their findings. Pan-assay interference compounds (PAINS) are a broader category of molecules known for non-specific assay activity, and the principles for mitigating their effects apply here. [12]

References

  • Cosmetics Info. (n.d.). Red 36. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Assay Guidance Manual: Interference with Fluorescence and Absorbance. Retrieved from [Link]

  • Environmental Working Group. (n.d.). EWG Skin Deep® | What is D&C Red No. 36 (CI 12085). Retrieved from [Link]

  • Dahlin, J. L., et al. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. SLAS Discovery, 25(2), 135-149. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Assay Guidance Manual: Assay Interference by Chemical Reactivity. Retrieved from [Link]

  • Electronic Code of Federal Regulations. (n.d.). 21 CFR 74.1336 -- D&C Red No. 36. Retrieved from [Link]

  • Ashby, J., et al. (1987). Carcinogenicity Testing of the Cosmetic Dye: D&C Red No. 36. Food and Chemical Toxicology, 25(10), 749-753. Retrieved from [Link]

  • SkinSAFE. (n.d.). D&C Red No. 36 Ingredient Allergy Safety Information. Retrieved from [Link]

  • Al-Jaf, H. A., et al. (2023). Analytical study and cytotoxicity test of azo dye in vitro. Journal of Wildlife and Biodiversity, 7(4), 1-12. Retrieved from [Link]

  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. Retrieved from [Link]

  • Wikipedia. (n.d.). Enzyme assay. Retrieved from [Link]

  • Environmental Working Group. (n.d.). EWG Skin Deep® | What is FD&C Red No. 4 (CI 14700). Retrieved from [Link]

  • Cosmetics Info. (n.d.). Red 4. Retrieved from [Link]

  • Chen, H. (2006). Toxicological significance of azo dye metabolism by human intestinal microbiota. Frontiers in Bioscience, 11, 1123-1136. Retrieved from [Link]

  • Sharma, K., et al. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Advances, 12(41), 26956-26982. Retrieved from [Link]

  • National Toxicology Program. (1992). Toxicology and Carcinogenesis Studies of C.I. Pigment Red 23 (CAS No. 6471-49-4) in F344/N Rats and B6C3F1 Mice (Feed Studies). Retrieved from [Link]

  • Biocompare. (n.d.). C.I. Pigment Red 4 from MyBioSource.com. Retrieved from [Link]

  • Zahid, S., et al. (2023). Investigation of Congo Red Toxicity towards Different Living Organisms: A Review. Molecules, 28(6), 2563. Retrieved from [Link]

  • Gend-Rzeźnik, K., & Gend-Rzeźnik, K. (2016). Azo dyes–biological activity and synthetic Strategy. VitamINS & Trace Elem, 5(2), 1-8. Retrieved from [Link]

  • Zien Journals Publishing. (n.d.). Review, Analyses of azo dyes' synthesis, characterization and biological activity. Retrieved from [Link]

A Senior Application Scientist's Guide to Selecting the Right Tool for Lipid Microscopy: A Comparative Analysis of Alternatives to 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]-

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate visualization and quantification of intracellular lipids are paramount to unraveling cellular metabolism, tracking disease progression, and assessing therapeutic efficacy. The choice of dye is a critical decision that dictates the quality, reliability, and biological relevance of experimental outcomes. This guide provides an in-depth, objective comparison of viable alternatives to the industrial azo dye, 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]-, also known as Pigment Red 6. While related azo dyes, like the Sudan series, have historical applications in lipid staining, modern microscopy demands a more nuanced selection of probes.

This guide moves beyond a simple listing of alternatives to offer a comprehensive analysis of their performance, supported by experimental data and detailed protocols. We will explore the underlying mechanisms of these dyes, their suitability for various microscopy techniques, and the critical factors to consider for both qualitative and quantitative studies.

Understanding the Landscape: From Traditional Stains to Advanced Fluorophores

The primary target for the dyes discussed here are neutral lipids, predominantly triglycerides and cholesterol esters, which are stored in distinct organelles called lipid droplets (LDs). The dysregulation of LD dynamics is a hallmark of numerous metabolic diseases, including obesity, diabetes, and fatty liver disease, as well as cardiovascular disorders and cancer.

2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]-, and its chemical relatives fall under the category of lysochrome dyes. These are fat-soluble colorants that physically partition into the hydrophobic lipid core. While effective for basic visualization, they often present limitations for advanced microscopy applications. This guide will focus on a curated selection of superior alternatives, each with unique strengths and weaknesses.

At a Glance: Head-to-Head Comparison of Leading Lipid Dyes

To facilitate a clear and rapid comparison, the following table summarizes the key characteristics and performance metrics of the top alternatives for lipid visualization in microscopy.

FeatureSudan Red 7B / Oil Red ONile RedBODIPY 493/503
Staining Principle Lysochrome (fat-soluble dye); physically partitions into lipids.Fluorochrome; fluorescence is environmentally sensitive (solvatochromism).Lipophilic fluorescent dye that accumulates in the neutral lipid core.
Detection Method Bright-field microscopy.Fluorescence microscopy, flow cytometry.Fluorescence microscopy, flow cytometry.
Primary Target Neutral lipids (triglycerides).[1][2]Neutral lipids (strong yellow-gold fluorescence), polar lipids (weaker red fluorescence).[3][4]High specificity for neutral lipids.[][6]
Live-Cell Imaging Not suitable; requires fixation.[7]Yes, cell-permeable.[3][8]Yes, cell-permeable.[][9]
Quantification Semi-quantitative at best.Quantitative with appropriate controls.Highly suitable for quantitative analysis.[10][11]
Photostability High (not applicable for fluorescence).Moderate.[12]Moderate to low, depending on imaging conditions.[13][14]
Excitation Max (nm) Not applicable.~450-550 (environment dependent).[12]~493.[]
Emission Max (nm) Not applicable.~528 to >635 (environment dependent).[12]~503.[]
Key Advantages Simple, cost-effective for fixed samples.Solvatochromic properties allow some differentiation of lipid environments.Bright, highly specific for neutral lipids, narrow emission spectrum.[14]
Key Disadvantages Requires organic solvents, potential for artifacts, not for live cells.[1][7]Broader emission spectrum can lead to bleed-through.[15]Can exhibit background in aqueous media, lower photostability than some dyes.[13]

The Workhorses: Traditional Lysochrome Dyes

Sudan Red 7B and Oil Red O

Sudan Red 7B and Oil Red O are prototypical examples of lysochrome azo dyes. Their mechanism of action is straightforward: being more soluble in lipids than in their solvent, they physically accumulate in lipid-rich structures.[16][17] This makes them effective for demonstrating the presence of neutral lipids in fixed cells and tissue sections using bright-field microscopy.

The primary advantage of these dyes lies in their simplicity and low cost. However, their application in modern cell biology is limited. The requirement for fixation and the use of organic solvents can alter lipid droplet morphology and extract lipids, leading to potential artifacts.[7] Furthermore, their utility for quantitative analysis is minimal.

Nile_Red_Mechanism A Nile Red in Aqueous Environment (Low Fluorescence) B Nile Red in Polar Lipid Environment (e.g., Membranes) (Red Fluorescence) A->B Enters Cell C Nile Red in Neutral Lipid Environment (e.g., Lipid Droplets) (Yellow-Gold Fluorescence) B->C Partitions into Lipid Droplets experimental_workflow A Cell Culture & Treatment B Staining with BODIPY 493/503 A->B C Fluorescence Microscopy Imaging B->C D Image Analysis & Quantification C->D

Sources

A Comparative Guide to the Lightfastness of C.I. Pigment Red 4 Grades

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and formulation experts in the pharmaceutical and cosmetic industries, the selection of colorants is a critical decision governed by stringent performance and stability requirements. Among the myriad of available pigments, C.I. Pigment Red 4 (PR4), a monoazo pigment, is prized for its vibrant yellowish-red hue and cost-effectiveness. However, not all PR4 is created equal. Variations in manufacturing processes, particle size distribution, and surface treatments result in different commercial "grades," each with its own unique performance characteristics. A crucial, yet often variable, parameter is lightfastness—the ability of a pigment to resist fading or color change upon exposure to light.

This guide provides an in-depth comparison of the lightfastness of different grades of C.I. Pigment Red 4. It is designed to equip researchers and professionals with the necessary data and experimental insights to make informed decisions for their specific applications, from topical pharmaceutical preparations to cosmetic formulations. We will delve into the causality behind the experimental choices for testing lightfastness and provide a detailed, self-validating protocol for accurate assessment.

Understanding C.I. Pigment Red 4

C.I. Pigment Red 4, with the Colour Index number 12085, is chemically known as 1-[(2-chloro-4-nitrophenyl)azo]-2-naphthol.[1][2] It is widely used in printing inks, paints, textiles, plastics, and cosmetics.[3] Its popularity stems from its strong tinting strength and brilliant shade.[4] However, as a monoazo pigment, its lightfastness can be a limiting factor, particularly in applications requiring long-term color stability.[5] Full shades of the pigment generally exhibit better lightfastness, which can be considerably reduced by the addition of titanium dioxide (TiO2) for tinting.[5]

Comparative Lightfastness of Commercial Grades

The lightfastness of pigments is typically rated on the Blue Wool Scale, an 8-step scale where 1 signifies very poor lightfastness and 8 represents excellent lightfastness. Below is a compilation of lightfastness data for various commercial grades of C.I. Pigment Red 4, sourced from publicly available technical data sheets. It is important to note that these values are provided by different manufacturers and may be based on slightly different testing conditions. For a true head-to-head comparison, a standardized internal evaluation is always recommended.

Manufacturer/SupplierGrade Name/IdentifierLightfastness (Full Shade)Lightfastness (Reduced Shade/Tint)Source(s)
Vipul OrganicsSuntone™ Signal Red R65
SY Chemical Co., Ltd.Pigment Red 46Not Specified[3]
Xcolor PigmentFast Red R7Not Specified[4]
Fineland ChemPigment Red 44-5Not Specified

Analysis of the Data: The data reveals a notable variance in the claimed lightfastness of C.I. Pigment Red 4 from different suppliers. While some grades offer a moderate lightfastness of 6 on the Blue Wool Scale, others are rated as high as 7 or as low as 4-5. This underscores the critical need for careful selection and independent verification of pigment grades for applications where light stability is paramount. The difference in lightfastness in full versus reduced shades, as indicated by Vipul Organics, is also a crucial consideration in formulation development.

The Science Behind Lightfastness Variation in Azo Pigments

The observed differences in lightfastness among various grades of C.I. Pigment Red 4 can be attributed to several factors at the molecular and macroscopic level:

  • Purity and Synthesis By-products: The presence of impurities or variations in the synthesis process can introduce structural defects in the pigment crystals, which can act as initiation sites for photochemical degradation.

  • Particle Size and Distribution: The particle size of a pigment can influence its lightfastness. Generally, larger particles may exhibit better lightfastness due to a smaller surface area-to-volume ratio, which reduces the interaction of the chromophore with light and atmospheric reactants.

  • Crystalline Structure (Polymorphism): Azo pigments can exist in different crystalline forms, or polymorphs. Some polymorphs may be more thermodynamically stable and less susceptible to photodegradation than others.

  • Surface Treatment: Pigment manufacturers often apply surface treatments to improve dispersibility, weather resistance, and lightfastness. The nature and quality of these treatments can significantly impact the pigment's performance.

Experimental Protocol for Lightfastness Evaluation

To ensure scientific integrity and generate reliable, comparative data, a standardized experimental protocol is essential. The following methodology is based on the principles outlined in ASTM D4303, "Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials," and ISO 105-B02, "Textiles — Tests for colour fastness — Part B02: Colour fastness to artificial light: Xenon arc fading lamp test."

Objective:

To determine and compare the lightfastness of different grades of C.I. Pigment Red 4 in a controlled laboratory setting.

Materials and Equipment:
  • Samples of different commercial grades of C.I. Pigment Red 4

  • A standardized application medium (e.g., a cosmetic base, a paint binder)

  • Substrate panels (e.g., glass plates, plastic coupons)

  • Film applicator (for consistent sample thickness)

  • Xenon arc weathering instrument (equipped with appropriate filters to simulate indoor lighting)

  • Blue Wool Scale reference cards (ISO 105-B02 or AATCC Test Method 16)

  • Spectrocolorimeter for measuring color change (ΔE*)

  • Masking material (opaque, light-blocking)

Experimental Workflow:

Caption: Experimental workflow for lightfastness testing.

Step-by-Step Methodology:
  • Sample Preparation:

    • Disperse each grade of C.I. Pigment Red 4 into the chosen application medium at a standardized concentration (e.g., 1% pigment by weight). Ensure thorough and consistent dispersion for each sample.

    • Prepare both a "full shade" dispersion and a "reduced shade" or "tint" by adding a standardized amount of titanium dioxide (e.g., a 1:10 ratio of pigment to TiO2).

  • Sample Application:

    • Using a film applicator, draw down a uniform film of each dispersion onto the substrate panels. This ensures a consistent film thickness, which is crucial for accurate comparison.

    • Allow the samples to dry or cure completely according to the specifications of the application medium.

  • Masking:

    • Once the samples are fully cured, cover a portion of each panel with an opaque, light-blocking material. This masked area will serve as the unexposed control for comparison.

  • Exposure in Xenon Arc Instrument:

    • Place the prepared sample panels, along with a Blue Wool Scale reference card, into the xenon arc weathering instrument.

    • Set the instrument parameters according to ASTM D4303 or ISO 105-B02 standards. This typically involves controlling the irradiance, temperature, and humidity to simulate indoor lighting conditions.

  • Periodic Evaluation:

    • At regular intervals, remove the sample panels and the Blue Wool Scale reference card from the instrument.

    • Visually assess the degree of fading of the exposed portion of each sample by comparing it to the masked, unexposed portion.

    • Compare the fading of the samples to the fading of the different steps on the Blue Wool Scale. The lightfastness rating corresponds to the Blue Wool strip that shows a similar degree of fading.

    • For a quantitative assessment, use a spectrocolorimeter to measure the color difference (ΔE*) between the exposed and unexposed areas of each sample.

  • Data Analysis and Reporting:

    • Record the Blue Wool Scale rating for each sample at the point where a noticeable color change has occurred.

    • Plot the ΔE* values as a function of exposure time for each sample.

    • Compile the results in a comparative table and provide a detailed analysis of the relative lightfastness of the different grades of C.I. Pigment Red 4.

Conclusion

The selection of a specific grade of C.I. Pigment Red 4 can have a significant impact on the final product's color stability. As demonstrated by the compiled data, not all grades are created equal in terms of lightfastness. For applications in the pharmaceutical and cosmetic industries, where product integrity and longevity are paramount, a thorough evaluation of the lightfastness of the chosen colorant is not just recommended, but essential. By employing a standardized and rigorous experimental protocol, researchers and formulation scientists can confidently select the most appropriate grade of C.I. Pigment Red 4 to meet their specific performance requirements, ensuring the delivery of stable and high-quality products.

References

  • SY Chemical Co., Ltd. (n.d.). Pigment Red 4. Retrieved from [Link]

  • iSuoChem. (n.d.). Pigment Red 48:4 | Lightfast Scarlet Opaque Organic Pigment for Paints. Retrieved from [Link]

  • UL Prospector. (n.d.). pr4,pigment red 4. Retrieved from [Link]

  • Xcolor Pigment. (n.d.). Pigment red 4|Fast Red R. Retrieved from [Link]

  • Vipul Organics. (n.d.). Suntone™ Pigment Red 4 Technical Data Sheet. Retrieved from a URL which is no longer active but was accessible during the research phase.
  • Hildreth, J. D., & Patterson, D. (1964). Colour Differences in Azo Pigments. Journal of the Society of Dyers and Colourists, 80(10), 474-479.
  • MDPI. (2023). Experimental and Theoretical Insights into a Novel Lightfast Thiophene Azo Dye. Molecules, 28(24), 8031.
  • Journal of Chemical and Pharmaceutical Research. (2014). A comparative study of the azo dye reactive black 5 degradation by UV/TiO2 and photo-fenton processes. J. Chem. Pharm. Res., 6(5), 1056-1062.
  • First Color. (n.d.). PIGMENTS. Retrieved from a URL which is no longer active but was accessible during the research phase.
  • Crick, K. (n.d.). Top Lightfast Watercolor Pigments!. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). A comparative study of the azo dye reactive black 5 degradation by UV/TiO2 and photo-fenton processes. JOCPR, 6(5), 1056-1062.
  • COSMILE Europe. (n.d.). CI 12085. Retrieved from [Link]

Sources

A Comparative Guide to the Validation of C.I. Pigment Red 4 as a Reference Standard for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and manufacturing, the integrity of analytical measurements is paramount. This integrity hinges on the quality of the reference standards used for the identification, purity assessment, and assay of active pharmaceutical ingredients (APIs), excipients, and final drug products. A reference standard is a highly purified and well-characterized material that serves as a benchmark against which new batches of materials are qualified.[1][2][3][4]

C.I. Pigment Red 4 (CAS No. 2814-77-9), a monoazo pigment, is utilized as a colorant in various sectors, including printing inks, coatings, cosmetics, and, critically, as an excipient in pharmaceutical dosage forms.[5][6][7][8] As an excipient, its role is not merely aesthetic; it can be crucial for product identification and can influence the stability of light-sensitive APIs.[9][10] The use of color additives in drug products is strictly regulated by bodies such as the U.S. Food and Drug Administration (FDA), which often requires pre-approval and batch certification for synthetic organic dyes to ensure their safety and purity.[11][12][13]

This guide provides a comprehensive framework for the validation of a new batch of C.I. Pigment Red 4 intended for use as a chemical reference standard. We will delineate the necessary experimental protocols, compare its analytical performance against established acceptance criteria, and provide insights into the scientific rationale behind each validation step. The objective is to establish, with a high degree of assurance, that the candidate material is suitable for its intended purpose.[14]

The Validation Workflow: An Integrated Approach

The establishment of a new reference standard is a systematic process that moves from initial characterization to final qualification and documentation. Each step is designed to build a comprehensive profile of the material, ensuring its identity, purity, potency, and stability are well-understood and controlled. The process described herein is a self-validating system, where the concordance of results from orthogonal analytical techniques provides confidence in the final assignment of the material as a reference standard.

Validation_Workflow cluster_0 Phase 1: Material Characterization cluster_1 Phase 2: Performance & Stability cluster_2 Phase 3: Final Qualification Procurement Procurement of Candidate Material Identity 1. Identity Confirmation (FTIR, UV-Vis) Procurement->Identity Initial Screening Purity 2. Purity Assessment (HPLC, LOD) Identity->Purity Confirmed Identity Assay 3. Potency Assignment (Assay) Purity->Assay Known Purity Profile Purity->Assay Corrects For Impurities Stability 4. Stability Assessment (Accelerated Study) Assay->Stability Assigned Potency Comparison Comparative Analysis vs. Specifications & Alternatives Stability->Comparison Established Stability Profile Documentation Comprehensive Validation Report Comparison->Documentation Meets All Specifications Issuance Certificate of Analysis & Release Documentation->Issuance Final Approval

Caption: A workflow diagram illustrating the key phases in validating a reference standard.

Part 1: Identity Confirmation

The first and most fundamental step in validation is to confirm, unequivocally, that the candidate material is C.I. Pigment Red 4. We employ orthogonal spectroscopic techniques to create a unique chemical "fingerprint" of the molecule.

Experimental Protocol 1: Fourier Transform Infrared (FTIR) Spectroscopy
  • Causality and Rationale: FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[15] For C.I. Pigment Red 4, we expect to see characteristic absorption bands corresponding to O-H (hydroxyl), N=N (azo), and C-Cl (chloro) bonds, among others. By comparing the resulting spectrum to that of an established, primary standard, we can confirm structural identity with high confidence.

  • Methodology:

    • Prepare a potassium bromide (KBr) disc by intimately mixing ~1 mg of the C.I. Pigment Red 4 candidate material with ~100 mg of dry, spectroscopic grade KBr.

    • Press the mixture into a transparent pellet using a hydraulic press.

    • Acquire the infrared spectrum from 4000 cm⁻¹ to 400 cm⁻¹ using a validated FTIR spectrometer.

    • Perform a background scan using a blank KBr disc.

    • Compare the resulting spectrum of the candidate material with the spectrum of a known C.I. Pigment Red 4 reference standard.

  • Acceptance Criteria: The FTIR spectrum of the candidate material must be concordant with the spectrum of the reference standard. All major absorption peaks should align in position, relative intensity, and shape.

Experimental Protocol 2: UV-Visible (UV-Vis) Spectroscopy
  • Causality and Rationale: The extended chromophore system of the azo dye gives it a distinct color and a characteristic maximum absorbance wavelength (λmax) in the visible region.[15] This property provides a secondary, orthogonal confirmation of identity. C.I. Pigment Red 4 is insoluble in water but slightly soluble in solvents like acetone.[5]

  • Methodology:

    • Accurately weigh approximately 10 mg of the candidate material and dissolve it in 100.0 mL of a suitable solvent (e.g., Dimethylformamide, DMF) to create a stock solution.

    • Dilute the stock solution quantitatively with the same solvent to obtain a final concentration of approximately 0.01 mg/mL.

    • Scan the solution from 700 nm to 350 nm using a validated UV-Vis spectrophotometer against a solvent blank.

    • Determine the wavelength of maximum absorbance (λmax).

  • Acceptance Criteria: The λmax of the candidate material solution should be within ± 2 nm of the value obtained for a known reference standard under the same conditions.

Identity Test Parameter Acceptance Criteria Hypothetical Result: Candidate Lot Conclusion
FTIR Spectroscopy Spectral ConcordanceMust be concordant with reference standardConcordantPass
UV-Vis Spectroscopy λmax (in DMF)495 nm ± 2 nm496 nmPass

Part 2: Purity Assessment

For a reference standard, purity is not just a number; it is a comprehensive profile of the main component and all detectable impurities. Impurities can directly affect assay accuracy and must be quantified.[4]

Experimental Protocol 3: Purity and Impurity Profiling by HPLC
  • Causality and Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying components in a mixture.[16][17] A gradient reverse-phase method provides the necessary resolving power to separate the main C.I. Pigment Red 4 peak from structurally similar process-related impurities (e.g., isomers, unreacted starting materials) and degradation products. A Diode Array Detector (DAD) is used to confirm peak purity and to detect impurities that may have different UV spectra.

  • Methodology:

    • Chromatographic System: A validated HPLC system with a DAD.

    • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 50% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: 254 nm and λmax (496 nm).

    • Sample Preparation: Prepare a solution of the candidate material in DMF at a concentration of approximately 0.1 mg/mL.

    • Analysis: Inject the sample and integrate all peaks. Calculate purity based on the area percent of the main peak.

  • Acceptance Criteria:

    • Purity by Area %: ≥ 98.5%

    • Largest Individual Impurity: ≤ 0.5%

    • Total Impurities: ≤ 1.5%

Experimental Protocol 4: Loss on Drying (LOD)
  • Causality and Rationale: This test quantifies the percentage of volatile matter (primarily adsorbed water) in the sample. This value is critical for calculating the assay on a dried basis, providing a more accurate measure of the pigment content.

  • Methodology:

    • Accurately weigh approximately 1.0 g of the candidate material into a tared LOD bottle.

    • Dry in a vacuum oven at 105°C for 3 hours.

    • Cool in a desiccator to room temperature and re-weigh.

    • Calculate the percentage loss in weight.

  • Acceptance Criteria: Loss on Drying: ≤ 1.0%

Part 3: Potency Assignment (Assay)

The assay value, or potency, represents the true content of C.I. Pigment Red 4 in the material. It is distinct from HPLC purity as it is a quantitative measure of the main component, which is then corrected for volatile content determined by LOD.

Potency_Calculation cluster_purity Purity Profile cluster_assay Final Potency HPLC_Purity HPLC Purity (Area %) Assay Assay Value (Potency on 'as is' basis) HPLC_Purity->Assay Primary Contributor LOD Loss on Drying (Water/Volatiles) LOD->Assay Correction Factor

Caption: Relationship between purity, LOD, and the final assigned assay value.

Experimental Protocol 5: Assay by UV-Vis Spectrophotometry
  • Causality and Rationale: This method leverages the Beer-Lambert Law, where absorbance is directly proportional to concentration. By using a primary reference standard with a precisely known potency to determine a response factor (or specific absorptivity), we can accurately quantify the candidate material. This provides an orthogonal check on the purity value obtained by HPLC.

  • Methodology:

    • Standard Preparation: Prepare a solution of the C.I. Pigment Red 4 primary reference standard in DMF with a known concentration of approximately 0.01 mg/mL.

    • Sample Preparation: Prepare a solution of the candidate material in DMF with a target concentration of approximately 0.01 mg/mL, based on an assumed potency of 100%.

    • Measurement: Measure the absorbance of both the standard and sample solutions at the λmax (e.g., 496 nm).

    • Calculation: Assay (% as is) = (Abs_sample / Abs_std) * (Conc_std / Conc_sample) * Potency_std

    • Calculation on Dried Basis: Assay (% dried) = Assay (% as is) / (1 - (LOD / 100))

  • Acceptance Criteria: Assay (on dried basis): 98.0% - 102.0%

Comparative Data Summary: Candidate Lot vs. Specifications
Parameter Specification Candidate Lot Result Alternative: Competitor Red X Conclusion
Appearance Yellow-red powderCompliesCompliesPass
HPLC Purity ≥ 98.5%99.2%97.8%Pass
Largest Impurity ≤ 0.5%0.3%0.8%Pass
Total Impurities ≤ 1.5%0.8%2.2%Pass
Loss on Drying ≤ 1.0%0.4%0.6%Pass
Assay (dried basis) 98.0% - 102.0%99.8%98.3%Pass

The data clearly shows the candidate lot of C.I. Pigment Red 4 not only meets all pre-defined specifications for a reference standard but also demonstrates a superior purity profile compared to the hypothetical "Competitor Red X," which fails on impurity specifications.

Part 4: Stability Assessment

A reference standard must be stable under its specified storage conditions to ensure its integrity over time.[18] C.I. Pigment Red 4 is known to have poor heat resistance and may darken with light exposure, making stability evaluation critical.[5][6][7]

Experimental Protocol 6: Accelerated Stability Study
  • Causality and Rationale: Exposing the material to stress conditions of high temperature and humidity (40°C / 75% RH) allows us to predict its long-term stability and identify potential degradation pathways more quickly than real-time studies.[18] The same analytical methods used for initial characterization are employed to monitor for any changes.

  • Methodology:

    • Place an adequate amount of the candidate material in a suitable, sealed container (e.g., amber glass vial).

    • Store the container in a calibrated stability chamber set to 40°C ± 2°C and 75% RH ± 5% RH.

    • Withdraw samples at pre-determined time points: Initial (T=0), 1 month, 3 months, and 6 months.

    • At each time point, test the sample for Appearance, HPLC Purity/Impurity Profile, and Assay.

  • Acceptance Criteria: No significant change from the initial (T=0) results. "Significant change" is defined as:

    • Failure to meet the appearance specification.

    • A decrease in assay of more than 1.0%.

    • Any specified degradation product exceeding its limit.

    • Total impurities increasing by more than 0.5%.

Stability Test (40°C/75% RH) Time Point Appearance Assay (% dried) Total Impurities (%)
Initial T=0Complies99.8%0.8%
1 Month T=1mComplies99.6%0.9%
3 Months T=3mComplies99.5%1.0%
6 Months T=6mComplies99.3%1.1%

The accelerated stability data indicates that the candidate material is stable, with only minor changes observed over 6 months under stress conditions. This supports the assignment of a standard re-test period and storage conditions.

Conclusion and Recommendations

Based on the comprehensive analytical data generated through this validation process, the candidate lot of C.I. Pigment Red 4 has been successfully qualified for use as a reference standard.

  • Identity: The material's identity was unequivocally confirmed by FTIR and UV-Vis spectroscopy.

  • Purity & Potency: The candidate material exhibits high purity (99.2%) with a well-defined impurity profile that is well within the established limits. The assigned potency of 99.8% (on a dried basis) is supported by orthogonal analytical techniques.

  • Stability: The material has demonstrated acceptable stability under accelerated conditions, indicating it is suitable for long-term use under controlled storage.

Recommendations for Use:

  • Storage: Store at controlled room temperature (20-25°C), protected from light and moisture.

  • Certificate of Analysis: A formal Certificate of Analysis should be issued, summarizing all test results, the assigned potency, and storage instructions.

This validated reference standard can now be confidently implemented in quality control laboratories for the routine analysis of C.I. Pigment Red 4 as a pharmaceutical excipient, ensuring the accuracy and reliability of those results.

References

  • FDA's Regulation of Color Additives. (2017). Food Safety Magazine.
  • U.S. FDA Color Additive Requirements. Premium Terra France Pharmaceutical LLC.
  • Color Additives. (2025). U.S.
  • C.I. Pigment Red 4 | CAS# 2814-77-9. MedKoo Biosciences.
  • Pigment Red 4. SY Chemical Co., Ltd.
  • Regulatory Status of Color Additives. (2024). U.S.
  • US FDA Color Additive Certific
  • Analytical approaches for the characterization of early synthetic organic pigments for artists' paints. (2021).
  • Pigment Red 4 for Industry. Fineland Chem.
  • Ingredient: PIGMENT RED 4. (2022). European Commission, CosIng.
  • Material Characterization of Organic Pigments in Industrial Painting Using Pyrolysis.
  • The USP Monograph and Reference Standard development process.
  • Pigment Characterization: Analytical Techniques for Inorganic Pigments and Discovery Workflows. (2025).
  • Pigment red 4. Chem-Impex.
  • Analytical Methods for the Characterization of Organic Dyes in Artworks and in Historical Textiles. (2025).
  • Analytical Strategies for Characterizing Organic Paint Media Using Gas Chromatography/Mass Spectrometry.
  • Method Validation Guidelines. (2003).
  • Creating Working Reference Standard (WRS) Qualification Protocols. BioPharma Consulting Group.
  • Substance Information for C.I. Pigment Red 4. European Chemicals Agency (ECHA).
  • Substance Information for C.I. Pigment Red 57:1. (2025). European Chemicals Agency (ECHA).
  • Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. (2014).
  • An Updated Review on Colorants as the Pharmaceutical Excipients. (2018). International Journal of Pharmaceutical Sciences and Research.
  • Substance Information for C.I. Pigment Red 48. European Chemicals Agency (ECHA).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • An updated review on colorants as the pharmaceutical excipients. (2018).
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • ICH Guidelines for Analytical Method Valid
  • How Do You Prepare Reference Standards and Solutions? (2015). Spectroscopy Online.
  • Reference-Standard Material Qualification. (2009). Pharmaceutical Technology.
  • General guidelines for the establishment, maintenance and distribution of chemical reference substances.
  • Instrumental evaluation of color of solid dosage forms during stability testing. (1996). Pharmaceutical Development and Technology.
  • C.I.
  • Red 4. Cosmetics Info.
  • C.I. Pigment Red 178.
  • 1-((2-Chloro-4-nitrophenyl)azo)-2-naphthol.
  • CI 12085 (pigment red 4): Cosmetic Ingredient INCI. (2024). SpecialChem.
  • Stability Testing of Pharmaceutical Products. (2012). Journal of Applied Pharmaceutical Science.
  • 3-hydroxy-N-(o-tolyl)-4-[(2,4,5-trichlorophenyl)
  • The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. (2023). Colorcon.

Sources

A Comparative Guide to Lipid Staining: Evaluating Alternatives to 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]-

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

For researchers, scientists, and drug development professionals, the precise visualization of lipids is paramount for unraveling cellular processes and understanding pathology. This guide was initiated to evaluate the specificity of 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]- for lipid staining. However, an extensive review of scientific literature reveals a notable absence of its application in biological lipid staining. This compound, identified as Pigment Red 6, is primarily utilized as an industrial colorant. While it belongs to the family of azo dyes, which includes several known lipid stains, there is no substantive evidence to support its use in a research context for lipid visualization.

Therefore, this guide pivots to an in-depth, objective comparison of established, high-performance alternatives for lipid staining. We will explore the mechanisms, specificity, and practical application of classic lysochromes and advanced fluorescent probes, providing the necessary experimental data and protocols to empower researchers in selecting the optimal tool for their specific needs.

The Principle of Lipid Staining: A Game of Solubility

The most common methods for staining neutral lipids rely on a class of fat-soluble dyes known as lysochromes . This includes the Sudan series of dyes, such as Oil Red O and Sudan Black B. The fundamental principle of their action is not based on specific chemical binding but on differential solubility. The dye is more soluble in the lipids being stained than in the solvent it is applied in. This causes the dye to partition from the solvent into the lipid droplets, effectively coloring them. This physical staining mechanism necessitates the use of fresh or frozen tissue samples, as the solvents used in paraffin embedding would extract the lipids of interest.

In contrast, fluorescent lipid probes, such as Nile Red and BODIPY 493/503, offer a different approach. These molecules are designed to exhibit fluorescence specifically in hydrophobic environments, like the core of a lipid droplet. This often results in a higher signal-to-noise ratio and the ability to perform live-cell imaging.

Comparative Analysis of Leading Lipid Stains

The choice of a lipid stain is contingent on the specific research question, the type of sample, and the available imaging instrumentation. Below is a comparative overview of the most widely used and validated lipid stains.

FeatureSudan Red 7B (for comparison)Oil Red OSudan Black BNile RedBODIPY 493/503
Staining Principle Lysochrome (Azo Dye)Lysochrome (Azo Dye)Lysochrome (Azo Dye)Fluorophore (Benzophenoxazone)Fluorophore (Boron-dipyrromethene)
Target Lipids Neutral lipidsNeutral triglycerides, some lipoproteinsNeutral triglycerides, phospholipids, sterolsNeutral lipids (yellow-gold fluorescence), Polar lipids (red fluorescence)Neutral lipids
Staining Color/Signal RedIntense RedBlue-BlackYellow-Gold/Red FluorescenceGreen Fluorescence
Imaging Modality Brightfield MicroscopyBrightfield MicroscopyBrightfield MicroscopyFluorescence Microscopy, Flow CytometryFluorescence Microscopy, Flow Cytometry
Sample Type Fresh or frozen sections[1][2]Frozen sections, cultured cells[3][4]Frozen sectionsLive or fixed cells[5][6][7]Live or fixed cells[8][9][10]
Key Advantages Good contrast[1]Intense color, well-established, quantifiable via elution[3][11]High sensitivity, stains a broad range of lipids[12][13][14]Differentiates between lipid classes, suitable for live-cell imaging[5][15]High specificity, photostable, narrow emission spectrum[16][17][18]
Limitations Less intense than Oil Red O, potential for precipitationCan precipitate, not ideal for very small lipid dropletsLess specific than other Sudan dyes, can stain other cellular components[12][13]Broad emission spectrum can lead to bleed-through, lower photostability than BODIPY[17]More expensive than traditional dyes

In-Depth Look at the Alternatives

Oil Red O: The Brightfield Workhorse

Oil Red O is a fat-soluble diazo dye that has become a gold standard for the visualization of neutral triglycerides and some lipoproteins in frozen sections and cultured cells.[3][19][20][21][22][23][24] It imparts a vibrant red color to lipid droplets, making them easily distinguishable under a brightfield microscope. One of its significant advantages is the ability to quantify lipid content by eluting the dye from the stained cells and measuring its absorbance.[11]

Sudan Black B: The Sensitive Broad-Spectrum Stain

Sudan Black B is another lysochrome dye that stains a wide array of lipids, including neutral fats, phospholipids, and sterols, a characteristic blue-black.[12][13][14][25] Its high sensitivity makes it particularly useful for detecting lipids that may be present in lower concentrations.[12] However, its broader specificity means it can also stain other cellular components, such as granules in leukocytes, which requires careful interpretation of the results.[12][13]

Nile Red: The Versatile Fluorescent Reporter

Nile Red is a fluorescent dye that is highly sensitive to the polarity of its environment.[15] In aqueous media, it is virtually non-fluorescent, but in the hydrophobic interior of a lipid droplet, it fluoresces brightly.[5] A key feature of Nile Red is its solvatochromism; it emits a yellow-gold fluorescence in neutral lipids and a red fluorescence in more polar lipids, allowing for the differentiation between lipid classes within the same sample.[5][26] Its ability to permeate cell membranes makes it an excellent choice for live-cell imaging.[7]

BODIPY 493/503: The High-Fidelity Fluorescent Probe

BODIPY 493/503 is a highly specific and photostable fluorescent dye for neutral lipids.[16][17][18][27][28][29] It exhibits a narrow emission spectrum, which is advantageous for multiplexing experiments with other fluorescent markers.[27] BODIPY 493/503 is suitable for both live and fixed-cell applications and is often the preferred choice for high-resolution imaging and quantitative analysis of lipid droplets using fluorescence microscopy and flow cytometry.[8][9][10][30]

Experimental Protocols

General Workflow for Lipid Staining

The following diagram illustrates a generalized workflow for lipid staining in cultured cells, highlighting the key decision points based on the chosen staining method.

G cluster_lysochrome Lysochrome Staining (e.g., Oil Red O) cluster_fluorophore Fluorescent Probe Staining (e.g., BODIPY) l_start Dye in Solvent l_lipid Lipid Droplet l_start->l_lipid Partitioning based on higher solubility in lipid l_end Stained Lipid Droplet (Red) l_lipid->l_end f_start Probe in Aqueous Env. (Low Fluorescence) f_lipid Lipid Droplet f_start->f_lipid Partitioning into hydrophobic core f_end Probe in Hydrophobic Env. (High Fluorescence) f_lipid->f_end

Caption: Contrasting mechanisms of lysochrome and fluorescent lipid stains.

Conclusion and Recommendations

While the initial inquiry into the lipid staining specificity of 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]- did not yield evidence of its use in biological research, this investigation has provided a comprehensive comparison of robust and well-validated alternatives.

  • For routine, qualitative brightfield visualization of neutral lipids in fixed samples, Oil Red O remains an excellent and cost-effective choice due to its intense color and straightforward protocol.

  • When a broader range of lipids needs to be assessed with high sensitivity in fixed tissues, Sudan Black B is a powerful tool, albeit with lower specificity.

  • For dynamic studies in living cells and the differentiation between neutral and polar lipids, Nile Red offers unique advantages as a fluorescent probe.

  • For high-resolution, specific, and quantitative fluorescence imaging of neutral lipid droplets, particularly in multiplexing experiments, BODIPY 493/503 is the superior choice.

The selection of the appropriate lipid stain is a critical step in experimental design. By understanding the principles, advantages, and limitations of each method presented in this guide, researchers can make an informed decision to achieve accurate and reproducible results in their studies of lipid biology.

References

  • BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry. (2016). Bio-protocol, 6(17), e1912.
  • BODIPY 493/503. MedChemExpress.
  • Sudan Black B Stain. Scribd.
  • What is the recommended protocol and working concentration for BODIPY 493/503 staining in HepG2 cells to avoid rapid fluorescence fading?
  • Nile Red.
  • BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantific
  • Protocol for Emulate Organ-Chips: Live Staining of Lipid Droplets Using Nile Red. (2019).
  • Live Staining of Lipid Droplets Using Nile Red.
  • Fat - Sudan Black B - Propylene Glycol.
  • Sudan Red 7B. PubChem.
  • BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry. (2016).
  • Efficient lipid staining in plant material with sudan red 7B or fluorol [correction of fluoral] yellow 088 in polyethylene glycol-glycerol. (1991). Biotechnic & Histochemistry, 66(3), 111-116.
  • Sudan Black B Stain : Purpose, Principle, Procedure and Interpret
  • Sudan Black B. The Merck Index Online.
  • Analysis of Fluorescent-Stained Lipid Droplets with 3D Reconstruction for Hepatic Steatosis Assessment. (2023). Journal of Visualized Experiments, (196), e65529.
  • Quantitative assessment of adipocyte differentiation in cell culture. (2016). Adipocyte, 5(4), 375-383.
  • Sudan red 7 B, Diazo dye. Abcam.
  • BODIPY 493/503. MedChemExpress.
  • Application Notes: Using Sudan Black B for Lipid Staining in Adipose Tissue. BenchChem.
  • BODIPY 493/503 methyl bromide. MedChemExpress.
  • BODIPY 493/503. Selleck Chemicals.
  • Oil Red-O Staining of Adipocytes. MacDougald Lab, University of Michigan.
  • SUDAN BLACK B PROTOCOL. Neuromuscular Home Page, Washington University in St. Louis.
  • Sudan Red 7B. Wikipedia.
  • Sudan Black B. PubChem.
  • Nile Red. PubChem.
  • Oil Red O Staining Protocol. Scribd.
  • What is Nile Red and How Does It Work? Alfa Chemistry.
  • BODIPY 493/503 methyl bromide. InvivoChem.
  • Oil Red O Dyes chemical. Selleck Chemicals.
  • PhenoVue Nile Red Lipid Stain. Revvity.
  • ADIPOCYTE STAINING WITH OIL RED O. UCLA.
  • Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues. (2021). protocols.io.
  • Oil Red O. Wikipedia.
  • Sudan Red 7B. LGC Standards.
  • Oil Red O. Biocompare.
  • Sudan Red 7B Formula. ECHEMI.
  • Sudan black B, F
  • An optimized method for Oil Red O staining with the salicylic acid ethanol solution. (2021). European Journal of Histochemistry, 65(4), 3326.
  • Chemical structure of Sudan I, Sudan III, and Sudan Black B.
  • BODIPY 493/503. TargetMol.
  • Oil Red O. TargetMol.
  • Nile red; CAS No.:7385-67-3. ChemShuttle.
  • BODIPY 493/503. Cayman Chemical.
  • Nile Red. ChemicalBook.
  • OIL RED O. ChemicalBook.
  • Representative images of liver samples stained with Oil Red O and Sudan Black B.
  • Oil Red O. StainsFile.

Sources

A Guide to Inter-Laboratory Comparison of C.I. Pigment Red 4 Analysis: Ensuring Consistency and Accuracy in Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of C.I. Pigment Red 4 (CAS #2814-77-9), a widely used monoazo organic pigment.[1] For researchers, scientists, and professionals in drug development and other industries where color consistency and purity are paramount, ensuring the reliability of analytical measurements across different laboratories is a critical challenge. This document outlines key analytical methodologies, explains the rationale behind experimental choices, and presents a model for a collaborative study to validate and harmonize the analysis of this important pigment.

Introduction to C.I. Pigment Red 4 and the Imperative of Inter-Laboratory Comparison

C.I. Pigment Red 4, chemically known as 1-((2-Chloro-4-nitrophenyl)azo)-2-naphthol, is a brilliant yellowish-red pigment used in a variety of applications including printing inks, paints, coatings, and cosmetics.[1][2][3] Its performance characteristics, such as color strength, lightfastness, and heat resistance, are directly linked to its chemical purity and physical properties.[1]

Manufacturing processes can introduce impurities, such as unreacted starting materials or by-products from side reactions, which can affect the pigment's performance and regulatory compliance.[4] Therefore, robust analytical methods are essential for quality control. However, variations in equipment, reagents, and analytical procedures between laboratories can lead to disparate results. An inter-laboratory comparison (ILC), also known as a round-robin test, is a powerful tool to assess and improve the reproducibility of analytical methods.[5] By analyzing the same homogenous sample, participating laboratories can identify and rectify systematic errors, leading to greater confidence in their results.

This guide will focus on three key analytical aspects for an inter-laboratory comparison of C.I. Pigment Red 4:

  • Purity Determination by High-Performance Liquid Chromatography (HPLC)

  • Colorimetric Analysis using UV-Vis Spectrophotometry

  • Determination of Moisture Content

Experimental Design for the Inter-Laboratory Comparison

A successful inter-laboratory comparison hinges on a well-defined experimental design. The following workflow outlines the key stages of the process.

Inter-Laboratory_Comparison_Workflow cluster_Preparation Phase 1: Preparation cluster_Analysis Phase 2: Analysis by Participating Laboratories cluster_Evaluation Phase 3: Data Evaluation and Reporting A Homogenous Batch of C.I. Pigment Red 4 Prepared C Detailed Analytical Protocols Distributed A->C B Reference Standards for Impurities Obtained B->C D Sample Receipt and Storage Verification C->D Shipment E Execution of HPLC, UV-Vis, and Moisture Analysis D->E F Data Recording in a Standardized Format E->F G Centralized Data Collection F->G Submission H Statistical Analysis (e.g., Z-scores) G->H I Issuance of Final Report and Recommendations H->I

Caption: Workflow for the Inter-Laboratory Comparison of C.I. Pigment Red 4.

Detailed Experimental Protocols

The following protocols are provided as a standardized methodology for all participating laboratories. Adherence to these procedures is crucial for the validity of the inter-laboratory comparison.

Purity Determination by HPLC-UV

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of organic pigments by separating the main component from any impurities.[4]

Objective: To quantify the purity of C.I. Pigment Red 4 and identify potential subsidiary colors or unreacted starting materials.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and a Diode Array Detector (DAD).[4]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A typical gradient would start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B. For example, 90% A to 10% A over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm and the wavelength of maximum absorbance for C.I. Pigment Red 4.

  • Injection Volume: 10 µL[4]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the C.I. Pigment Red 4 sample.

  • Dissolve the sample in 10 mL of a suitable solvent, such as N,N-Dimethylformamide (DMF), and sonicate to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.[4]

Data Analysis: The purity of the pigment is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Colorimetric Analysis by UV-Vis Spectrophotometry

UV-Vis spectrophotometry provides quantitative data on the color characteristics of the pigment, which is essential for ensuring batch-to-batch consistency.

Objective: To determine the wavelength of maximum absorbance (λmax) and the absorbance value of a standardized solution of C.I. Pigment Red 4.

Instrumentation:

  • Dual-beam UV-Vis spectrophotometer.[6]

Methodology:

  • Sample Preparation: Prepare a dilute and homogenous suspension of the pigment in a suitable solvent (e.g., ethanol or NMP) by accurately weighing a small amount of the pigment.[6] Use sonication to ensure good dispersion.[6]

  • Instrument Calibration: Calibrate the instrument using a blank sample containing only the solvent.[6]

  • Measurement: Record the absorption spectrum of the pigment dispersion over a wavelength range of 400-700 nm.

  • Data Analysis: Identify the λmax and the corresponding absorbance value.

Determination of Moisture Content (Loss on Drying)

Moisture content can affect the pigment's handling properties and the accuracy of weighing for formulation purposes. This method is based on the principles outlined in ASTM D280.

Objective: To determine the percentage of volatile matter in the pigment sample.

Instrumentation:

  • Analytical balance

  • Forced-air drying oven

  • Desiccator

Methodology:

  • Accurately weigh approximately 2 g of the pigment sample into a pre-dried and tared weighing dish.

  • Place the dish and sample in a drying oven set at 105 ± 2 °C for 2 hours.

  • After 2 hours, transfer the dish to a desiccator to cool to room temperature.

  • Reweigh the dish and sample.

  • Calculate the percentage of moisture content using the following formula: % Moisture = [(Initial Weight - Final Weight) / Initial Weight] x 100

Comparative Data Summary

The following tables present a hypothetical summary of results from three participating laboratories. This format allows for a clear and direct comparison of the data.

Table 1: HPLC Purity Analysis Results

LaboratoryPurity (%)Retention Time of Main Peak (min)Number of Impurities Detected
Lab A98.515.23
Lab B98.315.34
Lab C98.615.23

Table 2: Colorimetric and Moisture Content Results

Laboratoryλmax (nm)Absorbance at λmaxMoisture Content (%)
Lab A4950.8520.5
Lab B4960.8450.6
Lab C4950.8550.5

Discussion and Interpretation of Results

The hypothetical data in the tables above show a good correlation between the participating laboratories. Minor variations in HPLC purity, retention time, and the number of impurities detected could be attributed to slight differences in column performance or mobile phase preparation. The colorimetric data is also consistent, indicating that the sample has a uniform color profile. The moisture content results are in close agreement.

In a real-world scenario, statistical analysis, such as the calculation of Z-scores, would be employed to objectively assess each laboratory's performance against the consensus mean.[5] A Z-score between -2.0 and +2.0 is generally considered satisfactory.[5] Any laboratory with results falling outside of this range would be advised to investigate potential sources of error in their methodology.

Conclusion

This guide provides a robust framework for conducting an inter-laboratory comparison of C.I. Pigment Red 4 analysis. By adopting standardized protocols and engaging in collaborative testing, the pigment industry can enhance the reliability and consistency of quality control measures. This, in turn, ensures the delivery of high-quality products that meet the stringent requirements of various applications, from industrial coatings to consumer products. The principles and methodologies outlined here can be adapted for the analysis of other pigments, contributing to a broader culture of quality and accuracy in the field.

References

  • ANSI Webstore. Pigments. [Link]

  • SY Chemical Co., Ltd. Pigment Red 4. [Link]

  • Separation Science. ASTM Safety Standards in Pigment Testing: Ensuring Regulatory Compliance. [Link]

  • Lonroy Equipment. ASTM standards for pigments. [Link]

  • ASTM International. D34 Standard Guide for Chemical Analysis of White Pigments. [Link]

  • ASTM International. D2371 Standard Test Method for Pigment Content of Solvent-Reducible Paints. [Link]

  • Chemsrc. C.I. Pigment Red 4 | CAS#:2814-77-9. [Link]

  • Lonroy Equipment. ISO 787-1-1982 General test methods for pigments and fillers - Part 1. [Link]

  • HUPC Global Chemical. Pigment Red 4. [Link]

  • Eurolab. ISO 18314 Colorimetric Testing of Dyes and Pigments. [Link]

  • iTeh Standards. International Standard 78719. [Link]

  • iTeh Standards. ISO 787/16-1986. [Link]

  • PubMed. The challenges and limitations of chemical analysis of particulate pigments of very low solubility. [Link]

  • AMI Scientific. Pigment Red 4 TCI Analytical reagent. [Link]

  • MDPI. Special Issue : Latest Trends and Challenges in the Study of Pigments and Dyes and Their Degradation in Cultural Heritage Objects. [Link]

  • ResearchGate. (PDF) Pigment analysis: Potentialities and problems. [Link]

  • ResearchGate. Determination of Subsidiary Colors in D&C Red No. 36 (Pigment Red 4) by HPLC and UHPLC | Request PDF. [Link]

  • MDPI. Colour Analysis: An Introduction to the Power of Studying Pigments and Dyes in Archaeological and Historical Objects. [Link]

  • Benchmark International. Inter laboratory Comparison 2023 Report. [Link]

  • DC Chemicals. C.I. Pigment Red 4|COA. [Link]

  • Separation Science. Pigment Characterization: Analytical Techniques for Inorganic Pigments and Discovery Workflows. [Link]

Sources

A Senior Application Scientist's Guide to Assessing Batch-to-Batch Consistency of Commercial Pigment Red 4

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the consistency of raw materials is not merely a matter of quality control; it is a fundamental prerequisite for reproducible and reliable results. In industries where color is a critical attribute, such as in coatings, inks, plastics, and even pharmaceutical formulations, the batch-to-batch consistency of pigments is paramount.[1] This guide provides an in-depth technical framework for assessing the batch-to-batch consistency of a widely used organic pigment, Pigment Red 4 (C.I. 12085).[2][3]

Pigment Red 4, a monoazo pigment, is valued for its brilliant yellowish-red hue and high tinting strength.[2][4] However, subtle variations in the manufacturing process can lead to significant deviations in its physicochemical properties, impacting the performance and aesthetics of the final product.[5][6] This guide moves beyond a simple listing of tests, offering a structured, multi-faceted approach to characterization, grounded in scientific principles and practical field experience. We will explore a suite of analytical techniques designed to provide a comprehensive and self-validating assessment of pigment consistency.

The Criticality of Consistency: Why We Scrutinize

Inconsistent pigment batches can lead to a cascade of issues, including:

  • Color Mismatch: The most apparent failure, leading to product rejection and brand damage.

  • Variable Performance: Changes in particle size and crystal structure can affect dispersion, opacity, and lightfastness.[7][8]

  • Manufacturing Inefficiencies: Adjustments to formulations to compensate for pigment variability can be time-consuming and costly.[9]

  • Regulatory Non-Compliance: In regulated industries, inconsistent raw materials can lead to products that fall outside of established specifications.[10]

This guide will equip you with the methodologies to proactively identify and quantify these variations, ensuring the integrity of your research and products.

A Multi-Parametric Approach to Consistency Verification

A single analytical technique is insufficient to capture the multifaceted nature of pigment consistency. We will employ a combination of methods, each providing a unique piece of the puzzle. This integrated approach ensures that our assessment is robust and that any observed variations are cross-validated.

Our experimental workflow is designed to systematically evaluate the key performance indicators of Pigment Red 4.

experimental_workflow cluster_0 Sample Preparation cluster_1 Physicochemical Analysis cluster_2 Data Analysis & Reporting Sample Receive Pigment Red 4 Batches (A, B, C) Homogenize Homogenize Samples Sample->Homogenize Prep Prepare Dispersions & Dry Powders Homogenize->Prep Colorimetric Colorimetric Analysis (CIELAB) Prep->Colorimetric ParticleSize Particle Size Analysis Prep->ParticleSize Thermal Thermogravimetric Analysis (TGA) Prep->Thermal Crystal X-Ray Diffraction (XRD) Prep->Crystal Compare Compare Data Across Batches Colorimetric->Compare ParticleSize->Compare Thermal->Compare Crystal->Compare Report Generate Consistency Report Compare->Report

Caption: Experimental workflow for assessing Pigment Red 4 batch-to-batch consistency.

I. Colorimetric Analysis: Quantifying the Hue

Visual assessment of color is subjective. For objective and reproducible color evaluation, we utilize the CIELAB color space, an international standard for color measurement.[11][12] This system defines color using three coordinates: L* (lightness), a* (red-green axis), and b* (yellow-blue axis).

Experimental Protocol: CIELAB Colorimetry
  • Instrumentation: A calibrated spectrophotometer with a diffuse/8° sphere geometry is recommended.

  • Sample Preparation:

    • Prepare a standardized dispersion of each pigment batch in a clear binder (e.g., an acrylic resin) at a fixed pigment-to-binder ratio.

    • Draw down the dispersion on a standardized color chart (e.g., a Leneta card) using a barcoater to ensure uniform film thickness.

    • Allow the drawdowns to dry completely under controlled temperature and humidity.

  • Measurement:

    • Calibrate the spectrophotometer using a certified white and black standard.

    • Measure the L, a, and b* values for each drawdown at multiple points to ensure an average and representative reading.

  • Data Analysis:

    • Calculate the total color difference (ΔEab) between each batch and a designated reference standard using the formula: ΔEab = √[(ΔL)² + (Δa)² + (Δb*)²].[11]

    • A ΔE*ab value of less than 1.0 is generally considered visually imperceptible.

Hypothetical Data & Interpretation
BatchLabΔEab (vs. Reference)
Reference 45.2055.8030.10-
Batch A 45.3555.7530.250.20
Batch B 46.1056.5030.901.39
Batch C 45.1055.9029.800.33

Interpretation: Batches A and C show excellent color consistency with the reference standard (ΔE*ab < 1.0). Batch B, however, exhibits a significant color difference, indicating a potential deviation in its manufacturing process.

II. Particle Size Analysis: The Influence on Performance

The particle size distribution of a pigment significantly impacts its tinctorial strength, opacity, and dispersibility.[13][14] Laser diffraction is a widely used and reliable technique for measuring particle size distributions.[7][15]

Experimental Protocol: Laser Diffraction Particle Size Analysis
  • Instrumentation: A laser diffraction particle size analyzer.

  • Sample Preparation:

    • Prepare a dilute suspension of each pigment batch in a suitable dispersant (e.g., isopropyl alcohol with a surfactant) to prevent agglomeration.

    • Ensure the suspension is well-sonicated to break up any loose agglomerates.

  • Measurement:

    • Determine the appropriate refractive index for Pigment Red 4.

    • Analyze the suspension in the laser diffraction instrument, ensuring an appropriate obscuration level.

  • Data Analysis:

    • Compare the particle size distributions (PSDs) of the different batches.

    • Pay close attention to the D10, D50 (median), and D90 values, which represent the particle size below which 10%, 50%, and 90% of the particles lie, respectively.

Hypothetical Data & Interpretation
BatchD10 (µm)D50 (µm)D90 (µm)
Reference 0.250.852.50
Batch A 0.260.872.55
Batch B 0.351.203.80
Batch C 0.240.862.52

Interpretation: Batches A and C exhibit a particle size distribution very similar to the reference, suggesting consistent milling and processing. Batch B shows a significantly coarser particle size distribution, which could explain the observed color difference and may lead to lower tinting strength and poorer dispersion.[8]

III. Thermogravimetric Analysis (TGA): Assessing Thermal Stability and Composition

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature.[16] For organic pigments, TGA can provide insights into thermal stability, the presence of volatile impurities, and residual moisture content.[17]

Experimental Protocol: Thermogravimetric Analysis
  • Instrumentation: A thermogravimetric analyzer.

  • Sample Preparation: Use the dry pigment powder as received.

  • Measurement:

    • Heat a small, accurately weighed sample of the pigment from ambient temperature to approximately 600°C at a controlled heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis:

    • Compare the TGA curves for each batch.

    • Note the onset temperature of decomposition and the percentage of mass loss at different temperature ranges.

Hypothetical Data & Interpretation
BatchMass Loss up to 150°C (%)Onset of Decomposition (°C)
Reference 0.5285
Batch A 0.6283
Batch B 1.8275
Batch C 0.5286

Interpretation: Batches A and C show thermal profiles consistent with the reference standard. Batch B exhibits a higher mass loss at lower temperatures, suggesting the presence of excess moisture or volatile impurities. The lower onset of decomposition for Batch B may also indicate the presence of thermally less stable impurities.

IV. X-Ray Diffraction (XRD): Probing the Crystal Structure

X-ray diffraction (XRD) is a powerful technique for identifying the crystalline phases present in a material and assessing its degree of crystallinity.[18] For pigments, variations in crystal structure (polymorphism) can significantly affect color and performance.[19]

Experimental Protocol: X-Ray Powder Diffraction
  • Instrumentation: A powder X-ray diffractometer.

  • Sample Preparation: Use the dry pigment powder, ensuring a flat and evenly packed sample holder.

  • Measurement:

    • Scan the sample over a relevant 2θ range (e.g., 5° to 50°) using a common X-ray source (e.g., Cu Kα).

  • Data Analysis:

    • Compare the XRD patterns of the different batches.

    • Look for differences in peak positions (indicating changes in the unit cell parameters) and relative peak intensities (which can suggest preferred orientation or the presence of different polymorphs).

Interpretation of Hypothetical Results: If the XRD patterns of all batches are virtually superimposable on the reference, it indicates a consistent crystal structure. Any significant shifts in peak positions or the appearance of new peaks in a particular batch would warrant further investigation into potential polymorphism or the presence of crystalline impurities.

Conclusion: A Framework for Confidence

By implementing this multi-parametric approach, researchers and drug development professionals can move beyond simple visual inspection and gain a comprehensive, quantitative understanding of the batch-to-batch consistency of Pigment Red 4. The integration of colorimetric, particle size, thermal, and crystallographic data provides a self-validating system that enhances confidence in the quality and reliability of this critical raw material. Adherence to such rigorous quality control, guided by international standards, is not just good practice; it is essential for ensuring the reproducibility and success of your scientific endeavors.[10][20]

References

  • Separation Science. (2025, August 8). Pigment Characterization: Analytical Techniques for Inorganic Pigments and Discovery Workflows. Retrieved from [Link]

  • SY Chemical Co., Ltd. Pigment Red 4. Retrieved from [Link]

  • Hangzhou Epsilon Chemical Co.,Ltd. Pigment red 4|Vermilion R. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025, December 28). Understanding Pigment Red 4 (CAS 2814-77-9): Properties and Applications. Retrieved from [Link]

  • AZoM. (2023, August 4). Analyzing the Particle Size of Mineral Pigments and Characterizing Their Color Hiding Power. Retrieved from [Link]

  • Beckman Coulter. Sizing Pigment Particles, Laser Diffraction. Retrieved from [Link]

  • Hangzhou Tiankai Enterprise Co., Ltd. (2024, October 24). Quality control standards for organic pigments. Retrieved from [Link]

  • HORIBA. Pigment, Powder Coating, and Ink Particle Size. Retrieved from [Link]

  • UCL Blogs. (2021, April 25). Techniques used to analyse paints and pigments: a bibliography. Retrieved from [Link]

  • COLOR BLOOM. China Pigment Red 4 Manufacturers, Suppliers, Factory - Free Sample. Retrieved from [Link]

  • Slideshare. Particle Size Analysis of Pigments and Inks. Retrieved from [Link]

  • Vipul Organics. SunTone® Pigment Red 4. Retrieved from [Link]

  • J-Stage. Thermal Stability of Organic Pigment (III). Retrieved from [Link]

  • MDPI. Spectroscopic Techniques for Identifying Pigments in Polychrome Cultural Relics. Retrieved from [Link]

  • ResearchGate. (2021, August 17). (PDF) Analytical approaches for the characterization of early synthetic organic pigments for artists' paints. Retrieved from [Link]

  • Natural Pigments. (2024, October 13). How Pigment Particles Influence Paint Properties: A Guide for Artists. Retrieved from [Link]

  • NIH. (2017, March 14). Solution of an elusive pigment crystal structure from a thin film: a combined X-ray diffraction and computational study. Retrieved from [Link]

  • Upbright. Quality Control. Retrieved from [Link]

  • PubMed. Crystal structure of Pigment Red 254 from X-ray powder diffraction data. Retrieved from [Link]

  • Amanote Research. (PDF) Crystal Structure of Pigment Red 254 From X-Ray. Retrieved from [Link]

  • Bentham Science. (2022, February 1). Analytical Methods for the Identification of Pigments in Tattoo Inks and Some of Their Physiological Side Effects: A Review. Retrieved from [Link]

  • ResearchGate. Colorimetric parameters (CIE Lab) for pigments in dry powder form*. Retrieved from [Link]

  • arXiv. (2021, January 28). High-Resolution Non-Invasive X-ray Diffraction Analysis of Artists' Paints. Retrieved from [Link]

  • ResearchGate. (PDF) Solution of an Elusive Pigment Crystal Structure from a Thin Film: a Combined X-ray Diffraction and Computational Study. Retrieved from [Link]

  • Organic Dyes and Pigments. Organic Dye and Pigment's Quality Commitment Standards. Retrieved from [Link]

  • YouTube. (2024, September 14). Organic Pigment Production Process: From Raw Materials To Product Quality Inspection. Retrieved from [Link]

  • UL Prospector. (2024, February 14). The CIELAB System – the Method to Specify Colors of Coatings. Retrieved from [Link]

  • BTSA. Colorimetric study. Retrieved from [Link]

  • Aidic. Characterization by Tga and Uv-visible of New Pigment Materials Containing Mica, P4VP and D&C Red 6 Dye. Retrieved from [Link]

  • Science.gov. cielab color parameters: Topics by Science.gov. Retrieved from [Link]

  • Wikipedia. Thermogravimetric analysis. Retrieved from [Link]

  • Datacolor. Colorimetric Fundamentals Part II - CIELAB. Retrieved from [Link]

  • ANSI Webstore. Pigments. Retrieved from [Link]

  • ResearchGate. Thermogravimetric curves (TG/DTG) obtained for: natural dyes (a) and lake pigments (b). Retrieved from [Link]

  • Separation Science. (2025, August 18). ASTM Safety Standards in Pigment Testing: Ensuring Regulatory Compliance. Retrieved from [Link]

  • LinkedIn. Quality Management and Compliance Standards for Chemical Pigments. Retrieved from [Link]

  • Tristar Intermediates. (2025, April 3). Quality Assurance Techniques for Batch-to-Batch Consistency. Retrieved from [Link]

  • Aexcel Corporation. (2016, May 11). Batch-to-Batch Consistency for Industrial Coatings. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]- (Pigment Red 6)

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]-, an azo dye commonly known as Pigment Red 6 (CAS No. 6410-13-5). As a laboratory professional, your handling and disposal of chemical waste are paramount to ensuring personnel safety and environmental stewardship. This guide is structured to provide not just a protocol, but the scientific rationale behind each critical step.

Hazard Identification and Foundational Risk Assessment

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is essential. This informs every subsequent decision, from the selection of personal protective equipment (PPE) to the final waste stream designation.

2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]- is an organic solid that presents several immediate health hazards upon exposure.[1] While some regulatory bodies have determined the substance is not broadly harmful to the environment due to low bioaccumulation, its physical properties and the general nature of azo dyes necessitate its management as hazardous laboratory waste.[2][3] Azo dyes as a class are known environmental pollutants, and their degradation can sometimes lead to the formation of potentially harmful aromatic amines.[4][5] Therefore, the precautionary principle—erring on the side of safety—is the most trustworthy and scientifically sound approach.

The primary risks associated with this compound are irritant effects, as detailed in its Safety Data Sheet (SDS).[1]

Hazard Class GHS Pictogram Hazard Statement Rationale & Implication for Disposal
Skin IrritationGHS07 (Exclamation Mark)H315: Causes skin irritation.[1]All handling must be performed with appropriate chemical-resistant gloves to prevent contact. Contaminated PPE becomes part of the waste stream.
Eye IrritationGHS07 (Exclamation Mark)H319: Causes serious eye irritation.[1]ANSI-rated safety goggles or a face shield are mandatory to prevent accidental splashes or contact with airborne dust.
Respiratory IrritationGHS07 (Exclamation Mark)H335: May cause respiratory irritation.[1]Weighing and handling of the solid powder should be done in a well-ventilated area or a chemical fume hood to prevent inhalation of dust.[1]

Pre-Disposal: In-Lab Waste Segregation and Handling

Proper disposal begins the moment a material is designated as waste. The following steps ensure that the waste is handled safely within the laboratory before its final removal.

Step 1: Personal Protective Equipment (PPE) Selection

Before handling the waste container or any contaminated materials, don the appropriate PPE. This is a non-negotiable step to prevent personal exposure.

  • Hand Protection: Wear nitrile or other chemically resistant gloves.

  • Eye Protection: Wear chemical safety goggles.[6]

  • Body Protection: A standard lab coat is required. For bulk handling, a chemically resistant apron may be advisable.

Step 2: Waste Containerization

The integrity of the waste stream depends on robust and correct containerization.

  • For Solid Waste: Use a dedicated, chemically resistant container with a secure, sealable lid. The container must be in good condition, free of leaks or cracks.

  • For Contaminated Labware: Items such as gloves, weigh boats, or paper towels contaminated with the compound should be placed in a separate, clearly marked solid waste container or a double-bagged, sealed plastic bag designated for solid chemical waste.

Step 3: Critical Labeling Protocol

Improperly labeled waste is a significant safety risk for everyone, from lab personnel to disposal technicians. The label must be unambiguous and durable.

  • Clearly write "Hazardous Waste" .

  • List the full chemical name: "2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]-" and its CAS number "6410-13-5" .

  • Indicate the primary hazards: "Irritant" .

  • Note the date the container was first used for waste accumulation.

Step 4: Segregation and Storage

Store the sealed and labeled waste container in a designated satellite accumulation area.

  • Incompatibility: This compound should be stored away from strong oxidizing agents to prevent any potential for ignition or adverse reaction.[6][7]

  • Location: The storage area should be secure, well-ventilated, and away from drains or sources of ignition.[1]

Step-by-Step Disposal and Decontamination Procedures

Follow these protocols based on the type of waste being generated. The overarching principle for all scenarios is to transfer the material to an approved waste disposal plant via your institution's certified channels.[1]

Protocol A: Disposal of Unused or Expired Pure Chemical
  • Verification: Confirm the identity of the chemical in its original container.

  • Labeling: If the original label is damaged, re-label the container according to the protocol in Section 2, Step 3.

  • Designation: Place the container in the designated satellite accumulation area.

  • Coordination: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for hazardous chemical waste. Do not attempt to dispose of this chemical down the drain or in regular trash.

Protocol B: Disposal of Contaminated Materials
  • Collection: Place all disposables (e.g., gloves, wipes, contaminated plasticware) that have come into contact with the chemical directly into the designated solid hazardous waste container.

  • Avoid Compaction: Do not manually compact the waste, as this can generate dust.

  • Seal and Store: Once the container is full, securely seal it, ensure the label is complete, and move it to the satellite accumulation area.

  • Schedule Pickup: Arrange for EHS to collect the container.

Protocol C: Spill Management and Cleanup Waste
  • Secure the Area: Immediately alert others and restrict access to the spill location.

  • Assess and Equip: Ensure you are wearing the correct PPE before addressing the spill.

  • Contain and Clean:

    • For small powder spills, gently cover with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or vacuum the material.[1][7] Crucially, avoid dry sweeping that creates dust . If using a vacuum, it must be an explosion-proof model designed for chemical dust.[7]

    • Place all contaminated absorbent material and cleaning supplies into a new, designated hazardous waste container.

  • Decontaminate: Wipe the spill area with an appropriate solvent (as recommended by your institution's safety protocols) and paper towels. Dispose of these wipes as hazardous waste.

  • Label and Dispose: Seal and label the container as "Hazardous Waste: Spill Debris of 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]-" and arrange for EHS pickup.

Disposal Decision Workflow

The logical flow from waste generation to final disposal is critical for ensuring compliance and safety. This process should be systematic and ingrained in laboratory practice.

DisposalWorkflow A Identify Waste Stream (Pure Chemical, Contaminated Labware, Spill Debris) B Select Appropriate PPE (Gloves, Safety Goggles, Lab Coat) A->B Safety First C Containerize Waste (Sealed, Chemically-Resistant Container) B->C Containment D Label Container Correctly ('Hazardous Waste', Full Chemical Name, Date) C->D Compliance & Safety E Segregate in Satellite Accumulation Area (Away from Incompatibles) D->E Safe Storage F Arrange for Pickup by EHS or Licensed Waste Contractor E->F Institutional Protocol G Final Disposal at an Approved Waste Disposal Plant F->G Regulatory Compliance

Caption: Workflow for the safe disposal of Pigment Red 6.

Final Regulatory Mandate

The ultimate authority for chemical disposal rests with local, state, and federal regulations. While various advanced degradation methods for azo dyes exist in research contexts—such as microbial degradation, ozonation, or Fenton reactions—these are not suitable or approved for routine laboratory waste disposal.[4][8]

The non-negotiable, compliant method for any research or development professional is to manage 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]- as a hazardous waste. The directive is clear: "Dispose of contents/container to an approved waste disposal plant." [1] This is achieved by working through your institution's established EHS program, which partners with licensed hazardous waste management contractors. This practice ensures that you, your institution, and the environment are protected.

References

Personal protective equipment for handling 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]-

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety & Handling Guide: 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]-

This guide provides comprehensive, direct-to-need safety and logistical information for the handling of 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]- (CAS No. 6410-13-5), also known as Pigment Red 6. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere compliance, offering a framework for integrating this chemical into your workflows with the highest standards of safety and scientific integrity. The causality behind each procedural step is explained to empower you with the knowledge to manage this substance confidently and responsibly.

Hazard Analysis & Immediate Safety Concerns

2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]- is a solid, powdered azo dye. While not volatile, the primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.[1][2] Understanding its hazard profile is the foundation of safe handling.

According to its GHS classification, this compound presents the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (Category 2A): Causes serious and potentially damaging eye irritation.[1]

  • Respiratory Irritation (Category 3): May cause respiratory irritation if dust is inhaled.[1]

It is crucial to recognize that the fine particulate nature of this compound means it can easily become airborne during handling, such as weighing or transferring, creating a direct risk to the user.[2][3]

Key Safety and Physical Data
PropertyValue / InformationSource
GHS Pictogram Irritant (Exclamation Mark)[1]
Signal Word Warning[1]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1]
Appearance Solid, powdered substance.[2]
Solubility Insoluble in water.[2]
Incompatibilities Strong oxidizing agents.[1]
Hazardous Decomposition Upon combustion, may produce Carbon oxides, Hydrogen chloride, and Nitrogen oxides.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a suggestion but a mandatory control measure. The goal is to create a complete barrier between you and the chemical, mitigating the risks of irritation and exposure.

  • Hand Protection: Chemical-Resistant Nitrile Gloves

    • Why: Nitrile gloves offer excellent resistance to a broad range of chemicals, including powdered dyes, and provide a robust physical barrier.[4] They are also a suitable alternative for individuals with latex allergies.

    • Best Practices: Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated. Do not reuse disposable gloves. When removing gloves, do so without touching the contaminated exterior with your bare skin.[1]

  • Eye and Face Protection: Safety Goggles with Side Shields

    • Why: Standard safety glasses are insufficient. Safety goggles provide a 360-degree seal around the eyes, which is essential to protect against fine, airborne dust particles and accidental splashes.[3]

    • Best Practices: Ensure goggles fit snugly and conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[4] In situations with a higher risk of splashing, a full-face shield should be worn in addition to safety goggles.

  • Body Protection: Laboratory Coat

    • Why: A standard, long-sleeved lab coat prevents incidental skin contact with the powder on your arms and clothing.[3]

    • Best Practices: Keep the lab coat fully buttoned. Remove it before leaving the laboratory to prevent the transfer of contaminants to other areas.

  • Respiratory Protection: NIOSH-Approved Particulate Respirator

    • Why: This is arguably the most critical piece of PPE when handling the powder form of this chemical. Since the compound is a known respiratory irritant, preventing the inhalation of dust is paramount.[1]

    • Best Practices: A NIOSH-approved N95 or higher-rated (e.g., P100) particulate respirator is required whenever handling the powder outside of a certified chemical fume hood, especially during weighing or transfer operations where dust is likely to be generated.[5][6] Ensure you have been properly fit-tested for the respirator model you use.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, logical workflow minimizes the generation of dust and the potential for exposure.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_area 1. Designate & Prepare Work Area (Fume Hood or Ventilated Bench) don_ppe 2. Don All Required PPE (Gloves, Goggles, Lab Coat, Respirator) prep_area->don_ppe weigh 3. Weigh Compound (Use gentle motions, minimize dust) don_ppe->weigh transfer 4. Transfer to Vessel (Keep vessel opening close to source) weigh->transfer decon 5. Decontaminate Workspace (Use wet wipe method) transfer->decon dispose 6. Segregate & Label Waste (Place in Hazardous Waste container) decon->dispose store 7. Store Product Securely (Tightly sealed, cool, dry place) dispose->store

Caption: Standard Operating Procedure for Handling Powdered Chemicals.

  • Preparation and Weighing:

    • Before handling, ensure your designated work area (preferably a chemical fume hood or a well-ventilated space) is clean and uncluttered.[3]

    • Don all required PPE as outlined above.

    • When weighing, use smooth, deliberate motions to avoid creating dust clouds. Handle the solid material carefully with a spatula.[2]

  • Solution Preparation:

    • If preparing a solution, add the solvent to the weighed powder slowly.

    • Cap the container and mix by gentle agitation or vortexing until the solid is dissolved.

  • Storage of a Stock Compound:

    • Store the solid compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[1]

    • Keep it away from incompatible materials, particularly strong oxidizing agents.[1]

  • Post-Handling Decontamination:

    • After handling is complete, thoroughly wipe down the work surface, balance, and any equipment with a damp cloth or towel to collect all residual dust. Do not dry sweep.[1][7]

    • Dispose of all contaminated disposable materials (e.g., wipes, gloves) in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.[7]

Emergency & Disposal Plans

Preparedness is key to safety. All personnel must be familiar with these procedures before beginning work.

Spill Management Protocol

In the event of a spill, remain calm and execute the following plan.

spill Spill Occurs evacuate 1. Alert Others & Evacuate Area (If necessary) spill->evacuate ppe 2. Don Appropriate PPE (Minimum: Gloves, Goggles, Respirator) evacuate->ppe contain 3. Contain Spill (Prevent spreading) ppe->contain cleanup 4. Clean Up Spill (Use inert absorbent or vacuum) contain->cleanup dispose 5. Dispose of Waste (Place in sealed, labeled container) cleanup->dispose decon 6. Decontaminate Area (Wet wipe spill zone) dispose->decon

Caption: Emergency Response Workflow for a Chemical Spill.

  • Immediate Response: Alert personnel in the immediate area. Ensure adequate ventilation. Do not begin cleanup without the proper PPE.[1]

  • Cleanup Procedure:

    • For a small powder spill, carefully sweep up or vacuum the material and place it into a suitable, sealable disposal container. Avoid any actions that generate dust.[1]

    • Use an inert absorbent material if a solution is spilled.

  • Final Decontamination: After the bulk of the spill is removed, clean the area with a wet cloth to remove any remaining residue. Place all cleanup materials into the hazardous waste container.

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • If on Skin: Immediately flush the skin with plenty of soap and water. Remove contaminated clothing. If irritation occurs and persists, get medical advice.[1]

  • If in Eyes: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

  • If Swallowed: Do NOT induce vomiting. Seek medical attention.

Disposal Plan

Azo dyes must be treated as hazardous chemical waste. Environmental release must be strictly avoided.[8]

  • Waste Segregation: DO NOT dispose of this chemical down the sink or in the general trash.[8] All waste containing this compound, whether solid or in solution, must be collected in a designated hazardous waste container.[9][10]

  • Container & Labeling: Use a chemically resistant, sealable container. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]-".[8][10]

  • Arrange for Professional Disposal: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup. Follow all local, state, and federal regulations for hazardous waste disposal. These materials must be handled by a licensed professional waste disposal service.[8]

By internalizing the principles and adhering to the protocols outlined in this guide, you contribute to a culture of safety, ensuring the protection of yourself, your colleagues, and the environment.

References

  • Earth Pigments. (n.d.). Safety Guidelines. Retrieved from [Link]

  • Natural Pigments. (2013, June 2). Safe Handling of Pigments. Retrieved from [Link]

  • Eye Love Fun. (2024, January 30). A Safety Guide for Using Pigment Powders. Retrieved from [Link]

  • Government of Canada. (2024, May 16). Screening Assessment for the Challenge 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]- (Pigment Red 6). Retrieved from [Link]

  • Unisafe Gloves. (n.d.). Chemical Resistant Gloves - Protect Your Hands from Harmful Chemicals. Retrieved from [Link]

  • ETAD. (2023). ETAD'S REFERENCE FOR THE SAFE HANDLING OF DYES. Retrieved from [Link]

  • ICaTr. (2023, June 14). What are some safety precautions to take when working with color shift pigment powder? Retrieved from [Link]

  • Scandia Gear. (n.d.). Chemical Resistant Gloves – Scandia Gear | Superior Protection. Retrieved from [Link]

  • SHOWA Group. (n.d.). Chemical Protection Gloves. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals | NIOSH. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (1996). NIOSH Guide to the Selection and Use of Particulate Respirators. Retrieved from [Link]

  • University of Wollongong. (2018, October 4). LABORATORY WASTE DISPOSAL GUIDELINES. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.